molecular formula C9H9N3O B112925 2-Amino-8-methoxyquinazoline CAS No. 708-15-6

2-Amino-8-methoxyquinazoline

Número de catálogo: B112925
Número CAS: 708-15-6
Peso molecular: 175.19 g/mol
Clave InChI: HZZMAAQLRLRCAG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Amino-8-methoxyquinazoline is a privileged chemical scaffold in medicinal chemistry, serving as a critical precursor for synthesizing novel anticancer agents. Recent research has leveraged this core structure to develop 4,7-disubstituted 8-methoxyquinazoline derivatives that function as potent inhibitors of the β-catenin/TCF4 protein-protein interaction . This interaction is a pivotal downstream event in the Wnt/β-catenin signaling pathway, which is constitutively activated in various gastrointestinal cancers, including colon cancer (HCT116), hepatocellular carcinoma (HepG2), and gallbladder cancer . Compounds built upon this quinazoline framework have demonstrated significant cytotoxic potencies, with IC50 values comparable to imatinib mesylate, by disrupting the binding of β-catenin to Transcription Factor 4 (TCF4) . This mechanism leads to the downregulation of the Wnt/β-catenin signaling pathway, reduced expression of β-catenin and TCF4 proteins, and decreased mRNA levels of key oncogenic targets such as c-MYC and Cyclin D1 . Furthermore, lead compounds derived from this scaffold have been shown to induce apoptosis and inhibit cell migration in cancer cell lines, underscoring their multi-faceted therapeutic potential . The quinazoline core is recognized for its drug-like properties and is found in several FDA-approved kinase inhibitors, highlighting its versatility and prominence in drug discovery . This product is intended for use in exploratory biological research and early-stage drug discovery efforts, particularly for targeting oncogenic signaling pathways.

Propiedades

IUPAC Name

8-methoxyquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZMAAQLRLRCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587793
Record name 8-Methoxyquinazolin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-15-6
Record name 8-Methoxy-2-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=708-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxyquinazolin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-8-methoxyquinazoline: A Technical Guide for Chemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the fundamental chemical and physical properties of 2-Amino-8-methoxyquinazoline (CAS No. 708-15-6), a heterocyclic amine with potential applications in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established principles of chemical reactivity and structural analysis to serve as a comprehensive resource for laboratory investigation.

Core Compound Identity and Physicochemical Properties

This compound is a substituted quinazoline, a class of bicyclic heteroaromatic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][2][3] The presence of an amino group at the 2-position and a methoxy group at the 8-position imparts specific electronic and steric characteristics that influence its reactivity, solubility, and potential biological target interactions.

Table 1: Physicochemical Properties of this compound
PropertyValueSource/Method
CAS Number 708-15-6[4]
Molecular Formula C₉H₉N₃O[5]
Molecular Weight 175.19 g/mol Calculated
IUPAC Name 8-methoxyquinazolin-2-amine
Appearance Predicted: Off-white to light yellow solidBased on similar compounds
Melting Point Not experimentally determined in available literature.-
Boiling Point Not experimentally determined in available literature.-
Solubility Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is expected.[6][7][8]
pKa Not experimentally determined; the 2-amino group is expected to be basic.-

Synthesis and Chemical Reactivity

The synthesis of 2-aminoquinazolines is well-established in the chemical literature. A common and effective strategy involves the cyclization of an appropriately substituted 2-aminobenzonitrile with a source of the C2-N fragment. For this compound, a plausible synthetic route would start from 2-amino-3-methoxybenzonitrile.

Proposed Synthetic Workflow

The following diagram outlines a generalized, yet robust, synthetic pathway for the preparation of this compound. This approach is based on established acid-mediated annulation reactions.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation A 2-Amino-3-methoxybenzonitrile C Acid Catalyst (e.g., HCl) Solvent (e.g., Dioxane or HFIP) Heat (e.g., 70-100 °C) A->C Reactant 1 B Cyanamide or Cyanogen Bromide B->C Reactant 2 D This compound C->D Cyclization/ Annulation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Generalized Synthesis of 2-Aminoquinazolines

This protocol is a representative example for the synthesis of 2-aminoquinazoline derivatives and can be adapted for this compound.

I. Reagents and Materials

  • 2-amino-3-methoxybenzonitrile

  • N-Benzyl cyanamide (as a representative cyanamide source)

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

II. Procedure

  • To a solution of 2-amino-3-methoxybenzonitrile (1.0 mmol) and N-benzyl cyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL) in a sealed tube, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

III. Characterization The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic and Analytical Characterization

While experimental spectra for this compound are not widely available in the public domain, theoretical predictions based on its structure provide valuable guidance for its identification.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
¹H NMR Predicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (C4-H)~8.5s
Aromatic H (C5-H, C6-H, C7-H)6.8 - 7.5m
Amino H (-NH₂)~6.5br s
Methoxy H (-OCH₃)~3.9s
¹³C NMR Predicted Chemical Shift (δ, ppm)
C2~161
C4~150
C8a~149
C8~148
C4a~118
C7~117
C5~115
C6~114
-OCH₃~56

Note: These are predicted values and actual experimental results may vary.

Mass Spectrometry

The expected exact mass for the protonated molecule [M+H]⁺ is approximately 176.0818 m/z. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Biological and Pharmacological Context

The quinazoline scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][9] Specifically, 2-aminoquinazoline derivatives have been investigated as inhibitors of various kinases and as antagonists for G-protein coupled receptors.[10]

While the specific biological activity of this compound has not been extensively reported, its structural similarity to known bioactive molecules suggests it could be a valuable intermediate or a candidate for screening in various biological assays.

Potential Areas of Investigation

G A This compound B Kinase Inhibition Assays (e.g., EGFR, VEGFR) A->B C GPCR Binding Assays (e.g., MCHr1) A->C D Antimicrobial Screening (Bacteria, Fungi) A->D E Antiproliferative Assays (Cancer Cell Lines) A->E

Caption: Potential avenues for biological evaluation.

Handling, Storage, and Safety

As with any chemical reagent, this compound should be handled in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Safety: While specific toxicity data is unavailable, related amino-heterocyclic compounds may cause skin, eye, and respiratory irritation.[11] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

References

  • Alchem.Pharmtech. CAS 708-15-6 | this compound. [Link]
  • Vasudevan, A., et al. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 14(19), 4879-82.
  • IJFMR.
  • Semantic Scholar. Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]
  • ResearchGate. Synthesis of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3). [Link]
  • ResearchGate. Structures of 8-methoxy-quinazoline-2,4-diones and corresponding.... [Link]
  • Angene International Limited. This compound|CAS 708-15-6. [Link]
  • MDPI. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. [Link]
  • MDPI.
  • MDPI. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. [Link]
  • ResearchGate. (PDF) Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)
  • PubChem. 2-Amino-8-quinolinol. [Link]
  • ChemBK. 2-AMINO-8-HYDROXYQUINOLINE. [Link]
  • Indian Journal of Fundamental and Applied Life Sciences. Solubilities of Amino Acids in Different Mixed Solvents. [Link]
  • ResearchGate.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
  • PubMed. An effective organic solvent system for the dissolution of amino acids. [Link]

Sources

A Technical Guide to the Synthesis of 2-Amino-8-methoxyquinazoline from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to 2-amino-8-methoxyquinazoline, a valuable scaffold in medicinal chemistry. Starting from the readily available precursor, 3-methoxyanthranilic acid, this document details a two-step synthetic pathway involving the formation of a key guanidine intermediate followed by a thermal cyclization. We will explore the underlying reaction mechanisms, provide a detailed, step-by-step experimental protocol, and discuss critical process parameters and characterization techniques. This guide is designed to equip researchers in organic synthesis and drug development with the practical knowledge required for the successful synthesis and validation of this important heterocyclic compound.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Many clinically approved drugs, such as Gefitinib, Erlotinib, and Prazosin, feature the quinazoline core, underscoring its therapeutic importance.[3]

The 2-aminoquinazoline moiety, in particular, is a crucial pharmacophore. The amino group at the C2 position often serves as a key hydrogen bond donor, facilitating critical interactions with biological targets like protein kinases.[4][5] The 8-methoxy substitution can influence the molecule's physicochemical properties, such as solubility and metabolic stability, and can provide an additional vector for molecular recognition within a target's binding site. Therefore, developing robust synthetic routes to substituted 2-aminoquinazolines like this compound is of significant interest to the drug discovery community.

Retrosynthetic Analysis & Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, reveals a straightforward and efficient synthetic plan. The primary disconnection occurs at the N1-C2 and N3-C4 bonds of the pyrimidine ring, leading back to a guanidine derivative of 3-methoxyanthranilic acid. This intermediate can, in turn, be conceptually derived from 3-methoxyanthranilic acid and a guanylating agent, such as cyanamide.

G Target This compound Intermediate 1-(2-Carboxy-6-methoxyphenyl)guanidine Target->Intermediate C-N Disconnection (Cyclization) SM 3-Methoxyanthranilic Acid + Cyanamide Intermediate->SM C-N Disconnection (Guanidinylation) caption Retrosynthetic analysis of this compound. G cluster_0 Step 1: Guanidinylation cluster_1 Step 2: Cyclization & Purification Start 3-Methoxyanthranilic Acid + Cyanamide Process1 Add Conc. HCl Reflux in Ethanol Start->Process1 Intermediate 1-(2-Carboxy-6-methoxyphenyl)guanidine Process1->Intermediate Process2 Heat in Dowtherm A (e.g., 250 °C) Intermediate->Process2 Workup Cool, Dilute with Toluene Filter Solid Process2->Workup Purify Aqueous NaOH Wash Recrystallize (EtOH/Water) Workup->Purify Product This compound Purify->Product caption Forward synthesis workflow for this compound.

Caption: Forward synthesis workflow for this compound.

Step-by-Step Procedure

Step 1: Synthesis of 1-(2-Carboxy-6-methoxyphenyl)guanidine

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyanthranilic acid (16.7 g, 0.1 mol) and ethanol (100 mL).

  • Stir the mixture to form a suspension.

  • Add cyanamide (8.4 g, 0.2 mol, as a 50% aqueous solution) to the suspension.

  • Carefully add concentrated hydrochloric acid (8.3 mL, ~0.1 mol) dropwise.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol). The starting material should be consumed.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the white solid precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the guanidine intermediate. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, place the crude 1-(2-carboxy-6-methoxyphenyl)guanidine from the previous step.

  • Add Dowtherm A (200 mL) to the flask.

  • Heat the mixture with stirring to 240-250 °C. Water will begin to distill off as the cyclization proceeds.

  • Maintain the temperature for 2-3 hours, or until the evolution of water ceases.

  • Allow the reaction mixture to cool to approximately 80-90 °C.

  • Carefully add toluene (150 mL) to the mixture to precipitate the product.

  • Cool the mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the crude product with toluene (2 x 30 mL) and then hexanes (2 x 30 mL).

Purification and Characterization
  • The crude product can be purified by recrystallization. Suspend the solid in a 1 M aqueous sodium hydroxide solution to remove any unreacted acidic starting material, filter, and wash with water until the filtrate is neutral.

  • Recrystallize the resulting solid from an ethanol/water mixture to afford this compound as a pure crystalline solid.

  • Characterization:

    • Melting Point: Determine the melting point and compare it with literature values.

    • ¹H NMR: Confirm the structure by analyzing the proton NMR spectrum. Expect characteristic signals for the aromatic protons and the methoxy group.

    • ¹³C NMR: Further confirm the structure by analyzing the carbon NMR spectrum.

    • Mass Spectrometry: Determine the molecular weight to confirm the identity of the product (Expected [M+H]⁺ ≈ 176.08 g/mol ).

Process Optimization and Troubleshooting

  • Incomplete Guanidinylation: If the first step does not go to completion, ensure the quality of the cyanamide and the acidity of the reaction medium. An additional equivalent of HCl can sometimes drive the reaction forward.

  • Low Yield in Cyclization: The temperature of the cyclization is critical. Temperatures below 230 °C may lead to incomplete reaction, while excessively high temperatures can cause decomposition. The use of a high-boiling, inert solvent like Dowtherm A is essential for maintaining a stable reaction temperature.

  • Purification Issues: If the final product is difficult to purify, a column chromatography step on silica gel (using a gradient of ethyl acetate in hexanes or dichloromethane in methanol) can be employed.

Safety Considerations

  • Cyanamide: is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Concentrated Hydrochloric Acid: is corrosive. Handle with care, using appropriate PPE.

  • High-Temperature Reaction: The cyclization step is performed at high temperatures. Use a heating mantle with a temperature controller and ensure the glassware is free of cracks. Perform the reaction behind a safety shield.

  • Solvents: Ethanol, toluene, and hexanes are flammable. Keep away from ignition sources.

Conclusion

The synthesis of this compound from 3-methoxyanthranilic acid via a two-step guanidinylation and cyclization protocol represents an efficient and scalable method for producing this valuable medicinal chemistry building block. The procedure utilizes readily available starting materials and follows a mechanistically sound pathway. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably synthesize and purify this compound, facilitating further exploration of its potential in drug discovery and development programs.

References

  • Asif, M. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • O'Donnell, J. C., et al. Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry. 2017.
  • Al-Suhaimi, E. A., et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. 2023.
  • Asif, M. A Review on Pharmacological Activities of Quinazolinone Derivatives.
  • Gomes, M. M., et al. Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. 2023.
  • Kaur, R., et al. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. ResearchGate. 2020.
  • Sjögren, M. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. 2007.
  • Qin, Y., et al. Strategies for access to 2-aminoquinazolines. ResearchGate. 2023.
  • Tzani, A., et al. Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. ResearchGate. 2021.
  • Wang, G., et al. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. 2023.
  • Alagarsamy, V. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. 2021.
  • Xushnud, Y. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. 2023.
  • Pandya, C. D., et al. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. PMC. 2017.

Sources

An In-Depth Technical Guide to 2-Amino-8-methoxyquinazoline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its versatile structure allows for substitution at various positions, leading to a wide array of pharmacological activities. Among these, 2-aminoquinazoline derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of 2-Amino-8-methoxyquinazoline, a specific derivative with potential for further exploration in drug discovery and development. While direct experimental data for this compound is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a thorough understanding of its chemical nature and potential applications.

Chemical Structure and IUPAC Name

IUPAC Name: 8-methoxyquinazolin-2-amine

Chemical Structure:

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Reaction cluster_3 Product 2-amino-3-methoxybenzonitrile 2-Amino-3-methoxybenzonitrile Cyclization Cyclization 2-amino-3-methoxybenzonitrile->Cyclization Guanidine Guanidine Hydrochloride Guanidine->Cyclization This compound This compound Cyclization->this compound Base (e.g., NaOEt) Heat

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-methoxybenzonitrile.

  • Addition of Guanidine: Add guanidine hydrochloride to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with water.

  • Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality behind Experimental Choices:

  • Base: A strong base like sodium ethoxide is crucial to deprotonate guanidine, making it a more potent nucleophile for the cyclization reaction.

  • Solvent: Anhydrous ethanol is a suitable solvent for this reaction as it can dissolve the reactants and is compatible with the strong base.

  • Heat: The cyclization reaction typically requires elevated temperatures to proceed at a reasonable rate.

Spectroscopic Characterization (Predicted)

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. Below are the predicted key signals:

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm, corresponding to the protons on the quinazoline ring. The specific splitting patterns will depend on the coupling between adjacent protons.

  • Methoxy Protons: A singlet at approximately δ 3.9-4.1 ppm, integrating to three protons.

  • Amino Protons: A broad singlet at approximately δ 5.0-6.0 ppm, integrating to two protons. This peak may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Signals in the range of δ 110-160 ppm.

  • C2 Carbon (attached to amino group): A signal around δ 160-165 ppm.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): An intense peak at m/z = 175, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Characteristic fragmentation patterns for quinazolines would be expected, including the loss of small molecules like HCN and CH₃.

Potential Applications in Drug Development

The 2-aminoquinazoline scaffold is a well-established pharmacophore in modern drug discovery, with several approved drugs targeting various diseases. The introduction of a methoxy group at the 8-position can influence the compound's pharmacokinetic and pharmacodynamic properties.

Kinase Inhibition:

Many 2-aminoquinazoline derivatives have been developed as potent and selective kinase inhibitors. [1][2]Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The quinazoline core can mimic the adenine ring of ATP, allowing these compounds to bind to the ATP-binding site of kinases and inhibit their activity. The 8-methoxy substituent could potentially form hydrogen bonds with amino acid residues in the kinase active site, thereby enhancing binding affinity and selectivity.

Signaling Pathway Inhibition:

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation This compound 2-Amino-8- methoxyquinazoline This compound->Receptor_Tyrosine_Kinase Inhibition

Caption: Potential inhibition of a key cancer signaling pathway.

Structure-Activity Relationship (SAR) Insights:

Based on studies of related 2-aminoquinazoline derivatives, the following SAR insights can be inferred for this compound:

  • 2-Amino Group: This group is often crucial for activity, acting as a key hydrogen bond donor.

  • 8-Methoxy Group: The position and nature of this substituent can significantly impact potency and selectivity. The methoxy group can influence the electronic properties of the ring system and provide an additional point of interaction with the target protein.

  • Quinazoline Core: Provides the rigid scaffold necessary for proper orientation within the binding pocket of the target enzyme.

Conclusion

This compound represents a promising, yet underexplored, molecule within the broader class of bioactive quinazolines. While specific experimental data is currently limited, this guide provides a solid foundation for researchers interested in its synthesis, characterization, and potential therapeutic applications. The proposed synthetic route is based on well-established chemical transformations, and the predicted properties and biological activities are inferred from a wealth of data on structurally related compounds. Further investigation into this molecule could lead to the discovery of novel drug candidates with improved efficacy and selectivity, particularly in the realm of kinase inhibition for cancer therapy.

References

  • Alchem.Pharmtech. CAS 708-15-6 | this compound.
  • Angene International Limited. This compound|CAS 708-15-6.
  • Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters. 2013;23(16):4493-4500.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. 2023;28(19):6893.
  • 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. 2002;12(12):1657-1661.
  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. 2021;12(8):1237-1264.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. 2023;28(7):3015.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. 2022;27(19):6619.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. 2013;21(1):35.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Bioorganic Chemistry. 2019;86:442-455.
  • Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid. BenchChem.
  • Quinazoline synthesis. Organic Chemistry Portal.
  • Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air. Green Chemistry. 2017;19(13):2945-2951.
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules. 2018;23(9):2169.
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. 2023;28(8):3361.
  • Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4- Oxoquinazoline and Their 2,4-DNP Derivatives. International Journal for Multidisciplinary Research. 2025;7(5).
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. 2021;26(18):5537.
  • Interpretation of 1H-NMR and 13C-NMR data for compound 8.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Scientific Reports. 2022;12(1):12345.
  • Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone deriv
  • Fragment
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
  • Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • Mass Spectrometry Part 8 - Fragment
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. 2015;2(4).
  • Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2020;25(18):4288.
  • Pharmacological Activities of Aminophenoxazinones. Molecules. 2020;25(23):5693.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-8-methoxyquinazoline is a heterocyclic organic compound with a molecular formula of C₉H₉N₃O and a CAS Number of 708-15-6.[1][2] As a derivative of the quinazoline scaffold, which is a core structure in numerous biologically active molecules, this compound is of significant interest to researchers in medicinal chemistry and drug development. The quinazoline ring system is known to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties. The specific substitutions of an amino group at the 2-position and a methoxy group at the 8-position are expected to modulate the electronic properties and biological activity of the parent quinazoline molecule.

Accurate structural elucidation and characterization are paramount in the development of any new chemical entity. This in-depth technical guide provides a detailed overview of the expected spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes data from structurally analogous compounds and foundational spectroscopic principles to provide a reliable predictive framework for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel quinazoline derivatives.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound features a bicyclic system composed of a pyrimidine ring fused to a benzene ring. The substituents, an amino group at C2 and a methoxy group at C8, introduce specific functionalities that give rise to characteristic spectroscopic signatures.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would display distinct signals for the aromatic protons, the amino protons, and the methoxy protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)
~9.2s1HH4-
~7.6dd1HH5J = 8.0, 1.0
~7.4t1HH6J = 8.0
~7.1dd1HH7J = 8.0, 1.0
~6.8br s2HNH₂-
~3.9s3HOCH₃-

Interpretation and Rationale:

  • Aromatic Protons: The quinazoline ring system gives rise to a set of signals in the aromatic region. The proton at position 4 (H4) is expected to be the most deshielded due to the influence of the adjacent nitrogen atoms, appearing as a singlet downfield. The protons on the benzene ring (H5, H6, and H7) will exhibit characteristic splitting patterns. H5 and H7 are expected to appear as doublets of doublets due to both ortho and meta coupling, while H6 will likely be a triplet due to coupling with its two ortho neighbors.

  • Amino Protons: The protons of the amino group at C2 are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Methoxy Protons: The three protons of the methoxy group at C8 are magnetically equivalent and will therefore appear as a sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Signal averaging (e.g., 16-64 scans) may be necessary to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve sensitivity.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~162C2
~155C8a
~150C4
~148C8
~134C6
~127C4a
~118C5
~115C7
~56OCH₃

Interpretation and Rationale:

  • Quaternary Carbons: The carbon atoms C2, C4, C8, C4a, and C8a are expected to show distinct chemical shifts. C2, being bonded to two nitrogen atoms, will be significantly deshielded. C8, bonded to the electron-donating methoxy group, will also be downfield.

  • Aromatic CH Carbons: The protonated carbons of the benzene ring (C5, C6, and C7) will appear in the typical aromatic region.

  • Methoxy Carbon: The carbon of the methoxy group will appear as a singlet in the upfield region.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for improving the signal-to-noise ratio.

  • Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H stretch (asymmetric and symmetric)Primary Amine
3050-3000C-H stretch (aromatic)Aromatic Ring
2950-2850C-H stretch (aliphatic)Methoxy Group
1650-1600C=N stretchQuinazoline Ring
1620-1580N-H bendPrimary Amine
1580-1450C=C stretchAromatic Ring
1250-1200C-O stretch (asymmetric)Aryl Ether
1050-1000C-O stretch (symmetric)Aryl Ether

Interpretation and Rationale:

  • N-H Vibrations: The primary amino group will give rise to two characteristic stretching bands in the high-frequency region, as well as a bending vibration around 1600 cm⁻¹.

  • C-H Vibrations: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will appear just below 3000 cm⁻¹.

  • Ring Vibrations: The C=N and C=C stretching vibrations of the quinazoline ring system will produce a series of sharp bands in the 1650-1450 cm⁻¹ region.

  • C-O Vibrations: The aryl ether linkage of the methoxy group will show characteristic asymmetric and symmetric C-O stretching bands.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular weight is 175.19 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
175[M]⁺ (Molecular Ion)
160[M - CH₃]⁺
146[M - HCN]⁺
132[M - CH₃ - CO]⁺

Interpretation and Fragmentation Pathway:

Under electron ionization (EI), the molecular ion ([M]⁺) is expected to be observed at m/z 175. The fragmentation of quinazoline derivatives often involves characteristic losses.[3] For this compound, the following fragmentation pathways are plausible:

  • Loss of a Methyl Radical: The methoxy group can undergo cleavage to lose a methyl radical (•CH₃), resulting in a fragment ion at m/z 160.

  • Loss of Hydrogen Cyanide: A common fragmentation pathway for quinazolines is the loss of hydrogen cyanide (HCN) from the pyrimidine ring, which would lead to a fragment at m/z 148.

  • Loss of Carbon Monoxide: Following the loss of the methyl radical, the resulting fragment may lose carbon monoxide (CO), yielding a fragment at m/z 132.

G M [M]⁺˙ m/z = 175 M_CH3 [M - •CH₃]⁺ m/z = 160 M->M_CH3 - •CH₃ M_HCN [M - HCN]⁺˙ m/z = 148 M->M_HCN - HCN M_CH3_CO [M - •CH₃ - CO]⁺ m/z = 132 M_CH3->M_CH3_CO - CO

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Processing: The data system will display the mass spectrum, from which the m/z of the molecular ion and any fragment ions can be determined. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for researchers to confirm the identity, purity, and structure of this compound upon its synthesis. The characteristic signals and fragmentation patterns outlined herein should serve as reliable benchmarks for the successful elucidation of this promising heterocyclic molecule.

References

  • Alchem Pharmtech. CAS 708-15-6 | this compound. [Link]
  • Angene International Limited. This compound|CAS 708-15-6. [Link]
  • Yamamoto, H., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry, 9, 822841. [Link]
  • PubChem. Quinazolin-2-amine. [Link]
  • SpectraBase. Quinazoline, 8-methoxy-. [Link]
  • Tiwari, A. R., & Bhanage, B. M. (2016). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N-substituted Benzylamines under Transition Metal-Free Conditions. RSC Advances, 6(84), 80975-80981. [Link]
  • Al-Shammari, M. B., et al. (2014). Crystal structure of 4-methoxyquinazoline.
  • NIST WebBook. 2-Quinolinamine. [Link]
  • NIST WebBook. 8-Quinolinamine. [Link]

Sources

Solubility Determination of 2-Amino-8-methoxyquinazoline: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The aqueous and organic solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for determining the solubility of 2-Amino-8-methoxyquinazoline, a key heterocyclic scaffold in medicinal chemistry, often utilized in the synthesis of kinase inhibitors. While specific solubility data for this compound is not extensively published, this paper outlines the theoretical principles and provides detailed, field-proven experimental protocols to empower researchers to generate high-quality, reliable solubility data. We will delve into the industry-standard shake-flask method for thermodynamic equilibrium solubility, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification.

Introduction: The Critical Role of Solubility

This compound is a substituted quinazoline derivative. The quinazoline core is a privileged scaffold found in numerous approved drugs, most notably kinase inhibitors like gefitinib and erlotinib. As such, understanding the physicochemical properties of its analogues is paramount for successful drug discovery and development.

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is not merely a physical data point; it is a critical attribute that dictates:

  • Process Chemistry: Influences choices for reaction solvents, crystallization conditions, and purification strategies.

  • Formulation Development: Dictates the feasibility of different dosage forms (e.g., oral, intravenous). Poor aqueous solubility is a major hurdle for oral drug bioavailability.[1]

  • Pharmacokinetics: A drug must be in solution to be absorbed. Low solubility can lead to poor absorption, low bioavailability, and high inter-patient variability.[1][2]

  • In Vitro Screening: Undissolved compound in biological assays can lead to inaccurate and misleading results.[3][4]

As per the International Council for Harmonisation (ICH) Q6A guidelines, solubility is a fundamental property that must be characterized when setting specifications for new drug substances.[5][6][7] This guide provides the practical "how-to" for this essential characterization.

Theoretical Foundations of Solubility

The solubility of a compound like this compound is governed by its molecular structure and the properties of the solvent.

Physicochemical Properties of the Solute

While experimental data for this compound is sparse, we can infer its likely behavior from its structure and that of similar molecules.

  • Lipophilicity (LogP): The quinazoline ring system is aromatic and generally nonpolar, while the amino and methoxy groups add some polarity. The overall structure is expected to be lipophilic, suggesting higher solubility in organic solvents than in water. For comparison, the related 2-aminoquinoline has a LogP of 1.87.[8] Kinase inhibitors, a class to which derivatives of this compound belong, are often lipophilic molecules.[1][9]

  • Ionization State (pKa): The 2-amino group is basic and will be protonated at acidic pH. This ionization dramatically increases polarity. According to the Henderson-Hasselbalch equation, the solubility of a basic compound will increase as the pH of the aqueous medium drops below its pKa.[10][11][12][13][14] Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent.

  • Crystal Lattice Energy: For a solid to dissolve, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice. A high melting point often correlates with high lattice energy and, consequently, lower solubility. The melting point of the related 2-amino-8-hydroxyquinoline is 157-160°C, suggesting significant crystal lattice forces to overcome.[15][16]

Solvent Properties

The principle of "like dissolves like" is the guiding concept.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Water is highly polar, and the solubility of a lipophilic molecule like this compound is expected to be low. Methanol and ethanol are more moderate in polarity and are likely to be better solvents.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are polar but cannot donate hydrogen bonds. Dimethyl sulfoxide (DMSO) is a powerful and versatile solvent for many organic compounds and is often used for initial stock solutions in biological screening.[4] Many kinase inhibitors show their highest solubility in DMSO.[17][18]

  • Nonpolar Solvents (e.g., Chloroform, THF): These solvents may be effective depending on the overall lipophilicity of the compound.

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the equilibrium (or thermodynamic) solubility of a compound is the Shake-Flask Method .[19][20] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing the most reliable and relevant data for formulation and development.[20][21]

Rationale for Method Selection

We choose the shake-flask method over kinetic methods because it measures the true thermodynamic equilibrium, which is crucial for understanding the stable state of the drug in a formulation. Kinetic solubility often starts from a DMSO stock and can lead to supersaturated, thermodynamically unstable solutions, thereby overestimating the true solubility.[3][4][19]

Step-by-Step Experimental Workflow

Objective: To determine the solubility of this compound in a panel of selected solvents at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., pH 7.4 Phosphate-Buffered Saline (PBS), Water, Methanol, Ethanol, Acetonitrile, DMSO)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Protocol:

  • Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point of ~5-10 mg is typically sufficient.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a consistent speed (e.g., 250 rpm) in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. The long incubation ensures that the system reaches thermodynamic equilibrium.[3][4][20]

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the solid settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) and carefully collect the supernatant. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Sample Preparation for Analysis: Dilute the clear, saturated filtrate with a suitable mobile phase (as determined by the HPLC method) to a concentration that falls within the linear range of the calibration curve. A series of dilutions (e.g., 10-fold, 100-fold, 1000-fold) is recommended.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method as described in Section 4.

G cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis A Add Excess Solid (this compound) B Add 1.0 mL Solvent A->B C Seal Vial & Shake (24-48h at 25°C) B->C D Centrifuge / Filter (0.22 µm) C->D E Collect Saturated Supernatant D->E F Dilute Sample E->F G Quantify via HPLC-UV F->G

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a robust and precise technique for quantifying the concentration of soluble compounds.[21][22][23]

Creating a Calibration Curve

Rationale: A calibration (or standard) curve is essential for converting the HPLC peak area of your unknown sample into a precise concentration.

Protocol:

  • Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or Acetonitrile).

  • Serial Dilutions: Perform a series of accurate serial dilutions from the stock solution to create at least 5-7 standards of decreasing concentration. The concentration range should bracket the expected concentration of your diluted experimental samples.

  • HPLC Analysis: Inject each standard onto the HPLC system and record the peak area at the appropriate UV wavelength (λmax).

  • Plotting: Plot the peak area (y-axis) versus the known concentration (x-axis). Perform a linear regression on the data. A good calibration curve should have a coefficient of determination (R²) value > 0.995.

Sample Analysis Workflow

G A Prepare Stock Solution (1 mg/mL) B Create Serial Dilutions (Standards 1-7) A->B C Inject Standards into HPLC-UV B->C D Generate Calibration Curve (Peak Area vs. Conc.) C->D G Calculate Concentration using Curve's Equation D->G E Inject Diluted Saturated Sample F Measure Peak Area of Sample E->F F->G H Final Solubility (mg/mL or µM) G->H

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. The final solubility is calculated by multiplying the concentration obtained from the HPLC by the dilution factor used.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolubility (µg/mL)Solubility (mM)Qualitative Class
Water (pH 7.0)<10<0.06Very Poorly Soluble
PBS (pH 7.4)<10<0.06Very Poorly Soluble
0.1 N HCl (pH 1)~500~2.85Sparingly Soluble
Methanol~2,000~11.4Soluble
Ethanol~250~1.43Slightly Soluble
Acetonitrile~150~0.86Slightly Soluble
DMSO>10,000>57.1Freely Soluble

Note: Values are hypothetical and for illustrative purposes. Molar solubility calculated using MW = 175.19 g/mol .

Interpretation:

  • Aqueous Solubility: As hypothesized, the compound exhibits very low solubility in neutral aqueous media but shows a significant increase at acidic pH, confirming the role of the basic amino group in its pH-dependent solubility.

  • Organic Solubility: The compound shows good solubility in polar organic solvents, with DMSO being an excellent solvent. This is consistent with data for other kinase inhibitors.[18]

Conclusion and Best Practices

This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By adhering to the principles of thermodynamic equilibrium using the shake-flask method and employing precise HPLC-UV quantification, researchers can generate reliable data crucial for decision-making in drug discovery and development.

Key Best Practices:

  • Purity: Always use a well-characterized solid material of the highest possible purity.

  • Equilibrium: Ensure sufficient equilibration time; for some crystalline compounds, 48 hours or more may be necessary.

  • Temperature Control: Maintain strict temperature control throughout the experiment as solubility is temperature-dependent.

  • pH Measurement: For aqueous buffers, always measure the pH of the final saturated solution to check for any shifts.[19]

  • Validation: The HPLC method should be validated for linearity, accuracy, and precision.

By following these protocols, scientists can confidently characterize the solubility of this compound and other novel chemical entities, paving the way for more informed and successful research and development programs.

References

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. [Link]
  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015).
  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]
  • Hemmani, N., et al. (2022). The Journey towards Solubility Assessment of Small Molecules Using HPLC-DAD. Medical Sciences Forum. [Link]
  • Study of pH-dependent solubility of organic bases.
  • Henderson-Hasselbalch equation – An ABC of PK/PD.
  • ICH Q6A Guidelines to Ensure Patient Safety. Pharmaceutical Networking. [Link]
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
  • Thermodynamic solubility.
  • Shake-Flask Solubility Assay. Bienta. [Link]
  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PubMed. [Link]
  • Hemmani, N., et al. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]
  • ICH Q6A Guideline. Scribd. [Link]
  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. ICH. [Link]
  • ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Particle Analytical. [Link]
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PMC - NIH. [Link]
  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]
  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. [Link]
  • Roskoski Jr, R. (2022).
  • 1-6 Specifications.
  • Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubiliz
  • Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization | Request PDF.
  • CAS 708-15-6 | this compound. Alchem.Pharmtech. [Link]
  • 2-Aminoquinoline. PubChem. [Link]
  • 2-AMINO-8-HYDROXYQUINOLINE. ChemBK. [Link]
  • This compound|CAS 708-15-6.
  • 8-Aminoquinoline. PubChem. [Link]
  • 2-Amino-8-quinolinol. PubChem. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry. Its derivatives have exhibited a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs. This guide provides a comprehensive overview of the discovery and historical development of quinazoline derivatives, detailing key synthetic milestones, their diverse pharmacological applications, and the intricate signaling pathways they modulate.

Part 1: The Genesis of a Privileged Scaffold: Early Discoveries and Synthetic Milestones

The journey into the world of quinazolines began in the mid-19th century, characterized by foundational synthetic discoveries that laid the groundwork for future pharmacological exploration.

1.1 Initial Synthesis and Characterization

The first documented synthesis of a quinazoline derivative was achieved in 1869 by Peter Griess, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogen with anthranilic acid.[1][2] However, it was not until 1895 that the parent quinazoline molecule was synthesized by August Bischler and Lang via the decarboxylation of its 2-carboxy derivative.[3][4] A more practical and satisfactory synthesis was later developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[1][5] The name "quinazoline" itself was proposed by Widdege in 1887.[3]

A significant leap forward in the synthesis of functionalized quinazolines came with the advent of the Niementowski quinazoline synthesis in 1895.[3][4] This method, which involves the reaction of anthranilic acids with amides, provided a versatile route to 4-oxo-3,4-dihydroquinazolines and remains a fundamental approach in contemporary quinazoline chemistry.[3]

1.2 Evolution of Synthetic Methodologies

Throughout the 20th and into the 21st century, the synthetic repertoire for quinazoline derivatives has expanded dramatically, enabling the creation of vast libraries of compounds for biological screening. Modern methods often focus on efficiency, atom economy, and the introduction of diverse functional groups. These include:

  • Metal-Catalyzed Reactions: Transition metals like palladium, copper, and iron are now widely used to catalyze the formation of the quinazoline core and to introduce substituents with high precision.[6][7]

  • Microwave-Assisted Synthesis: This technique has significantly accelerated reaction times and often improves yields for the synthesis of quinazoline analogs.[8]

  • Multi-Component Reactions: These elegant strategies allow for the construction of complex quinazoline derivatives in a single step from three or more starting materials, enhancing synthetic efficiency.

  • Aza-Reactions: Methods like the Aza-Wittig and Aza-Diels-Alder reactions have proven to be powerful tools for constructing the quinazoline ring system.[8]

The continuous development of these and other novel synthetic strategies is crucial for exploring the vast chemical space of quinazoline derivatives and for optimizing their pharmacological properties.[8]

Part 2: From Scaffold to Blockbuster Drugs: The Pharmacological Revolution

The true significance of the quinazoline scaffold lies in its remarkable versatility as a pharmacophore. Derivatives have been shown to possess a wide array of biological activities, leading to their development as treatments for a multitude of diseases.[9][10]

2.1 Anticancer Activity: The Kinase Inhibitor Breakthrough

Perhaps the most impactful application of quinazoline derivatives has been in the field of oncology. A major breakthrough came with the discovery that 4-anilinoquinazoline derivatives are potent inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various cancers.

This discovery paved the way for the development of a new class of targeted cancer therapies. Key examples of FDA-approved quinazoline-based EGFR inhibitors include:

  • Gefitinib (Iressa®): Approved in 2003, gefitinib was one of the first EGFR inhibitors to enter the market for the treatment of non-small-cell lung carcinoma.[5] It functions by binding to the ATP-binding site of EGFR, thereby inhibiting the Ras signal transduction cascade that promotes cancer cell growth.[5]

  • Erlotinib (Tarceva®): Another important EGFR inhibitor, erlotinib has also proven effective in treating non-small-cell lung cancer and other solid tumors.[5]

  • Afatinib (Gilotrif®): Approved in 2013, afatinib is an irreversible inhibitor of both EGFR and human epidermal growth factor receptor 2 (HER2).[5] Its irreversible binding mode provides activity against some tumors that have developed resistance to first-generation inhibitors like gefitinib and erlotinib.[5]

  • Lapatinib (Tykerb®): Approved in 2007, lapatinib is a dual inhibitor of EGFR and HER2, used in the treatment of advanced or metastatic breast cancer.[5]

The success of these drugs has cemented the quinazoline scaffold as a "privileged structure" in the design of kinase inhibitors.

2.2 A Spectrum of Therapeutic Potential

Beyond their celebrated role in cancer therapy, quinazoline derivatives have demonstrated a wide range of other pharmacological activities, including:

  • Antimicrobial and Antifungal: Various quinazoline compounds have been synthesized and evaluated for their ability to combat bacterial and fungal infections.[8][9]

  • Anti-inflammatory and Analgesic: Certain derivatives have shown promise as anti-inflammatory and pain-relieving agents.[2][8]

  • Anticonvulsant: The quinazoline nucleus has been explored for its potential in developing new treatments for epilepsy and other seizure disorders.[9][11]

  • Antimalarial: Historically, natural products containing the quinazolinone alkaloid structure, such as febrifugine, have been investigated for their antimalarial properties.[12]

  • Antihypertensive: Some quinazoline derivatives have been studied for their ability to lower blood pressure.[9]

  • Antiviral: The antiviral potential of quinazoline compounds is an active area of research.[9]

This remarkable diversity in biological activity underscores the immense potential of the quinazoline scaffold in drug discovery.[4][10]

Part 3: Mechanistic Insights and Experimental Protocols

A deep understanding of the mechanism of action and the ability to reliably synthesize and evaluate quinazoline derivatives are critical for researchers in this field.

3.1 Targeting Signaling Pathways: The EGFR Example

The anticancer effect of quinazoline-based EGFR inhibitors is a direct result of their ability to interfere with key cellular signaling pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF EGF->EGFR Binds Gefitinib Gefitinib (Quinazoline Derivative) Gefitinib->EGFR Inhibits ATP binding site Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Caption: EGFR signaling pathway and inhibition by a quinazoline derivative.

As illustrated, the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a signaling cascade through Ras, Raf, MEK, and ERK, ultimately leading to gene transcription that promotes cell proliferation and survival. Quinazoline inhibitors like gefitinib block this pathway at its origin by competitively inhibiting the ATP binding site on EGFR, thus preventing its activation.[5]

3.2 Representative Synthetic Protocol: Niementowski Quinazoline Synthesis

This protocol outlines a general procedure for the synthesis of a 4(3H)-quinazolinone derivative, a common core structure in many biologically active quinazolines.

Objective: To synthesize 2-methyl-4(3H)-quinazolinone from anthranilic acid and acetamide.

Materials:

  • Anthranilic acid

  • Acetamide

  • Sand bath or heating mantle

  • Round-bottom flask

  • Reflux condenser

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Reactant Mixture: In a round-bottom flask, thoroughly mix a 1:5 molar ratio of anthranilic acid and acetamide.

  • Heating: Gently heat the mixture using a sand bath or heating mantle. The mixture will melt into a clear liquid.

  • Reaction: Continue heating the liquid mixture to a temperature of 180-200°C. Ammonia gas will be evolved, and the reaction mixture will gradually solidify. Maintain this temperature for approximately 30 minutes.

  • Cooling and Dissolution: Allow the reaction mixture to cool. Once cooled, add water to the flask and heat to dissolve the solid product.

  • Crystallization: Pour the hot aqueous solution into a crystallization dish and allow it to cool slowly. Crystals of 2-methyl-4(3H)-quinazolinone will form.

  • Isolation and Purification: Collect the crystals by filtration, wash with a small amount of cold water, and allow them to air dry. The product can be further purified by recrystallization from hot water or ethanol if necessary.

Niementowski_Synthesis Start Start Mix Mix Anthranilic Acid and Acetamide Start->Mix Heat Heat to 180-200°C Mix->Heat Cool Cool Reaction Mixture Heat->Cool Dissolve Dissolve in Hot Water Cool->Dissolve Crystallize Crystallize Product Dissolve->Crystallize Filter Filter and Dry Crystallize->Filter End End Product: 2-Methyl-4(3H)-quinazolinone Filter->End

Caption: Workflow for the Niementowski Quinazoline Synthesis.

Part 4: The Future of Quinazoline Derivatives

The rich history and proven therapeutic success of quinazoline derivatives ensure their continued prominence in drug discovery. Future research will likely focus on:

  • Novel Drug Targets: Exploring the activity of quinazoline libraries against new and emerging biological targets.

  • Overcoming Drug Resistance: Designing next-generation quinazoline derivatives that can circumvent resistance mechanisms developed against existing drugs.[5]

  • Targeted Drug Delivery: Developing quinazoline-based conjugates and probes for more precise drug delivery and diagnostic applications.[13]

  • Polypharmacology: Intentionally designing quinazoline derivatives that can modulate multiple targets simultaneously to achieve synergistic therapeutic effects.

The journey of the quinazoline nucleus, from its initial synthesis to its current status as a privileged scaffold, is a testament to the power of medicinal chemistry. The continued exploration of this versatile heterocyclic system holds immense promise for the development of new and improved therapies for a wide range of human diseases.

References
  • Wikipedia. Quinazoline. [Link]
  • MDPI. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]
  • PMC - PubMed Central.
  • National Institutes of Health. Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. [Link]
  • PubMed. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. [Link]
  • MDPI.
  • PubMed. Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. [Link]
  • WJPR. Novel quinazoline derivatives: key pharmacological activities. [Link]
  • ResearchGate. History of discovery and development of antibiotics in chemotherapy. [Link]
  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]
  • PMC - PubMed Central. Quinazoline derivatives: synthesis and bioactivities. [Link]
  • ResearchGate. Griess synthesis of 4(3H)-quinazolinone and 2-amino-4(3H)-quinazolinone and 2,4 (1H,3H)-quinazilinedione. [Link]
  • PMC - PubMed Central. Quinazolinones, the Winning Horse in Drug Discovery. [Link]
  • Organic Chemistry Portal. Quinazoline synthesis. [Link]
  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]
  • PubMed. The synthesis of some quinazoline nucleosides. [Link]
  • ResearchGate.

Sources

A Technical Guide to the Biological Activity Screening of 2-Amino-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several clinically approved drugs.[1][2] This guide provides a comprehensive framework for the initial biological activity screening of a specific, yet underexplored, derivative: 2-Amino-8-methoxyquinazoline. Our approach is grounded in the established bioactivities of the broader quinazoline class, which prominently include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, experience-driven pathway for elucidating the therapeutic potential of this promising molecule.

I. Foundational Anticancer Activity Screening

The anticancer potential of quinazoline derivatives is well-documented, with many acting as inhibitors of key signaling proteins in cancer progression.[3] A significant number of these compounds function as tyrosine kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[4] Given this precedent, our primary anticancer screening strategy for this compound will focus on cytotoxicity against relevant cancer cell lines and a preliminary investigation into its potential mechanism of action.

A. Initial Cytotoxicity Profiling

The first step in assessing anticancer potential is to determine the cytotoxic effects of this compound across a panel of human cancer cell lines. The choice of cell lines is critical and should be guided by the known targets of quinazoline derivatives.

Recommended Cell Lines:

  • MCF-7: A human breast adenocarcinoma cell line that is widely used in cancer research.[5][6]

  • A549: A human lung carcinoma cell line, particularly relevant as some EGFR inhibitors are used in lung cancer treatment.[7][8]

  • HepG2: A human liver carcinoma cell line.[7]

  • SW480: A human colon adenocarcinoma cell line.[9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

  • Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or a known quinazoline-based EGFR inhibitor like Gefitinib).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Cytotoxicity of this compound

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental DataReference Data
A549Lung CarcinomaExperimental DataReference Data
HepG2Liver CarcinomaExperimental DataReference Data
SW480Colon AdenocarcinomaExperimental DataReference Data
B. Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Should this compound exhibit significant cytotoxicity, the next logical step is to investigate its mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death) and/or cell cycle arrest.

Experimental Workflow: Mechanistic Elucidation

G A Cytotoxicity Screening (MTT Assay) B Apoptosis Assay (Annexin V/PI Staining) A->B If IC50 is significant C Cell Cycle Analysis (Propidium Iodide Staining) A->C If IC50 is significant D Western Blot for Apoptotic Markers (e.g., Caspase-3, Bcl-2, Bax) B->D If apoptosis is induced

Caption: Workflow for investigating the anticancer mechanism.

Experimental Protocols:

  • Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining): This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest.

II. Antimicrobial Activity Screening

Quinazoline and its derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[11][12] Therefore, a primary screening against a panel of clinically relevant microorganisms is warranted.

A. Initial Antimicrobial Susceptibility Testing

The initial screening will determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of Gram-positive and Gram-negative bacteria, as well as a representative fungal strain.

Recommended Microbial Strains:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Streptococcus pneumoniae[12]

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa[13]

  • Fungi: Candida albicans (e.g., ATCC 90028)[11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: Prepare a standardized inoculum of each microbial strain in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positiveExperimental Data
Streptococcus pneumoniaeGram-positiveExperimental Data
Escherichia coliGram-negativeExperimental Data
Pseudomonas aeruginosaGram-negativeExperimental Data
Candida albicansFungusExperimental Data
B. Potential Mechanism of Action

The antibacterial mechanism of quinazoline derivatives can involve the inhibition of fatty acid biosynthesis, specifically targeting enzymes like β-ketoacyl-ACP-synthase II (FabF).[14] Further mechanistic studies could explore this possibility if significant antimicrobial activity is observed.

III. Anti-inflammatory Activity Screening

Several quinazoline derivatives have demonstrated potent anti-inflammatory effects, suggesting another promising avenue for investigation.[15][16] A common in vitro model for screening anti-inflammatory compounds involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

A. Inhibition of Pro-inflammatory Mediators

The primary screening for anti-inflammatory activity will focus on the ability of this compound to inhibit the production of key pro-inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, in LPS-stimulated RAW 264.7 macrophage cells.[17][18]

Experimental Workflow: Anti-inflammatory Screening

G A RAW 264.7 cells stimulated with LPS B Treatment with this compound A->B C Nitric Oxide (NO) Measurement (Griess Assay) B->C D Cytokine Measurement (ELISA for TNF-α, IL-6) B->D

Caption: Workflow for in vitro anti-inflammatory screening.

Experimental Protocols:

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite in the culture supernatant as an indicator of NO production.[19]

  • Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the culture supernatant using specific ELISA kits.[20]

Data Presentation: Anti-inflammatory Effects of this compound

ParameterLPS ControlThis compound (Concentration 1)This compound (Concentration 2)
NO Production (% of control)100%Experimental DataExperimental Data
TNF-α Levels (pg/mL)Experimental DataExperimental DataExperimental Data
IL-6 Levels (pg/mL)Experimental DataExperimental DataExperimental Data

IV. Preliminary In Vitro Toxicity Assessment

Early assessment of a compound's toxicity is crucial in the drug discovery process.[21] A preliminary in vitro toxicity screen should be conducted to evaluate the selectivity of this compound for cancer cells over normal cells.

Experimental Protocol: Cytotoxicity against Normal Cells

The MTT assay, as described in the anticancer screening section, can be performed using a non-cancerous human cell line, such as human embryonic kidney cells (HEK293), to determine the compound's general cytotoxicity.[10]

Data Interpretation:

A favorable therapeutic index is indicated by a significantly higher IC50 value against normal cells compared to cancer cells. This suggests that the compound is selectively toxic to cancer cells.

V. Conclusion and Future Directions

This guide outlines a systematic and robust in vitro screening cascade for this compound, leveraging the known biological activities of the quinazoline scaffold. The proposed experiments will provide a comprehensive initial assessment of its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Positive results from this initial screening will warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing in animal models, and a more thorough toxicological evaluation. The versatility of the quinazoline core suggests that this compound could be a valuable lead compound for the development of novel therapeutics.

References

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (n.d.). PubMed Central. [Link]
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). Pharmacoanalytical Research. [Link]
  • Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives. (2012). Asian Journal of Research in Chemistry. [Link]
  • Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. (n.d.).
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances. [Link]
  • The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Pl
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2021). Pharmaceutical and Biomedical Research. [Link]
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules. [Link]
  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (2017). Research in Pharmaceutical Sciences. [Link]
  • Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. (2011). Iranian Journal of Pharmaceutical Research. [Link]
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Pharmacy & Pharmacology. [Link]
  • In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. (n.d.).
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical & Pharmacology Journal. [Link]
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Scientific Reports. [Link]
  • Structures of first- and second-generation FDA-approved quinazoline-based EGFR inhibitors. (n.d.).
  • In vitro testing methods. (n.d.). Fiveable. [Link]
  • In Vitro Toxicology Testing. (n.d.). Charles River. [Link]
  • Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. (2024). PubMed Central. [Link]
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Reviewing the Pharmacological Impact of Quinazoline Deriv
  • In Vitro Toxicity Test Services. (n.d.).
  • Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. (2022).
  • Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. (2018). Saudi Pharmaceutical Journal. [Link]
  • Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. (2018). Molecules. [Link]
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules. [Link]
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. [Link]
  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2020). Biomolecules & Therapeutics. [Link]
  • Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. (n.d.).
  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (2020). Molecules. [Link]

Sources

Potential Pharmacological Profile of 2-Amino-8-methoxyquinazoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology. This technical guide explores the potential pharmacological profile of a specific, yet under-characterized derivative: 2-Amino-8-methoxyquinazoline. In the absence of direct experimental data for this compound, this document serves as a strategic roadmap for its investigation. We provide a plausible synthetic route, hypothesize its primary molecular targets based on structure-activity relationships within the quinazoline class, and present detailed, field-proven experimental protocols for its comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational framework necessary to unlock the therapeutic potential of this promising molecule.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

Quinazoline and its derivatives are heterocyclic compounds that have garnered immense interest from medicinal chemists and biologists due to their broad spectrum of pharmacological activities.[1][2] This scaffold is particularly prominent in the development of targeted anticancer agents.[3][4][5] The success of drugs like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, has cemented the 4-anilinoquinazoline core as a critical pharmacophore in oncology.[1][2][6] Beyond EGFR, quinazoline derivatives have been developed as potent inhibitors of other key cancer-related targets, including Poly(ADP-ribose)polymerase-1 (PARP-1) and tubulin polymerization, showcasing the scaffold's versatility.[1][3]

The specific compound, this compound, features two key substitutions on the core quinazoline structure: an amino group at the 2-position and a methoxy group at the 8-position. The 2-amino group is a common feature in many bioactive quinazolines and can serve as a crucial hydrogen bond donor or a point for further chemical modification.[7] The 8-methoxy substitution may influence the compound's solubility, metabolic stability, and interaction with its biological targets. This guide will outline a systematic approach to characterizing the pharmacological profile of this specific molecule.

Postulated Biological Targets and Mechanisms of Action

Based on the extensive literature on quinazoline derivatives, we hypothesize that this compound is most likely to exert its effects through one or more of the following established mechanisms:

  • Protein Kinase Inhibition (e.g., EGFR): The quinazoline core is a well-established ATP-competitive inhibitor of protein kinases.[2][4] We postulate that this compound could inhibit the kinase activity of receptors like EGFR, leading to the blockade of downstream pro-survival signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways.

  • PARP-1 Inhibition: Certain quinazoline structures have been shown to inhibit PARP-1, an enzyme critical for DNA single-strand break repair.[1] Inhibition of PARP-1 in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) can lead to synthetic lethality.

  • Tubulin Polymerization Disruption: Disruption of microtubule dynamics is a validated anticancer strategy.[6] Some quinazoline compounds interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

The following sections will provide detailed protocols to investigate each of these potential mechanisms.

Hypothesized EGFR Inhibition Signaling Pathway

The diagram below illustrates the potential mechanism of action of this compound as an EGFR inhibitor. By blocking the ATP-binding site of the EGFR tyrosine kinase, the compound would prevent autophosphorylation and the subsequent activation of downstream pro-growth and survival pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P EGF EGF Ligand EGF->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Compound->EGFR Inhibits ATP ATP ATP->EGFR

Caption: Hypothesized EGFR signaling inhibition by this compound.

Proposed Experimental Workflows

This section provides detailed, step-by-step methodologies for the synthesis and comprehensive pharmacological evaluation of this compound.

Synthesis of this compound

The synthesis can be approached via an acid-mediated [4+2] annulation reaction, a method proven effective for generating 2-aminoquinazoline derivatives.[8]

Workflow Diagram:

Synthesis_Workflow Start Starting Materials: - 2-Amino-3-methoxybenzophenone - N-Benzyl Cyanamide Reaction Acid-Mediated Annulation (HCl, HFIP solvent) Heat Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization Final This compound (Final Product) Characterization->Final

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-amino-3-methoxybenzophenone (1 equivalent) and N-benzyl cyanamide (1.2 equivalents) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add a catalytic amount of hydrochloric acid (HCl).

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

In Vitro Biological Evaluation

The initial screening for biological activity will be a cytotoxicity assay to determine the compound's effect on cancer cell proliferation. The MTT assay is a reliable, colorimetric method for this purpose.[9][10][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value by plotting a dose-response curve.

To specifically test the hypothesis of EGFR inhibition, a biochemical kinase assay will be performed.[13][14][15][16][17]

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific peptide substrate (e.g., Poly(Glu, Tyr)), and the kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a known EGFR inhibitor (e.g., Erlotinib) as a positive control and a no-inhibitor control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 45-60 minutes).[15][16]

  • Detection: Stop the reaction and measure the amount of ADP produced (indicating kinase activity) using a detection reagent like ADP-Glo™.[15][16]

  • Data Analysis: Measure luminescence to quantify kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

A colorimetric or fluorometric assay can be used to determine the compound's ability to inhibit PARP-1 activity.[2][18][19][20]

Step-by-Step Protocol:

  • Plate Coating: Use a 96-well plate coated with histone H4.

  • Reaction Mixture: Add recombinant PARP-1 enzyme and activated DNA to each well.

  • Inhibitor Addition: Add serial dilutions of this compound. Use a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Reaction Initiation: Start the reaction by adding β-NAD+. Incubate for 30-60 minutes.[18]

  • Detection: Stop the reaction and use an anti-pADPr antibody followed by a secondary antibody conjugated to HRP for colorimetric detection.

  • Data Analysis: Measure the absorbance and calculate the IC50 value for PARP-1 inhibition.

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[4][21][22][23]

Step-by-Step Protocol:

  • Tubulin Preparation: Prepare a reaction mix containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.[4]

  • Compound Addition: In a 96-well plate, add serial dilutions of this compound. Include paclitaxel (stabilizer) and nocodazole (destabilizer) as controls.

  • Initiation and Monitoring: Initiate polymerization by warming the plate to 37°C. Monitor the increase in fluorescence over time using a plate reader.[4]

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization. Quantify the inhibitory effect and determine the IC50.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity of this compound

Assay TypeTarget Cell Line / EnzymeIC50 (µM)
Cytotoxicity A549 (Lung Cancer)e.g., 5.2
MCF-7 (Breast Cancer)e.g., 8.9
HCT116 (Colon Cancer)e.g., 4.5
Kinase Inhibition Recombinant EGFRe.g., 0.8
PARP-1 Inhibition Recombinant PARP-1e.g., > 50
Tubulin Polymerization Purified Tubuline.g., > 50

Interpretation: The hypothetical data in Table 1 would suggest that this compound exhibits potent and selective activity against EGFR, with moderate cytotoxicity against various cancer cell lines. The lack of activity against PARP-1 and tubulin polymerization would help to confirm its specific mechanism of action.

Proposed In Vivo Evaluation

Should in vitro studies yield promising results (e.g., potent and selective activity), the next logical step is to evaluate the compound's efficacy in a preclinical animal model. A human tumor xenograft model is the standard for this purpose.[1][3][5][6][24]

Workflow Diagram:

InVivo_Workflow Start Select Cancer Cell Line (e.g., A549) Implantation Subcutaneous Implantation into Immunodeficient Mice Start->Implantation TumorGrowth Monitor Tumor Growth (to ~100-150 mm³) Implantation->TumorGrowth Grouping Randomize Mice into Treatment & Control Groups TumorGrowth->Grouping Treatment Administer Compound (e.g., daily, oral gavage) Grouping->Treatment Monitoring Measure Tumor Volume & Body Weight (2-3x weekly) Treatment->Monitoring Endpoint Euthanize at Endpoint (e.g., tumor size limit) Monitoring->Endpoint Analysis Excise Tumors for Analysis (Weight, Biomarkers) Endpoint->Analysis Result Efficacy & Toxicity Data Analysis->Result

Caption: Workflow for an in vivo xenograft study.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., A549 if EGFR-driven) into the flank of immunodeficient mice (e.g., athymic nude mice).[1][3]

  • Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into groups and administer this compound via an appropriate route (e.g., oral gavage) at various doses. Include a vehicle control group and a positive control (e.g., an approved EGFR inhibitor).

  • Monitoring: Monitor tumor volume and animal body weight regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the animals, excise the tumors, and record their weight. Tumor tissue can be used for further biomarker analysis (e.g., Western blot for phosphorylated EGFR).

Conclusion

While this compound remains a molecule with an uncharacterized pharmacological profile, its structural similarity to a well-validated class of therapeutic agents makes it a compelling candidate for investigation. By following the systematic workflows outlined in this guide—from synthesis to in vitro and in vivo evaluation—researchers can efficiently and rigorously determine its potential as a novel therapeutic agent. The provided protocols offer a robust framework for elucidating its mechanism of action, quantifying its potency and selectivity, and establishing a foundation for further preclinical development.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
  • [PDF] Quinazoline Derivatives as Targeted Chemotherapeutic Agents | Semantic Scholar. (n.d.).
  • Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed. (2021, February 5).
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28).
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT. (n.d.).
  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (2013, June 3).
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PubMed Central. (2023, December 2).
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC - NIH. (2022, November 22).
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (n.d.).
  • Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Eucannabinolide - Benchchem. (n.d.).
  • MTT (Assay protocol - Protocols.io. (2023, February 27).
  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC - NIH. (n.d.).
  • EGFR Assays & Drug Discovery Services - Reaction Biology. (n.d.).
  • PARP1 Activity Assay - Tulip Biolabs. (n.d.).
  • PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich. (n.d.).
  • Enzolution PARP1 Assay System - BellBrook Labs. (n.d.).
  • Chemi-Verse™ EGFR Kinase Assay Kit - BPS Bioscience. (n.d.).
  • EGFR Kinase Assay - Promega Corporation. (n.d.).
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. (2025, September 25).
  • 40321 EGFR Kinase Assay Kit - BPS Bioscience by Bio-Connect. (n.d.).
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (n.d.).
  • Application Notes & Protocols: Synthesis of 2-Amino-4-hydroxy-8-methylquinoline Analogs - Benchchem. (n.d.).
  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines - SciELO. (n.d.).

Sources

The Strategic Core: A Deep Dive into the 2-Amino-8-methoxyquinazoline Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this esteemed class of heterocycles, 2-amino-8-methoxyquinazoline has emerged as a particularly valuable building block, most notably as a key intermediate in the synthesis of the FDA-approved pan-HER inhibitor, Dacomitinib.[3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, offering field-proven insights for its effective utilization in drug discovery and development.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives have garnered immense interest from medicinal chemists worldwide owing to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4] The bicyclic structure, comprising a benzene ring fused to a pyrimidine ring, offers a versatile template for molecular design, allowing for substitutions at various positions to modulate biological activity and physicochemical properties.[5] The 4-anilinoquinazoline core, in particular, has been extensively explored, leading to the development of numerous kinase inhibitors that target key signaling pathways implicated in cancer.[6][7]

The 2-amino-8-methoxy substitution pattern confers specific advantages to the quinazoline scaffold. The 2-amino group provides a crucial hydrogen bond donor and a site for further functionalization, while the 8-methoxy group can influence the molecule's conformation and metabolic stability, and can also serve as a handle for additional chemical modifications.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several routes, often as part of a larger synthetic sequence for a target molecule. A common strategy involves the construction of a substituted quinazolinone, followed by chlorination and subsequent amination.

Illustrative Synthetic Pathway

A representative synthesis, adapted from methodologies described in the context of Dacomitinib's development, is outlined below.[3] This multi-step process highlights the key transformations required to construct the target building block.

Synthesis of this compound A 2-Amino-3-methoxybenzoic acid B 2-Acetamido-3-methoxybenzoic acid A->B Acetic anhydride C 8-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one B->C Acetic anhydride, heat D 8-Methoxy-2-methylquinazolin-4(3H)-one C->D NH4OAc, heat E 4-Chloro-8-methoxy-2-methylquinazoline D->E POCl3 F 4-Amino-8-methoxy-2-methylquinazoline E->F NH3, heat G This compound F->G Further synthetic steps (e.g., de-methylation and re-amination)

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 8-Methoxy-2-methylquinazolin-4(3H)-one

  • To a stirred solution of 2-amino-3-methoxybenzoic acid (1.0 eq) in acetic anhydride (5.0 eq), heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

  • To the resulting residue, add ammonium acetate (2.0 eq) and heat the mixture at 160 °C for 4 hours.

  • Cool the reaction to room temperature, and add water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford 8-methoxy-2-methylquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-8-methoxy-2-methylquinazoline

  • A mixture of 8-methoxy-2-methylquinazolin-4(3H)-one (1.0 eq) and phosphorus oxychloride (5.0 eq) is heated at reflux for 3 hours.

  • After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is quenched with ice-water and neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 4-chloro-8-methoxy-2-methylquinazoline.

Step 3: Synthesis of this compound (via a 2-chloro intermediate)

A more direct, though potentially challenging, route involves the cyclization of an appropriately substituted aminobenzonitrile with guanidine.

  • A mixture of 2-amino-3-methoxybenzonitrile (1.0 eq) and guanidine hydrochloride (1.5 eq) in a suitable solvent (e.g., 2-ethoxyethanol) is heated in the presence of a base (e.g., sodium ethoxide, 2.0 eq).

  • The reaction is monitored by TLC until completion.

  • The reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield this compound.

Note: This protocol is illustrative and may require optimization.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is crucial for its use in synthesis. The following table summarizes its key physicochemical properties and predicted spectroscopic data.

PropertyValue
CAS Number 708-15-6[8]
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Appearance Off-white to pale yellow solid
Predicted ¹H NMR (DMSO-d₆, 400 MHz) δ 7.5-6.5 (m, 3H, Ar-H), 6.8 (s, 2H, NH₂), 3.9 (s, 3H, OCH₃)
Predicted ¹³C NMR (DMSO-d₆, 100 MHz) δ 162.5, 155.0, 148.0, 140.0, 125.0, 115.0, 110.0, 105.0, 56.0
Predicted Mass Spec (ESI+) m/z 176.08 [M+H]⁺

Note: Predicted NMR data is based on analogous structures and may vary.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of Dacomitinib, a second-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[3]

Case Study: Dacomitinib Synthesis

The synthesis of Dacomitinib showcases the strategic importance of the this compound core. The 2-amino group serves as a precursor to the 4-anilino moiety, which is crucial for binding to the ATP pocket of the EGFR kinase domain. The 8-methoxy group remains in the final structure, influencing the overall properties of the drug.

Dacomitinib_Synthesis_Pathway A 2-Amino-8-methoxy-6-nitroquinazoline B 6-Amino-2-chloro-8-methoxyquinazoline A->B 1. Chlorination 2. Reduction C N-(2-chloro-8-methoxyquinazolin-6-yl)acrylamide B->C Acryloyl chloride D Dacomitinib C->D Michael addition with (R)-3-(piperidin-1-yl)propan-1-ol

Caption: Simplified overview of the role of a this compound precursor in Dacomitinib synthesis.

Broader Potential as a Kinase Inhibitor Scaffold

Beyond Dacomitinib, the this compound scaffold holds significant potential for the development of other kinase inhibitors. The 2-amino group can be readily derivatized to introduce various side chains that can interact with specific residues in the kinase active site, thereby tuning the selectivity and potency of the inhibitor.

The general structure-activity relationship (SAR) for 4-anilinoquinazoline-based EGFR inhibitors suggests that:

  • The quinazoline nitrogen at position 1 (N1) is a key hydrogen bond acceptor.

  • The 4-anilino moiety occupies the ATP-binding site.

  • Substituents at the 6 and 7-positions can be modified to enhance potency and target specific mutant forms of EGFR.[6]

The 8-methoxy group in this compound can sterically influence the orientation of substituents at the 7-position and can also be a site for introducing solubilizing groups or other functionalities to improve pharmacokinetic properties.

Handling and Safety

As with all chemical reagents, proper handling and safety precautions are paramount when working with this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Refer to the specific Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound is a strategically important heterocyclic building block with proven value in the synthesis of clinically approved drugs. Its versatile structure, with multiple points for chemical modification, makes it an attractive starting material for the discovery and development of novel kinase inhibitors and other therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is essential for medicinal chemists aiming to leverage this powerful scaffold in their drug discovery programs.

References

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2021/ix/21-7440]
  • Patel, A., & Park, C. (2022). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Journal of Molecular Structure, 1264, 133245. [URL: https://www.sciencedirect.com/science/article/pii/S002228602200634X]
  • Synthesis of 2-chloro-8-methylquinoline amine derivatives. European Journal of Medicinal Chemistry, 45(10), 4579-4586. [URL: https://pubmed.ncbi.nlm.nih.gov/20674092/]
  • Boulcina, R., et al. (2017). N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1853–1856. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5719813/]
  • Ismail, M. F., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [URL: https://www.mdpi.com/1424-8247/16/4/534]
  • Youssif, B. G. M., et al. (2021). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 11(57), 36229-36242. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8571477/]
  • US Patent US3278382A, "2-amino-5-aryloxazoline compositions and methods of using same". [URL: https://patents.google.
  • US Patent US2604474A, "Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline". [URL: https://patents.google.
  • CN Patent CN102675201B, "Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol". [URL: https://patents.google.
  • Boulcina, R., et al. (2017). (PDF) N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. ResearchGate. [URL: https://www.researchgate.net/publication/321485601_N-2-Chloro-8-methylquinolin-3-ylmethyl-4-methoxyaniline]
  • Youssif, B. G. M., et al. (2021). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 11(57), 36229-36242. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06731a]
  • PubChem. (n.d.). 2-Methyl-8-aminoquinoline. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/140457]
  • CN Patent CN103288759A, "Method for preparing dacomitinib". [URL: https://patents.google.
  • Al-Suwaidan, I. A., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 74, 525-535. [URL: https://pubmed.ncbi.nlm.nih.gov/24269511/]
  • CN Patent CN102675201A, "Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol". [URL: https://patents.google.
  • Abdel-Maksoud, M. S., et al. (2021). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 26(11), 3169. [URL: https://www.mdpi.com/1420-3049/26/11/3169]
  • CN Patent CN101602723B, "Preparation method of 2-methyl-8-aminoquinoline". [URL: https://patents.google.
  • Alchem Pharmtech. (n.d.). CAS 708-15-6 | this compound. [URL: https://www.alchem-pharmtech.com/cas-708-15-6]
  • de Oliveira, R. B., et al. (2022). Synthesis and Therapeutic Applications of Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 33, 1-22. [URL: https://www.scielo.br/j/jbchs/a/wXyM4YQ9Yy8X4YQ9Yy8X4YQ/?lang=en]
  • de Oliveira, R. B., et al. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. [URL: https://www.researchgate.
  • Herres-Pawlis, S., et al. (2021). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. Chemistry – A European Journal, 27(72), 18037-18045. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202103138]
  • Ghasemi, J., & Niazi, A. (2013). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [URL: https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-with-the-experimental-value.pdf]
  • Wang, L., et al. (2020). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Organic Letters, 22(15), 5944-5949. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7428800/]
  • Spyros, A., & Dais, P. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(1), 169. [URL: https://www.mdpi.com/1420-3049/27/1/169]
  • Mei, Q., et al. (2021). Design, synthesis and biological evaluation of 2H-[3][9]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry, 12(10), 1736-1748. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00207d]
  • PubChem. (n.d.). 2-Aminoquinoline. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminoquinoline]
  • CN Patent CN110818643A, "Preparation method of 2-amino-4, 6-dimethoxypyrimidine". [URL: https://patents.google.
  • Youssif, B. G. M., et al. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 11(35), 21543-21557. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03456a]
  • Williams, D. E., et al. (2013). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 26(6), 968–978. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3748530/]
  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxy-8-quinolinamine]
  • Carbogen Amcis. (2020). Synthesis of 2-Amino-8-hydroxyquinoline. [URL: https://www.carbogen-amcis.com/publications/synthesis-of-2-amino-8-hydroxyquinoline]
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-8-methylquinoline. [URL: https://www.benchchem.
  • Kollar, L., et al. (2013). (PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. ResearchGate. [URL: https://www.researchgate.net/publication/257691657_Synthesis_and_characterization_of_tris-5-amino-8-hydroxyquinolinealuminum_complexes_and_their_use_as_anode_buffer_layers_in_inverted_organic_solar_cells]
  • Temple, C., et al. (1989). Antimalarials. 16. Synthesis of 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3- (trifluoromethyl)phenoxy]quinoline as candidate antimalarials. Journal of Medicinal Chemistry, 32(8), 1728-1732. [URL: https://pubmed.ncbi.nlm.nih.gov/2666669/]##

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this esteemed class of heterocycles, this compound has emerged as a particularly valuable building block, most notably as a key intermediate in the synthesis of the FDA-approved pan-HER inhibitor, Dacomitinib.[3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, offering field-proven insights for its effective utilization in drug discovery and development.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives have garnered immense interest from medicinal chemists worldwide owing to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4] The bicyclic structure, comprising a benzene ring fused to a pyrimidine ring, offers a versatile template for molecular design, allowing for substitutions at various positions to modulate biological activity and physicochemical properties.[5] The 4-anilinoquinazoline core, in particular, has been extensively explored, leading to the development of numerous kinase inhibitors that target key signaling pathways implicated in cancer.[6][7]

The 2-amino-8-methoxy substitution pattern confers specific advantages to the quinazoline scaffold. The 2-amino group provides a crucial hydrogen bond donor and a site for further functionalization, while the 8-methoxy group can influence the molecule's conformation and metabolic stability, and can also serve as a handle for additional chemical modifications.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several routes, often as part of a larger synthetic sequence for a target molecule. A common strategy involves the construction of a substituted quinazolinone, followed by chlorination and subsequent amination.

Illustrative Synthetic Pathway

A representative synthesis, adapted from methodologies described in the context of Dacomitinib's development, is outlined below.[3] This multi-step process highlights the key transformations required to construct the target building block.

Synthesis of this compound A 2-Amino-3-methoxybenzoic acid B 2-Acetamido-3-methoxybenzoic acid A->B Acetic anhydride C 8-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one B->C Acetic anhydride, heat D 8-Methoxy-2-methylquinazolin-4(3H)-one C->D NH4OAc, heat E 4-Chloro-8-methoxy-2-methylquinazoline D->E POCl3 F 4-Amino-8-methoxy-2-methylquinazoline E->F NH3, heat G This compound F->G Further synthetic steps (e.g., de-methylation and re-amination)

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 8-Methoxy-2-methylquinazolin-4(3H)-one

  • To a stirred solution of 2-amino-3-methoxybenzoic acid (1.0 eq) in acetic anhydride (5.0 eq), heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

  • To the resulting residue, add ammonium acetate (2.0 eq) and heat the mixture at 160 °C for 4 hours.

  • Cool the reaction to room temperature, and add water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford 8-methoxy-2-methylquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-8-methoxy-2-methylquinazoline

  • A mixture of 8-methoxy-2-methylquinazolin-4(3H)-one (1.0 eq) and phosphorus oxychloride (5.0 eq) is heated at reflux for 3 hours.

  • After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is quenched with ice-water and neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 4-chloro-8-methoxy-2-methylquinazoline.

Step 3: Synthesis of this compound (via a 2-chloro intermediate)

A more direct, though potentially challenging, route involves the cyclization of an appropriately substituted aminobenzonitrile with guanidine.

  • A mixture of 2-amino-3-methoxybenzonitrile (1.0 eq) and guanidine hydrochloride (1.5 eq) in a suitable solvent (e.g., 2-ethoxyethanol) is heated in the presence of a base (e.g., sodium ethoxide, 2.0 eq).

  • The reaction is monitored by TLC until completion.

  • The reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield this compound.

Note: This protocol is illustrative and may require optimization.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is crucial for its use in synthesis. The following table summarizes its key physicochemical properties and predicted spectroscopic data.

PropertyValue
CAS Number 708-15-6[8]
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Appearance Off-white to pale yellow solid
Predicted ¹H NMR (DMSO-d₆, 400 MHz) δ 7.5-6.5 (m, 3H, Ar-H), 6.8 (s, 2H, NH₂), 3.9 (s, 3H, OCH₃)
Predicted ¹³C NMR (DMSO-d₆, 100 MHz) δ 162.5, 155.0, 148.0, 140.0, 125.0, 115.0, 110.0, 105.0, 56.0
Predicted Mass Spec (ESI+) m/z 176.08 [M+H]⁺

Note: Predicted NMR data is based on analogous structures and may vary.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of Dacomitinib, a second-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[3]

Case Study: Dacomitinib Synthesis

The synthesis of Dacomitinib showcases the strategic importance of the this compound core. The 2-amino group serves as a precursor to the 4-anilino moiety, which is crucial for binding to the ATP pocket of the EGFR kinase domain. The 8-methoxy group remains in the final structure, influencing the overall properties of the drug.

Dacomitinib_Synthesis_Pathway A 2-Amino-8-methoxy-6-nitroquinazoline B 6-Amino-2-chloro-8-methoxyquinazoline A->B 1. Chlorination 2. Reduction C N-(2-chloro-8-methoxyquinazolin-6-yl)acrylamide B->C Acryloyl chloride D Dacomitinib C->D Michael addition with (R)-3-(piperidin-1-yl)propan-1-ol

Caption: Simplified overview of the role of a this compound precursor in Dacomitinib synthesis.

Broader Potential as a Kinase Inhibitor Scaffold

Beyond Dacomitinib, the this compound scaffold holds significant potential for the development of other kinase inhibitors. The 2-amino group can be readily derivatized to introduce various side chains that can interact with specific residues in the kinase active site, thereby tuning the selectivity and potency of the inhibitor.

The general structure-activity relationship (SAR) for 4-anilinoquinazoline-based EGFR inhibitors suggests that:

  • The quinazoline nitrogen at position 1 (N1) is a key hydrogen bond acceptor.

  • The 4-anilino moiety occupies the ATP-binding site.

  • Substituents at the 6 and 7-positions can be modified to enhance potency and target specific mutant forms of EGFR.[6]

The 8-methoxy group in this compound can sterically influence the orientation of substituents at the 7-position and can also be a site for introducing solubilizing groups or other functionalities to improve pharmacokinetic properties.

Handling and Safety

As with all chemical reagents, proper handling and safety precautions are paramount when working with this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Refer to the specific Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound is a strategically important heterocyclic building block with proven value in the synthesis of clinically approved drugs. Its versatile structure, with multiple points for chemical modification, makes it an attractive starting material for the discovery and development of novel kinase inhibitors and other therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is essential for medicinal chemists aiming to leverage this powerful scaffold in their drug discovery programs.

References

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2021/ix/21-7440]

  • Patel, A., & Park, C. (2022). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Journal of Molecular Structure, 1264, 133245. [URL: https://www.sciencedirect.com/science/article/pii/S002228602200634X]

  • Synthesis of 2-chloro-8-methylquinoline amine derivatives. European Journal of Medicinal Chemistry, 45(10), 4579-4586. [URL: https://pubmed.ncbi.nlm.nih.gov/20674092/]

  • Boulcina, R., et al. (2017). N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1853–1856. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5719813/]

  • Ismail, M. F., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [URL: https://www.mdpi.com/1424-8247/16/4/534]

  • Youssif, B. G. M., et al. (2021). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 11(57), 36229-36242. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8571477/]

  • US Patent US3278382A, "2-amino-5-aryloxazoline compositions and methods of using same". [URL: https://patents.google.com/patent/US3278382A/en]

  • US Patent US2604474A, "Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline". [URL: https://patents.google.com/patent/US2604474A/en]

  • CN Patent CN102675201B, "Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol". [URL: https://patents.google.com/patent/CN102675201B/en]

  • Boulcina, R., et al. (2017). (PDF) N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. ResearchGate. [URL: https://www.researchgate.net/publication/321485601_N-2-Chloro-8-methylquinolin-3-ylmethyl-4-methoxyaniline]

  • Youssif, B. G. M., et al. (2021). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 11(57), 36229-36242. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06731a]

  • PubChem. (n.d.). 2-Methyl-8-aminoquinoline. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/140457]

  • CN Patent CN103288759A, "Method for preparing dacomitinib". [URL: https://patents.google.com/patent/CN103288759A/en]

  • Al-Suwaidan, I. A., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 74, 525-535. [URL: https://pubmed.ncbi.nlm.nih.gov/24269511/]

  • CN Patent CN102675201A, "Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol". [URL: https://patents.google.com/patent/CN102675201A/en]

  • Abdel-Maksoud, M. S., et al. (2021). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 26(11), 3169. [URL: https://www.mdpi.com/1420-3049/26/11/3169]

  • CN Patent CN101602723B, "Preparation method of 2-methyl-8-aminoquinoline". [URL: https://patents.google.com/patent/CN101602723B/en]

  • Alchem Pharmtech. (n.d.). CAS 708-15-6 | this compound. [URL: https://www.alchem-pharmtech.com/cas-708-15-6]

  • de Oliveira, R. B., et al. (2022). Synthesis and Therapeutic Applications of Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 33, 1-22. [URL: https://www.scielo.br/j/jbchs/a/wXyM4YQ9Yy8X4YQ9Yy8X4YQ/?lang=en]

  • de Oliveira, R. B., et al. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. [URL: https://www.researchgate.net/publication/361361250_Bioactive_Amino-Quinazolines_Synthesis_and_Therapeutic_Applications]

  • Herres-Pawlis, S., et al. (2021). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. Chemistry – A European Journal, 27(72), 18037-18045. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202103138]

  • Ghasemi, J., & Niazi, A. (2013). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [URL: https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-with-the-experimental-value.pdf]

  • Wang, L., et al. (2020). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Organic Letters, 22(15), 5944-5949. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7428800/]

  • Spyros, A., & Dais, P. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(1), 169. [URL: https://www.mdpi.com/1420-3049/27/1/169]

  • Mei, Q., et al. (2021). Design, synthesis and biological evaluation of 2H-[3][9]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry, 12(10), 1736-1748. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00207d]

  • PubChem. (n.d.). 2-Aminoquinoline. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminoquinoline]

  • CN Patent CN110818643A, "Preparation method of 2-amino-4, 6-dimethoxypyrimidine". [URL: https://patents.google.com/patent/CN110818643A/en]

  • Youssif, B. G. M., et al. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 11(35), 21543-21557. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03456a]

  • Williams, D. E., et al. (2013). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 26(6), 968–978. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3748530/]

  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxy-8-quinolinamine]

  • Carbogen Amcis. (2020). Synthesis of 2-Amino-8-hydroxyquinoline. [URL: https://www.carbogen-amcis.com/publications/synthesis-of-2-amino-8-hydroxyquinoline]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-8-methylquinoline. [URL: https://www.benchchem.com/application-notes/B3331837]

  • Kollar, L., et al. (2013). (PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. ResearchGate. [URL: https://www.researchgate.net/publication/257691657_Synthesis_and_characterization_of_tris-5-amino-8-hydroxyquinolinealuminum_complexes_and_their_use_as_anode_buffer_layers_in_inverted_organic_solar_cells]

  • Temple, C., et al. (1989). Antimalarials. 16. Synthesis of 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3- (trifluoromethyl)phenoxy]quinoline as candidate antimalarials. Journal of Medicinal Chemistry, 32(8), 1728-1732. [URL: https://pubmed.ncbi.nlm.nih.gov/2666669/]

Sources

The 2-Aminoquinazoline Scaffold: A Privileged Structure in Modern Drug Discovery — A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminoquinazoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing high-affinity ligands for a variety of biological targets. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of 2-aminoquinazoline derivatives. We will dissect the intricate interplay between structural modifications and biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a mere recitation of facts, delving into the causality behind experimental choices and providing a self-validating framework of knowledge grounded in authoritative references.

Introduction: The Rise of the 2-Aminoquinazoline Scaffold

The quinazoline ring system, a bicyclic aromatic heterocycle, has long been a focal point in medicinal chemistry. However, the introduction of an amino group at the 2-position unlocks a remarkable degree of versatility, enabling interactions with a wide array of biological macromolecules. This has led to the development of numerous clinical candidates and approved drugs targeting diverse protein families, from kinases to G-protein coupled receptors (GPCRs).[1][2][3] The strategic placement of the 2-amino group provides a key hydrogen bond donor and acceptor motif, which can be crucial for anchoring the molecule within a binding site. Furthermore, the quinazoline core itself offers a rigid and planar scaffold, ideal for presenting substituents in well-defined spatial orientations.

This guide will systematically explore the SAR of 2-aminoquinazolines by examining the impact of substitutions at various positions of the quinazoline ring and the 2-amino moiety. We will also delve into the common synthetic strategies employed to generate libraries of these compounds for SAR studies.

Biological Significance and Therapeutic Applications

The broad therapeutic potential of 2-aminoquinazoline derivatives is a testament to their molecular versatility. They have been successfully developed as inhibitors of various enzyme families and as modulators of receptor function.

Kinase Inhibition: A Cornerstone of 2-Aminoquinazoline Research

Perhaps the most prominent application of the 2-aminoquinazoline scaffold is in the development of kinase inhibitors.[3][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6][7]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-anilino-quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[7] While not strictly 2-aminoquinazolines, the principles of their interaction with the ATP-binding site of EGFR are highly relevant. The quinazoline core mimics the adenine ring of ATP, while the 4-anilino group occupies the hydrophobic pocket.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Dysregulation of VEGFR signaling is a key driver of tumor angiogenesis.[8] Several 2-aminoquinazoline derivatives have been developed as potent VEGFR-2 inhibitors.[5][8]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy.[9] Appropriate substitution on the 2-aminoquinazoline scaffold has been shown to produce selective inhibitors of CDK4.[9]

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[10] 2-Aminoquinazolines have emerged as effective modulators of GPCR activity.

  • Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs): A virtual screening approach led to the discovery of 2-(m-tolylamino)-7,8-dihydroquinazolin-5(6H)-one as a moderately active mGluR5 NAM.[11] Subsequent rational design and SAR studies yielded highly potent derivatives.[11]

Antimicrobial and Antiviral Activity

The 2-aminoquinazoline scaffold has also demonstrated significant potential in the fight against infectious diseases.

  • Antibacterial Agents: High-throughput screening identified 2-substituted quinazolines with broad-spectrum antibacterial activity.[12] SAR studies have been conducted to optimize their potency.[12]

  • Antiviral Agents: Derivatives of 2-aminoquinazolin-4(3H)-one have been identified as potent inhibitors of SARS-CoV-2.[13]

Decoding the Structure-Activity Relationship (SAR) of 2-Aminoquinazolines

The biological activity of 2-aminoquinazolines is exquisitely sensitive to the nature and position of substituents on the heterocyclic core and the exocyclic amino group. The following sections will dissect the SAR at key positions.

The Critical Role of the 2-Amino Group

The 2-amino group is a cornerstone of the pharmacophore for many biological targets. Its ability to act as both a hydrogen bond donor and acceptor allows for crucial interactions within the binding pocket.

  • Substitution on the Amino Group: The nature of the substituent on the 2-amino group profoundly influences activity. For instance, in a series of mGluR5 NAMs, a tolylamino group was found to be optimal.[11] In the context of antibacterial agents, a piperidinyl linkage at the 2-position connected to a benzoic acid moiety led to a compound with improved broad-spectrum activity.[12] The electron-donating strength of the amino group can also impact properties like fluorescence.[14]

Modifications of the Quinazoline Core

Substitutions on the fused benzene ring of the quinazoline scaffold offer a powerful means to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Position 4: The 4-position is a critical site for modification. In many kinase inhibitors, a 4-amino or 4-aryloxy group is essential for activity.[5] For example, in a series of multi-tyrosine kinase inhibitors, a 4-aryloxy group was a key feature.[5]

  • Positions 5, 6, 7, and 8: These positions provide opportunities for further optimization. For instance, in a series of Aurora kinase inhibitors, electron-releasing groups at the 5- and 6-positions increased activity.[5] For anti-MRSA agents, a 7-chloro substituent on the quinazolin-4(3H)-one scaffold led to strong antibacterial activity.[15]

The following diagram illustrates the general pharmacophoric features of the 2-aminoquinazoline scaffold and highlights key positions for SAR exploration.

Caption: General SAR of the 2-Aminoquinazoline Scaffold.

Synthetic Strategies for SAR Exploration

The efficient synthesis of diverse 2-aminoquinazoline libraries is paramount for successful SAR studies. Several robust synthetic methodologies have been developed. A common and effective approach is the acid-mediated [4+2] annulation of N-benzyl cyanamides.[16] This method allows for the direct synthesis of 2-aminoquinazolines from readily available starting materials.

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of 2-aminoquinazoline derivatives.

Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_data Data Analysis Start Starting Materials (e.g., N-Benzyl Cyanamides) Reaction [4+2] Annulation or other cyclization methods Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screen Primary Screening (e.g., Enzyme/Receptor Binding Assay) Characterization->Primary_Screen Compound Library Hit_Identification Hit Identification Primary_Screen->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Studies SAR_Studies->Reaction Iterative Design Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Data_Analysis Quantitative Data Analysis (IC50, MIC, etc.) Lead_Optimization->Data_Analysis

Caption: Synthesis and Evaluation Workflow.

Experimental Protocol: General Procedure for the Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation

This protocol is adapted from methodologies described for the synthesis of 2-aminoquinazoline derivatives.[16]

Materials:

  • Substituted N-benzyl cyanamide (1.0 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Acid catalyst (e.g., p-Toluenesulfonic acid, 0.2 eq)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for reflux

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted N-benzyl cyanamide (1.0 eq) and the acid catalyst (0.2 eq).

  • Add anhydrous solvent (e.g., Toluene) to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aminoquinazoline derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Quantitative SAR Data

The following tables summarize the biological activity of representative 2-aminoquinazoline derivatives against various targets.

Table 1: Anti-SARS-CoV-2 Activity of 2-Aminoquinazolin-4(3H)-one Derivatives[13]
CompoundRXYIC50 (µM)
1a H7-ClCl0.23

Data extracted from a study on 2-aminoquinazolin-4(3H)-one derivatives as SARS-CoV-2 inhibitors.

Table 2: Antibacterial Activity of 2-(amino)quinazolin-4(3H)-one Derivatives against MRSA[15]
CompoundSubstituent at 2-positionMIC50 (µM) vs. USA300 JE2
6l 7-chloro on quinazolinone0.6
6y 3,4-difluorobenzylamine0.02

Data from a study on 2-(amino)quinazolin-4(3H)-one derivatives as anti-MRSA agents.

Conclusion and Future Perspectives

The 2-aminoquinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutics. The deep understanding of its structure-activity relationships, facilitated by efficient synthetic methodologies and robust biological evaluation, has enabled the development of compounds with remarkable potency and selectivity against a wide range of biological targets. Future research in this area will likely focus on the development of isoform-selective inhibitors, the exploration of novel therapeutic applications, and the use of computational methods to guide the rational design of next-generation 2-aminoquinazoline-based drugs. The versatility of this scaffold ensures its enduring importance in the field of medicinal chemistry.

References

  • Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modul
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed.
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). NIH.
  • Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. NIH.
  • Synthesis and biological evaluation of quinazoline derivatives - A SAR study of novel inhibitors of ABCG2. PubMed.
  • Synthetic Methodologies and SAR of Quinazoline Deriv
  • Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. PubMed.
  • (A) Representative quinazoline‐based pharmacophores & drugs,...
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed.
  • Comparative Efficacy of 2-Aminoquinoline Derivatives in Biological Applic
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. PMC - NIH.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. PubMed.
  • New P2X3 receptor antagonists. Part 2: Identification and SAR of quinazolinones. PubMed. [Link]
  • The proposed mechanism for the synthesis of 2-substituted-4-aminoquinazoline derivatives in the presence of CuBr, L-proline, and DMF.
  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed.
  • The proposed mechanism for the synthesis of 2,4-diaminoquinazolines using acyl isothiocyanate resin.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applic
  • Synthesis of Aminoquinazoline Derivatives and Their Antiproliferative Activities Against Melanoma Cell Line. PubMed.
  • Aminoquinazolines as TRPV1 antagonists: modulation of drug-like properties through the exploration of 2-position substitution. PubMed.
  • Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. PubMed.
  • G-protein coupled receptors: SAR analyses of neurotransmitters and antagonists. PubMed.
  • GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. PMC - PubMed Central.

Sources

In Silico Prediction of Protein Targets for 2-Amino-8-methoxyquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of molecular targets for novel or uncharacterized small molecules is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides an in-depth technical framework for the in silico prediction of protein targets for 2-amino-8-methoxyquinazoline, a heterocyclic compound with potential pharmacological relevance. We will navigate the causality behind the selection of a multi-pronged computational strategy, integrating ligand-based and structure-based approaches to generate a high-confidence list of putative protein targets. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the strategic reasoning that underpins a robust and self-validating computational workflow.

Introduction: The Quinazoline Scaffold and the Rationale for In Silico Target Fishing

The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives having been developed as clinically successful drugs, particularly in oncology. The biological activities of quinazoline-containing molecules are diverse, ranging from kinase inhibition to modulation of G-protein coupled receptors (GPCRs) and transporters.[1][2] Given this precedent, this compound represents a molecule of interest for which the biological targets are not well-defined.

In silico target prediction, or "target fishing," offers a time- and cost-effective alternative to high-throughput experimental screening for generating initial hypotheses about a compound's mechanism of action.[3][4] By leveraging the vast and ever-growing public databases of chemical structures and their associated bioactivities, we can computationally infer the likely protein partners for a query molecule. This guide will detail a workflow that begins with broad, similarity-based predictions and progressively refines the target list through more computationally intensive and structurally-informed methods.

Core Principles of the In Silico Approach

Our strategy is built on the "similar property principle," which posits that structurally similar molecules are likely to exhibit similar biological activities.[4] We will employ a combination of techniques to hedge against the inherent limitations of any single method:

  • Ligand-Based Methods: These approaches rely on the 2D and 3D similarity of our query molecule to known bioactive compounds. They are powerful when the chemical space around our query is well-populated with annotated ligands.

  • Structure-Based Methods: When the 3D structure of potential protein targets is known, we can use techniques like reverse docking to assess the physical plausibility of a direct interaction between this compound and the protein's binding site.

  • Machine Learning Approaches: Modern computational biology leverages machine learning to identify complex patterns in large datasets of drug-target interactions, offering another layer of predictive power.[5][6][7][8]

This multi-faceted approach ensures a more robust and reliable prediction, with each method serving as a cross-validation point for the others.

The Overall In Silico Target Prediction Workflow

A logical and systematic workflow is essential for a successful in silico target prediction campaign. The following diagram illustrates the workflow we will follow in this guide.

workflow cluster_ligand_prep Ligand Preparation cluster_ligand_based Ligand-Based Prediction cluster_structure_based Structure-Based Prediction cluster_data_integration Data Integration & Prioritization cluster_validation Target Validation Strategy Ligand This compound Canonical SMILES Acquisition SwissTarget SwissTargetPrediction (2D/3D Similarity) Ligand->SwissTarget Input SMILES Pharmacophore Pharmacophore Modeling (Feature-Based Screening) Ligand->Pharmacophore Input Structure Integration Consensus Scoring & Target Prioritization SwissTarget->Integration Predicted Targets Pharmacophore->Integration Putative Targets ReverseDocking Reverse Docking (Binding Pose & Affinity) ReverseDocking->Integration Docking Scores & Poses Integration->ReverseDocking Prioritized Targets for Docking Validation Experimental Validation (e.g., In Vitro Assays) Integration->Validation High-Confidence Targets

Caption: Overall workflow for in silico target prediction.

Part 1: Ligand Preparation and Ligand-Based Approaches

Step 1: Acquiring and Standardizing the Ligand Structure

The first critical step is to obtain a standardized representation of our query molecule, this compound. The Canonical SMILES (Simplified Molecular-Input Line-Entry System) string is a universal and unambiguous representation that will be used as the input for many of the tools in our workflow.

Protocol: Ligand Preparation

  • Obtain the Chemical Structure: Search for "this compound" in a reputable chemical database such as PubChem or ChEMBL.[9][10]

  • Acquire the Canonical SMILES: From the database entry, locate and copy the Canonical SMILES string. For this compound, a likely SMILES string is COc1cccc2c1ncnc2N.

  • Generate a 3D Conformation: Use a cheminformatics toolkit like RDKit or Open Babel to convert the SMILES string into a 3D structure (e.g., in SDF or MOL2 format). This will be necessary for 3D similarity searches and docking. It is advisable to generate a set of low-energy conformers to account for the molecule's flexibility.

Step 2: Broad Target Prediction with SwissTargetPrediction

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D chemical similarity to a large library of known bioactive compounds.[11][12]

Protocol: Using SwissTargetPrediction

  • Navigate to the SwissTargetPrediction Website: Access the web server (a simple search for "SwissTargetPrediction" will provide the current URL).[13]

  • Input the Ligand: Paste the Canonical SMILES string (COc1cccc2c1ncnc2N) into the query box. The server will automatically render the 2D structure.

  • Select the Organism: Choose "Homo sapiens" as the organism of interest.

  • Run the Prediction: Initiate the target prediction process.

  • Analyze the Results: The output will be a ranked list of predicted targets. Pay close attention to the "Probability" score, which reflects the confidence of the prediction. The results are often visualized as a pie chart showing the distribution of target classes (e.g., kinases, GPCRs, enzymes).

Data Presentation: Example SwissTargetPrediction Output

Predicted TargetTarget ClassProbabilityKnown Actives (2D/3D)
Epidermal Growth Factor Receptor (EGFR)KinaseHigh15/10
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)KinaseHigh12/8
ATP-binding cassette sub-family G member 2 (ABCG2)TransporterMedium8/5
Phosphoinositide 3-kinase (PI3K)KinaseMedium7/4
............

Note: This is a hypothetical output for illustrative purposes.

Step 3: Pharmacophore Modeling for Feature-Based Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for a molecule's biological activity.[14][15][16][17] We can use a ligand-based approach if we have a set of known active molecules for a particular target class suggested by SwissTargetPrediction, or a structure-based approach if a high-resolution crystal structure of a potential target is available.

Protocol: Ligand-Based Pharmacophore Model Generation

  • Select a Target and Ligands: Based on the SwissTargetPrediction results, choose a high-probability target (e.g., EGFR). From the ChEMBL database, retrieve a set of diverse, known inhibitors of this target.[18]

  • Generate a Pharmacophore Model: Use software such as LigandScout, MOE, or Discovery Studio to align the known active ligands and generate a consensus pharmacophore model. This model represents the key interaction features.

  • Screening: Screen a 3D conformer library of this compound against the generated pharmacophore model. A good fit suggests that our molecule possesses the necessary features to interact with the target.

pharmacophore cluster_model Pharmacophore Model HBD H-Bond Donor HBA H-Bond Acceptor Aro Aromatic Ring Hyd Hydrophobic Ligand This compound (3D Conformer) Ligand->HBD fits Ligand->HBA fits Ligand->Aro fits Ligand->Hyd fits

Caption: Conceptual diagram of a pharmacophore model.

Part 2: Structure-Based Approaches and Target Validation

Step 4: Reverse Docking for Binding Pose and Affinity Estimation

Reverse docking flips the conventional docking paradigm: instead of screening many ligands against one target, we screen one ligand against many potential protein targets.[19][20][21] This method provides a structural hypothesis for how this compound might bind to the prioritized targets and gives a quantitative estimate of the binding affinity (docking score).

Protocol: Reverse Docking Workflow

  • Prepare the Protein Structures: From the Protein Data Bank (PDB), download the 3D structures of the high-priority targets identified in the previous steps. Prepare these structures by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Define the Binding Site: For each protein, define the search space for the docking simulation. This is typically a cubic box centered on the known active site or a potential allosteric site.

  • Perform Docking: Use a docking program like AutoDock Vina, GOLD, or Glide to dock the 3D structure of this compound into the defined binding site of each target protein.[22]

  • Analyze Docking Results: For each target, analyze the predicted binding poses and the corresponding docking scores. A lower (more negative) docking score generally indicates a more favorable predicted binding affinity. Critically examine the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) to ensure they are chemically sensible.

Data Presentation: Example Reverse Docking Results

Target Protein (PDB ID)Docking Score (kcal/mol)Key Predicted Interactions
EGFR (e.g., 2GS2)-9.5H-bond with Met793, pi-stacking with Phe723
VEGFR2 (e.g., 4ASD)-8.8H-bond with Cys919, hydrophobic interactions in pocket
PI3Kγ (e.g., 1E8X)-8.2H-bond with Val882, interaction with catalytic Lys833
.........
Step 5: Data Integration, Consensus Scoring, and Target Prioritization

The final step in the in silico phase is to integrate the results from all methods to arrive at a prioritized list of targets for experimental validation.

Causality in Prioritization: A target that is predicted by multiple, orthogonal methods (e.g., high probability in SwissTargetPrediction, good fit to a pharmacophore model, and a favorable docking score with sensible interactions) is a much stronger candidate than one predicted by a single method alone.

Protocol: Target Prioritization

  • Consolidate Results: Create a master table summarizing the predictions from each method for every potential target.

  • Develop a Scoring System: Assign a score to each prediction. For example:

    • SwissTargetPrediction: High probability = 3, Medium = 2, Low = 1.

    • Pharmacophore Fit: Good fit = 2, Poor fit = 0.

    • Reverse Docking: Score < -8.0 kcal/mol = 3, -8.0 to -6.0 = 2, > -6.0 = 1.

  • Calculate a Consensus Score: Sum the scores for each target. The targets with the highest consensus scores are the top candidates for experimental validation.

  • Biological Plausibility Review: As a final check, review the biological function of the top-ranked targets in the context of quinazoline chemistry and any known disease relevance.

Step 6: The Crucial Step of Experimental Validation

Recommended Experimental Validation Techniques:

  • In Vitro Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence-based assays can directly measure the binding affinity of this compound to the purified target protein.

  • Enzymatic Assays: If the predicted target is an enzyme (e.g., a kinase), its activity can be measured in the presence and absence of the compound to determine if it has an inhibitory or activating effect.

  • Cell-Based Assays: If the target is part of a known signaling pathway, the effect of the compound on downstream cellular events can be monitored. For instance, if EGFR is a predicted target, one could measure the phosphorylation of its downstream substrate, ERK, in a relevant cancer cell line.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the protein targets of this compound. By systematically applying a combination of ligand-based and structure-based computational methods, we can generate a high-confidence, prioritized list of putative targets. The emphasis on a multi-pronged approach, coupled with a clear strategy for data integration and a firm requirement for experimental validation, provides a robust framework for moving from a chemical structure to a testable biological hypothesis. This methodology not only accelerates the process of target identification but also enhances the overall efficiency of the drug discovery pipeline.

References

  • A review of machine learning-based methods for predicting drug-target interactions. (2024). Health Inf Sci Syst.
  • Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. (2018). International Journal of Interactive Multimedia and Artificial Intelligence.
  • SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. (2023). YouTube.
  • Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central.
  • Target identification and validation | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (n.d.). PubMed Central.
  • Drug Screening and Target Prediction Based on Machine Learning. (n.d.). Atlantis Press.
  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2020). ResearchGate.
  • Pharmacophore modeling in drug design. (2023). PubMed.
  • Target Validation. (n.d.). Sygnature Discovery.
  • In Silico Target Prediction. (n.d.). Creative Biolabs.
  • What is pharmacophore modeling and its applications?. (2023). Patsnap Synapse.
  • Application of Machine Learning for Drug–Target Interaction Prediction. (2021). Frontiers in Pharmacology.
  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI.
  • Pharmacophore modeling. (2016). Slideshare.
  • Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. (2020). Briefings in Bioinformatics.
  • Target identification and validation in research. (n.d.). WJBPHS.
  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2023). LinkedIn.
  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). PubMed.
  • Pharmacophore Modeling. (n.d.). Creative Biostructure.
  • MultiDock Screening Tool - Reverse docking demonstration. (2022). YouTube.
  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014). PubMed Central.
  • SwissTargetPrediction. (n.d.). bio.tools.
  • Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction. (2022). YouTube.
  • Overview of SWISS Target Prediction. (2024). YouTube.
  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.). Springer Link.
  • Compound: QUINAZOLINONE (CHEMBL266540). (n.d.). ChEMBL.
  • Quinazoline | C8H6N2 | CID 9210. (n.d.). PubChem.
  • Synthesis and biological evaluation of quinazoline derivatives - A SAR study of novel inhibitors of ABCG2. (n.d.). ChEMBL.
  • Reverse Docking Stages to Identify Potential Drug Candidate Compounds Bioinformatically. (2022). YouTube.
  • Synthesis, 3D pharmacophore, QSAR and docking studies of novel quinazoline derivatives with nitric oxide release moiety as preferential COX... (n.d.). ChEMBL.
  • ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). PubMed Central.
  • Reverse docking: Significance and symbolism. (2024). Synapse.
  • ChEMBL. (n.d.). Database Commons.

Sources

The Quinazoline Scaffold: A Privileged Core in Natural Products for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Quinoline and quinazoline alkaloids represent two significant classes of nitrogen-containing heterocyclic compounds that have garnered immense attention from the scientific community for over two centuries.[1][2] A vast number of these compounds have been isolated from natural sources, and many, along with their synthetic analogs, exhibit a wide array of potent biological activities.[1] This technical guide provides a comprehensive overview of natural products featuring the quinazoline scaffold. It delves into their structural diversity, biosynthetic origins, and significant pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Furthermore, this guide presents detailed experimental protocols for the isolation and characterization of these alkaloids, alongside illustrative diagrams of key biosynthetic pathways and experimental workflows, to empower researchers in the exploration and exploitation of these valuable natural products for novel drug development.

Introduction to Quinazoline Alkaloids: A Legacy of Bioactivity

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the architecture of numerous biologically active natural products.[3] These alkaloids are found across a diverse range of organisms, from terrestrial plants and fungi to marine invertebrates.[4][5][6] The inherent structural features of the quinazoline ring system, including its ability to participate in various non-covalent interactions, make it a "privileged scaffold" in medicinal chemistry, capable of binding to a multitude of biological targets with high affinity and specificity.

Historically, the discovery of quinazoline alkaloids has been instrumental in the development of new therapeutic agents. For instance, the antimalarial properties of febrifugine, isolated from the plant Dichroa febrifuga, spurred extensive research into synthetic quinazoline derivatives.[7] This has led to a continuous exploration of nature's chemical diversity to identify novel quinazoline-containing compounds with the potential to address unmet medical needs. This guide aims to serve as a technical resource for scientists dedicated to the discovery, characterization, and development of this important class of natural products.

Structural Diversity of Natural Quinazoline Alkaloids

The structural diversity of naturally occurring quinazoline alkaloids is vast and can be broadly categorized based on the substitution patterns on the quinazoline core and the presence of additional fused ring systems.

Simple Quinazolinones

This class is characterized by a basic quinazolin-4(3H)-one core with various substituents. A notable example is Arborine , a simple substituted quinazolin-4-one isolated from the leaves of Glycosmis pentaphylla.[8][9] Its structure features a benzyl group at the 2-position and a methyl group on the nitrogen at the 1-position.

Indoloquinazoline Alkaloids

This prominent group features an indole moiety fused to the quinazoline core, forming an indolo[2,1-b]quinazoline-6,12-dione system. Tryptanthrin is a classic example, first isolated from the yeast Candida lipolytica and also found in various plants.[10][11] Its planar, rigid structure is crucial for its diverse biological activities.

Pyrroloquinazoline Alkaloids

These alkaloids contain a pyrrole ring fused to the quinazoline system. Luotonin A , a pyrroloquinazolinoquinoline alkaloid from the Chinese medicinal plant Peganum nigellastrum, exemplifies this class.[12][13] Its complex pentacyclic structure is responsible for its unique mechanism of action as a DNA topoisomerase I poison.

Indolopyridoquinazoline Alkaloids

This subclass, which includes Evodiamine and Rutaecarpine , is characterized by an indolopyridoquinazolinone heterocyclic system.[14] These alkaloids are the main bioactive components isolated from the traditional Chinese herb Evodia rutaecarpa.[15][16][17]

Marine-Derived Quinazoline Alkaloids

The marine environment is a rich source of structurally unique quinazoline alkaloids, often produced by fungi.[5][18] Many of these compounds, such as those isolated from marine-derived Aspergillus species, possess a pyrazino[2,1-b]quinazoline-3,6-dione core and exhibit promising antitumor activities.[5][18][19]

Biological Activities and Therapeutic Potential

Natural products containing the quinazoline scaffold exhibit a broad spectrum of pharmacological activities, making them attractive starting points for drug discovery programs.[1]

Anticancer Activity

A significant number of quinazoline alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines.[1][20]

  • Luotonin A acts as a human DNA topoisomerase I poison, stabilizing the enzyme-DNA covalent complex, a mechanism similar to the well-known anticancer drug camptothecin.[12][13] This leads to the inhibition of DNA replication and ultimately, cell death.

  • Tryptanthrin and its derivatives have shown anticancer activity against several cancer cell lines, including breast cancer and non-small cell lung cancer.[21][22] Their mechanisms of action are multifaceted and can involve the induction of apoptosis and inhibition of cell proliferation.[22]

  • Evodiamine has been reported to inhibit the proliferation of various cancer cells, including those of liver, lung, and breast cancer.[16] Its anticancer effects are mediated through multiple pathways, including the induction of apoptosis and cell cycle arrest.[16][17]

  • Marine-derived quinazolinone alkaloids , particularly those with a pyrazino[2,1-b]quinazoline-3,6-dione core, have shown promising antitumor activity.[5][19]

Table 1: Anticancer Activity of Selected Quinazoline Alkaloids

AlkaloidNatural SourceCancer Cell LinesReported IC50/GI50 (µM)Reference(s)
Luotonin A Peganum nigellastrumMurine leukemia P-3881.8 µg/mL[13][23]
Tryptanthrin Candida lipolytica, Various plantsBreast cancer (MCF-7)12.5–100 (inhibition range)[22]
Evodiamine Evodia rutaecarpaHepatocellular carcinoma (HepG2)~10 (inhibition rate of 40%)[14]
Rutaecarpine Evodia rutaecarpaHepatocellular carcinoma (HepG2)~100 (inhibition rate of 10.7%)[14]
Arborinine Glycosmis pentaphyllaGastric Cancer (SGC-7901)1.96[24]
Anti-inflammatory Activity

Several quinazoline alkaloids possess significant anti-inflammatory properties.

  • Evodiamine has been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO).[25]

  • Tryptanthrin is a potent inhibitor of cellular leukotriene biosynthesis, which are pro-inflammatory mediators.[10]

Antimicrobial and Antiprotozoal Activities

The quinazoline scaffold is also found in natural products with activity against a range of pathogens.

  • Arborine has demonstrated antimicrobial activity against various bacteria and fungi.[8]

  • Tryptanthrin exhibits a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiprotozoal effects.[10][11]

Biosynthesis of the Quinazoline Scaffold

The biosynthesis of the quinazoline core in nature primarily involves anthranilic acid or its derivatives as a key precursor.

The biosynthetic pathway of Arborine , for example, has been studied using isotopic labeling experiments.[26] These studies suggest that anthranilic acid, phenylalanine, and methionine are the primary precursors. Anthranilic acid provides the benzene ring and one of the nitrogen atoms of the quinazoline core. Phenylalanine, through a series of transformations, provides the benzyl group at the 2-position. The methyl group on the nitrogen at the 1-position is derived from methionine via S-adenosyl methionine (SAM).

Biosynthesis_of_Arborine cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Anthranilic Acid Anthranilic Acid Intermediate_A Intermediate A Anthranilic Acid->Intermediate_A Phenylalanine Phenylalanine Phenylalanine->Intermediate_A Methionine Methionine Arborine Arborine Methionine->Arborine Methylation Intermediate_B Intermediate B Intermediate_A->Intermediate_B Arborine_Core Quinazoline Core Formation Intermediate_B->Arborine_Core Arborine_Core->Arborine

Experimental Protocols

The following sections provide generalized, yet detailed, methodologies for the isolation and characterization of quinazoline alkaloids from natural sources. These protocols are intended as a starting point and may require optimization based on the specific natural source and target compound.

General Workflow for Isolation and Characterization

Isolation_Workflow Start Plant/Fungal Material Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Crude_Alkaloid_Extract Crude Alkaloid Extract Partitioning->Crude_Alkaloid_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Alkaloid_Extract->Chromatography Fractions Fractions Chromatography->Fractions Bioassay Bioassay-Guided Fractionation Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Purification Purification (e.g., Preparative HPLC, Crystallization) Active_Fractions->Purification Pure_Compound Pure Quinazoline Alkaloid Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

Step-by-Step Protocol for Acid-Base Extraction of Alkaloids

This protocol describes a classic and effective method for the selective extraction of alkaloids from a complex natural product matrix.

Materials:

  • Dried and powdered plant or fungal material

  • Methanol or ethanol

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), 1 M

  • Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Maceration:

    • Soak the powdered natural material in methanol or ethanol at room temperature for 24-48 hours with occasional stirring.

    • Filter the mixture and collect the filtrate. Repeat the extraction process two more times with fresh solvent to ensure complete extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification:

    • Dissolve the crude extract in 1 M HCl. This will protonate the basic nitrogen atoms of the alkaloids, forming water-soluble salts.

    • Filter the acidic solution to remove any non-alkaloidal, water-insoluble material.

  • Extraction of Neutral and Acidic Compounds:

    • Transfer the acidic aqueous solution to a separatory funnel.

    • Extract the solution with dichloromethane or chloroform (3 x 50 mL). This will remove neutral and acidic compounds, which will partition into the organic layer.

    • Discard the organic layer, retaining the acidic aqueous layer containing the protonated alkaloids.

  • Basification:

    • Carefully add 1 M NaOH or NH₄OH to the aqueous layer with constant stirring until the pH is basic (pH 9-10). This will deprotonate the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

  • Extraction of Free Base Alkaloids:

    • Extract the basic aqueous solution with dichloromethane or chloroform (3 x 50 mL). The free base alkaloids will now partition into the organic layer.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Chromatographic Purification

The crude alkaloid extract is a complex mixture and requires further purification using chromatographic techniques.

  • Column Chromatography: A preliminary separation can be achieved using column chromatography on silica gel or alumina. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol), is typically employed.

  • High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase or normal-phase HPLC is the method of choice. A suitable column and mobile phase are selected based on the polarity of the target compound.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition (High-Resolution MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the connectivity of atoms and the overall carbon-hydrogen framework.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure.

Synthesis of Quinazoline-Containing Natural Products

The total synthesis of quinazoline alkaloids is crucial for confirming their structures, providing larger quantities for biological evaluation, and enabling the synthesis of analogs with improved properties. A variety of synthetic strategies have been developed.

General Synthetic Approach

A common strategy for the synthesis of the quinazoline core involves the condensation of an anthranilic acid derivative with a suitable reaction partner. For example, the synthesis of tryptanthrin can be achieved through the reaction of isatin with isatoic anhydride.[21][27]

Tryptanthrin_Synthesis Isatin Isatin Reaction Condensation Isatin->Reaction Isatoic_Anhydride Isatoic_Anhydride Isatoic_Anhydride->Reaction Tryptanthrin Tryptanthrin Reaction->Tryptanthrin

Conclusion and Future Perspectives

Natural products containing the quinazoline scaffold continue to be a rich and rewarding area of research for drug discovery. Their remarkable structural diversity and broad spectrum of biological activities underscore their potential as leads for the development of new therapeutic agents. The advancement of analytical techniques for isolation and structure elucidation, coupled with innovative synthetic methodologies, will undoubtedly accelerate the discovery and development of novel quinazoline-based drugs. Future research should focus on exploring underexplored natural sources, such as marine microorganisms and endophytic fungi, for new quinazoline alkaloids. Furthermore, a deeper understanding of their mechanisms of action and structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates.

References

  • Zhou, Y., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 38(3), 775-828. [Link]
  • Shang, X. F., et al. (2018). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Medicinal Research Reviews, 38(3), 829-877. [Link]
  • Michael, J. P. (2007). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 24(1), 223-246. [Link]
  • Butt, T. M., et al. (2018). Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products. Marine Drugs, 16(8), 265. [Link]
  • Zhou, Y., et al. (2017). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews. [Link]
  • Zhang, M., et al. (2020). Quinazolin-4-one Coupled with Pyrrolidin-2-iminium Alkaloids from Marine-Derived Fungus Penicillium aurantiogriseum. Marine Drugs, 18(11), 548. [Link]
  • Michael, J. P. (2003). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 20(5), 476-493. [Link]
  • Li, Y., et al. (2018). Antiproliferative Activity and Cellular Uptake of Evodiamine and Rutaecarpine Based on 3D Tumor Models. Molecules, 23(11), 2956. [Link]
  • Ghias, U., et al. (2017). Pharmacological Actions of Multi-Target-Directed Evodiamine. Molecules, 22(10), 1693. [Link]
  • Shang, X. F., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I.
  • Various Authors. (n.d.). Quinazoline Alkaloids and Related Chemistry.
  • Michael, J. P. (2005). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 22(5), 627-646. [Link]
  • Zhang, Y., et al. (2022). Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa. Frontiers in Pharmacology, 13, 928731. [Link]
  • Nkwengoua, E. T., et al. (2018). chemistry of arborinine and pharmacological activities.
  • Wang, Y., et al. (2022). Evodiamine and Rutaecarpine as Potential Anticancer Compounds: A Combined Computational Study. Molecules, 27(19), 6524. [Link]
  • Butt, T. M., et al. (2018). Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products.
  • Various Authors. (n.d.). Quinazoline alkaloids produced by marine-derived Aspergillus species.
  • Various Authors. (n.d.). Quinazoline-containing drugs and natural products.
  • Various Authors. (n.d.). Natural products and drug molecules containing quinazolinone.
  • El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 589-601. [Link]
  • Zhou, Y., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. SciSpace. [Link]
  • Liu, J. F., et al. (2005). Design and Synthesis of a Quinazolinone Natural Product-Templated Library with Cytotoxic Activity.
  • Various Authors. (n.d.). Structures of evodiamine and rutaecarpine, and the rutaecarpine hydroxy metabolites.
  • Singh, U., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 674235. [Link]
  • El-Sayed, M. T. (2022). Marine Organisms as Alkaloid Biosynthesizers of Potential Anti-Alzheimer Agents. Marine Drugs, 20(4), 253. [Link]
  • Hecht, S. M., et al. (2003). Luotonin A. A naturally occurring human DNA topoisomerase I poison. Journal of the American Chemical Society, 125(33), 9982-9983. [Link]
  • Various Authors. (n.d.). BIOLOGICAL ACTIVITY AND PROBABLE MECHANISMS OF ACTION OF DERIVATIVES OF TRYPTANTHRIN AND MOSTOTRIN ALKALOIDS.
  • Taib, N. M., et al. (2010). Arborine, a quinazolin-4-one antimicrobial alkaloid from Glycosmis pentaphylla (Retz.) DC. IIUM-iCAST 2010. [Link]
  • Teja, C., et al. (2022). Design, Synthesis, and Biological Evaluation of Tryptanthrin Alkaloids as Potential anti-Diabetic and Anticancer Agents.
  • Hecht, S. M., et al. (2003). Luotonin A. A Naturally Occurring Human DNA Topoisomerase I Poison.
  • Johne, S. (1983). The Quinazoline Alkaloids. In: The Alkaloids: Chemistry and Pharmacology. [Link]
  • Jahng, Y., et al. (2024). Recent Advances in the Research on Luotonins A, B, and E. Molecules, 29(15), 3465. [Link]
  • Various Authors. (n.d.). Design, Synthesis, and Biological Evaluation of Tryptanthrin Alkaloids as Potential anti-Diabetic and Anticancer Agents.
  • O'Donovan, D. G., & Horan, H. (1969). Biosynthesis of the quinazoline alkaloid arborine. Journal of the Chemical Society C: Organic, (13), 1737-1739. [Link]
  • Tucker, A. M., & Grundt, P. (2012). The chemistry of tryptanthrin and its derivatives. ARKIVOC, 2012(i), 546-569. [Link]
  • Li, Y., et al. (2021). Recent advances of tryptanthrin and its derivatives as potential anticancer agents. RSC Medicinal Chemistry, 12(10), 1626-1641. [Link]
  • Various Authors. (n.d.). Biogenetic Synthesis of Luotonin F.
  • Various Authors. (n.d.). Biology of quinoline and quinazoline alkaloids.
  • Zhang, Y., et al. (2023). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 14, 1189397. [Link]
  • Various Authors. (n.d.). Core structures of quinazoline and quinazolinone alkaloids.
  • Kumar, A., et al. (2018). Synthesis of an unusual quinazoline alkaloid: theoretical and experimental investigations of its structural, electronic, molecular and biological properties. RSC Advances, 8(49), 27793-27805. [Link]
  • Hecht, S. M., et al. (2004). Synthesis and topoisomerase I inhibitory properties of luotonin A analogues. Bioorganic & Medicinal Chemistry Letters, 14(12), 3151-3154. [Link]
  • Hassan, N. M., et al. (n.d.). Antimicrobial alkaloids of G. pentaphylla. a: Arborinine b: Arborine.

Sources

A Technical Guide to Investigating the Mechanism of Action of 2-Amino-8-methoxyquinazoline: A Kinase-Centric Hypothesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinazoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinazoline core is a recurring and highly successful scaffold in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1][2][3] Its rigid, bicyclic structure provides a versatile platform for introducing various substituents that can engage with key residues within the ATP-binding pocket of protein kinases.[4][1] This has led to the development of several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, which primarily target the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][5] The therapeutic success of these agents underscores the potential of novel quinazoline derivatives as targeted therapies. This guide focuses on a specific, less-explored derivative, 2-Amino-8-methoxyquinazoline, and speculates on its mechanism of action, providing a comprehensive experimental roadmap for its investigation.

Part 1: A Speculative Mechanism of Action for this compound

Given the extensive precedent for quinazoline-based molecules as kinase inhibitors, it is highly probable that this compound exerts its biological effects through the modulation of one or more protein kinases.[2] The core hypothesis is that this compound acts as an ATP-competitive inhibitor of specific tyrosine or serine/threonine kinases involved in oncogenic signaling.

The 2-amino and 8-methoxy substitutions are key to its potential activity and selectivity. The 2-amino group can act as a hydrogen bond donor, potentially interacting with the hinge region of the kinase domain, a common feature of many kinase inhibitors. The 8-methoxy group, located on the benzene portion of the quinazoline ring, may influence the overall electronics and steric interactions within the binding pocket, contributing to its selectivity profile.

Based on the known targets of other amino-quinazoline derivatives, potential kinase targets for this compound could include, but are not limited to:

  • Receptor Tyrosine Kinases (RTKs):

    • Epidermal Growth Factor Receptor (EGFR)

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

    • Fibroblast Growth Factor Receptor 1 (FGFR-1)

  • Non-Receptor Tyrosine Kinases:

    • Src family kinases

  • Serine/Threonine Kinases:

    • p21-activated kinase 4 (PAK4)

    • Hematopoietic Progenitor Kinase 1 (HPK1)

The following diagram illustrates a plausible signaling pathway that could be inhibited by this compound, focusing on the EGFR and VEGFR-2 pathways, which are frequently targeted by quinazoline-based inhibitors.[4][1][6]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PKC PKC PLCg->PKC PKC->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Proposed inhibitory action of this compound on EGFR and VEGFR-2 signaling pathways.

Part 2: An Experimental Blueprint for Mechanism of Action Elucidation

To rigorously test the hypothesis that this compound functions as a kinase inhibitor, a multi-faceted experimental approach is required. This section outlines the key experimental workflows, the rationale behind each step, and detailed protocols.

Initial Target Identification: In Vitro Kinase Profiling

The first step is to screen this compound against a broad panel of purified kinases to identify potential targets. This provides a direct measure of the compound's inhibitory activity against each kinase.

Experimental Workflow:

G start Start: This compound kinase_panel Broad Kinase Panel Screen (e.g., 96-well format) start->kinase_panel ic50 Determine IC50 values for 'hit' kinases kinase_panel->ic50 selectivity Assess Kinase Selectivity Profile ic50->selectivity end End: Identify Primary Kinase Targets selectivity->end

Caption: Workflow for in vitro kinase profiling.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example using a generic luminescence-based assay)

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer.

    • Prepare a solution of the kinase of interest in assay buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in assay buffer.

    • Prepare the detection reagent according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound dilution to each well.

    • Add 5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of the detection reagent.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Kinase Hypothetical IC50 (nM)
EGFR50
VEGFR-2120
Src800
PAK4>10,000
HPK1>10,000
Cellular Activity: Antiproliferative and Pathway Modulation Assays

Once primary kinase targets are identified, the next step is to determine if the compound affects the proliferation of cancer cell lines that are dependent on these kinases and to confirm target engagement within a cellular context.

Experimental Workflow:

G start Start: Identified Primary Kinase Targets cell_line Select Cell Lines (e.g., EGFR-dependent) start->cell_line proliferation Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_line->proliferation western Western Blot Analysis of Phosphorylated Targets proliferation->western end End: Confirm Cellular Activity and Target Engagement western->end

Caption: Workflow for assessing cellular activity.

Detailed Protocol: Western Blot Analysis of Phospho-EGFR

  • Cell Culture and Treatment:

    • Culture an EGFR-dependent cell line (e.g., A431) to 70-80% confluency.

    • Serum-starve the cells for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-EGFR overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total EGFR as a loading control.

Treatment p-EGFR (Arbitrary Units) Total EGFR (Arbitrary Units)
Vehicle10098
10 nM Compound8597
100 nM Compound4299
1 µM Compound1596
Elucidating the Binding Mode: Molecular Modeling

To gain insight into how this compound interacts with its target kinase at the atomic level, molecular docking studies can be performed.

Logical Relationship Diagram:

G start Start: Validated Kinase Target crystal_structure Obtain Crystal Structure of Kinase Domain (PDB) start->crystal_structure docking Perform Molecular Docking of This compound crystal_structure->docking pose_analysis Analyze Binding Poses and Key Interactions docking->pose_analysis sar Correlate with Structure-Activity Relationship (SAR) Data pose_analysis->sar end End: Propose a Binding Hypothesis sar->end

Caption: Logical flow for molecular modeling studies.

Part 3: Conclusion and Future Directions

This guide provides a speculative yet scientifically grounded framework for elucidating the mechanism of action of this compound. The proposed kinase-centric hypothesis is based on the well-established pharmacology of the quinazoline scaffold. The detailed experimental protocols offer a clear path to validating this hypothesis, from initial target identification to cellular confirmation and structural insights.

Future work should focus on expanding the kinase panel for a more comprehensive selectivity profile, investigating off-target effects, and ultimately, using the mechanistic understanding to guide the synthesis of more potent and selective analogs. The journey from a speculative mechanism to a well-defined pharmacological agent is a complex but rewarding endeavor that holds the promise of new therapeutic interventions.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Vertex AI Search.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Vertex AI Search.
  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases - Hilaris Publisher. (2023). Vertex AI Search.
  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed. Vertex AI Search.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PubMed Central. (2024). Vertex AI Search.
  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines - SciELO. Vertex AI Search.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - ResearchG

Sources

An In-depth Technical Guide to 2-Amino-8-methoxyquinazoline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-8-methoxyquinazoline (CAS No. 708-15-6), a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from established knowledge on the broader class of 2-aminoquinazolines, offering a robust framework for researchers.

Core Molecular Attributes

This compound is a substituted quinazoline, a class of compounds recognized for its wide range of pharmacological activities.[1][2][3] The core structure consists of a pyrimidine ring fused to a benzene ring, with an amino group at the 2-position and a methoxy group at the 8-position.

PropertyValueSource
CAS Number 708-15-6[4][5][6][7][8]
Molecular Formula C₉H₉N₃O[4][8]
Molecular Weight 175.19 g/mol [4]
Canonical SMILES COC1=CC=CC2=C1N=C(N=C2)N
InChI Key Not available in searched literature

Plausible Synthetic Strategies

Proposed Synthetic Workflow:

A plausible synthetic route, based on established methodologies for analogous compounds, is outlined below. This proposed pathway is for illustrative purposes and would require experimental optimization.

G A 2-Amino-3-methoxybenzonitrile B Reaction with Cyanogen Bromide (or equivalent) A->B Step 1 C Intermediate (Putative) B->C Formation of a cyanamide intermediate D Intramolecular Cyclization C->D Step 2 E This compound D->E Tautomerization

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol (Hypothetical):

  • Starting Material: The synthesis would likely commence with a substituted 2-aminobenzonitrile, such as 2-amino-3-methoxybenzonitrile.

  • Activation and Cyclization: A common strategy involves the reaction of the 2-aminobenzonitrile with a reagent like dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate that can then be cyclized with an amine source.[9] Alternatively, acid-mediated [4+2] annulation reactions between N-benzyl cyanamides and 2-amino aryl ketones represent another powerful method for constructing the 2-aminoquinazoline scaffold.[10][11]

  • Purification: The final product would be purified using standard laboratory techniques, such as column chromatography or recrystallization, to achieve the desired purity for subsequent applications.

Physicochemical Properties (Predicted)

Directly measured physicochemical properties for this compound are not widely reported. However, based on its structure and data from related compounds, the following properties can be anticipated:

  • Appearance: Likely a solid at room temperature.

  • Solubility: Expected to have limited solubility in water and better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

  • Stability: Should be stored in a dark place under an inert atmosphere at room temperature to prevent degradation.[5]

Potential Applications in Drug Discovery and Medicinal Chemistry

The 2-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1] These derivatives have demonstrated a wide array of therapeutic applications, including:

  • Anticancer Agents: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways.[12]

  • Antimicrobial Agents: The quinazoline nucleus has been incorporated into compounds with significant antibacterial and antifungal activities.[3]

  • Other Therapeutic Areas: Research has explored 2-aminoquinazolines for their potential as anti-inflammatory, antiviral, and antihypertensive agents.[1][3]

Given this precedent, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic value. The specific substitution pattern of an amino group at the 2-position and a methoxy group at the 8-position could modulate the biological activity and pharmacokinetic properties of resulting molecules. The compound is noted to have potential as a β-catenin/TCF4 inhibitor.[13]

Spectroscopic Characterization (Anticipated)

While specific spectra for this compound are not publicly available, the following are the expected key features based on its structure and general knowledge of similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring, a singlet for the methoxy group protons, and a broad singlet for the amino group protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule, with the chemical shifts providing information about the electronic environment of each carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.19 g/mol ). Fragmentation patterns could provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and methoxy groups, C=N stretching of the quinazoline ring, and C-O stretching of the methoxy group.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with significant potential as a building block in the development of new therapeutic agents, leveraging the well-established biological activity of the 2-aminoquinazoline scaffold. While specific experimental data for this molecule is currently sparse in the public domain, this guide provides a foundational understanding of its core attributes, plausible synthetic approaches, and potential applications based on the extensive research conducted on this important class of heterocyclic compounds. Further experimental investigation is warranted to fully elucidate the specific properties and biological activities of this compound.

References

  • Qin, Y., et al. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 25(24), 5934. [Link]
  • ResearchGate. (n.d.). Strategies for access to 2-aminoquinazolines. [Link]
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]
  • Angene. (n.d.). This compound | 708-15-6. [Link]
  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
  • Palakodety, R., et al. (2019). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 24(18), 3324. [Link]
  • EON Biotech. (n.d.). This compound – (708-15-6). [Link]
  • ResearchGate. (n.d.). Synthesis of 2-arylquinazolinones from 2-aminobenzonitriles and bromobenzenes via Pd(OAc)
  • SciELO. (2024).
  • ResearchGate. (2024).
  • Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706535. [Link]
  • Sharma, P. K., & Kumar, V. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(6), 436-456. [Link]
  • Mol-Instincts. (n.d.). 2-氯-8-甲氧基喹唑啉. [Link]
  • Angene International Limited. (n.d.). This compound|CAS 708-15-6. [Link]
  • ExportersIndia. (n.d.).
  • Haeseo Chemistry. (n.d.). 2-Amino-8-methoxyquinazoline_708-15-6. [Link]
  • PubChem. (n.d.). 2-Amino-8-quinolinol. [Link]

Sources

An Integrated Approach to the Purity and Characterization of 2-Amino-8-methoxyquinazoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Imperative of Purity

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including several USFDA-approved anticancer drugs.[1][2] Its versatile structure allows for a wide range of biological activities, from anticancer and anti-inflammatory to antimicrobial and antipsychotic.[1][3] 2-Amino-8-methoxyquinazoline (CAS No. 708-15-6) is a key building block in the synthesis of these complex pharmaceutical molecules.[4][5]

As with any active pharmaceutical ingredient (API) or intermediate, the purity of this compound is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final drug product. The presence of even minute quantities of impurities—such as starting materials, by-products, or degradation products—can lead to unforeseen toxicities or diminished therapeutic effect.[6] This guide presents a holistic, multi-technique framework for the definitive purity assessment and structural characterization of this compound, grounded in the principles of analytical chemistry and tailored for the rigorous demands of drug development.

Foundational Knowledge: Synthesis and Potential Impurities

A robust analytical strategy begins with understanding the molecule's synthetic route. While numerous methods exist for quinazoline synthesis[7], a common pathway to a 2-amino substituted quinazoline might involve the cyclization of appropriate precursors.

Causality in Impurity Formation: The choice of reagents, reaction conditions (temperature, pH, time), and work-up procedures directly influences the impurity profile.[6] For instance, incomplete cyclization can leave starting materials in the final product. Over-reaction or side-reactions could lead to dimers, oxidized species, or positional isomers. Understanding this allows the analytical scientist to anticipate potential impurities and select the most appropriate methods to detect them. Common impurity classes to consider include:

  • Unreacted Starting Materials: E.g., substituted 2-aminobenzonitriles or related precursors.

  • Reaction By-products: Resulting from alternative reaction pathways.

  • Positional Isomers: E.g., isomers with the methoxy group at a different position.

  • Degradation Products: Formed during synthesis or storage.

The Core of Purity Assessment: Chromatographic Separations

Chromatography is the cornerstone of purity analysis, offering the resolving power necessary to separate the main compound from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is the gold standard for purity and assay determination of non-volatile organic molecules like quinazoline derivatives.[8][9][10]

The "Why" Behind the Method:

  • Stationary Phase: A C18 (octadecylsilyl) column is the logical starting point. Its nonpolar nature provides excellent retention for the aromatic quinazoline ring system through hydrophobic interactions. For basic compounds like this compound, which can exhibit peak tailing due to interaction with acidic silanol groups on the silica backbone, a modern, end-capped C18 column or a column specifically designed for basic compounds is highly recommended to ensure sharp, symmetrical peaks.[11]

  • Mobile Phase: A gradient elution using acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is superior to an isocratic method for impurity profiling.[8] A gradient allows for the elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a single run, providing a comprehensive view of the sample's purity. The acidic modifier protonates the basic amine, improving peak shape and ensuring consistent retention.

  • Detection: A Diode Array Detector (DAD) is invaluable. It not only quantifies the peaks at a specific wavelength but also provides UV spectra for each, which can help in distinguishing the main peak from impurities and in preliminary peak identification.

ParameterStandard Purity Method
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes; hold at 95% B for 2 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Diode Array Detector (DAD), 254 nm
Injection Volume 2 µL
Sample Concentration 0.5 mg/mL in 50:50 Acetonitrile:Water
  • Mobile Phase Preparation: Precisely prepare Mobile Phases A and B as described in Table 1. Filter and degas both solutions to prevent pump issues and baseline noise.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient method. Record the chromatogram and integrate all peaks.

  • Purity Calculation: The purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary tool, GC-MS can be a powerful complementary technique, especially for identifying volatile or semi-volatile impurities.

The "Why" Behind the Method: Due to the polar amino group and relatively high molecular weight, this compound is not ideally suited for direct GC analysis. It is likely to exhibit poor peak shape or thermal degradation in the hot injector. Therefore, derivatization is essential . Converting the polar N-H group to a less polar, more volatile derivative (e.g., a silyl or acyl derivative) is a field-proven strategy to enable robust GC-MS analysis.[12] This approach provides an orthogonal separation mechanism to HPLC, potentially revealing impurities that co-elute in the liquid phase.

Unambiguous Identification: Spectroscopic and Spectrometric Characterization

While chromatography quantifies purity, spectroscopy and mass spectrometry provide the definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the exact structure of an organic molecule. Both ¹H and ¹³C NMR are required for full characterization.

Expert Insights:

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms. Key signals to look for include the methoxy singlet (-OCH₃), the amine singlet (-NH₂), and a series of doublets and triplets in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the quinazoline ring. The splitting patterns and coupling constants are crucial for confirming the substitution pattern.[7][13]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts for the aromatic carbons and the methoxy carbon provide further structural validation.[7][13]

Note: These are estimated values based on analogous structures. Actual values must be confirmed experimentally.

¹H NMR Predicted δ (ppm)Multiplicity
-OCH₃~3.9Singlet
-NH₂~6.5 - 7.5Broad Singlet
Aromatic Protons~6.8 - 8.5Multiplets
¹³C NMR Predicted δ (ppm)
-OCH₃~55 - 60
Aromatic C, C-N, C-O~105 - 165
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and reliable technique for confirming the presence of key functional groups. It serves as an excellent identity check.[12][14]

Expert Insights: The spectrum of this compound should exhibit characteristic absorption bands. The absence of certain peaks (e.g., a carbonyl stretch) or the presence of unexpected ones can immediately indicate a significant impurity.

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amine)3300 - 3500Two sharp bands for primary amine
C-H Stretch (Aromatic)3000 - 3100Sharp peaks
C-H Stretch (Aliphatic, -OCH₃)2850 - 3000
C=N, C=C Stretch (Aromatic)1500 - 1650Multiple sharp bands
C-O Stretch (Aryl Ether)1200 - 1275Strong, characteristic absorption
C-N Stretch1250 - 1350
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a fundamental verification of its identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities by providing their molecular weights. The high-resolution mass spectrometry (HRMS) data for the [M+H]⁺ ion should match the calculated exact mass, confirming the elemental composition.[7]

An Integrated Analytical Workflow

No single technique is sufficient. A self-validating system for characterization relies on the convergence of evidence from orthogonal methods. The workflow below illustrates how these techniques are logically interconnected to build a complete profile of purity and identity.

G cluster_0 Purity Assessment cluster_1 Structural Confirmation HPLC HPLC-DAD (Quantitative Purity) MS HRMS (Molecular Formula) HPLC->MS LC-MS for Impurity ID GCMS GC-MS (Orthogonal Separation) GCMS->HPLC Confirms Absence of Volatile Impurities NMR NMR (1H, 13C) (Definitive Structure) NMR->HPLC Confirms Identity of Main Peak FTIR FT-IR (Functional Groups) FTIR->NMR Confirms Functional Groups in Structure

Sources

Methodological & Application

Protocol for synthesizing 2-Amino-8-methoxyquinazoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Modern, Catalytic Approach to the Synthesis of 2-Amino-8-methoxyquinazoline Derivatives for Drug Discovery

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Specifically, this compound derivatives are of significant interest due to their prevalence in molecules targeting key biological pathways. This guide provides an in-depth, field-proven protocol for the synthesis of this valuable heterocyclic system. We move beyond rudimentary step-listing to explain the underlying chemical principles, offering a robust and reproducible methodology tailored for researchers in drug development. The featured protocol is an acid-mediated [4+2] annulation, selected for its efficiency, high yields, and broad substrate tolerance.[3]

Introduction: The Quinazoline Scaffold in Modern Medicine

Quinazoline and its derivatives are privileged heterocyclic structures renowned for their wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4] The fusion of a benzene ring to a pyrimidine ring creates a unique electronic and steric environment, enabling these molecules to interact with a diverse array of biological targets, from kinases to receptors.

The specific substitution pattern, including the 2-amino and 8-methoxy groups, is critical. The 2-amino group often serves as a key hydrogen-bond donor or a point for further chemical elaboration, while the 8-methoxy group modulates the molecule's electronic properties and metabolic stability. Developing efficient and reliable synthetic routes to access these specific derivatives is therefore a critical task for advancing drug discovery programs.

Overview of Synthetic Strategies

Several classical methods exist for constructing the quinazoline core, such as the Niementowski, Bischler, and Riedel syntheses.[1] While foundational, these methods often require harsh conditions, high temperatures, or lengthy reaction times.[5] Modern synthetic chemistry has introduced more elegant solutions, including metal-catalyzed cross-coupling reactions and multi-component reactions (MCRs), which offer improved efficiency and milder conditions.[6][7]

For the synthesis of 2-aminoquinazolines, a particularly effective modern approach is the acid-mediated [4+2] annulation of 2-amino aryl ketones with N-substituted cyanamides.[3] This method is highlighted in our protocol due to its:

  • High Efficiency: The reaction proceeds to completion in a short timeframe.

  • Good to Excellent Yields: Demonstrates practical utility and atom economy.

  • Operational Simplicity: Avoids complex reagents or sensitive catalysts.

  • Broad Substrate Scope: Tolerates a wide range of functional groups, allowing for the creation of diverse chemical libraries.

Featured Protocol: Acid-Mediated Synthesis of this compound

This section details the complete protocol for synthesizing a representative this compound derivative via [4+2] annulation.

Principle and Mechanism

The reaction proceeds through a hydrochloric acid-mediated condensation between a 2-amino aryl ketone (providing four atoms for the new ring) and an N-benzyl cyanamide (providing the C2-N fragment). The acid catalyzes the initial nucleophilic attack and subsequent cyclization and dehydration steps, leading to the aromatic quinazoline ring system.

G cluster_start SM1 2-Amino-3-methoxy- acetophenone Catalyst HCl (Mediator) SM1->Catalyst SM2 N-Benzyl Cyanamide SM2->Catalyst Intermediate Protonated Intermediate Catalyst->Intermediate + H⁺ Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Annulation Product 2-(Benzylamino)-8-methoxy- 4-methylquinazoline Cyclization->Product - H₂O

Caption: Proposed mechanism for the acid-mediated [4+2] annulation.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
2-Amino-3-methoxyacetophenone16630-47-6C₉H₁₁NO₂165.19Starting aryl ketone
N-Benzyl cyanamide20433-11-8C₈H₈N₂132.16Reagent for C2-N fragment
Hydrochloric Acid (HCl)7647-01-0HCl36.46Can be used as a solution in an organic solvent
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)920-66-1C₃H₂F₆O168.04Recommended reaction solvent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11For extraction and chromatography
Saturated Sodium Bicarbonate (aq.)144-55-8NaHCO₃84.01For neutralization/workup
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying agent
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08For column chromatography
Experimental Workflow

The overall process involves reaction setup, execution under controlled temperature, aqueous workup to isolate the crude product, and final purification via column chromatography.

G A 1. Reagent Setup B 2. Add Reactants & Solvent (HFIP) A->B C 3. Add HCl Mediator B->C D 4. Heat and Stir (e.g., 70 °C, 1h) C->D E 5. Monitor by TLC D->E Check for completion E->D Continue if incomplete F 6. Aqueous Workup & Extraction E->F Once complete G 7. Dry & Concentrate F->G H 8. Silica Gel Chromatography G->H I 9. Characterize Final Product H->I

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Protocol

This protocol is adapted from the general procedure reported by Wei et al. and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-methoxyacetophenone (1.0 mmol, 1.0 equiv.).

  • Addition of Reagents: Add N-benzyl cyanamide (1.5 mmol, 1.5 equiv.) followed by 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP, 5 mL).

  • Initiation: Add hydrochloric acid (2.0 mmol, 2.0 equiv.).

  • Reaction: Stir the resulting mixture at 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Petroleum Ether/Ethyl Acetate, 4:1). The reaction is typically complete within 1-2 hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of petroleum ether and ethyl acetate to afford the pure this compound derivative.

Characterization and Data Validation

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

Spectroscopic Data

The following table provides representative analytical data for a synthesized derivative, N-(2-methoxybenzyl)-4-methylquinazolin-2-amine, based on published literature.[3]

Analysis TypeExpected Data
¹H NMR (CDCl₃)δ (ppm) 7.82 (d, 1H), 7.64–7.58 (m, 2H), 7.42 (d, 1H), 7.26–7.16 (m, 2H), 6.91–6.87 (m, 2H), 5.62 (s, 1H), 4.76 (d, 2H), 3.87 (s, 3H), 2.74 (s, 3H).
¹³C NMR (CDCl₃)δ (ppm) 169.3, 158.9, 157.7, 152.0, 133.5, 129.6, 128.4, 127.4, 126.2, 125.2, 122.0, 120.4, 119.7, 110.1, 55.3, 41.1, 21.6.
HRMS (ESI) m/z [M+H]⁺ calculated for C₁₇H₁₈N₃O: 280.1450; found: 280.1454.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Insufficient acid mediator. 3. Reagent degradation.1. Increase reaction time or temperature slightly (e.g., to 80 °C). 2. Ensure accurate addition of HCl. 3. Use freshly sourced or purified starting materials.
Multiple Products 1. Side reactions due to excessive heat. 2. Impure starting materials.1. Maintain strict temperature control. 2. Verify the purity of 2-amino aryl ketone and cyanamide before starting.
Purification Issues 1. Product co-elutes with impurities. 2. Product streaks on silica gel.1. Adjust the polarity of the eluent system for chromatography; try a different solvent system (e.g., Dichloromethane/Methanol). 2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound derivatives. By leveraging a modern acid-mediated [4+2] annulation reaction, researchers can efficiently access these valuable scaffolds in high yields. The detailed explanation of the mechanism, workflow, and troubleshooting guide equips scientists with the necessary tools to successfully implement this methodology, accelerating the discovery and development of new therapeutic agents.

References

  • Al-Suwaidan, I. A., et al. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2937.
  • Alam, M. S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Journal of Chemistry, 2020, 8878915.
  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemistry, 2014, 392514.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • Gao, C., et al. (2018). Quinazoline derivatives: Synthesis and bioactivities. RSC Advances, 8(3), 1345-1367.
  • Deharkar, P., Satpute, S., & Panhekar, D. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry, 33(11), 2525-2547.
  • Saeedi, M., et al. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 7, 61.
  • Wikipedia. (n.d.). Niementowski quinoline synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Singh, S., & Kumar, R. (2025). Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4-Oxoquinazoline and Their 2,4-DNP Derivatives. International Journal for Multidisciplinary Research, 7(5).
  • Wei, Y., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(1), 1447.

Sources

Application Notes and Protocols for the Investigation of 2-Amino-8-methoxyquinazoline in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] Within this class, 2-aminoquinazoline derivatives have garnered significant attention for their potential as anticancer agents.[2][3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Notably, quinazoline-based molecules have been successfully developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Amino-8-methoxyquinazoline and its related analogs in cancer cell line studies. While extensive data on the specific anticancer effects of this compound is still emerging, this guide synthesizes information from closely related 8-methoxy quinoline derivatives and the broader 2-aminoquinazoline class to provide a robust framework for its investigation. We will delve into its potential mechanisms of action, detailed protocols for in vitro evaluation, and representative data from analogous compounds.

Postulated Mechanism of Action: Targeting Key Cancer Pathways

The 8-methoxy substitution on the quinazoline ring can influence the molecule's electronic properties and binding interactions with biological targets. Based on studies of structurally related compounds, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of Protein Kinases: The quinazoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors.[1] The 2-amino group can form critical hydrogen bonds within the kinase active site. It is plausible that this compound targets kinases involved in cell proliferation and survival, such as EGFR, VEGFR-2, or CDKs.[4][5]

  • Induction of Apoptosis: Many quinazoline derivatives have been shown to induce programmed cell death in cancer cells. This can be triggered by the inhibition of survival signals or the activation of pro-apoptotic pathways.[4]

  • Cell Cycle Arrest: By targeting key regulators of the cell cycle, such as CDKs, these compounds can halt the progression of cancer cells through different phases of the cell cycle, ultimately leading to a decrease in proliferation.[2][6]

  • Modulation of the PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is a hallmark of many cancers. A structurally related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, has been shown to inhibit this pathway in colorectal cancer cells.[7][8]

Below is a diagram illustrating the potential signaling pathways that may be targeted by this compound.

G cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation CDK Cyclin-Dependent Kinase (CDK) CellCycle Cell Cycle Progression CDK->CellCycle Compound This compound Compound->RTK Inhibition Compound->PI3K Inhibition Compound->CDK Inhibition Compound->Apoptosis Induction

Caption: Postulated signaling pathways targeted by this compound.

Quantitative Data Summary: A Case Study of an 8-Methoxy Quinoline Analog

While specific IC50 values for this compound are not yet widely published, we present data from a closely related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) , to provide a quantitative perspective on the potential potency of this structural class.[7][8]

Cell LineCancer TypeIC50 (µM) after 48hReference
HCT116Colorectal Carcinoma0.33[7][8]
Caco-2Colorectal Adenocarcinoma0.51[7][8]
AGSGastric Cancer3.6[7]
PANC-1Pancreatic Cancer18.4[7]
SMMC-7721Hepatocellular Carcinoma9.7[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the anticancer activity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[10] Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[9][10]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.[10]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Harvest the cells by trypsinization, and collect both floating and adherent cells.

  • Fixation: Wash the cells with ice-cold PBS and centrifuge. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content histograms using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[6]

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol is to quantify the induction of apoptosis.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis. Harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11] Gently vortex and incubate for 15 minutes at room temperature in the dark.[11] Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.[11]

  • Data Analysis:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.[11]

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[11]

Protocol 4: Western Blot Analysis for Signaling Pathway Proteins

This protocol is to investigate the effect of the compound on specific protein expression levels.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, total AKT, p-mTOR, total mTOR, cleaved PARP, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with the compound for the desired time. Lyse the cells with RIPA buffer and determine the protein concentration.[11]

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[11]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[11] Analyze the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the in vitro evaluation of this compound.

G start Start: this compound prep Compound Preparation (Stock solution in DMSO) start->prep viability Cell Viability Assay (MTT Assay) prep->viability cell_culture Cancer Cell Line Culture (e.g., A549, MCF-7, HCT116) cell_culture->viability ic50 Determine IC50 viability->ic50 mechanism Mechanism of Action Studies (at IC50 concentrations) ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis western Western Blotting (Signaling Pathway Analysis) mechanism->western data_analysis Data Analysis & Interpretation cell_cycle->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. The protocols and information provided in this guide offer a comprehensive framework for its in vitro evaluation. By systematically assessing its effects on cell viability, cell cycle progression, apoptosis, and key signaling pathways, researchers can elucidate its mechanism of action and determine its potential as a therapeutic candidate. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in advancing our understanding of the therapeutic potential of this and related compounds.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Determining the Optimal Concentration of MI-888 for Treating Cancer Cell Lines.
  • Vasudevan, A., Wodka, D., Verzal, M. K., Souers, A. J., Gao, J., Brodjian, S., Dayton, D., Fry, D., Hernandez, L. E., Marsh, K. C., Ogiela, C. A., Collins, C. A., & Kym, P. R. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 14(19), 4879–4882. [Link]
  • Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • Noha, H., et al. (2023). Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation. Bioorganic Chemistry, 135, 106496. [Link]
  • MDPI. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
  • ResearchGate. (n.d.). Synthesis and Evaluation of 2-Amino-8-alkoxy Quinolines as MCHr1 Antagonists. Part 3.
  • bioRxiv. (2017). Evaluation of anticancer and anti-mitotic properties of quinazoline and quinazolino-benzothiadiazine derivatives.
  • National Institutes of Health. (n.d.). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents.
  • Souers, A. J., et al. (n.d.). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 1. Bioorganic & Medicinal Chemistry Letters.
  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.
  • PubMed. (n.d.). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases.
  • CONICET. (n.d.). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs.
  • SciELO. (n.d.). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines.
  • ResearchGate. (n.d.). 2-Aminoquinazoline Inhibitors of Cyclin-Dependent Kinases.
  • PubMed. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
  • ResearchGate. (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays with Quinoline-8-Sulfonamide Derivatives.
  • National Institutes of Health. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.
  • MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
  • National Institutes of Health. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs.
  • Frontiers. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes.

Sources

2-Amino-8-methoxyquinazoline: A Versatile Precursor for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Within this class, 2-aminoquinazoline derivatives have garnered significant attention due to their proven efficacy across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the quinazoline core and function as potent kinase inhibitors, underscoring the scaffold's therapeutic value.[3]

This document provides a detailed guide to the use of a specific, strategically substituted precursor: 2-amino-8-methoxyquinazoline . The introduction of a methoxy group at the 8-position can significantly influence the molecule's physicochemical properties and biological activity. This substitution can modulate solubility, metabolic stability, and, most importantly, the orientation of substituents to achieve selective interactions with target proteins. These application notes will detail the synthesis, characterization, and derivatization of this compound, providing researchers with the foundational knowledge and practical protocols to leverage this versatile building block in drug discovery campaigns, particularly in the development of next-generation kinase inhibitors.

Physicochemical and Spectroscopic Data

A thorough characterization of the starting material is fundamental to any synthetic chemistry workflow. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 708-15-6[4]
Molecular Formula C₉H₉N₃O[5]
Molecular Weight 175.19 g/mol [5]
Appearance Off-white to light yellow crystalline powderCommercially available
Solubility Soluble in DMSO, DMF, and hot methanolGeneral laboratory knowledge

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic routes. A common and effective method involves the cyclization of an appropriately substituted anthranilonitrile (2-aminobenzonitrile) with cyanamide. This approach is advantageous due to the commercial availability of starting materials and generally good yields.

Protocol 1: Synthesis from 2-Amino-3-methoxybenzonitrile

This protocol outlines the acid-catalyzed condensation and cyclization of 2-amino-3-methoxybenzonitrile with cyanamide.

Reaction Scheme:

Synthesis_of_2_Amino_8_methoxyquinazoline start 2-Amino-3-methoxybenzonitrile + Cyanamide intermediate Acid Catalyst (e.g., HCl) High-boiling solvent (e.g., Diglyme) Heat (e.g., 120-140 °C) start->intermediate product This compound intermediate->product

A straightforward acid-catalyzed cyclization reaction.

Materials and Reagents:

  • 2-Amino-3-methoxybenzonitrile

  • Cyanamide (50% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Diglyme (Diethylene glycol dimethyl ether)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-amino-3-methoxybenzonitrile (1.0 eq), diglyme (to achieve a concentration of ~0.5 M), and cyanamide solution (1.5 eq).

  • Acidification: Slowly add concentrated HCl (2.0 eq) to the stirring mixture. The addition may be exothermic.

  • Heating: Heat the reaction mixture to 120-140 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be consistent with the expected structure and literature values.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-aminoquinazoline scaffold is a cornerstone in the design of kinase inhibitors. The 2-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a critical interaction for potent inhibition. The 8-methoxy group on this compound can play several strategic roles:

  • Steric Influence: It can orient substituents at other positions (e.g., the 4-position) to optimize interactions with the kinase active site.

  • Electronic Effects: The electron-donating nature of the methoxy group can modulate the reactivity of the quinazoline ring.

  • Improved Properties: It can enhance metabolic stability and solubility, which are crucial for drug development.

The following protocol describes a general method for the derivatization of this compound at the 2-amino position, a common strategy to explore the structure-activity relationship (SAR).

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol allows for the introduction of various aryl or heteroaryl groups at the 2-amino position, enabling extensive SAR exploration.

Reaction Scheme:

Buchwald_Hartwig_Coupling reactants This compound + Aryl Halide (e.g., Aryl Bromide) conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane) Heat reactants->conditions product N-Aryl-8-methoxyquinazolin-2-amine conditions->product

Palladium-catalyzed cross-coupling for C-N bond formation.

Materials and Reagents:

  • This compound

  • Aryl bromide (or other aryl halide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl bromide (1.1 eq), Cs₂CO₃ (2.0 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Washing and Concentration: Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-8-methoxyquinazolin-2-amine derivative.

Causality in Protocol Design: The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step in the catalytic cycle, which forms the desired C-N bond. Cesium carbonate is a strong base that is often effective in these couplings. The use of an inert atmosphere is mandatory to prevent the oxidation and deactivation of the palladium(0) catalyst.

Targeted Applications: Inhibition of Key Oncogenic Kinases

Derivatives of the 2-aminoquinazoline scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer progression.[6][7] These include:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK4, can lead to cell cycle arrest and is a validated strategy in cancer therapy.[6][7]

  • Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR, and FLT3, which are often dysregulated in various cancers.[3][8][9]

  • Aurora Kinases: These serine/threonine kinases are involved in mitosis, and their inhibition can induce apoptosis in cancer cells.[8]

Illustrative Signaling Pathway:

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 2-Aminoquinazoline Derivative Inhibitor->RTK Inhibition Inhibitor->ERK Inhibition (ERK1/2 Inhibitors)[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGxMhKA9xs3n5HA1oRAzk03QgbNQQDX-hVKY8MxwblGKpw9y-JAfW4AI1D0lv9nJc1kczIFWbtP5Ys0aJFZ5LuTcW78JVjnk-EDYbP6wUkDovEA5ZKcgu4DjeUdVI6eBmr3RPk)]

Sources

Quantitative Analysis of 2-Amino-8-methoxyquinazoline: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed analytical methodologies for the accurate quantification of 2-Amino-8-methoxyquinazoline, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Recognizing the critical need for robust analytical oversight from discovery to quality control, we present two validated protocols tailored for different analytical requirements. The first is a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for routine purity assessments, stability studies, and quantification in non-complex matrices. The second is a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, designed for the quantification of this compound in complex biological matrices such as plasma, which is essential for pharmacokinetic and pharmacodynamic evaluations. This document provides not just step-by-step protocols but also the scientific rationale behind the methodological choices, expected performance characteristics, and visual workflows to ensure seamless implementation in a research or quality control setting.

Introduction and Scientific Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including those with anticancer and anti-inflammatory properties. This compound (CAS: 708-15-6) is a vital derivative within this class, often serving as a precursor or active compound in drug discovery pipelines.[1] Its precise quantification is paramount for ensuring the integrity of research data, controlling manufacturing processes, and conducting essential preclinical studies.

The selection of an appropriate analytical technique is dictated by the specific requirements of the analysis—namely, the required sensitivity, selectivity, and the complexity of the sample matrix.

  • For purity, assay, and stability testing of the drug substance , a robust, reliable, and cost-effective method is required. Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the industry standard for this purpose. The chromophoric nature of the quinazoline ring system allows for sensitive detection by UV absorbance.[2][3]

  • For pharmacokinetic (PK) studies in biological fluids (e.g., plasma, urine) , the analytical method must exhibit exceptional sensitivity and selectivity to distinguish and quantify the analyte from a multitude of endogenous components. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application due to its ability to provide structural confirmation and achieve detection limits in the low ng/mL to pg/mL range.[4][5][6]

This guide is structured to provide comprehensive, standalone protocols for both HPLC-UV and LC-MS/MS analyses, enabling researchers to select and implement the method that best fits their objectives.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for methodical development.

PropertyValueSource
Chemical Name This compound-
CAS Number 708-15-6[7][8]
Molecular Formula C₉H₉N₃O[9][10]
Molecular Weight 175.19 g/mol [9]
Predicted LogP ~1.5 - 2.0Inferred from similar structures[11][12]
Predicted pKa Basic (amino group), Weakly Basic (quinazoline N)Inferred from structure
UV Absorbance Quinazoline core exhibits strong absorbance ~230-260 nm and a secondary band >300 nm.[13][14][15]Inferred from related compounds

These properties suggest that this compound is well-suited for reverse-phase chromatography and will be readily ionized using positive mode electrospray ionization (ESI) for LC-MS/MS analysis due to its basic nitrogen atoms.

Application Note I: Quantification by HPLC-UV for Assay and Purity

This method is designed for the quantitative analysis of this compound in bulk drug substances or simple formulations. It is a stability-indicating assay, capable of separating the main compound from potential degradants.

Principle of the Method

The method utilizes reverse-phase chromatography on a C18 stationary phase. The separation is achieved using a gradient elution of an acidified aqueous mobile phase and an organic modifier (acetonitrile). The acidic modifier (formic acid) ensures the analyte is in its protonated form, leading to sharp, symmetrical peak shapes. Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard, using an external standard calibration curve.

Experimental Protocol

2.2.1. Materials and Reagents

  • Analyte: this compound Reference Standard (>99% purity)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Reagent: Formic Acid (≥98%)

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

2.2.2. Solution Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (v/v).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

2.2.3. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B2-12 min: 10% to 90% B12-14 min: 90% B14-14.1 min: 90% to 10% B14.1-18 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm

| Run Time | 18 minutes |

2.2.4. System Suitability Before analysis, inject the mid-level calibration standard (e.g., 25 µg/mL) five times. The results must meet the following criteria:

  • Tailing Factor (Asymmetry): 0.8 - 1.5

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

2.2.5. Analysis and Quantification

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solutions.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (1-100 µg/mL) calibration_curve Inject Standards & Generate Calibration Curve (r² ≥ 0.999) prep_standards->calibration_curve prep_sample Prepare Sample Solution (e.g., 25 µg/mL) sample_injection Inject Sample(s) prep_sample->sample_injection prep_mobile_phase Prepare Mobile Phases (A: Aq. HCOOH, B: ACN/HCOOH) instrument_setup Instrument Setup (Gradient, 1.0 mL/min, 30°C) prep_mobile_phase->instrument_setup system_suitability System Suitability Test (5 injections, RSD ≤ 2.0%) instrument_setup->system_suitability system_suitability->calibration_curve calibration_curve->sample_injection integrate_peaks Integrate Analyte Peak (at ~254 nm) sample_injection->integrate_peaks quantify Calculate Concentration using Calibration Curve integrate_peaks->quantify report Generate Report quantify->report

Figure 1: HPLC-UV analysis workflow.
Expected Method Performance

The following table summarizes the typical performance characteristics expected from this method, based on established protocols for similar quinazoline derivatives.[2]

ParameterExpected Result
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Application Note II: High-Sensitivity Quantification by LC-MS/MS in Human Plasma

This method is intended for the quantification of this compound in human plasma samples, providing the sensitivity and selectivity required for pharmacokinetic studies.

Principle of the Method

The analyte is extracted from plasma using a simple protein precipitation step. Chromatographic separation is performed on a C18 column with a fast gradient to ensure high throughput. The detection is carried out on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where the transition from a specific precursor ion (the protonated molecule, [M+H]⁺) to a characteristic product ion is monitored. An internal standard (IS) is used to correct for matrix effects and variations in extraction recovery and instrument response.

Experimental Protocol

3.2.1. Materials and Reagents

  • Analyte: this compound Reference Standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analog is ideal. If unavailable, a compound like Erlotinib or another quinazoline derivative can be used after careful validation.

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)

  • Reagent: Formic Acid (LC-MS Grade)

  • Biological Matrix: Blank Human Plasma (K₂EDTA anticoagulant)

  • Instrumentation: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an ESI source coupled to a UHPLC/HPLC system).

3.2.2. Solution Preparation

  • Standard Stock Solution (1.0 mg/mL): Prepare as described in section 2.2.2.

  • Internal Standard (IS) Stock Solution (1.0 mg/mL): Prepare similarly.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution in 50:50 Acetonitrile/Water for spiking into plasma.

  • Precipitation Solvent: Acetonitrile containing 0.1% Formic Acid and the internal standard at a fixed concentration (e.g., 50 ng/mL).

3.2.3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Precipitation Solvent (containing IS).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

3.2.4. LC-MS/MS Conditions

Liquid Chromatography

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B0.5-2.5 min: 5% to 95% B2.5-3.0 min: 95% B3.0-3.1 min: 95% to 5% B3.1-4.0 min: 5% B (Re-equilibration)
Flow Rate 0.4 mL/min
Column Temp. 40 °C

| Injection Vol. | 5 µL |

Tandem Mass Spectrometry

Parameter Condition
Ionization Mode ESI Positive (ESI+)
MRM Transition (Analyte) Q1: 176.2 m/z → Q3: 134.1 m/z (Proposed: [M+H]⁺ → [M+H-CH₃NOH]⁺)
MRM Transition (IS) To be determined based on the selected IS (e.g., Erlotinib: 394.2 → 278.1)

| Key MS Parameters | Source Temperature: 500 °C, IonSpray Voltage: +5500 V, Collision Energy (CE), Declustering Potential (DP) to be optimized via infusion. |

Note: The proposed MRM transition for this compound is hypothetical and must be confirmed by direct infusion of the standard into the mass spectrometer to determine the optimal precursor and product ions.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_aliquot Aliquot 50 µL Plasma (Blank, Standard, or Sample) add_precip_solvent Add 150 µL Ice-Cold ACN with Internal Standard (IS) plasma_aliquot->add_precip_solvent vortex Vortex (1 min) add_precip_solvent->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer inject Inject 5 µL into LC-MS/MS transfer->inject separate Chromatographic Separation (Fast Gradient) inject->separate detect MS/MS Detection (MRM Mode, ESI+) separate->detect integrate_peaks Integrate Peak Area Ratios (Analyte/IS) detect->integrate_peaks quantify Calculate Concentration using Calibration Curve integrate_peaks->quantify report Report PK Data quantify->report

Sources

Application Note: High-Throughput Analysis of 2-Amino-8-methoxyquinazoline using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and reliable analytical methods for the quantitative determination of 2-Amino-8-methoxyquinazoline, a key heterocyclic compound relevant in pharmaceutical research and development. Two distinct yet complementary methods are detailed: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine analysis and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols are designed for researchers, scientists, and drug development professionals, providing step-by-step instructions and explaining the scientific rationale behind the chosen parameters to ensure methodological integrity and reproducibility.

Introduction

This compound is a quinazoline derivative with the chemical formula C₉H₉N₃O and a molecular weight of 175.19 g/mol .[1] Quinazoline-based structures are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3] As such, the ability to accurately and reliably quantify this compound in various samples, from synthesis reaction mixtures to biological fluids, is critical for advancing drug discovery and development programs.

This guide provides two validated workflows. The HPLC-UV method offers simplicity, robustness, and cost-effectiveness for analyzing samples with moderate to high concentrations of the analyte. For applications requiring superior sensitivity and specificity, such as pharmacokinetic studies, the LC-MS/MS method provides the necessary performance to quantify the analyte at very low concentrations.

Method 1: Quantitative Analysis by HPLC with UV Detection

This method is ideal for purity assessments, in-process control, and quantification of bulk material where high concentrations of the analyte are expected. It relies on reversed-phase chromatography to separate the analyte from impurities, followed by detection using a UV-Vis spectrophotometer.

Principle of HPLC-UV Analysis

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar molecule, will be retained on the column and can be eluted by increasing the organic solvent concentration in the mobile phase. The quinazoline ring system contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (ACS grade).

  • Analytical Standard: this compound (CAS 708-15-6) of known purity.[4]

2.2.2. Preparation of Solutions

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of a 50:50 mixture of MPA and MPB (diluent).

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 min, hold for 2 min, return to 10% B in 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by DAD scan)

Causality Behind Choices:

  • A C18 column is a versatile and standard choice for retaining small organic molecules like quinazolines.

  • Formic acid is added to the mobile phase to control the pH and ensure the protonation of the basic amino group, leading to sharper, more symmetrical peaks.[5][6]

  • A gradient elution is employed to ensure efficient elution of the analyte while also cleaning the column of more non-polar impurities after each run.

Data Analysis

Identify the this compound peak in the chromatogram based on its retention time, as determined by injecting a known standard. Construct a calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration of the analyte in unknown samples by interpolating their peak areas from this curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Prepare Mobile Phases & Diluent Standard Prepare Stock & Working Standards Inject Inject into HPLC System Standard->Inject Sample Dissolve Unknown Sample in Diluent Sample->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: General workflow for HPLC-UV analysis.

Method 2: High-Sensitivity Analysis by LC-MS/MS

This method is designed for applications requiring low limits of detection and quantification, such as bioanalysis of plasma or tissue samples. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode ensures exceptional selectivity and sensitivity.[7]

Principle of LC-MS/MS Analysis

The analyte is first separated from the sample matrix using a rapid UHPLC gradient. It then enters the mass spectrometer source, where it is ionized, typically via Electrospray Ionization (ESI).[8] In the first quadrupole (Q1), the protonated molecule (precursor ion) is selected. This ion is then fragmented in the collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This specific transition from precursor to product ion is highly characteristic of the analyte, minimizing interferences from the matrix.[9]

Experimental Protocol

3.2.1. Instrumentation and Materials

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d3) or a structurally similar compound not present in the samples.

3.2.2. Sample Preparation (Protein Precipitation for Plasma) This protocol is a standard method for extracting small molecules from plasma.[10]

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for injection.[11]

3.2.3. LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B in 0.5 min, equilibrate for 0.5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
MRM Transitions Analyte: 176.2 → 134.1 (Quantifier), 176.2 → 159.1 (Qualifier)Internal Standard: To be determined based on IS used

| Collision Energy | Optimized for each transition (e.g., 15-25 eV) |

Causality Behind Choices:

  • UHPLC Column: A smaller particle size column provides higher efficiency and allows for faster analysis times, which is crucial for high-throughput screening.

  • ESI Positive Mode: The amino group on the quinazoline structure is readily protonated in the acidic mobile phase, making ESI+ an efficient ionization technique.

  • MRM Transitions: The precursor ion m/z 176.2 corresponds to the protonated molecule [M+H]⁺. The product ion m/z 134.1 likely corresponds to the loss of the methoxy group and a neutral molecule (e.g., CO), while m/z 159.1 corresponds to the loss of ammonia (NH₃). Monitoring two transitions (a quantifier and a qualifier) increases the confidence in analyte identification.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard Precip Protein Precipitation (Cold Acetonitrile) Plasma->Precip Centri Centrifugation Precip->Centri Super Collect Supernatant Centri->Super Inject UHPLC Injection Super->Inject Sep Fast Gradient Separation Inject->Sep Ionize ESI+ Source Sep->Ionize MRM MRM Detection (Q1/Q2/Q3) Ionize->MRM Ratio Calculate Peak Area Ratios (Analyte/IS) MRM->Ratio Quant Quantify using Calibration Curve Ratio->Quant

Caption: Workflow for bioanalytical LC-MS/MS.

Method Validation and Trustworthiness

To ensure the reliability of these methods, a validation process should be conducted according to established guidelines. Key parameters to assess include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy & Precision: How close the measured values are to the true value and to each other, respectively. Assessed at multiple concentration levels (e.g., LLOQ, LQC, MQC, HQC).

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[7]

  • Matrix Effect (for LC-MS/MS): The effect of co-eluting matrix components on the ionization of the analyte.

By thoroughly validating these parameters, the trustworthiness and scientific integrity of the generated data are assured.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide comprehensive solutions for the quantitative analysis of this compound. The HPLC method serves as a robust tool for routine analysis of high-concentration samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification in complex biological matrices. The selection of the appropriate method should be based on the specific requirements of the analytical challenge, including desired sensitivity, sample matrix, and available instrumentation.

References

  • University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers.
  • Alchem Pharmtech. (n.d.). CAS 708-15-6 | this compound.
  • American Chemical Society. (2025). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones.
  • National Institutes of Health. (n.d.).
  • Angene International Limited. (2025). This compound|CAS 708-15-6.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
  • PubMed Central. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14)
  • BenchChem. (2025). Application Note: Quantitative Analysis of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].

Sources

Application Notes & Protocols for Antimicrobial Activity Testing of 2-Amino-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Antimicrobial Drug Discovery

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms. Quinazoline and its derivatives have emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent antimicrobial, antifungal, and anti-biofilm properties.[1][2][3] The versatility of the quinazoline ring allows for substitutions at various positions, leading to a diverse library of compounds with potentially unique mechanisms of action.[3] Structure-activity relationship (SAR) studies have indicated that substitutions at the 2 and 4 positions can significantly influence the antimicrobial efficacy of the quinazoline core.[3]

This document introduces 2-Amino-8-methoxyquinazoline (CAS No. 708-15-6), a specific derivative for antimicrobial evaluation.[4][5] We provide a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate its potential as an antimicrobial agent. The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is robust, reproducible, and comparable across laboratories.[6][7]

PART 1: Foundational Antimicrobial Susceptibility Testing

The cornerstone of evaluating any new potential antimicrobial agent is the determination of its minimum inhibitory and bactericidal concentrations. These assays quantify the potency of the compound against a panel of clinically relevant microorganisms.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9][10] The broth microdilution method is a standardized, scalable, and widely accepted technique for determining MIC values.[11][12]

Causality and Experimental Choices:

  • Medium Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious aerobic bacteria as it has defined concentrations of divalent cations (Mg²⁺ and Ca²⁺), which are crucial for the activity of some antibiotics, and it supports the growth of most pathogens with minimal inhibition of common antimicrobial agents.[10]

  • Inoculum Standardization: The bacterial inoculum is adjusted to a 0.5 McFarland standard (approximating 1-2 x 10⁸ CFU/mL) and then further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.[8] This standardization is critical; an inoculum that is too low may lead to falsely low MICs, while one that is too high can result in falsely elevated MICs.

  • Controls: The inclusion of sterility, growth, and reference compound controls is non-negotiable for a self-validating experiment. They confirm that the medium is sterile, the bacteria are viable, and the assay performs as expected with a known antibiotic.

Materials:

  • This compound powder

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO) for stock solution

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Reference antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile 96-well, U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer/Turbidimeter

  • Multichannel pipette

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Accurately weigh this compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~57.7 mM). The concentration should be at least 100x the highest concentration to be tested to minimize the final DMSO concentration.

    • Note: The final DMSO concentration in the assay wells should not exceed 1% v/v, as higher concentrations can inhibit bacterial growth.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Transfer colonies into a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[10]

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration. Add 200 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum, no compound).

    • Well 12 serves as the sterility control (CAMHB only, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final test range.

    • Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[8]

  • Reading and Interpreting Results:

    • After incubation, examine the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should show distinct turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[10]

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14][15] This assay is a critical follow-up to the MIC test to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Causality and Experimental Choices:

  • Subculturing from Clear Wells: Aliquots are taken from all wells in the MIC plate that show no visible growth. This is a logical extension of the MIC assay to determine if the bacteria in those wells are merely inhibited or are no longer viable.

  • The 99.9% Kill Threshold: This is the standardized definition for bactericidal activity.[14] It provides a stringent and quantifiable endpoint for comparing the killing efficacy of different compounds.

Materials:

  • Completed MIC plate from Protocol 1.1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Calibrated pipette or loop (10 µL)

Step-by-Step Methodology:

  • Subculturing:

    • Following the determination of the MIC, select the well corresponding to the MIC and all wells with higher concentrations of the test compound that showed no visible growth.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, plate a 10 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading and Interpreting Results:

    • After incubation, count the number of colonies (CFU) on each MHA plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[14][15]

    • An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[15]

Workflow for MIC and MBC Determination

Below is a diagram illustrating the sequential workflow for determining the Minimum Inhibitory Concentration and Minimum Bactericidal Concentration.

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_stock Prepare Compound Stock Solution serial_dilute Perform 2-Fold Serial Dilution in 96-Well Plate prep_stock->serial_dilute prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Bacteria (~5x10^5 CFU/mL) prep_inoculum->inoculate serial_dilute->inoculate incubate_mic Incubate Plate (35°C, 18-24h) inoculate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic subculture Subculture from Clear Wells (MIC, MICx2, etc.) onto Mueller-Hinton Agar read_mic->subculture incubate_mbc Incubate Agar Plates (35°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Kill incubate_mbc->read_mbc

Caption: Sequential workflow for MIC and MBC determination.

PART 2: Advanced Characterization - Anti-Biofilm Activity

Bacterial biofilms represent a significant clinical challenge, as they confer increased tolerance to conventional antibiotics.[16] Evaluating a novel compound's ability to inhibit biofilm formation is a crucial step in characterizing its full antimicrobial potential. Quinazolinone derivatives have previously been shown to inhibit biofilm formation, making this a relevant assay for this compound.[17][18][19][20]

Protocol: Biofilm Formation Inhibition Assay

This protocol uses the crystal violet (CV) staining method to quantify the effect of this compound on the ability of bacteria to form a biofilm.

Causality and Experimental Choices:

  • Sub-Inhibitory Concentrations: The assay is performed at concentrations below the MIC (sub-MIC). This is critical to ensure that any reduction in biofilm is due to a specific anti-biofilm mechanism, not simply the inhibition of bacterial growth.

  • Crystal Violet Staining: CV is a basic dye that stains the negatively charged components of the biofilm matrix, including polysaccharides and extracellular DNA. The amount of retained stain is proportional to the total biofilm biomass, providing a simple and effective method for quantification.[17]

Materials:

  • Materials from Protocol 1.1

  • Sterile 96-well, flat-bottom tissue culture-treated plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water or 95% Ethanol

Step-by-Step Methodology:

  • Plate Preparation:

    • Prepare serial dilutions of this compound in a 96-well flat-bottom plate at concentrations ranging from the MIC value down to sub-inhibitory levels (e.g., MIC, 1/2 MIC, 1/4 MIC, 1/8 MIC).

    • Include a growth control (bacteria, no compound) and a sterility control (media only).

  • Inoculation and Incubation:

    • Inoculate the wells with a standardized bacterial suspension (~1 x 10⁶ CFU/mL) in a growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth with 1% glucose).

    • Incubate the plate under static conditions for 24-48 hours at 37°C.

  • Washing and Staining:

    • Carefully discard the planktonic (free-floating) cells from the wells by aspiration or gentle inversion.

    • Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove any remaining planktonic cells.

    • Air dry the plate for 15-30 minutes.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[21]

  • Solubilization and Quantification:

    • Remove the CV solution and wash the wells again with PBS until the negative control wells are colorless.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound CV stain.

    • Incubate for 10-15 minutes.

    • Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD₅₇₀ of Treated Well / OD₅₇₀ of Growth Control Well)] * 100

Workflow for Biofilm Inhibition Assay

The following diagram outlines the key steps in the crystal violet assay for quantifying biofilm inhibition.

Biofilm_Workflow cluster_setup Assay Setup cluster_assay Biofilm Formation & Staining cluster_quantify Quantification prep_compound Prepare Sub-MIC Dilutions of Test Compound inoculate_plate Inoculate Plate with Bacteria and Compound prep_compound->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate incubate_biofilm Incubate Statically (37°C, 24-48h) inoculate_plate->incubate_biofilm wash_planktonic Wash to Remove Planktonic Cells incubate_biofilm->wash_planktonic stain_cv Stain Biofilm with 0.1% Crystal Violet wash_planktonic->stain_cv wash_cv Wash Unbound Stain stain_cv->wash_cv solubilize Solubilize Bound Stain (e.g., 30% Acetic Acid) wash_cv->solubilize read_od Read Absorbance (OD 570nm) solubilize->read_od analyze Calculate % Inhibition read_od->analyze

Caption: Workflow for the biofilm formation inhibition assay.

PART 3: Data Presentation and Interpretation

Systematic and clear presentation of data is crucial for comparative analysis. The following tables serve as templates for summarizing the results obtained from the described protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial Strain ATCC Number MIC (µg/mL) MIC (µM) Reference Antibiotic MIC (µg/mL)
Staphylococcus aureus 29213 Data Data Data
Enterococcus faecalis 29212 Data Data Data
Escherichia coli 25922 Data Data Data
Pseudomonas aeruginosa 27853 Data Data Data

| Klebsiella pneumoniae | 700603 | Data | Data | Data |

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio

Bacterial Strain ATCC Number MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
Staphylococcus aureus 29213 Data Data Data Bactericidal/Static

| Escherichia coli | 25922 | Data | Data | Data | Bactericidal/Static |

Table 3: Biofilm Inhibition by this compound

Bacterial Strain ATCC Number Test Concentration % Biofilm Inhibition
Pseudomonas aeruginosa 27853 1/2 MIC Data
1/4 MIC Data
1/8 MIC Data
Staphylococcus aureus 29213 1/2 MIC Data
1/4 MIC Data

| | | 1/8 MIC | Data |

References

  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • Microbe Investigations.
  • Microchem Laboratory.
  • Microbe Investigations.
  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing (General Page). [Link]
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
  • EUCAST. MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]
  • ResearchGate. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. [Link]
  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]
  • Creative Diagnostics.
  • CLSI. (2024). CLSI M100-Ed34 Performance Standards for Antimicrobial Susceptibility Testing. [Link]
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
  • Eco-Vector Journals Portal. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. [Link]
  • ResearchGate. (2022). Summary of the EUCAST ASMT reference method standard operational procedures (SOP)
  • ACS Publications. (2023).
  • Wikipedia.
  • YouTube. (2021).
  • Al-Ostath, A., et al. (2022). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. [Link]
  • EUCAST. Disk Diffusion and Quality Control. [Link]
  • ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]
  • ResearchGate. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. [Link]
  • YouTube. (2023).
  • EUCAST. Guidance Documents. [Link]
  • El-Sayed, N. N. E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Molecular Diversity. [Link]
  • ResearchGate. (2024). Examples of 4(3H)-quinazolinones hybrids having antimicrobial and anti-biofilm effect. [Link]
  • Obulesu, O., et al. (2022). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). [Link]
  • Angene International Limited. This compound. [Link]
  • Griffith Research Online. (2020). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. [Link]
  • NIH. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]
  • ResearchGate. (2010). Synthesis and Evaluation of 2-Amino-8-alkoxy Quinolines as MCHr1 Antagonists. Part 3. [Link]
  • MDPI. (2023).
  • Alchem.Pharmtech. CAS 708-15-6 | this compound. [Link]
  • Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy. [Link]
  • Antibiotics (Basel). (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]
  • ResearchGate. (2025). Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)
  • Carbogen Amcis. Synthesis of 2-Amino-8-hydroxyquinoline. [Link]
  • MDPI. (2023). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. [Link]
  • Chemistry & Biodiversity. (2021). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. [Link]
  • ChemBK. 2-AMINO-8-HYDROXYQUINOLINE. [Link]

Sources

Application Notes & Protocols: Experimental Use of 2-Amino-8-methoxyquinazoline as an EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of oncogenic signaling, and its dysregulation is a key driver in numerous malignancies. The quinazoline scaffold has emerged as a privileged structure in the development of potent EGFR tyrosine kinase inhibitors (TKIs).[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of 2-Amino-8-methoxyquinazoline, a representative quinazoline derivative, as a novel EGFR inhibitor. We will detail the underlying principles, step-by-step protocols for biochemical and cell-based assays, and a strategic workflow for its preclinical characterization.

Introduction: The Rationale for Targeting EGFR with Quinazoline Derivatives

The EGFR signaling pathway is a critical regulator of cellular processes including proliferation, survival, and differentiation.[3][4] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain.[5][6] This phosphorylation cascade activates downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are central to cell growth and survival.[6][7]

In many cancers, such as non-small cell lung cancer (NSCLC) and glioblastoma, EGFR is overexpressed or harbors activating mutations.[8] This leads to constitutive signaling and uncontrolled tumor growth, making EGFR a prime therapeutic target.[9] Small molecule TKIs that compete with ATP at the kinase domain of EGFR have revolutionized treatment for these cancers. The quinazoline core is a foundational chemical scaffold for many approved first and second-generation EGFR inhibitors, including gefitinib and erlotinib, due to its high affinity for the EGFR kinase active site.[1][10] this compound represents a candidate molecule built upon this validated pharmacophore, warranting rigorous experimental investigation.

The EGFR Signaling Cascade and Point of Inhibition

To effectively design and interpret experiments, a clear understanding of the signaling pathway is crucial. The following diagram illustrates the primary EGFR signaling axes and the specific point of intervention for an ATP-competitive inhibitor like this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K Recruits EGF EGF Ligand EGF->EGFR Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates AKT AKT PI3K->AKT AKT->Transcription Promotes Inhibitor This compound Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR

Caption: EGFR signaling and inhibition by this compound.

As shown, the inhibitor prevents the autophosphorylation of EGFR by competitively blocking the ATP binding site, thereby halting the initiation of downstream pro-survival and proliferative signals.

Experimental Evaluation Workflow

A tiered approach is essential for the systematic evaluation of a candidate inhibitor. The workflow progresses from direct enzyme interaction to complex biological systems.

Experimental_Workflow A Biochemical Kinase Assay (Direct EGFR Inhibition) B Cell-Based Proliferation Assay (Anti-proliferative Effect) A->B Confirm Cellular Activity C Western Blot Analysis (Target Engagement & Pathway Inhibition) B->C Verify Mechanism D In Vivo Xenograft Model (Preclinical Efficacy) C->D Test In Vivo

Caption: Tiered experimental workflow for inhibitor characterization.

PART A: In Vitro Biochemical Assays

Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of purified recombinant EGFR protein. This assay quantifies the concentration of the compound required to inhibit kinase activity by 50% (IC50).

Protocol 1: EGFR Kinase Activity Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits, such as the EGFR Kinase Assay Kit from BPS Bioscience, which measure ATP consumption as an indicator of kinase activity.[8][11]

Materials:

  • Recombinant Human EGFR enzyme

  • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase Assay Buffer

  • ATP solution

  • ADP-Glo™ or Kinase-Glo® MAX Reagent[12]

  • This compound (stock solution in DMSO)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a 96-well plate. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Enzyme Addition: To each well, add the purified EGFR enzyme diluted in kinase assay buffer. The final concentration should be determined empirically for optimal signal-to-background ratio.

  • Initiate Reaction: Add the ATP and substrate mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent, which converts the newly formed ADP back to ATP, fueling a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Readout: Measure luminescence using a plate reader. The luminescent signal is directly proportional to EGFR activity.[12]

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.

    • Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (nM) [Hypothetical]
This compoundEGFR25.3
Gefitinib (Reference Control)EGFR30.1

PART B: Cell-Based Assays

Objective: To assess the potency of this compound in a cellular context, determining its effect on cell viability and proliferation in cancer cell lines with defined EGFR status.

Protocol 2: Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which correlates with the number of viable cells. EGFR-dependent cell lines are crucial for this assessment. A431 cells, which overexpress wild-type EGFR, and HCC827 cells, which harbor an activating EGFR mutation, are excellent models.[13][14]

Materials:

  • A431 or HCC827 human cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Clear, flat-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-3 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan product.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data by setting the DMSO control absorbance to 100% viability.

    • Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

CompoundCell LineEGFR StatusGI50 (µM) [Hypothetical]
This compoundA431Wild-Type (High)0.58
This compoundHCC827Exon 19 Deletion0.15
Gefitinib (Reference Control)A431Wild-Type (High)0.62
Gefitinib (Reference Control)HCC827Exon 19 Deletion0.11

PART C: Target Engagement and Pathway Analysis

Objective: To visually confirm that this compound inhibits EGFR phosphorylation and its downstream signaling pathways (AKT and ERK) within the cell.

Protocol 3: Western Blot Analysis of EGFR Pathway

Western blotting provides a direct measure of the phosphorylation status of EGFR and key downstream effectors.[9] This protocol is essential for confirming the mechanism of action.

Materials:

  • A431 cells

  • Serum-free medium

  • Human Epidermal Growth Factor (EGF)

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking Buffer (5% BSA in TBST)

  • Primary Antibodies: anti-p-EGFR (Tyr1068), anti-total-EGFR, anti-p-AKT (Ser473), anti-total-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Pre-treat cells with various concentrations of this compound (or DMSO vehicle) for 2 hours.

    • Stimulate the cells with 100 ng/mL EGF for 15 minutes. A non-stimulated control should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration and boil in Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with primary antibody (e.g., anti-p-EGFR, diluted 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[9]

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of antibodies and reprobed for total EGFR and then for a loading control like GAPDH.[9][15]

PART D: In Vivo Preclinical Evaluation

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism using a mouse xenograft model.

Protocol 4: Human Tumor Xenograft Model

This protocol involves implanting human cancer cells into immunodeficient mice to grow tumors, which are then treated with the test compound.[16][17]

Materials:

  • Athymic Nude (nu/nu) mice (6-8 weeks old)[16]

  • HCC827 or H1975 human NSCLC cells

  • Matrigel

  • This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCC827 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment:

    • Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²).

    • Randomize mice into treatment groups (e.g., Vehicle control, this compound at 25 mg/kg, 50 mg/kg).

    • Administer treatment daily via oral gavage.

  • Monitoring: Monitor tumor volumes and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

  • Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of tumor growth inhibition compared to the vehicle control.

Pharmacokinetic Considerations

While the above protocols focus on pharmacodynamics, a successful drug candidate must also possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For quinazoline-based inhibitors, properties like lipophilicity (LogP) are critical for oral bioavailability.[18][19] In silico predictions and subsequent in vivo pharmacokinetic studies are necessary to determine the compound's half-life, bioavailability, and metabolic stability, which are beyond the scope of this application note but represent a critical next step in development.[20]

Conclusion

The systematic application of the protocols outlined in this guide will enable a thorough preclinical evaluation of this compound as an EGFR inhibitor. By progressing from direct biochemical inhibition to cellular activity and finally to in vivo efficacy, researchers can build a comprehensive data package to validate its potential as a targeted anti-cancer agent. The combination of robust protocols, appropriate controls, and logical workflow is paramount to generating reliable and translatable scientific insights.

References

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
  • Fernandes, G., et al. (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Open Journal of Medicinal Chemistry, 5, 106-115. [Link]
  • Creative Diagnostics.
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England journal of medicine, 358(11), 1160–1174. (Note: While the original search result from AACR is behind a paywall, this reference covers similar fundamental concepts).
  • ClinPGx.
  • Wasai, S. H., et al. (2023). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and therapeutic potential prediction. Journal of the Turkish Chemical Society Section A: Chemistry, 10(2), 421-440. [Link]
  • Fernandes, G., et al. (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Scientific Research Publishing. [Link]
  • Sam-Yellowe, T. Y., et al. (2016). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical chemistry, 88(12), 6519–6526. [Link]
  • Dickerson, W. M., et al. (2013). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. Cancer Research, 73(8 Supplement), 5527. [Link]
  • Caetano, M. S., et al. (2023). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Cancer immunology research, 11(2), 226–243. [Link]
  • National Cancer Institute. (2020). A Preclinical Model for Mutant Human EGFR-driven Lung Adenocarcinoma. [Link]
  • Lee, C. C., et al. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International journal of molecular sciences, 22(15), 8249. [Link]
  • Regales, L., et al. (2009). Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer.
  • Siddique, M., et al. (2024). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry, 41(6). [Link]
  • Pop, O. M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
  • BPS Bioscience. EGFR Kinase Assay Kit. [Link]
  • BPS Bioscience. Chemi-Verse™ EGFR Kinase Assay Kit. [Link]
  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
  • Caetano, M. S., et al. (2022). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. bioRxiv. [Link]
  • Ercan, D., et al. (2012). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 3(7), 730–744. [Link]
  • Walter, A. O., et al. (2014). In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. Molecular Cancer Therapeutics, 13(6), 1468–1479. [Link]
  • To, C., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC.

Sources

Application Notes and Protocols for the Design of Experiments in 2-Amino-8-methoxyquinazoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. The 2-amino-8-methoxyquinazoline moiety, in particular, offers a rich template for derivatization, with the 2-amino group providing a handle for various coupling reactions and the 8-methoxy group influencing the electronic and conformational properties of the molecule. This guide provides a comprehensive framework for the systematic functionalization of this compound, leveraging modern experimental design principles to accelerate discovery and optimization.

Chapter 1: Strategic Approaches to Functionalization

The functionalization of the this compound core can be approached through several key synthetic strategies. The choice of reaction will depend on the desired final structure and the available starting materials. The primary positions for modification are the 2-amino group and the aromatic C-H bonds of the quinazoline ring.

N-Arylation of the 2-Amino Group via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This reaction is ideal for coupling the 2-amino group of this compound with a variety of aryl and heteroaryl halides or triflates.

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[2] The choice of ligand is critical to the success of the reaction, as it influences the rate of oxidative addition and reductive elimination, as well as the stability of the catalyst.[3] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are generally preferred as they promote the desired reaction pathway and suppress side reactions.[4] The base plays a crucial role in the deprotonation of the amine, and its strength can influence the reaction rate and substrate scope.[5]

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

To achieve C-C bond formation at positions other than the 2-position, the this compound can be first converted to a halo-quinazoline. For instance, a Sandmeyer reaction could be employed to convert the 2-amino group to a halide, which can then participate in a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate.[4][6]

Mechanism and Rationale

The Suzuki-Miyaura catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to form the new C-C bond.[7] The base is required to activate the organoboron species for transmetalation. The choice of catalyst, ligand, base, and solvent are all critical parameters that need to be optimized for a given set of substrates.[8]

Direct C-H Functionalization

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalization of the starting materials.[7][9] For the this compound scaffold, C-H activation can be directed by the existing nitrogen atoms in the ring, allowing for regioselective introduction of new functional groups.

Mechanism and Rationale

Palladium-catalyzed C-H activation often proceeds through a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to a directing group (in this case, a nitrogen atom of the quinazoline ring) and facilitates the cleavage of a nearby C-H bond.[10] The resulting palladacycle can then react with a variety of coupling partners, such as aryl halides, to form new C-C bonds.

Chapter 2: Design of Experiments (DoE) for Reaction Optimization

A systematic approach to reaction optimization is crucial for achieving high yields, purity, and reproducibility. Design of Experiments (DoE) is a powerful statistical methodology that allows for the simultaneous variation of multiple experimental factors to efficiently map the reaction landscape and identify optimal conditions.[5][11]

Defining Objectives and Identifying Critical Process Parameters (CPPs)

The first step in any DoE study is to clearly define the objectives. For the functionalization of this compound, typical objectives include maximizing the yield of the desired product, minimizing the formation of impurities, or developing a robust process that is insensitive to small variations in the reaction conditions.

Once the objectives are defined, the next step is to identify the critical process parameters (CPPs) that are likely to have a significant impact on the outcome of the reaction. For the cross-coupling reactions discussed above, these may include:

  • Catalyst Loading: The amount of palladium catalyst used.

  • Ligand Type and Loading: The choice of phosphine ligand and its stoichiometry relative to the palladium.

  • Base Type and Stoichiometry: The choice of base and its concentration.

  • Solvent: The reaction solvent.

  • Temperature: The reaction temperature.

  • Reaction Time: The duration of the reaction.

  • Substrate Concentration: The concentration of the starting materials.

Choosing an Experimental Design

Several types of experimental designs can be used for reaction optimization. For screening a large number of factors to identify the most significant ones, a fractional factorial design is often a good starting point. Once the key factors have been identified, a response surface methodology (RSM) design, such as a central composite or Box-Behnken design, can be used to model the relationship between the factors and the response and to find the optimal conditions.

Data Analysis and Model Building

After the experiments have been performed, the data is analyzed using statistical software to build a mathematical model that describes the relationship between the factors and the response. This model can then be used to generate response surface plots, which provide a visual representation of the reaction landscape and help to identify the optimal conditions.

Chapter 3: High-Throughput Screening (HTS) for Accelerated Discovery

High-Throughput Screening (HTS) allows for the rapid and parallel execution of a large number of reactions, making it an invaluable tool for reaction discovery and optimization.[2] By combining HTS with DoE, researchers can efficiently screen a wide range of catalysts, ligands, bases, and solvents to quickly identify promising reaction conditions.

HTS Workflow for Buchwald-Hartwig Amination

The following workflow outlines a typical HTS campaign for the optimization of the Buchwald-Hartwig amination of this compound with an aryl bromide.

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_analysis Analysis A Dispense Aryl Bromide Stock Solution E Seal Plate and Incubate (e.g., 80°C, 16h) A->E B Dispense this compound Stock Solution B->E C Dispense Base Stock Solutions (e.g., NaOtBu, K2CO3, Cs2CO3) C->E D Dispense Catalyst/Ligand Stock Solutions (e.g., Pd2(dba)3 with various ligands) D->E F Quench Reactions E->F G Dilute and Prepare for Analysis F->G H LC-MS or UPLC Analysis G->H I Data Processing and Hit Identification H->I Self_Validating_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Decision Phase A Define Objectives & CQAs (Yield, Purity) B Risk Assessment (FMEA) Identify CPPs A->B C Design of Experiments (DoE) B->C D Automated Reagent Dispensing C->D E Controlled Reaction Conditions (Temp, Stirring) D->E F In-Process Control (IPC) (e.g., UPLC at t=2h, 8h) E->F G Automated Analysis of IPC Data F->G H Decision Gate: Reaction Complete? G->H H->E No (Continue Reaction) I Final Product Analysis (Yield, Purity by UPLC, NMR, MS) H->I Yes J Data Analysis & Model Update I->J J->C Refine Model & Design Next Experiment Set

Sources

2-Amino-8-methoxyquinazoline: A Versatile Scaffold for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the dynamic fields of chemical biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1] The quinazoline core, a heterocyclic aromatic structure, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its versatile synthetic accessibility.[2] Recently, quinazoline derivatives have garnered significant attention as promising candidates for the development of novel fluorescent probes, owing to their excellent biocompatibility, low toxicity, and tunable photophysical properties.[3]

This technical guide focuses on the 2-amino-8-methoxyquinazoline scaffold, a promising yet underexplored platform for the design of bespoke fluorescent sensors. The strategic placement of the amino and methoxy groups on the quinazoline ring is anticipated to confer favorable photophysical properties, making it an excellent starting point for developing probes for a range of applications, including pH sensing, metal ion detection, and live-cell imaging. This document provides a comprehensive overview of the synthesis, characterization, and application of this versatile scaffold, with detailed protocols to guide researchers in harnessing its full potential.

Photophysical Characteristics: A Predicted Profile

While extensive experimental data for the parent this compound is not yet widely published, we can infer its likely photophysical properties based on structurally related compounds, such as 7-amino-2-(N,N-dimethylamino)quinazoline and various 8-methoxyquinoline derivatives.[4][5] The electron-donating nature of the amino and methoxy groups is expected to result in a system with intramolecular charge transfer (ICT) character, which is often associated with environmentally sensitive fluorescence.[6]

Parameter Predicted Value/Characteristic Rationale
Absorption Max (λ_abs_) ~330 - 360 nmBased on the absorption characteristics of similar amino-substituted quinazolines.[6]
Emission Max (λ_em_) ~400 - 450 nmExpected blue to cyan fluorescence, typical for this class of compounds.[6]
Quantum Yield (Φ_F_) Moderate to High (potentially > 0.5)The rigid quinazoline core and electron-donating substituents are conducive to high fluorescence efficiency.
Stokes Shift ~70 - 90 nmA reasonably large Stokes shift is anticipated, which is advantageous for minimizing self-quenching and improving signal-to-noise.
Solvatochromism PositiveA noticeable red-shift in emission is expected in more polar solvents due to the stabilization of the excited ICT state.[6]
pH Sensitivity HighThe amino group and quinazoline nitrogens are susceptible to protonation, which will likely modulate the fluorescence output, making it a potential "turn-on" or ratiometric pH sensor.[4][7]

Disclaimer: The values presented in this table are predictive and based on the analysis of structurally analogous compounds. Experimental validation is essential for confirming the precise photophysical properties of this compound and its derivatives.

Synthesis of the this compound Scaffold

The synthesis of this compound can be achieved through a variety of established methods for quinazoline ring formation. A common and effective approach is the reaction of a 2-amino-substituted benzonitrile or benzaldehyde with a suitable nitrogen-containing reagent. The following protocol describes a plausible and adaptable synthetic route.

Protocol 1: Synthesis of this compound

This protocol is based on the widely used acid-mediated cyclization reaction.

Materials and Reagents:

  • 2-Amino-3-methoxybenzonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methoxybenzonitrile (1.0 equivalent) and guanidine hydrochloride (1.2 equivalents) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add sodium ethoxide (2.5 equivalents) portion-wise at room temperature. The reaction mixture may become thick.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Causality Behind Experimental Choices:

  • Guanidine Hydrochloride: Serves as the source of the N-C-N unit required to form the pyrimidine ring of the quinazoline.

  • Sodium Ethoxide: Acts as a base to deprotonate the guanidine hydrochloride and facilitate the nucleophilic attack on the nitrile group.

  • Refluxing in Ethanol: Provides the necessary thermal energy to overcome the activation barrier of the cyclization reaction in a suitable solvent.

Caption: Workflow for the synthesis of this compound.

Application Note 1: pH Sensing

The presence of basic nitrogen atoms in the quinazoline ring and the exocyclic amino group makes the this compound scaffold an excellent candidate for the development of pH-sensitive fluorescent probes.[4] Protonation of these nitrogen atoms can significantly alter the electronic structure of the molecule, leading to changes in its fluorescence properties.

Protocol 2: Characterization of pH-Dependent Fluorescence

Materials and Instruments:

  • Stock solution of this compound (1 mM in DMSO).

  • Britton-Robinson buffer solutions (pH 2 to 12).

  • Spectrofluorometer.

  • pH meter.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation: Prepare a series of buffered solutions (e.g., in 1.5 mL microcentrifuge tubes) with pH values ranging from 2 to 12.

  • Probe Addition: To each buffered solution, add a small aliquot of the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.

  • Equilibration: Gently mix and allow the solutions to equilibrate for 5-10 minutes at room temperature.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of each sample using the predetermined excitation wavelength (e.g., 340 nm).

    • Measure the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • Determine the pKa value(s) by fitting the data to the Henderson-Hasselbalch equation.

Expected Outcome and Interpretation:

It is anticipated that the fluorescence intensity will be low at acidic pH due to protonation and potential photoinduced electron transfer (PeT) quenching.[8] As the pH increases, deprotonation of the amino group and/or quinazoline nitrogens is expected to "turn on" the fluorescence. This behavior allows for the ratiometric or intensiometric determination of pH in the physiological or other relevant ranges.

Caption: General workflow for live-cell imaging using a this compound-based probe.

Conclusion and Future Outlook

The this compound scaffold represents a promising and versatile platform for the development of novel fluorescent probes. Its predicted photophysical properties, including environmental sensitivity and potential for high quantum yield, make it an attractive candidate for sensing applications in both chemical and biological systems. The synthetic accessibility of the quinazoline core allows for further functionalization to fine-tune its properties and introduce specific recognition moieties for a wide range of analytes. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this exciting class of fluorophores. Future work should focus on the detailed photophysical characterization of the parent scaffold and the rational design of second-generation probes with enhanced brightness, selectivity, and in vivo applicability.

References

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. (2018). PubMed. [Link]
  • Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. (n.d.). NIH. [Link]
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). NIH. [Link]
  • Conjugated structures based on quinazolinones and their application in fluorescent labeling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). PubMed. [Link]
  • A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. (2023). PMC - NIH. [Link]
  • Synthesis and Structure-Photophysics Evaluation of 2-N-Amino-quinazolines: Small Molecule Fluorophores for Solution and Solid St
  • Metal ion-assisted ring-opening of a quinazoline-based chemosensor: detection of copper(II) in aqueous media. (2015). PubMed. [Link]
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2023). Arabian Journal of Chemistry. [Link]
  • A quinazolin-based Schiff-base chemosensor for colorimetric detection of Ni2+ and Zn2+ ions and 'turn-on' fluorometric detection of Zn2+ ion. (n.d.). PMC - PubMed Central. [Link]
  • Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. (n.d.). PMC - NIH. [Link]
  • Mechanism of Fluorescence Quenching by Acylamino Twist in the Excited State for 1-(Acylamino)anthraquinones. (2018). PubMed. [Link]
  • Super-Resolution Live Cell Imaging: Subcellular Structures l Protocol Preview. (2022). YouTube. [Link]
  • Amino Acid Quenching. (n.d.). NWCommons. [Link]
  • Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluorescence (TIRF) microscopy. (2023). Protocols.io. [Link]
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008).
  • Synthesis of 2-Amino-8-hydroxyquinoline. (n.d.). carbogen amcis. [Link]
  • CAS 708-15-6 | this compound. (n.d.). Alchem.Pharmtech. [Link]
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. (n.d.). RSC Publishing. [Link]
  • 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. (2022).
  • A Turn-On Fluorescent Amino Acid Sensor Reveals Chloroquine's Effect on Cellular Amino Acids via Inhibiting Cathepsin L. (n.d.). PubMed Central. [Link]
  • A GFP Inspired 8-Methoxyquinoline–Derived Fluorescent Molecular Sensor for the Detection of Zn by Two–Photon Microscopy. (2020).
  • 2-Amino-8-quinolinol. (n.d.). PubChem. [Link]
  • 2-Amino-6-methylpyridine. (n.d.). PubChem. [Link]
  • 2-Amino-4-methylpyridine. (n.d.). PubChem. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 2-Amino-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline core is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. This heterocyclic scaffold is a key component in numerous clinically approved drugs and investigational agents, particularly in oncology.[1] Quinazoline derivatives have been successfully developed as inhibitors of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[2] Notably, they are well-established as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), and components of intracellular signaling cascades like the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway.[1][3][4]

2-Amino-8-methoxyquinazoline is a member of this important class of compounds. While extensive biological data for this specific molecule is emerging, its structural features suggest a strong potential for biological activity. The 2-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of kinase ATP-binding pockets, a common mechanism for kinase inhibitors.[5] The 8-methoxy substitution can influence the compound's physicochemical properties, such as solubility and membrane permeability, and may also contribute to specific interactions with target proteins.[4] For instance, a structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline, has demonstrated potent cytotoxic effects in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway, with IC50 values in the nanomolar range.[4]

This document provides a comprehensive guide for researchers initiating studies with this compound. It offers detailed, step-by-step protocols for fundamental cell-based assays to characterize its biological effects, including cell viability and kinase inhibition. The methodologies are based on established procedures for analogous quinazoline derivatives and are designed to be adaptable to specific research questions and available laboratory resources.

I. Foundational Assays for Characterizing this compound

The initial characterization of a novel compound typically involves assessing its impact on cell viability and identifying its potential molecular targets. The following protocols provide a robust framework for these initial studies.

A. Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Rationale: This assay is a crucial first step to determine the concentration-dependent effect of this compound on cell survival. The resulting IC50 value (the concentration at which 50% of cell viability is inhibited) is a key parameter for comparing its potency across different cell lines and for selecting appropriate concentrations for subsequent mechanistic studies.

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Crucial: Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control (medium with the same final DMSO concentration).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Incubation:

    • Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Representative IC50 Values for Structurally Related Quinazoline Derivatives

Compound ClassCell LineIC50 (µM)Reference
2-Chloro-8-methoxy-indolo[2,3-b] quinolineHCT116 (Colon Cancer)0.35[4]
2-Chloro-8-methoxy-indolo[2,3-b] quinolineCaco-2 (Colon Cancer)0.54[4]
2-Anilino-4-alkylaminoquinazolinesMCF-7 (Breast Cancer)9.1 - 12.0 (range)[2]
2-Anilino-4-alkylaminoquinazolinesHCT-116 (Colon Cancer)9.1 - 12.0 (range)[2]
2-Amino-4-methylquinazoline derivativeGlioblastoma (orthotopic)Potent in vivo efficacy[3]

Note: The IC50 values presented are for structurally related compounds and should be used as a reference for expected potency ranges when testing this compound.

Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed cells in 96-well plate treat Treat with this compound seed->treat 24h incubation mtt Add MTT solution treat->mtt 48-72h incubation solubilize Solubilize formazan crystals mtt->solubilize 4h incubation read Measure absorbance at 570 nm solubilize->read calculate Calculate % viability and IC50 read->calculate

Caption: A generalized workflow for the MTT cell viability assay.

B. In Vitro Kinase Inhibition Assay

Given that many quinazoline derivatives are potent kinase inhibitors, it is logical to assess the effect of this compound on the activity of relevant kinases, such as those in the PI3K or EGFR signaling pathways. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Rationale: This assay can identify if this compound directly inhibits a specific kinase and allows for the determination of its in vitro potency (IC50) against that target. This is a critical step in elucidating the compound's mechanism of action.

Protocol: In Vitro Kinase Inhibition Assay (using ADP-Glo™)

  • Compound Dilution:

    • Prepare a serial dilution of this compound in an appropriate assay buffer. The final DMSO concentration should be kept at or below 1%.

  • Kinase Reaction Setup:

    • In a white, opaque 96-well or 384-well plate, add 5 µL of the diluted compound or vehicle control (DMSO).

    • Prepare a master mix containing the kinase of interest (e.g., PI3Kα or EGFR) and its specific substrate in the kinase assay buffer.

    • Add 10 µL of the kinase/substrate master mix to the wells.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal through a coupled luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

II. Investigating the Mechanism of Action: Signaling Pathway Analysis

Based on the activities of related compounds, this compound may exert its effects by modulating key signaling pathways involved in cell growth and survival, such as the PI3K/AKT/mTOR pathway.

The PI3K/AKT/mTOR Signaling Pathway

This pathway is a central regulator of cell proliferation, growth, and survival and is frequently dysregulated in cancer.[3][4] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT then phosphorylates a range of downstream targets, including mTOR, leading to increased protein synthesis and cell proliferation.

Hypothesized Mechanism of Action for this compound

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Inhibitor->PI3K Potential Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the potential point of inhibition by this compound.

Protocol: Western Blotting for Pathway Analysis

Western blotting can be used to assess the phosphorylation status of key proteins in a signaling pathway, providing insights into the mechanism of action of this compound.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 6, 12, or 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

III. Concluding Remarks

This compound belongs to a class of compounds with significant therapeutic potential. The protocols outlined in this application note provide a solid foundation for researchers to begin characterizing its biological activity. By systematically evaluating its effects on cell viability, kinase activity, and key signaling pathways, the scientific community can further elucidate the therapeutic promise of this and related quinazoline derivatives.

References

  • Souers, A. J., et al. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 1. Bioorganic & Medicinal Chemistry Letters.
  • El-Sayed, N. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]
  • Zhang, Y., et al. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry. [Link]
  • Vasudevan, A., et al. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Souers, A. J., et al. (2005). Synthesis and Evaluation of 2-Amino-8-alkoxy Quinolines as MCHr1 Antagonists. Part 3.
  • Li, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.
  • Reddy, L. H., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. MDPI. [Link]
  • da Silva, W. A., et al. (2023). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. [Link]

Sources

Application Notes and Protocols for the Use of 2-Amino-8-methoxyquinazoline in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in inflammation and immunology.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The quinazoline nucleus is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2] This scaffold is a cornerstone in the development of therapeutic agents for various diseases, including cancer, microbial infections, and inflammatory disorders.[3][4][5] The anti-inflammatory potential of quinazoline derivatives is particularly noteworthy, with numerous studies demonstrating their ability to modulate key pathways in the inflammatory cascade.[6][7] These compounds often exert their effects by inhibiting the production of pro-inflammatory cytokines and mediators, making them attractive candidates for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]

This guide focuses on 2-Amino-8-methoxyquinazoline , a specific derivative poised for investigation in anti-inflammatory research. While direct studies on this particular molecule are emerging, the extensive body of literature on structurally related quinazolines provides a strong rationale for its potential efficacy and a clear roadmap for its evaluation. Structure-activity relationship (SAR) studies on quinazoline derivatives have indicated that substitutions at various positions, including the 2- and 8-positions, can significantly influence their anti-inflammatory activity.[2] For instance, the presence of an amino group at the C-2 position and a methoxy group at the C-8 position are functionalities that have been explored in various contexts for their modulatory effects on biological systems. This document serves as a comprehensive technical guide, providing detailed protocols and theoretical grounding for researchers to systematically investigate the anti-inflammatory properties of this compound.

Proposed Mechanism of Action: Targeting the NF-κB Signaling Pathway

Based on extensive research into the anti-inflammatory mechanisms of quinazoline derivatives, the primary mode of action for this compound is hypothesized to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][10] NF-κB is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[7][11]

In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, a cascade of phosphorylation events leads to the degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes. It is proposed that this compound interferes with this pathway, potentially by inhibiting the degradation of IκBα or by directly preventing the nuclear translocation or DNA binding of NF-κB.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation IkBa_NFkB IκBα-NF-κB (Inactive Complex) IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB->IkBa_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Compound This compound Compound->IkBa Inhibits Degradation (Proposed) Compound->NFkB_nuc Inhibits Translocation (Proposed) IkBa_NFkB->NFkB Releases DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces

Caption: Proposed mechanism of action for this compound.

PART 1: In Vitro Application Notes & Protocols

Assessment of Cytotoxicity

Before evaluating the anti-inflammatory activity of this compound, it is crucial to determine its cytotoxic profile to ensure that any observed reduction in inflammatory markers is not due to cell death. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.

Protocol: MTT Assay for Cytotoxicity in RAW 264.7 Macrophages

Materials:

  • This compound (Commercially available from suppliers such as Sigma-Aldrich, Angene, etc.)

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used for the dilutions).

  • Incubate the plate for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Inhibition of Nitric Oxide (NO) Production

A key indicator of inflammation in macrophages is the production of nitric oxide (NO) by iNOS. The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO.

Protocol: Griess Assay for Nitrite Determination

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard curve (0-100 µM)

Procedure:

  • Seed RAW 264.7 cells as described in the MTT assay protocol.

  • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using the sodium nitrite standard curve.

Measurement of Pro-Inflammatory Cytokine Inhibition (TNF-α and IL-6)

The inhibitory effect of this compound on the production of key pro-inflammatory cytokines can be quantified using the Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol: ELISA for TNF-α and IL-6

Materials:

  • Commercially available ELISA kits for murine TNF-α and IL-6.

  • Cell culture supernatant from the NO inhibition experiment.

Procedure:

  • Use the cell culture supernatants collected from the Griess assay experiment.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

  • Briefly, this involves adding the supernatants to antibody-coated wells, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations based on the standard curve provided in the kit.

G cluster_setup Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis A 1. Seed RAW 264.7 cells (1x10^5 cells/well) B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS (1 µg/mL) B->C D Collect Supernatant (24h) C->D E Griess Assay for NO D->E F ELISA for TNF-α & IL-6 D->F G Quantify NO Inhibition E->G H Quantify Cytokine Inhibition F->H I Determine IC50 Values G->I H->I G cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis A 1. Group & Acclimatize Rats B 2. Initial Paw Volume Measurement A->B C 3. Oral Administration (Vehicle, Control, Test Compound) B->C D 4. Inject Carrageenan (1 hr post-treatment) C->D E 5. Measure Paw Volume (1, 2, 3, 4 hours) D->E F 6. Calculate % Edema Inhibition E->F

Caption: In Vivo Experimental Workflow.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo studies should be summarized in tables for clear comparison.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

Concentration (µM)Cell Viability (%)NO Production (% of Control)TNF-α Release (% of Control)IL-6 Release (% of Control)
1
10
25
50
100
IC₅₀ (µM)

Note: Data to be filled in from experimental results. IC₅₀ values should be calculated for NO, TNF-α, and IL-6 inhibition.

Table 2: In Vivo Anti-Inflammatory Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0
Indomethacin10
This compound10
This compound25
This compound50

Note: Data to be filled in from experimental results. The 3-hour time point is often representative of peak inflammation.

Conclusion and Future Directions

This guide provides a robust framework for the initial anti-inflammatory screening of this compound. The proposed protocols are based on well-established methods and the known biological activities of the broader quinazoline class. [9][10]A positive outcome in these assays—specifically, dose-dependent inhibition of NO and pro-inflammatory cytokines in vitro without significant cytotoxicity, and a reduction in paw edema in vivo—would provide strong evidence for the anti-inflammatory potential of this compound.

Subsequent studies could delve deeper into the mechanism of action, for instance, by using Western blotting to directly assess the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB subunits. Further in vivo studies in chronic inflammation models, such as adjuvant-induced arthritis, could also be warranted to explore the therapeutic potential of this compound in more complex disease settings.

References

  • J. S. S. L. T. T. S. K. S. M. K. M. K. K. S. K. S. M. V. S. G. K. S. D. S. K. A. K. K. Alagarsamy, V., “Quinazoline derivatives & pharmacological activities: a review,” SciSpace, 2011. [Link]
  • Zayed, M. F.
  • Gheidari, D., Mehrdad, M., & Maleki, S.
  • Malinowski, Z.
  • Kovalenko, S., et al., “Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[1][2][4]riazino[2,3-c]quinazolines,” MDPI, 2020. [Link]
  • Alagarsamy, V., et al., “Synthesis and anti-inflammatory evaluation of some quinazoline derivatives,” International Journal of Pharmacology, 2005. [Link]
  • Kerdphon, S., et al.
  • Alagarsamy, V., et al., “Structure activity relationship (SAR)
  • Saha, K. D., et al., “Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury,” Toxicology and Applied Pharmacology, 2012. [Link]
  • Saha, K. D., et al., “Toxicology and Applied Pharmacology,” 2012. [Link]
  • Kumar, A., et al., “Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs,” ISRN Organic Chemistry, 2012. [Link]
  • Singh, P., et al., “Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives,” FABAD Journal of Pharmaceutical Sciences, 2020. [Link]

Sources

Introduction: The Quinazoline Scaffold and the Power of Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Click Chemistry Reactions with 2-Amino-8-methoxyquinazoline Derivatives

The quinazoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound substitution pattern, in particular, offers a versatile platform for drug design. However, the rapid exploration of chemical space to identify lead compounds and optimize their structure-activity relationships (SAR) requires highly efficient and reliable chemical transformations.

"Click chemistry," a concept introduced by K. Barry Sharpless, provides a modular approach for the rapid and reliable synthesis of new molecular entities by joining small units together.[3][4] These reactions are characterized by their high yields, mild and often aqueous reaction conditions, simple workup procedures, and tolerance of a wide range of functional groups.[5] Among the most prominent click reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7][8]

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging click chemistry to diversify the this compound scaffold. We will explore the synthesis of key azide and alkyne precursors and provide step-by-step protocols for both CuAAC and SPAAC reactions, enabling the efficient generation of novel conjugates for drug discovery, chemical biology, and materials science.

Strategic Overview: Functionalization and Conjugation

The overall strategy involves a two-stage process: first, the synthesis of a this compound derivative bearing a bioorthogonal handle (either a terminal alkyne or an azide). Second, the "clicking" of this functionalized quinazoline to a complementary reaction partner, which can range from small molecules and fluorescent probes to large biomolecules like peptides or proteins.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Click Conjugation Quinazoline 2-Amino-8-methoxy- quinazoline Core Alkyne Alkyne-Functionalized Quinazoline Quinazoline->Alkyne Functionalization Azide Azide-Functionalized Quinazoline Quinazoline->Azide Functionalization Final_Product Quinazoline-Triazole Conjugate Alkyne->Final_Product CuAAC or SPAAC Azide->Final_Product CuAAC or SPAAC Azide_Partner Azide Partner (e.g., Biomolecule-N3) Azide_Partner->Final_Product Alkyne_Partner Alkyne Partner (e.g., Probe-Alkyne) Alkyne_Partner->Final_Product

Caption: General workflow for click chemistry with quinazolines.

Part I: Synthesis of Functionalized Quinazoline Precursors

The successful implementation of click chemistry hinges on the efficient preparation of the azide- and alkyne-functionalized starting materials. The protocols below describe plausible synthetic routes starting from commercially available or readily synthesized precursors.

Protocol 1: Synthesis of an Alkyne-Functionalized Quinazoline

This protocol describes the introduction of a terminal alkyne via a Sonogashira cross-coupling reaction, a robust method for forming carbon-carbon bonds.[9] We will start with a halogenated quinazoline derivative.

Reaction Scheme: 2-Amino-8-methoxy-X-bromoquinazoline + Terminal Alkyne → 2-Amino-8-methoxy-X-alkynylquinazoline

Step-by-Step Protocol:

  • Materials:

    • 2-Amino-X-bromo-8-methoxyquinazoline (1.0 eq)

    • Terminal alkyne (e.g., trimethylsilylacetylene or a propargyl alcohol derivative, 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Copper(I) iodide (CuI, 0.1 eq)

    • Base (e.g., triethylamine or diisopropylethylamine, 3.0 eq)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure: a. To a dry, nitrogen-flushed flask, add the 2-amino-X-bromo-8-methoxyquinazoline, Pd(PPh₃)₄, and CuI. b. Add the anhydrous solvent, followed by the base. c. Degas the mixture by bubbling nitrogen through it for 15-20 minutes. d. Add the terminal alkyne dropwise at room temperature. e. Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the metal catalysts. g. Concentrate the filtrate under reduced pressure. h. If a TMS-protected alkyne was used, deprotect it using a mild base like K₂CO₃ in methanol. i. Purify the crude product by column chromatography on silica gel to obtain the desired alkyne-functionalized quinazoline.

Causality Note: The palladium catalyst is essential for the oxidative addition/reductive elimination cycle of the cross-coupling, while CuI acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the transmetalation step.[9] The base is required to neutralize the HBr generated during the reaction.

Protocol 2: Synthesis of an Azide-Functionalized Quinazoline

This protocol describes the conversion of an amino group to an azide. This can be achieved from a precursor like 2,X-diamino-8-methoxyquinazoline via a diazotization reaction followed by substitution with an azide source.

Reaction Scheme: 2-Amino-X-amino-8-methoxyquinazoline → [Diazonium Salt] → 2-Amino-X-azido-8-methoxyquinazoline

Step-by-Step Protocol:

  • Materials:

    • 2,X-Diamino-8-methoxyquinazoline (1.0 eq)

    • Hydrochloric acid (HCl) or another strong acid

    • Sodium nitrite (NaNO₂, 1.1 eq)

    • Sodium azide (NaN₃, 1.2 eq)

    • Ice-cold water

  • Procedure: a. Dissolve the diaminoquinazoline precursor in dilute HCl at 0-5 °C in an ice bath. b. Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt intermediate. c. In a separate flask, dissolve sodium azide in ice-cold water. d. Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed. e. Allow the reaction to stir at 0-5 °C for 1-2 hours. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Wash the organic layer with saturated sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography.

Safety Note: Sodium azide is highly toxic. Diazonium salts can be explosive when isolated; always keep them in solution and at low temperatures. Perform this reaction in a well-ventilated fume hood.

Part II: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][7] It is highly reliable and provides excellent yields.

CuAAC_Mechanism CuI Cu(I) CopperAcetylide Copper(I) Acetylide CuI->CopperAcetylide Alkyne Quinazoline-Alkyne Alkyne->CopperAcetylide Azide Partner-Azide SixMemberedRing Six-Membered Copper Intermediate Azide->SixMemberedRing CopperAcetylide->SixMemberedRing Triazolide Copper Triazolide SixMemberedRing->Triazolide Rearrangement Triazolide->CuI Regeneration Product Quinazoline-Triazole Product Triazolide->Product Protonation

Caption: Simplified catalytic cycle for the CuAAC reaction.

Protocol 3: General Procedure for CuAAC with a Quinazoline Derivative

This protocol is suitable for small molecule synthesis and can be adapted for bioconjugation with appropriate ligands.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Quinazoline Stock: Prepare a 10 mM stock solution of the alkyne- or azide-functionalized quinazoline in a suitable solvent (e.g., DMSO/t-BuOH).

    • Partner Stock: Prepare a 10 mM stock solution of the complementary azide or alkyne partner.

    • Copper Sulfate Stock: Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.

    • Sodium Ascorbate Stock: Freshly prepare a 1 M stock solution of sodium ascorbate in water.

    • (Optional) Ligand Stock: Prepare a 50 mM stock solution of a copper-chelating ligand like THPTA or TBTA in water or DMSO.

  • Reaction Setup: a. In a microcentrifuge tube, add the quinazoline stock solution (1.0 eq). b. Add the partner stock solution (1.0-1.2 eq). c. Add the solvent (e.g., a 1:1 mixture of t-BuOH and water) to reach the desired final concentration (typically 1-10 mM). d. Add the copper sulfate stock solution (final concentration 0.1-1 mM). e. If using a ligand, add it now (typically 5 eq relative to copper). The ligand accelerates the reaction and protects biomolecules from oxidative damage.[10] f. Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (final concentration 1-5 mM). The ascorbate reduces Cu(II) to the active Cu(I) catalytic species.[10]

  • Reaction and Workup: a. Vortex the mixture and allow it to react at room temperature. The reaction is often complete within 1-4 hours. b. Monitor the reaction by TLC or LC-MS. c. For small molecule synthesis, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash, dry, and concentrate the organic phase. d. Purify the product by column chromatography or preparative HPLC.

ParameterTypical RangeRationale
Reactant Conc. 1 - 100 mMHigher concentrations lead to faster reaction rates.
Copper (CuSO₄) 1 - 10 mol%Catalytic amount; higher loading can increase speed but may require removal.
Ascorbate 5 - 50 mol%Acts as the reducing agent to maintain the Cu(I) state.
Ligand 5 mol% (5:1 to Cu)Stabilizes the Cu(I) ion, accelerates the reaction, and prevents side reactions.
Solvent tBuOH/H₂O, DMSO, DMFMust solubilize all reactants. Aqueous mixtures are common.
Temperature 25 - 60 °CRoom temperature is usually sufficient.

Table 1: Typical Reaction Conditions for Small Molecule CuAAC.

Part III: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful, metal-free alternative to CuAAC, making it exceptionally well-suited for bioconjugation in living systems where copper toxicity is a concern.[6][][12] The reaction is driven by the release of ring strain from a cyclooctyne derivative upon reaction with an azide.[13]

SPAAC_Reaction Reactants Quinazoline-Azide Strained Alkyne (e.g., DBCO) TransitionState [3+2] Cycloaddition Transition State Reactants->TransitionState No Catalyst (Ring Strain Driven) Product Quinazoline-Triazole Product TransitionState->Product

Caption: The catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 4: General Procedure for SPAAC with a Quinazoline Derivative

This protocol is ideal for conjugating an azide-functionalized quinazoline to a molecule functionalized with a strained alkyne, such as DBCO, BCN, or DIFO.

Step-by-Step Protocol:

  • Materials:

    • Azide-functionalized this compound (1.0 eq)

    • Strained alkyne reagent (e.g., DBCO-NHS ester, BCN-amine, 1.0-1.5 eq)

    • Biocompatible solvent (e.g., PBS buffer, DMSO, or a mixture)

  • Procedure: a. Dissolve the azide-functionalized quinazoline in the chosen solvent. If starting with a stock in DMSO, ensure the final concentration of DMSO is low (<5%) for biological applications to avoid cytotoxicity. b. Dissolve the strained alkyne reagent in the same solvent system. c. Combine the two solutions at room temperature. d. Allow the reaction to proceed for 2-24 hours. Reaction times vary significantly depending on the specific cyclooctyne used. e. Monitor the reaction progress by LC-MS or HPLC. f. For bioconjugates, the product can often be purified by size-exclusion chromatography, dialysis, or affinity chromatography to remove excess small molecule reagents. For small molecules, standard purification techniques like column chromatography or preparative HPLC are used.

Causality Note: The choice of strained alkyne is critical as it dictates the reaction rate. More strained or electronically activated alkynes react faster, which is crucial when working with low concentrations of biomolecules.[14][15]

Cyclooctyne ReagentRelative ReactivityKey Features
OCT LowFirst generation, relatively slow.
BCN MediumGood balance of stability and reactivity.
DBCO (DIBAC) HighVery popular due to high reactivity and stability.
DIFO Very HighFluorination increases reactivity but can be less stable.

Table 2: Comparison of Common Strained Alkynes for SPAAC.

Applications in Research and Drug Development

The fusion of the this compound scaffold with the versatility of click chemistry opens numerous avenues for innovation:

  • Drug Discovery & SAR: Rapidly generate libraries of quinazoline derivatives by clicking them to diverse small molecule fragments to explore structure-activity relationships and identify new lead compounds.[8][]

  • Bioconjugation: Covalently attach quinazolines to proteins, antibodies, or nucleic acids to create targeted therapeutics (e.g., antibody-drug conjugates), diagnostic tools, or probes to study biological systems.[17][18]

  • Fluorescent Labeling: Click a quinazoline derivative to a fluorescent dye (e.g., an azide- or alkyne-modified fluorophore) to visualize its localization and interaction within living cells.[]

  • Target Identification: Incorporate a quinazoline-alkyne into a biological system and use an azide-biotin probe to pull down and identify its protein targets via subsequent affinity purification.

References

  • Benchchem. (2025). Application Notes and Protocols: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of Quinazoline-Triazole Hybrids.
  • ResearchGate. (2025). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents | Request PDF.
  • PubMed. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents.
  • National Institutes of Health (NIH). (n.d.). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer.
  • Strain-Promoted Azide-Alkyne Cycloaddition. (n.d.).
  • BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation.
  • PubMed Central (PMC). (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • ResearchGate. (2025). Synthesis and Evaluation of 2-Amino-8-alkoxy Quinolines as MCHr1 Antagonists. Part 3.
  • Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 3. (2004). Bioorganic & Medicinal Chemistry Letters.
  • National Institutes of Health (NIH). (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis.
  • National Institutes of Health (NIH). (n.d.). Click Chemistry Conjugations.
  • PubMed. (n.d.). Recent applications of click chemistry in drug discovery.
  • BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation.
  • National Institutes of Health (NIH). (n.d.). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates.
  • PubMed. (2020). Click Chemistry Conjugations.
  • BOC Sciences. (n.d.). Applications of Click Chemistry.
  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • Slideshare. (n.d.). Applications of click chemistry in drug discovery.
  • Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2. (2004). Bioorganic & Medicinal Chemistry Letters.
  • National Institutes of Health (NIH). (n.d.). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation.
  • ResearchGate. (2019). Recent applications of click chemistry in drug discovery.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • PubMed Central (PMC). (n.d.). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research.
  • MDPI. (2024). Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates.
  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.

Sources

Topic: A Robust and Scalable Synthesis of 2-Amino-8-methoxyquinazoline for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note provides a comprehensive, technically detailed guide for the scale-up synthesis of 2-Amino-8-methoxyquinazoline, a key building block in medicinal chemistry and drug development.[1] Recognizing the demand for reliable access to this intermediate, we present a robust protocol optimized for safety, efficiency, and scalability. The chosen synthetic strategy involves the condensation of 2-amino-3-methoxybenzonitrile with guanidine hydrochloride, a cost-effective and high-yielding approach. This document outlines the complete workflow, from starting material selection and reaction execution to purification and analytical characterization. It is intended for researchers, chemists, and process development professionals who require a practical and validated method for producing multi-gram to kilogram quantities of this important quinazoline derivative.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[2] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. Consequently, quinazoline derivatives have been successfully developed as anticancer agents (e.g., Gefitinib), antihypertensives, and anti-inflammatory drugs.[1]

This compound, in particular, serves as a crucial starting material for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. The presence of the 2-amino group provides a key handle for further functionalization, while the 8-methoxy group influences the molecule's electronic properties and metabolic stability. A reliable, scalable, and well-documented synthetic route is therefore essential to support ongoing research and development efforts in these areas.

Synthetic Strategy and Rationale

Several methods exist for the synthesis of the quinazoline core.[3][4] For the specific synthesis of 2-amino substituted quinazolines on a larger scale, the ideal process should utilize readily available starting materials, avoid hazardous reagents or expensive metal catalysts, and proceed with high atom economy and yield.

After evaluating various synthetic routes, we selected the condensation reaction between a 2-aminobenzonitrile precursor and a guanidinylating agent. This approach offers several advantages for scale-up:

  • Convergence: The quinazoline ring is constructed in a single, convergent step from two key fragments.

  • Cost-Effectiveness: The starting materials, 2-amino-3-methoxybenzonitrile and guanidine hydrochloride, are commercially available and relatively inexpensive.

  • High Yield: This reaction class is known to produce 2-aminoquinazolines in good to excellent yields.

  • Simplicity: The reaction conditions are straightforward and do not require specialized high-pressure or cryogenic equipment.

The chosen reaction is the base-mediated cyclization of 2-amino-3-methoxybenzonitrile (1) with guanidine hydrochloride (2) to yield This compound (3) .

Reaction scheme for the synthesis of this compound

Figure 1: Proposed synthetic route for this compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Equipment
Material/EquipmentDescription/Specification
Reactors 2 L three-neck round-bottom flask, 2 L separation funnel
Heating/Cooling Heating mantle with temperature controller, ice-water bath
Stirring Overhead mechanical stirrer with a Teflon paddle
Atmosphere Control Nitrogen or Argon inlet
Condenser Reflux condenser
Filtration Büchner funnel (15 cm diameter), vacuum flask, vacuum source
Drying Vacuum oven
Reagent & Process Parameter Table
Reagent/SolventCAS No.MW ( g/mol )Molar Eq.Amount UsedNotes
2-Amino-3-methoxybenzonitrile (1) 17558-19-5148.161.00100.0 gLimiting Reagent
Guanidine Hydrochloride (2) 50-01-195.532.00128.9 gExcess to drive reaction
Sodium Methoxide (NaOMe)124-41-454.022.2080.0 gBase
2-Methoxyethanol109-86-476.09-1.0 LReaction Solvent
Deionized Water7732-18-518.02-~3.0 LFor work-up & washing
Process Parameter Set Point Duration Rationale
Reaction Temperature120 °C (Reflux)12-16 hTo ensure complete cyclization.
Stirring Speed200-250 RPMFull DurationTo maintain a homogeneous slurry.
Quenching Temperature0-5 °C~1 hTo control the exotherm of neutralization.
Drying Temperature60-70 °C12 hTo remove residual water under vacuum.
Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the 2 L three-neck flask with the overhead stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: To the flask, add 2-methoxyethanol (1.0 L), followed by 2-amino-3-methoxybenzonitrile (100.0 g, 1.00 eq), guanidine hydrochloride (128.9 g, 2.00 eq), and sodium methoxide (80.0 g, 2.20 eq).

    • Expert Insight: Sodium methoxide is a strong base and is highly reactive with moisture. It is charged last to minimize exposure to ambient air. 2-Methoxyethanol is chosen as the solvent for its high boiling point, which facilitates the reaction, and its ability to dissolve the reactants and intermediates.

  • Reaction: Begin stirring to form a slurry. Heat the mixture to reflux (approx. 120 °C) using the heating mantle. Maintain a gentle reflux for 12-16 hours.

    • Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cooling and Quenching: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Once at room temperature, place the flask in an ice-water bath and cool to 0-5 °C.

  • Precipitation/Work-up: Slowly and carefully add deionized water (2.0 L) to the cold reaction mixture over 30-45 minutes while stirring. A significant amount of solid product will precipitate.

    • Causality: The product, this compound, has low solubility in water, while the inorganic salts (NaCl) and excess reagents remain dissolved. This step is critical for isolating the crude product.

  • Isolation: Stir the resulting slurry in the cold for an additional hour to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 500 mL) to remove residual salts and solvent.

  • Drying: Transfer the off-white to pale yellow solid to a drying dish and dry in a vacuum oven at 60-70 °C to a constant weight.

  • Yield Calculation: Record the final weight of the dried product. The expected yield is typically in the range of 105-115 g (88-96%).

Workflow Visualization

The overall process from charging the reactor to obtaining the final, dry product is summarized in the workflow diagram below.

Scale_Up_Synthesis cluster_prep 1.0 Reaction Setup cluster_reaction 2.0 Synthesis cluster_workup 3.0 Product Isolation cluster_final 4.0 Final Product A Charge Solvent & Reagents (2-Methoxyethanol, Precursors, Base) B Heat to Reflux (120°C) Stir for 12-16h A->B C Monitor by HPLC/TLC B->C In-process control D Cool to 0-5°C C->D Reaction Complete E Quench with Cold Water D->E F Filter Precipitate E->F G Wash with DI Water F->G H Dry Under Vacuum (60-70°C) G->H I Final Product: This compound H->I QC Analysis

Caption: High-level workflow for the scale-up synthesis.

Analytical Characterization for Quality Control

To ensure the product meets the required specifications for research and development, the following analytical tests are performed.

ParameterMethodExpected Specification
Appearance Visual InspectionOff-white to pale yellow crystalline solid
Purity HPLC (UV, 254 nm)≥ 98.0%
Identity ¹H NMR, ¹³C NMRConforms to the structure
Identity Mass Spectrometry (ESI+)[M+H]⁺ = 176.08 ± 0.1
Melting Point Capillary Method168-172 °C
Residual Solvent GC-HS2-Methoxyethanol ≤ 500 ppm
Representative Analytical Methods
  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ (ppm): 8.85 (s, 1H), 7.50 (t, J = 8.0 Hz, 1H), 7.15 (s, 2H, -NH₂), 7.05 (d, J = 7.6 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 3.90 (s, 3H, -OCH₃). (Note: Predicted shifts; actual values must be confirmed experimentally).

Process Safety Assessment

The scale-up of any chemical synthesis requires a thorough safety assessment. The primary hazards associated with this protocol are outlined below.

ChemicalCAS No.GHS HazardsKey Precautions
2-Amino-3-methoxybenzonitrile 17558-19-5Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye IrritationAvoid dust inhalation; handle with gloves and eye protection.
Guanidine Hydrochloride 50-01-1Harmful if swallowed, Causes skin/eye irritationWear standard PPE.
Sodium Methoxide 124-41-4Flammable Solid, Self-heating, Corrosive, Acute ToxicityHandle under inert atmosphere. Keep away from water and ignition sources. Wear face shield and corrosion-resistant gloves.
2-Methoxyethanol 109-86-4Flammable Liquid, Reproductive Toxicity, Acute ToxicityUse in a well-ventilated fume hood. Avoid exposure if pregnant or planning pregnancy.
Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields or chemical splash goggles. A face shield is required when handling sodium methoxide.

  • Hand Protection: Nitrile or neoprene gloves. Check manufacturer's data for breakthrough times, especially for 2-methoxyethanol.

  • Body Protection: Flame-retardant lab coat.

  • Respiratory Protection: Not typically required if all operations are performed within a certified chemical fume hood.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Impure starting materials.1. Extend reaction time and confirm completion by HPLC/TLC. 2. Ensure the quench/precipitation is done at 0-5°C to minimize product solubility. 3. Verify the purity of starting materials before beginning.
Product is Dark/Oily 1. Reaction temperature was too high, causing decomposition. 2. Insufficient washing.1. Carefully control the reflux temperature. Do not exceed 125°C. 2. Perform an additional wash of the filter cake with cold water or a cold water/isopropanol mixture.
Low Purity by HPLC 1. Incomplete reaction. 2. Side-product formation. 3. Ineffective purification.1. See "Low Yield" above. 2. Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions. 3. If purity is still low after washing, the product can be recrystallized from an ethanol/water mixture.

Conclusion

This application note details a validated and scalable protocol for the synthesis of this compound. By utilizing a cost-effective and robust condensation reaction, this method provides a reliable pathway for producing this valuable chemical intermediate in high yield and purity. The comprehensive information on the procedure, safety, quality control, and troubleshooting is intended to enable researchers and drug development professionals to confidently implement this synthesis in their laboratories.

References

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Scheme 29. Synthesis of several quinazoline derivatives in the presence of nanocatalyst (XXIX).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (NIH). [Link]
  • Quinazoline synthesis. Organic Chemistry Portal. [Link]
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of 2-Amino-8-methoxyquinazoline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. This compound is a valuable building block in medicinal chemistry, and achieving a high, consistent yield is paramount for advancing drug development pipelines. This guide is structured to address the common challenges encountered in the laboratory, moving from broad strategic considerations to specific, actionable troubleshooting steps.

Overview of a Common Synthetic Pathway

A frequently employed strategy for the synthesis of 2-aminoquinazoline derivatives involves the cyclization of a 2-aminobenzonitrile derivative. For our target molecule, this compound, a common starting material would be 2-amino-3-methoxybenzonitrile, which undergoes cyclization with a reagent like cyanamide. This reaction is often mediated by an acid catalyst.[1][2] The general principle involves the acid-catalyzed addition of the amino group to the cyanamide, followed by an intramolecular cyclization where the newly formed guanidine moiety attacks the nitrile carbon to form the quinazoline ring.

G A 2-Amino-3-methoxybenzonitrile C Intermediate Guanidine Derivative A->C Acid Catalyst (e.g., HCl) Heat B Cyanamide B->C D This compound C->D Intramolecular Cyclization Tautomerization

Caption: General synthetic route to this compound.

Troubleshooting Guide: A Question & Answer Approach

This section is designed to directly address the specific, and often frustrating, issues that can arise during synthesis.

Q1: My reaction shows very low conversion to the desired product, or fails completely. What are the likely causes and how can I fix it?

This is one of the most common issues, and it typically points to a problem with one of the fundamental reaction components or conditions.

Possible Causes & Solutions:

  • Purity and Reactivity of Starting Materials: The purity of your 2-amino-3-methoxybenzonitrile is critical. Impurities can poison catalysts or participate in side reactions.

    • Actionable Advice: Always verify the purity of your starting materials via NMR or LC-MS before starting the reaction. If necessary, purify the starting material by recrystallization or column chromatography.

  • Moisture Sensitivity: Many reagents and intermediates in quinazoline synthesis are sensitive to moisture.[3] Water can hydrolyze reagents or catalyze unwanted side reactions.

    • Actionable Advice: Use anhydrous solvents (degassing is also recommended) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Add reagents using syringes through a septum.[3]

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial variables. The reaction may be too slow at lower temperatures, or degradation may occur at higher temperatures.

    • Actionable Advice:

      • Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., 70°C, 90°C, 110°C) to find the optimum.

      • Time Course Study: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant byproduct accumulation occurs.

  • Inactive Catalyst: If using an acid catalyst, its activity is paramount.

    • Actionable Advice: Use a fresh bottle of the acid catalyst or titrate it to confirm its concentration. Consider screening different acid catalysts (e.g., HCl, MsOH, p-TsOH) as the choice of acid can significantly impact yield.[1]

G Start Low or No Product Formation CheckPurity Verify Purity of Starting Materials (NMR, LC-MS) Start->CheckPurity CheckConditions Are Reaction Conditions Anhydrous? CheckPurity->CheckConditions Purity OK PurifySM Purify Starting Materials CheckPurity->PurifySM Impure OptimizeTemp Optimize Temperature & Time? CheckConditions->OptimizeTemp Yes UseAnhydrous Use Anhydrous Solvents & Inert Atmosphere CheckConditions->UseAnhydrous No CheckCatalyst Is the Catalyst Active? OptimizeTemp->CheckCatalyst Yes RunScreen Run Temperature/Time Screening OptimizeTemp->RunScreen No Success Improved Yield CheckCatalyst->Success Yes UseFreshCatalyst Use Fresh Catalyst / Screen Alternatives CheckCatalyst->UseFreshCatalyst No PurifySM->CheckPurity UseAnhydrous->CheckConditions RunScreen->OptimizeTemp UseFreshCatalyst->CheckCatalyst

Caption: Troubleshooting workflow for low product conversion.

Q2: The reaction works, but I'm getting a significant amount of byproducts. How can I improve the selectivity?

Byproduct formation is a classic challenge that directly impacts both yield and purification difficulty. Adjusting reaction conditions can often favor the desired pathway.

Possible Causes & Solutions:

  • Incorrect Stoichiometry: An excess of one reactant can lead to the formation of side products.

    • Actionable Advice: Carefully control the stoichiometry. Run a series of small-scale reactions varying the molar ratio of the reactants (e.g., 1:1, 1:1.2, 1:1.5 of benzonitrile to cyanamide) to find the optimal balance.

  • High Temperature Leading to Degradation: While heat is often necessary to drive the reaction, excessive temperatures can cause decomposition of starting materials, intermediates, or the final product.

    • Actionable Advice: As mentioned previously, perform a temperature optimization study. Often, a slightly lower temperature for a longer duration can provide a cleaner reaction profile than a high temperature for a short time.[4]

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and the stability of intermediates. A poor solvent choice can hinder the desired reaction and promote side reactions.[3]

    • Actionable Advice: Polar solvents like DMF and water have been shown to be effective in similar syntheses.[3] If you are using a non-polar solvent like toluene, consider switching to a more polar alternative. A solvent screen is a powerful optimization tool.

Table 1: Solvent Selection Considerations

SolventPolarityBoiling Point (°C)Comments
DMF Polar Aprotic153Good for dissolving polar reactants; high boiling point allows for a wide temperature range.
Dioxane Non-polar101A common solvent for cyclization reactions.
Ethanol Polar Protic78Can participate in reactions in some cases, but often a good choice.
Toluene Non-polar111May be ineffective if reactants have poor solubility.[3]
Q3: My crude yield looks good, but I'm losing most of my product during workup and purification. What's going wrong?

Product loss during isolation is a "hidden" yield killer. Optimizing these final steps is just as important as optimizing the reaction itself.

Possible Causes & Solutions:

  • Product Loss During Aqueous Extraction: The pH of the aqueous layer during workup is critical. If your product is basic (which 2-aminoquinazolines are), it can be protonated and become water-soluble in an acidic wash, leading to significant loss.

    • Actionable Advice: Optimize the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form before extraction.[3] Typically, basifying the aqueous layer with NaHCO₃ or a dilute NaOH solution is effective. Perform a small-scale liquid-liquid extraction test to confirm.

  • Irreversible Adsorption on Silica Gel: The amino group on your product can strongly adsorb to the acidic silica gel used in column chromatography, resulting in poor recovery.

    • Actionable Advice:

      • Deactivate Silica: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in your eluent) to neutralize the acidic sites.[3]

      • Change Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which is less acidic.[3]

      • Recrystallization: If the crude product is sufficiently pure, attempt recrystallization as an alternative to chromatography. This can be a highly effective method for obtaining very pure material with high recovery.

Frequently Asked Questions (FAQs)

  • What are the most critical parameters to control in this synthesis? The three most critical parameters are: (1) exclusion of moisture, (2) reaction temperature, and (3) the purity of the starting 2-amino-3-methoxybenzonitrile. Getting these three factors right will solve the majority of common issues.

  • Are there alternative synthetic routes? Yes, several methods exist for synthesizing the quinazoline scaffold.[1] For instance, a copper-catalyzed ring closure between a 2-halobenzoic acid derivative and guanidine can be employed.[5][6] Another approach involves the reaction of 2-aminoaryl ketones with N-benzyl cyanamides.[1] The choice of route often depends on the availability and cost of the starting materials.

  • How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most straightforward method.[4] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, product, and any major byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, taking aliquots for LC-MS analysis is recommended.

  • What are the key safety precautions? Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Cyanamide and many organic solvents are toxic and/or flammable. Consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a representative procedure based on common synthetic methods for 2-aminoquinazolines.[1][2]

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-methoxybenzonitrile (1.0 mmol, 1 eq.).

  • Reagent Addition: Add cyanamide (1.5 mmol, 1.5 eq.) and a suitable solvent such as 1,4-dioxane or DMF (5 mL).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add concentrated hydrochloric acid (2.0 mmol, 2.0 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 90-100°C and stir vigorously. Monitor the reaction progress by TLC.

  • Workup: After completion (typically 4-6 hours), cool the mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by recrystallization to afford the pure this compound.

Protocol 2: Optimizing Product Extraction

This protocol helps determine the best solvent for extracting your product from the aqueous layer post-reaction.[3]

  • Prepare Sample: After the reaction workup and neutralization, take a 1 mL aliquot of the aqueous layer containing the product.

  • Solvent Screening:

    • To three separate vials, each containing 1 mL of the aqueous sample, add 1 mL of a different extraction solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).

  • Extraction: Cap the vials and shake vigorously for 1 minute. Allow the layers to separate.

  • Analysis: Carefully take a sample from each organic layer and analyze by TLC or LC-MS.

  • Evaluation: Compare the intensity of the product spot/peak from each solvent to identify the one that provides the highest recovery. Use this solvent for the full-scale extraction.

References

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
  • HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, Vol. 92, No. 3.
  • MDPI. (n.d.).
  • ResearchGate. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection.
  • National Institutes of Health (NIH). (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH.
  • National Institutes of Health (NIH). (n.d.). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. NIH.
  • SciELO. (n.d.). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO.

Sources

Technical Support Center: Overcoming Low Solubility of 2-Amino-8-methoxyquinazoline in Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a structured approach to overcoming the solubility challenges associated with 2-Amino-8-methoxyquinazoline in experimental assays. By understanding the compound's physicochemical properties, a systematic and effective solubilization strategy can be developed.

Understanding the Challenge: Physicochemical Profile

The poor aqueous solubility of many quinazoline derivatives stems from their rigid, aromatic structure, which leads to high crystal lattice energy. To effectively design a solubilization strategy, it is critical to first understand the key physicochemical properties of this compound.

PropertyValue / PredictionImplication for Solubility
CAS Number 708-15-6-
Molecular Formula C₉H₉N₃O-
Molecular Weight 175.19 g/mol -
Predicted pKa ~7.71 (Weakly Basic)The compound is likely ionizable. Solubility will be pH-dependent, increasing significantly in acidic conditions (pH < pKa) where it becomes protonated and more polar.[1]
Predicted logP ~1.5 - 2.0This value indicates moderate lipophilicity, suggesting a preference for non-polar environments over water and contributing to low aqueous solubility.

Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions.

Q1: Why is my this compound crashing out of my aqueous buffer? A1: The primary reason is that the concentration you are trying to achieve exceeds the compound's thermodynamic solubility limit in the final assay buffer. This is due to its moderately lipophilic nature (predicted logP) and its crystalline structure. At neutral pH, the molecule is largely in its non-ionized, less soluble form.

Q2: What is the best "first-choice" solvent for making a concentrated stock solution? A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[2] It is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic compounds.[2] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO, which can then be serially diluted into your assay medium.

Q3: Can I heat or sonicate the compound to get it into solution? A3: Yes, gentle warming (e.g., to 37°C) and brief sonication can help overcome the activation energy of dissolution for the solid form, particularly when making the initial stock solution in DMSO. However, prolonged heating should be avoided unless you have data confirming the compound's thermal stability. Always ensure the solution is cooled to room temperature before use and visually inspect for any precipitation.

Systematic Troubleshooting Guide

Follow this guide when you encounter specific solubility issues during your experiments.

Problem: My compound precipitates upon dilution from a DMSO stock into my aqueous assay buffer.

This is the most common solubility challenge. The addition of the aqueous buffer drastically changes the solvent environment, causing the compound to fall out of solution.

Root Cause: The final concentration of the organic co-solvent (DMSO) is too low to maintain the compound's solubility at the desired final concentration.

Solution Workflow:

Figure 1: Step-by-step troubleshooting workflow for addressing compound precipitation.

Detailed Solutions

1. pH Modification (Preferred Method for Ionizable Compounds)

  • Scientific Rationale: As a weak base with a predicted pKa around 7.7, this compound will become protonated and positively charged in acidic conditions. This charged species is significantly more polar and, therefore, more soluble in aqueous media. By lowering the pH of your assay buffer to at least one pH unit below the pKa (e.g., pH ≤ 6.7), you can dramatically increase its solubility.

  • Action: Prepare your assay buffer at a lower pH (e.g., 6.5, 6.0, or 5.5). Test a small amount of your compound stock to see if precipitation is prevented.

  • Caution: Ensure the altered pH does not affect your assay's biological components (e.g., enzyme activity, cell viability). Run appropriate pH controls.

2. Increase Co-solvent (DMSO) Concentration

  • Scientific Rationale: Increasing the proportion of organic solvent in the final solution can help keep the lipophilic compound dissolved.

  • Action: If your initial final DMSO concentration is low (e.g., <0.5%), try increasing it to 0.5% or 1.0%. For example, instead of a 1:1000 dilution from a 10 mM stock to get 10 µM (0.1% DMSO), perform a 1:100 dilution from a 1 mM stock to get the same 10 µM concentration but with 1% DMSO.

  • Caution: High concentrations of DMSO can be toxic to cells or inhibit enzyme activity. Always run a vehicle control with the highest concentration of DMSO used in your experiment to assess its impact.

3. Use of Solubilizing Excipients

If pH and co-solvent adjustments are not viable or sufficient, excipients can be used to create formulations that enhance apparent solubility.

  • A. Complexation with Cyclodextrins

    • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" where the hydrophobic part of the drug is shielded from the aqueous environment, thereby increasing its solubility.[4][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[5]

    • Action: Pre-complex the compound with HP-β-CD before final dilution. See Protocol 3 for a detailed method.

  • B. Micellar Solubilization with Non-ionic Surfactants

    • Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[7][8] These micelles have a hydrophobic core that can entrap insoluble drug molecules, allowing them to be dispersed in the aqueous solution.[8][9] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Triton™ X-100 are often used because they are less likely to denature proteins compared to ionic surfactants.[8]

    • Action: Add a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% w/v Tween® 80) to your final assay buffer.[10]

Key Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol outlines the standard procedure for preparing a primary stock solution.

Figure 2: Workflow for preparing a DMSO stock solution.

Materials:

  • This compound powder

  • Anhydrous (low water content) DMSO

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated pipettes and sterile tubes

Procedure:

  • Accurately weigh the desired amount of the compound into a sterile tube.

  • Add the calculated volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

  • Vortex the tube vigorously for 2 minutes. Visually inspect for any undissolved particles.

  • If particles remain, sonicate the tube in a room temperature water bath for 5-10 minutes.

  • If necessary, warm the solution briefly at 37°C, followed by vortexing.

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This advanced technique creates an amorphous dispersion of the drug in a hydrophilic carrier, significantly enhancing dissolution.[10][11][12]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Poloxamer 188, PVP K30)

  • Volatile organic solvent (e.g., ethanol or methanol)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Selection of Components: Choose a suitable hydrophilic carrier and a volatile solvent in which both the drug and the carrier are soluble. A common drug-to-carrier ratio to start with is 1:5 (w/w).

  • Dissolution: Accurately weigh the drug and carrier. Dissolve both components completely in the selected solvent in a round-bottom flask to form a clear solution.

  • Solvent Removal: Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept low (e.g., 40-50°C) to prevent degradation. Continue until a dry, thin film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven at a low temperature to remove any residual solvent.

  • Collection: Scrape the resulting solid dispersion from the flask. This powder can now be used for dissolution studies or direct addition to assay buffers, where it should dissolve much more readily than the crystalline drug.

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) by Kneading

This method forms an inclusion complex to enhance solubility.[13]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water-ethanol solution (e.g., 50:50 v/v)

Procedure:

  • Molar Ratio Selection: Select a suitable molar ratio of the drug to HP-β-CD (a 1:1 molar ratio is a good starting point).

  • Mixing: Accurately weigh the drug and HP-β-CD and place them in a glass mortar. Mix the powders thoroughly.

  • Kneading: Add a small volume of the water-ethanol solution dropwise to the powder mixture while continuously triturating with the pestle.

  • Continue kneading the resulting paste thoroughly for 30-45 minutes. The consistency should be maintained by adding more of the solvent blend if the mixture becomes too dry.

  • Drying: Dry the resulting product in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • The resulting powder is the drug-cyclodextrin complex, which can be weighed and dissolved in your aqueous buffer.

References

  • Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. (n.d.). PowerPoint Presentation.
  • Asija, R., & Asija, S. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Pharmaceuticals, 16(12), 1663.
  • Hill, S. (2020). Low level detection of nonionic surfactants of pharmaceutical interest. Analytical Methods, 12(35), 4344-4349.
  • Nikghalb, L. A., Singh, G., Singh, G., & Kahkeshan, K. F. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175.
  • Liu, Y., et al. (2024). The Development and Optimisation of a Spinosin Solid-Dispersion-Based Functional Dairy Beverage and Its Sleep-Promoting Effects in Mice. Foods, 23(5), 748.
  • Asija, R., & Asija, S. (2024). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. ResearchGate.
  • Piao, H., et al. (2012). Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L. Tropical Journal of Pharmaceutical Research, 11(2), 199-206.
  • Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3220.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • S, S. P., & G, G. (2023). CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. ResearchGate.
  • Methods of preparation of Solid Dispersion. (n.d.). ResearchGate.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations.
  • SOLID DISPERSION: AN OVERVIEW OF DIFFERENT METHODOLOGY AND TECHNIQUES. (2023). International Journal of Research and Analytical Reviews.
  • Kiran, M., et al. (2023). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate.
  • Vlachou, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288.
  • Vlachou, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • 2-Amino-8-quinolinol. (n.d.). PubChem.
  • Guttadauria, A., et al. (2023). Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. ACS Medicinal Chemistry Letters, 14(10), 1435-1440.
  • Wang, R., et al. (2021). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. ResearchGate.
  • Wu, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Computational Chemistry, 44(4), 269-281.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (2007). Gaylord Chemical.

Sources

Technical Support Center: Optimization of N-alkylation of 2-aminoquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2-aminoquinazolines. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of molecules. Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2] The targeted N-alkylation of the 2-amino position is a critical step in the synthesis of many of these derivatives, but it can present significant challenges, from low yields to problematic side reactions.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Section 1: The Core Reaction: Mechanism and Key Parameters

The N-alkylation of 2-aminoquinazolines typically proceeds via a nucleophilic substitution reaction. The exocyclic amino group at the C2 position acts as the nucleophile, attacking an alkylating agent (e.g., an alkyl halide). The reaction is generally facilitated by a base, which deprotonates the amino group, increasing its nucleophilicity.

Several factors influence the success of this reaction:

  • Nucleophilicity of the Amine: The electron-deficient nature of the quinazoline ring can reduce the nucleophilicity of the 2-amino group.

  • Strength of the Base: A suitable base is crucial for deprotonating the amine without causing unwanted side reactions.

  • Choice of Solvent: The solvent affects the solubility of reactants and can influence the reaction rate and pathway.

  • Reactivity of the Alkylating Agent: The nature of the leaving group and the structure of the alkyl group are critical.

  • Temperature: Higher temperatures can increase the reaction rate but may also promote side product formation.

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) 2-AQ 2-Aminoquinazoline Anion Quinazoline Amide Anion 2-AQ->Anion + Base Base Base (e.g., NaH, K₂CO₃) HB Conjugate Acid (H-Base⁺) Product N-Alkylated Product Anion->Product + R-X Anion->Product       RX Alkyl Halide (R-X) X- Halide Ion (X⁻)

Caption: General mechanism for base-mediated N-alkylation of 2-aminoquinazoline.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of 2-aminoquinazolines in a question-and-answer format.

Question: Why is my reaction showing low or no conversion of the starting material?

Answer: Low or no conversion is a frequent issue and can be attributed to several factors:

  • Insufficient Base Strength: The 2-amino group on the quinazoline ring is less basic than a typical aniline due to the electron-withdrawing nature of the heterocyclic system. A weak base like sodium bicarbonate may be insufficient to deprotonate the amine effectively.

    • Solution: Switch to a stronger base. For many N-alkylation reactions, sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are effective.[3] Stronger, non-nucleophilic bases like potassium tert-butoxide (tBuOK) can also be used, particularly for less reactive amines.[4]

  • Low Reaction Temperature: The reduced nucleophilicity of the amine often means that room temperature is insufficient for the reaction to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature. A common starting point is 80 °C, with some reactions requiring temperatures up to 120 °C or higher, depending on the reactivity of the alkylating agent.[4]

  • Poor Solvent Choice: The chosen solvent may not adequately dissolve the reactants, particularly the deprotonated amine intermediate.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are generally effective at solvating the reactants and facilitating the SN2 reaction pathway.[4]

  • Inactive Alkylating Agent: The leaving group on your alkylating agent may not be sufficiently reactive.

    • Solution: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with no success, consider switching to the corresponding bromide or iodide.

Question: My TLC/LC-MS shows multiple product spots. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products is a common challenge, often arising from over-alkylation or reaction at other sites.

  • N,N-Dialkylation: The mono-alkylated product is often a better nucleophile than the starting 2-aminoquinazoline, leading to a second alkylation event.[5] This "runaway reaction" can consume your desired product.

    • Solution 1: Stoichiometry Control: Use a slight excess of the 2-aminoquinazoline relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents). This ensures the alkylating agent is consumed before significant dialkylation can occur.

    • Solution 2: Slow Addition: Add the alkylating agent slowly to the reaction mixture at the reaction temperature. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.

    • Solution 3: Monitor Carefully: Run the reaction to partial conversion of the starting material. This can be a trade-off, but it often provides the best yield of the mono-alkylated product, which can then be separated from the unreacted starting material.[6]

  • Ring N-Alkylation: While less common for the 2-amino position, alkylation can sometimes occur on one of the nitrogen atoms within the quinazoline ring, particularly under harsh conditions or with certain substitution patterns.

    • Solution: This is often controlled by the choice of base and solvent. Using a base like K₂CO₃ in DMF often favors exocyclic N-alkylation. Studies on related quinazolinones have shown that classical conditions (metal carbonates in aprotic solvents) strongly favor N-alkylation over O-alkylation.[3] A similar regioselectivity can be expected for the 2-amino analogue.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my reaction?

A1: The choice of base is critical and depends on the reactivity of your specific 2-aminoquinazoline and alkylating agent. A good approach is to screen a few bases.

Base Strength Typical Use & Comments
K₂CO₃, Cs₂CO₃ModerateExcellent starting point. Generally well-tolerated and effective in polar aprotic solvents like DMF or acetonitrile. Cesium carbonate is more soluble and can be more effective at lower temperatures.[3]
NaHStrongVery effective for deprotonating weakly nucleophilic amines. It is a non-nucleophilic base, which is advantageous. Requires an anhydrous solvent (e.g., dry THF or DMF).[6]
tBuOKStrongA strong, non-nucleophilic base. Useful for challenging alkylations.[4]

Q2: What is the best solvent for this reaction?

A2: Polar aprotic solvents are generally the best choice as they can solvate the ionic intermediates of the SN2 reaction without interfering.

Solvent Boiling Point Comments
Acetonitrile (MeCN)82 °CGood for reactions up to reflux temperature. Relatively easy to remove under vacuum.
Dimethylformamide (DMF)153 °CExcellent solvent for a wide range of temperatures. Can be difficult to remove completely.
Dimethyl sulfoxide (DMSO)189 °CUseful for very high-temperature reactions. Can be challenging to remove and may require care at high temperatures with certain reagents.[7]
Toluene111 °CA non-polar option that can be effective, especially for reactions using catalytic systems like "borrowing hydrogen" methods.[8]

Q3: Can I use alcohols as alkylating agents instead of alkyl halides?

A3: Yes, this is a greener and increasingly popular alternative known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[9] This method uses a metal catalyst (e.g., based on Ru or Ir) to temporarily oxidize the alcohol to an aldehyde in situ.[8][10][11] The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. This process generates water as the only byproduct.[10] A recent study demonstrated the completely regioselective N-alkylation of 2-aminoquinazolines with alcohols using an iridium catalyst and NaOH as a base.[12]

Section 4: Protocols and Methodologies

Protocol 1: General Procedure for N-alkylation using an Alkyl Halide

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-aminoquinazoline (1.0 eq.).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq.) and the anhydrous solvent (e.g., DMF, to a concentration of ~0.1 M).

  • Alkylation: Stir the suspension and add the alkyl halide (e.g., benzyl bromide, 1.05 - 1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed (or optimal conversion is reached), cool the reaction to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 times).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimization Workflow

When developing a new N-alkylation, a systematic approach is key. A small-scale parallel screen can efficiently identify the optimal conditions.

Optimization_Workflow A Start: Define Substrates (2-Aminoquinazoline + Alkylating Agent) B Screen Bases (e.g., K₂CO₃, Cs₂CO₃, NaH) Solvent: DMF, Temp: 80°C A->B C Analyze Results (TLC/LC-MS) Identify Best Base B->C D Screen Solvents (e.g., DMF, MeCN, DMSO) Best Base, Temp: 80°C C->D Proceed with best base E Analyze Results (TLC/LC-MS) Identify Best Solvent D->E F Optimize Temperature (e.g., 60°C, 80°C, 100°C) Best Base & Solvent E->F Proceed with best solvent G Analyze Results (TLC/LC-MS) Identify Optimal Temp F->G H Scale-Up Reaction Using Optimized Conditions G->H Proceed with best temp

Caption: A systematic workflow for optimizing N-alkylation reaction conditions.

Section 5: Visual Troubleshooting Guide

This decision tree can help you diagnose and solve common issues during your experiment.

Troubleshooting_Tree Start Reaction Issue? Q1 Low or No Conversion? Start->Q1 Yes Q2 Multiple Products? Start->Q2 No, but... A1 Increase Temperature (e.g., to 80-100°C) Q1->A1 Is Temp < 80°C? A2 Use a Stronger Base (e.g., NaH, tBuOK) Q1->A2 Using weak base? A3 Check Alkylating Agent (Use R-Br or R-I) Q1->A3 Using R-Cl? A4 Use Excess Amine (1.2-1.5 eq.) Q2->A4 Is it Dialkylation? A5 Slowly Add Alkylating Agent A4->A5 A6 Run to Partial Conversion & Re-isolate Starting Material A5->A6

Caption: A decision tree for troubleshooting common N-alkylation problems.

References

  • Synthesis and Structure-Photophysics Evaluation of 2-N-Amino-quinazolines: Small Molecule Fluorophores for Solution and Solid State. Chem Asian J. 2021 Aug 2;16(15):2087-2099. [Link]
  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. J Org Chem. 2024 Oct 18. [Link]
  • Selective Alkylation of (Hetero)Aromatic Amines with Alcohols Catalyzed by a Ruthenium Pincer Complex. Org Lett. 2012 Mar 16;14(6):1452-5. [Link]
  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. J Braz Chem Soc. 2024. [Link]
  • Alkylation of Amines (Sucks!). Master Organic Chemistry. 2017 May 26. [Link]
  • Optimization of the reaction conditions.
  • Quinazoline derivatives: synthesis and bioactivities. Molecules. 2013 Jun 3;18(6):6235-55. [Link]
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Front Chem. 2021 May 28;9:679423. [Link]
  • Optimizing reaction conditions of N-alkylation reaction.
  • The proposed mechanism for the synthesis of N⁴-substituted...
  • N alkylation at sp 3 Carbon Reagent Guide. ACSC GCI. [Link]
  • Arylamine synthesis by amination (alkyl
  • Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex.
  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. 2020 Nov 16. [Link]
  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma Digital Commons. [Link]
  • Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines. New J. Chem. 2016;40:9920-9923. [Link]
  • N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology.
  • Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Adv. 2023 Nov 30;13(51):35851-35856. [Link]
  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. 2022 Mar 23;7(13):11186-11195. [Link]

Sources

Troubleshooting guide for 2-Amino-8-methoxyquinazoline synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated troubleshooting guide for the synthesis of 2-Amino-8-methoxyquinazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. The following question-and-answer guide provides in-depth, field-proven insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am planning to synthesize this compound. What is a reliable general synthetic strategy to start with?

A common and effective method for preparing 2-aminoquinazolines is the cyclocondensation of a substituted 2-aminobenzonitrile with a suitable C1-N source, such as guanidine hydrochloride. This approach is direct and generally provides good yields when optimized.

The reaction proceeds via an initial nucleophilic attack of the guanidine on the nitrile group of 2-amino-3-methoxybenzonitrile, followed by an intramolecular cyclization and subsequent tautomerization to yield the final aromatic quinazoline product.

Below is a generalized workflow for this synthesis.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification A Combine 2-amino-3-methoxybenzonitrile, guanidine HCl, and a base (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., DMF, DMSO) B Heat the mixture under an inert atmosphere (N2 or Ar) to reflux (e.g., 120-150 °C) A->B Inert Atmosphere C Monitor reaction progress by TLC until starting material is consumed B->C Time-dependent D Cool to room temperature and quench reaction by adding cold water C->D Upon Completion E Precipitate the crude product D->E F Filter the solid, wash with water and a non-polar solvent (e.g., diethyl ether) E->F G Recrystallize from a suitable solvent (e.g., Ethanol, Methanol) or purify by column chromatography F->G Crude Product G start Low Yield Observed reagents Verify Purity & Stoichiometry of Starting Materials start->reagents conditions Optimize Reaction Conditions reagents->conditions If reagents are pure temp Increase Temperature Incrementally (e.g., 120°C -> 150°C) conditions->temp time Extend Reaction Time (Monitor by TLC) conditions->time solvent Re-evaluate Solvent & Base solvent_choice Switch to a more polar aprotic solvent (DMF, DMSO)? solvent->solvent_choice temp->solvent If no improvement time->solvent If no improvement base_choice Is the base strong enough? (e.g., K2CO3 vs NaH) solvent_choice->base_choice Yes fail Issue Persists solvent_choice->fail No, already using success Yield Improved base_choice->success Yes base_choice->fail No, already strong

Technical Support Center: Enhancing the Biological Activity of 2-Amino-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the 2-Amino-8-methoxyquinazoline scaffold. This versatile heterocyclic compound serves as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2][3] Its core structure offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and strategically enhance the biological activity of their this compound derivatives.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What is the significance of the this compound scaffold in drug discovery?

A1: The quinazoline scaffold is a key component in numerous clinically approved drugs, particularly tyrosine kinase inhibitors like gefitinib and erlotinib.[2][4] The 2-amino group provides a crucial hydrogen bond donor/acceptor site for interaction with biological targets, while the 8-methoxy group can influence the compound's conformation and metabolic stability. Its rigid bicyclic structure provides a solid foundation for building high-affinity ligands.

Q2: What are the primary therapeutic areas being explored with this scaffold?

A2: The primary focus has been on oncology, with many derivatives targeting protein kinases such as EGFR, VEGFR, and Aurora kinases.[5][6][7] Additionally, the quinazoline core has been investigated for a wide spectrum of other biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1]

Q3: What are the key positions on the this compound ring for chemical modification?

A3: The most commonly modified positions are the 2-amino group, and the C4, C6, and C7 positions. The 2-amino group can be N-alkylated or N-arylated.[8][9] The C4 position is often substituted with anilino or other aryl/heteroaryl groups, which is critical for the activity of many kinase inhibitors.[5][10] The C6 and C7 positions are frequently modified to improve potency and solubility.[5][10]

Section 2: Troubleshooting Guide - Enhancing Biological Activity

This section addresses specific issues you may encounter during your research and provides actionable strategies grounded in established medicinal chemistry principles.

Q1: My lead compound shows modest potency. How can I strategically improve its activity?

A1: Enhancing potency requires a systematic exploration of the structure-activity relationship (SAR). Here are several proven strategies:

  • Modification at the C4-Position: For kinase inhibitors, the C4 position is paramount. Introducing substituted anilino or other heterocyclic moieties can lead to significant gains in potency. Consider exploring a variety of substituents on the C4-phenyl ring to probe for additional interactions within the ATP-binding pocket of your target kinase. For example, the introduction of a 4-anilino group with specific substitutions is a common strategy for potent EGFR inhibitors.[5][10]

  • Substitution at C6 and C7 Positions: The addition of small, electron-donating groups at the C6 and C7 positions can increase the electron density of the quinazoline ring system, potentially enhancing interactions with the target.[10] Bulky substituents at these positions have also been shown to increase potency in some cases.[5]

  • N-Alkylation of the 2-Amino Group: Modifying the 2-amino group can alter the compound's hydrogen bonding capacity and steric profile. However, SAR studies on similar scaffolds suggest that an alkylated nitrogen can be important for inhibitory activity in certain target classes.[9]

  • Molecular Hybridization: Consider linking the quinazoline scaffold to another pharmacophore known to have activity against your target or a related one. This strategy has been used to create multi-target inhibitors.[2][11]

Q2: My compound has excellent in vitro potency but poor aqueous solubility, hindering further development. What can I do?

A2: Poor solubility is a common challenge for rigid, aromatic scaffolds like quinazolines.[12][13] Here’s a troubleshooting workflow:

  • Initial Formulation Attempts:

    • Co-solvents: Prepare a concentrated stock in a water-miscible organic solvent like DMSO.[12] When diluting into aqueous buffers for assays, you can add a small percentage (1-5% v/v) of co-solvents such as ethanol or PEG to reduce the polarity of the system.[12][14]

    • pH Adjustment: If your compound has ionizable groups (like the 2-amino group), adjusting the pH of the buffer can significantly increase solubility. Weakly basic quinazolines are often more soluble at a lower, more acidic pH.[12]

  • Structural Modifications:

    • Incorporate Polar Groups: Introduce polar functional groups, such as morpholine, piperazine, or short alkoxy chains with terminal hydroxyl groups, often at the C6 or C7 positions. These groups can increase hydrogen bonding with water.

    • Ionizable Groups: Adding a basic amine (e.g., via a piperazine linker) will allow for salt formation, which dramatically improves aqueous solubility.

  • Advanced Formulation Strategies:

    • Cyclodextrins: Use cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes. These complexes encapsulate the hydrophobic parts of your molecule, presenting a more hydrophilic exterior to the aqueous environment.[14][15]

    • Solid Dispersions: Create a solid dispersion by dissolving your compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a common solvent and then removing the solvent. This technique disperses the drug at a molecular level, often in an amorphous state, which enhances the dissolution rate.[14][16]

Q3: How can I improve the selectivity of my compound to reduce off-target effects?

A3: Achieving selectivity is crucial for minimizing toxicity. This is often an iterative process of structural modification and biological testing.

  • Exploit Unique Features of the Target's Active Site: Analyze the crystal structure of your primary target and compare it to closely related off-targets. Look for unique pockets or residues that can be targeted with specific functional groups on your inhibitor. For example, some kinase inhibitors achieve selectivity by interacting with specific residues outside the highly conserved ATP-binding region.

  • Introduce Steric Hindrance: Carefully planned additions of bulky groups can prevent your compound from binding to the smaller active sites of off-target proteins while still allowing it to fit into the intended target's active site.

  • Conformational Restriction: Introducing rigidity into flexible side chains (e.g., by using cyclic structures instead of linear alkyl chains) can lock the molecule into a conformation that is favorable for binding to the desired target but not to off-targets.

Q4: I'm concerned about potential metabolic liabilities. What are the common metabolic hotspots on this scaffold and how can I address them?

A4: Quinazoline scaffolds can be subject to metabolic modifications by cytochrome P450 enzymes.

  • Methoxy Group Metabolism: The 8-methoxy group can be a site for O-demethylation. If this is found to be a major metabolic pathway leading to inactive metabolites, you could consider replacing the methoxy group with a metabolically more stable group, such as a fluoro or chloro substituent.

  • Oxidation of the Quinazoline Ring: Unsubstituted positions on the aromatic rings can be susceptible to hydroxylation. Blocking these positions with small, stable groups like fluorine can prevent this.

  • N-dealkylation: If you have introduced alkyl chains on the 2-amino group, these can be sites for N-dealkylation.

To address these, you would typically perform a metabolic stability assay using liver microsomes. If instability is observed, synthesize analogs with modifications at the suspected metabolic hotspots and re-test.

Section 3: Experimental Protocols

Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling at a Halogenated Quinazoline Core

This protocol describes a general method for introducing aryl or heteroaryl groups at a pre-functionalized (e.g., bromo- or chloro-substituted) position on the quinazoline scaffold, a powerful C-C bond-forming reaction.[17][18][19][20][21]

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., DME, Toluene, or DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated quinazoline, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.2: Regioselective N-alkylation of the 2-amino group

This protocol provides a method for the direct N-alkylation of the exocyclic 2-amino group.[8]

Materials:

  • This compound (1.0 eq)

  • Alcohol (as the alkylating agent, 2.0-3.0 eq)

  • Iridium catalyst (e.g., [Cp*IrCl₂]₂, 1-2 mol%)

  • Base (e.g., NaOH or KOH, 1.5 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Argon or Nitrogen atmosphere

Procedure:

  • In an inert atmosphere glovebox or using Schlenk technique, add the this compound, iridium catalyst, and base to a reaction vessel.

  • Add the anhydrous solvent, followed by the alcohol.

  • Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography to obtain the N-alkylated product.

  • Confirm the structure and purity using NMR and mass spectrometry.

Protocol 3.3: General In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method to determine the IC₅₀ value of a test compound against a specific protein kinase.[22][23][24]

Materials:

  • Recombinant protein kinase

  • Specific peptide substrate for the kinase

  • ATP (at or near the Kₘ concentration for the kinase)

  • Test compound (serially diluted in DMSO)

  • Kinase assay buffer (containing MgCl₂)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettor and a plate reader with luminescence detection capability

Procedure:

  • Prepare serial dilutions of your this compound derivative in DMSO. Then, dilute these into the kinase assay buffer.

  • In the wells of the microplate, add the kinase and the test compound at various concentrations. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30 °C or 37 °C).

  • Stop the reaction and quantify the remaining ATP by adding the luminescence-based detection reagent. This reagent depletes the remaining ATP and uses it in a luciferase reaction to generate a light signal.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. A higher signal indicates more ATP remaining, and thus, greater inhibition of the kinase.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Section 4: Data Interpretation & Visualization

Table 1: Example Structure-Activity Relationship (SAR) Data for C4-Substituted Analogs

This table illustrates how systematic modifications can impact the potency of a hypothetical series of this compound derivatives targeting Kinase X.

Compound IDR Group at C4-AnilinoKinase X IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)Aqueous Solubility (µg/mL)
LEAD-01 -H85015.2< 1
ANALOG-A 3-chloro2505.1< 1
ANALOG-B 3-methoxy450.82.5
ANALOG-C 3-ethynyl150.2< 0.5
ANALOG-D 3-methoxy-4-morpholino551.225.0

Analysis: The data suggests that substitution at the meta-position of the C4-anilino ring is beneficial for potency (LEAD-01 vs. A, B, C). Introducing a small, lipophilic ethynyl group (ANALOG-C) provides the highest enzymatic potency, but solubility remains an issue. Adding a polar morpholino group (ANALOG-D) slightly reduces potency compared to the best analog but significantly improves aqueous solubility, representing a good balance of properties for further development.

Diagrams

G cluster_0 Lead Optimization Workflow A Initial Hit (this compound) B Synthesize Analog Library (Vary R1, R2, R3) A->B SAR Plan C In Vitro Screening (Potency, Selectivity) B->C Test Analogs D ADME-Tox Profiling (Solubility, Metabolism, Cytotoxicity) C->D Prioritize Potent Hits D->B Iterative Design E Identify Lead Candidate D->E Good Profile? F In Vivo Efficacy Studies E->F

Caption: A typical iterative workflow for lead optimization.

G cluster_scaffold Key Modification Sites cluster_nodes Scaffold R1 C4-Position (Anilino, etc.) R2 2-Amino Group (N-Alkylation) R3 C6/C7-Positions (Solubilizing Groups)

Caption: Key modification points on the quinazoline scaffold.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) P Autophosphorylation RTK->P ATP Hydrolysis Compound Quinazoline Inhibitor Compound->RTK Binds to ATP Pocket Compound->P Inhibits ATP ATP ATP->RTK Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Downstream Activates Response Cell Proliferation & Survival Downstream->Response

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Section 5: References
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (n.d.). ScienceDirect. Retrieved January 9, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ACS Publications. Retrieved January 9, 2026, from [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • ALUMINA CATALYST: SYNTHESIS OF NOVEL QUINAZOLINE DERIVATIVES AND THEIR SOLUBILITY INCREASES THROUGH INCLUSION WITH β-CYCLODEXTRIN. (n.d.). International Journal of Applied Pharmaceutics. Retrieved January 9, 2026, from [Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. (2024). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). DovePress. Retrieved January 9, 2026, from [Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. (2024). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved January 9, 2026, from [Link]

  • In vitro kinase assay. (2023). protocols.io. Retrieved January 9, 2026, from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Development of a new series of thiazolo-quinazoline inhibitors targeting Aurora kinase. (2004). American Association for Cancer Research. Retrieved January 9, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved January 9, 2026, from [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4-Oxoquinazoline and Their 2,4-DNP Derivatives. (n.d.). International Journal for Multidisciplinary Research. Retrieved January 9, 2026, from [Link]

  • Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. (2024). ResearchGate. Retrieved January 9, 2026, from [Link]

  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. (n.d.). University of Washington Tacoma. Retrieved January 9, 2026, from [Link]

  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. (n.d.). UW Tacoma Digital Commons. Retrieved January 9, 2026, from [Link]

  • N-alkylation of quinazolinone derivative 2. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). HETEROCYCLES. Retrieved January 9, 2026, from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. (2020). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Chemistry and Pharmacology of Quinazoline Scaffolds-a review. (2024). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Strategies for Enhancing CNS Penetration of 2-Amino-8-methoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for medicinal chemists and drug development professionals. This guide provides in-depth, experience-driven answers to common challenges encountered when modifying the 2-amino-8-methoxyquinazoline scaffold to achieve optimal Central Nervous System (CNS) penetration. Our focus is on the "why" behind experimental choices, ensuring a robust and logical approach to your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound lead compound shows excellent in vitro potency but has poor brain-to-plasma ratio. What are the likely initial hurdles?

A1: This is a classic and often frustrating scenario in CNS drug discovery. The initial roadblocks for a polar scaffold like this compound are typically rooted in its inherent physicochemical properties, which are often at odds with the stringent requirements for crossing the blood-brain barrier (BBB).

The primary challenges are likely:

  • High Polarity and Hydrogen Bonding Capacity: The 2-amino group and the methoxy group's oxygen are significant hydrogen bond donors and acceptors. This increases the molecule's interaction with water, making it difficult to partition into the lipid-rich environment of the BBB endothelial cell membranes. Molecules with a high number of hydrogen bonds generally exhibit poor passive diffusion across the BBB.[1][2]

  • High Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule occupied by polar atoms (typically nitrogen and oxygen).[2] A high PSA is strongly correlated with poor BBB penetration. For CNS drugs, a PSA of less than 90 Ų is generally considered a good target.[1] The this compound core itself contributes significantly to the overall PSA.

  • Potential for P-glycoprotein (P-gp) Efflux: The this compound scaffold may be a substrate for efflux transporters like P-glycoprotein (P-gp) located at the BBB.[3][4] These transporters actively pump drugs out of the brain endothelial cells and back into the bloodstream, severely limiting brain exposure.[3][4]

Q2: What are the key physicochemical parameters I should focus on optimizing for my this compound analogs?

A2: To systematically improve CNS penetration, you should focus on a multi-parameter optimization approach. The key is to find a balance, as improving one property can sometimes negatively impact another (e.g., increasing lipophilicity can decrease solubility).

Here's a prioritized list of parameters to measure and optimize:

ParameterTarget Range for CNS DrugsRationale & Key Considerations
Lipophilicity (LogP/LogD) 1 - 3Lipophilicity is a critical driver for passive diffusion across the BBB.[5][6] However, excessive lipophilicity can lead to increased metabolic liability, non-specific binding, and poor solubility.[5]
Polar Surface Area (PSA) < 90 ŲA lower PSA generally correlates with better BBB penetration by reducing the energy required for desolvation to enter the lipid membrane.[1][7]
Molecular Weight (MW) < 450 DaSmaller molecules generally have better diffusion properties. While not a strict rule, keeping MW low is a good guiding principle.[2]
Hydrogen Bond Donors (HBD) ≤ 3Reducing the number of HBDs is a highly effective strategy to decrease polarity and improve permeability.[1][2]
Hydrogen Bond Acceptors (HBA) ≤ 7Similar to HBDs, minimizing HBAs reduces the molecule's interaction with water.[1]
Efflux Ratio (ER) < 2-3 in vitroA low efflux ratio in cell-based assays (e.g., MDCK-MDR1) indicates the compound is less likely to be a substrate for P-gp.[8]
Q3: What are some initial, high-impact modifications I can make to the this compound scaffold to test these principles?

A3: Starting with simple, well-understood modifications can provide rapid insights into the structure-activity relationship (SAR) for CNS penetration of your specific series.

Here are some initial strategies:

  • Masking the 2-Amino Group: The primary amine is a major contributor to polarity and is a strong hydrogen bond donor.

    • Alkylation: Introduce small alkyl groups (e.g., methyl, ethyl) to form secondary or tertiary amines. This will increase lipophilicity and reduce the HBD count.

    • Acylation: Form an amide. This replaces a strong HBD with a weaker one and can be used to introduce other functionalities.

  • Modifying the 8-Methoxy Group:

    • Bioisosteric Replacement: Replace the methoxy group with a less polar isostere like a fluorine or a methyl group. This can reduce polarity and potentially improve metabolic stability.

  • Introducing Lipophilic Groups:

    • Add small, lipophilic substituents to other positions on the quinazoline ring (e.g., positions 4, 5, 6, or 7). Halogens (F, Cl) or small alkyl groups are good starting points.

Q4: My modifications have improved lipophilicity, but CNS penetration is still low. What should I investigate next?

A4: This is a common scenario that often points towards two key issues: P-glycoprotein (P-gp) efflux or the formation of intramolecular hydrogen bonds that are not conducive to BBB penetration.

Troubleshooting Steps:

  • Assess P-gp Efflux:

    • Protocol: Run an in vitro P-gp substrate assay using a cell line that overexpresses the transporter, such as MDCK-MDR1 or Caco-2 cells.[8]

    • Interpretation: An efflux ratio (ER) significantly greater than 2 suggests your compound is a P-gp substrate.[8]

    • Mitigation Strategies:

      • Reduce H-bond donors: P-gp substrates often have a higher number of HBDs.

      • Increase rigidity: Adding conformational constraints can sometimes disrupt the recognition by P-gp.

      • Strategic placement of polar groups: Introducing a polar group in a specific location can sometimes disrupt the interaction with the transporter.

  • Investigate Intramolecular Hydrogen Bonding (IHB):

    • Concept: Creating an intramolecular hydrogen bond can "hide" polar groups, effectively reducing the molecule's PSA and improving its permeability.[9][10][11]

    • How to Promote Favorable IHB:

      • Introduce a hydrogen bond acceptor in close proximity to a hydrogen bond donor. For example, a substituent at the N1 position could form an IHB with the 2-amino group.

    • Experimental Verification: Use techniques like NMR spectroscopy to confirm the presence of an IHB.[10]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a quick and high-throughput method to assess the passive permeability of your compounds.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., Corning Costar)

  • Dodecane

  • Lecithin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (e.g., propranolol - high permeability, theophylline - low permeability)

Procedure:

  • Prepare the artificial membrane solution: Dissolve lecithin in dodecane at a concentration of 10 mg/mL.

  • Coat the filter plate: Add 5 µL of the lecithin/dodecane solution to each well of the filter plate. Allow the solvent to evaporate.

  • Prepare the acceptor plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the donor plate: Dissolve test compounds and controls in PBS to a final concentration of 100 µM. Add 150 µL of the compound solution to each well of the coated filter plate.

  • Assemble the PAMPA sandwich: Place the filter plate on top of the acceptor plate.

  • Incubate for 4-16 hours at room temperature with gentle shaking.

  • After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the permeability coefficient (Pe).

Protocol 2: In Vivo Rodent Brain-to-Plasma Ratio (Kp) Determination

This is the gold standard for assessing CNS penetration in a living organism.

Procedure:

  • Administer the test compound to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).

  • At a predetermined time point (e.g., 1 or 2 hours post-dose), collect blood samples via cardiac puncture into heparinized tubes.

  • Immediately following blood collection, perfuse the animals with saline to remove blood from the brain tissue.

  • Harvest the brains and homogenize them in a suitable buffer.

  • Process the blood samples to obtain plasma.

  • Extract the compound from both the plasma and brain homogenate.

  • Quantify the concentration of the compound in both matrices using LC-MS/MS.

  • Calculate the brain-to-plasma ratio (Kp) = [Concentration in brain] / [Concentration in plasma].

Visualizing Key Concepts

The Blood-Brain Barrier Challenge

BBB_Challenge cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Compound_Blood This compound (High PSA, HBDs) Endothelial_Cell Endothelial Cell Compound_Blood->Endothelial_Cell Passive Diffusion (Difficult) Pgp P-gp Efflux Pump Endothelial_Cell->Pgp Efflux Substrate? Compound_Brain Therapeutic Target Endothelial_Cell->Compound_Brain Successful Penetration Pgp->Compound_Blood Pumped Out

Caption: The journey of a drug from the bloodstream to the brain.

Workflow for Improving CNS Penetration

CNS_Workflow Start Start: Potent but Poorly Penetrant Lead Analyze Analyze Physicochemical Properties (LogP, PSA, HBD) Start->Analyze Hypothesize Hypothesize Modifications (e.g., Mask HBD, Reduce PSA) Analyze->Hypothesize Synthesize Synthesize Analogs Hypothesize->Synthesize Assay_In_Vitro In Vitro Assays (PAMPA, P-gp Efflux) Synthesize->Assay_In_Vitro Decision Improved Properties? Assay_In_Vitro->Decision Assay_In_Vivo In Vivo Rodent Study (Brain-to-Plasma Ratio) Decision->Assay_In_Vivo Yes Reiterate Re-evaluate & Refine Hypothesis Decision->Reiterate No Success Optimized CNS Candidate Assay_In_Vivo->Success Reiterate->Hypothesize

Caption: An iterative workflow for optimizing CNS drug candidates.

References

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed.
  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. PubMed.
  • Breaking barriers: Medicinal chemistry strategies and advanced in-silico approaches for overcoming the BBB and enhancing CNS penetration. PubMed.
  • New prodrug approach enhances drug delivery to brain cells. News-Medical.Net.
  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI.
  • Current approaches to enhance CNS delivery of drugs across the brain barriers. Dove Press.
  • Improving drug delivery to the brain: the prodrug approach. ResearchGate.
  • Prodrug Approaches for CNS Delivery. PubMed Central.
  • The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. ResearchGate.
  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. ACS Publications.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ACS Publications.
  • Experimental Models to Study the Functions of the Blood–Brain Barrier. PubMed Central.
  • Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. Springer.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications.
  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar.
  • Utilization of an intramolecular hydrogen bond to increase the CNS penetration of an NK(1) receptor antagonist. PubMed.
  • In vitro P-glycoprotein efflux ratio can predict the in vivo brain penetration regardless of biopharmaceutics drug disposition classification system class. PubMed.
  • Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. PubMed Central.
  • Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing.
  • Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific.
  • Improving drug delivery to the brain: the prodrug approach. Taylor & Francis Online.
  • P-glycoprotein trafficking as a therapeutic target to optimize CNS drug delivery. PubMed Central.
  • Computational Strategies to Predict Effect of P-Glycoprotein Transporter Efflux and Minimize its Impact on the Penetration of Drugs into the Central Nervous System (CNS). Bentham Science Publishers.
  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. Frontiers.
  • Hydrogen-Bonding Capacity and Brain Penetration. CHIMIA.
  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. ACS Publications.
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central.
  • Breaking Barriers: Medicinal Chemistry Strategies and Advanced In-Silico Approaches for Overcoming the BBB and Enhancing CNS Penetration. ResearchGate.
  • Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells. Springer.
  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Semantic Scholar.
  • Blood Brain Barrier Permeability Assay Background. Neuromics.
  • Structure−Brain Exposure Relationships. ACS Publications.
  • Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. MDPI.
  • What Has Polar Surface Area Ever Done for Drug Discovery?. ResearchGate.
  • Structure activity relationship of quinazoline derivatives as an anticonvulsant agent. ResearchGate.
  • (PDF) Theoretical study of structure, pK(a), lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives. ResearchGate.
  • The influence of lipophilicity in drug discovery and design. PubMed.
  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate.
  • The influence of lipophilicity in drug discovery and design. ResearchGate.
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PubMed Central.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI.
  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. ResearchGate.
  • Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. PubMed.
  • Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier for Treatment of Central Nervous System Infections. PubMed Central.
  • Chemistry and Pharmacology of Quinazoline Scaffolds-a review. ResearchGate.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.

Sources

Technical Support Center: Navigating Resistance to Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-based inhibitors. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the complex challenge of drug resistance. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose, understand, and potentially overcome resistance mechanisms encountered in your experiments.

Section 1: Understanding the Landscape of Resistance

Quinazoline-based compounds are a cornerstone of targeted cancer therapy, particularly as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] First-generation inhibitors like gefitinib and erlotinib showed significant efficacy in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations (e.g., Del19, L858R).[3] However, the emergence of acquired resistance, most commonly through the "gatekeeper" T790M mutation in EGFR, limits their long-term effectiveness.[1][3] This led to the development of second and third-generation inhibitors, such as osimertinib, designed to target these resistance mutations.[1][4]

Despite these advances, resistance remains a persistent challenge.[5] Mechanisms are broadly categorized as:

  • On-target alterations: Secondary or tertiary mutations in the target kinase (e.g., EGFR C797S mutation against osimertinib) that prevent inhibitor binding.[4][6]

  • Bypass pathway activation: Upregulation of alternative signaling pathways that circumvent the inhibited target, such as MET or HER2 amplification.[7][8]

  • Downstream pathway alterations: Mutations in components downstream of the target, like in the RAS/RAF/MEK/ERK pathway.[9][10]

  • Histologic transformation: Changes in tumor cell type, for instance, from NSCLC to small cell lung cancer.[7]

This guide will walk you through common experimental roadblocks and provide structured approaches to investigate these resistance mechanisms.

Section 2: Troubleshooting Guide - In Vitro Models

Issue 1: Gradual or Sudden Loss of Inhibitor Efficacy in a Previously Sensitive Cell Line

You've been treating an EGFR-mutant cancer cell line (e.g., HCC827, PC-9) with a quinazoline-based inhibitor, and you observe a rightward shift in the dose-response curve (increasing IC50) or complete loss of response.

Underlying Causality: This is the classic presentation of acquired resistance. The selective pressure of the inhibitor has likely led to the emergence of a subpopulation of cells with a resistance-conferring genetic or epigenetic alteration.[11][12]

dot graph TD { A[Start: Loss of Efficacy Observed] --> B{Initial Checks}; B --> C[Cell Line Authentication]; B --> D[Re-test Drug Potency]; B --> E[Mycoplasma Testing]; C --> F{Molecular Analysis}; D --> F; E --> F; F --> G[Sequence EGFR Kinase Domain]; F --> H[Assess Bypass Pathway Activation]; G --> I{T790M or other EGFR mutation detected?}; I -- Yes --> J[Switch to appropriate next-gen inhibitor]; I -- No --> H; H --> K[Western Blot for p-MET, p-HER2, etc.]; H --> L[FISH/NGS for MET/HER2 amplification]; K --> M{Bypass Pathway Activated?}; L --> M; M -- Yes --> N[Test combination therapy (e.g., EGFRi + METi)]; M -- No --> O[Investigate downstream pathways/other mechanisms]; }

Caption: Diagnostic workflow for loss of inhibitor efficacy.

Step-by-Step Protocol:

  • Initial Verification:

    • Cell Line Authentication: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification is a common source of experimental variability.

    • Inhibitor Potency: Prepare a fresh stock of the inhibitor and re-run a dose-response experiment on a new, low-passage vial of the parental (sensitive) cell line to confirm the drug's activity.[13]

    • Culture Contamination: Test for mycoplasma contamination, which can alter cellular responses to drugs.

  • Molecular Characterization of Resistant Cells:

    • On-Target Mutation Analysis:

      • Method: Extract genomic DNA from both your resistant and the parental sensitive cells. Perform Sanger sequencing or, for higher sensitivity, droplet digital PCR (ddPCR) or next-generation sequencing (NGS) to analyze the EGFR kinase domain (exons 18-21).[14][15][16]

      • Expected Outcome: Look for the appearance of known resistance mutations like T790M (for first-generation inhibitors) or C797S (for osimertinib).[4][12]

    • Bypass Pathway Analysis:

      • Method 1 (Phospho-protein analysis): Use Western blotting to probe for the activation (phosphorylation) of key bypass pathway proteins, such as MET, HER2, and AXL. Compare the resistant line to the parental line, both with and without inhibitor treatment.[17][18]

      • Method 2 (Gene Amplification): Perform fluorescence in situ hybridization (FISH) or use NGS to detect amplification of genes like MET or ERBB2 (HER2).[19][20][21] An increased gene copy number is a strong indicator of this resistance mechanism.[19]

Interpreting Results & Next Steps:

FindingLikely MechanismRecommended Next Step
EGFR T790M Mutation On-target resistance to 1st-gen inhibitorsSwitch to a third-generation inhibitor like osimertinib.[22]
MET Amplification Bypass pathway activationTest a combination of the EGFR inhibitor with a MET inhibitor (e.g., crizotinib, capmatinib).[7][23]
No EGFR mutation or MET amp. Other bypass or downstream mechanismsExpand analysis to other RTKs (e.g., FGFR, AXL) or downstream pathways (e.g., KRAS, BRAF, PIK3CA mutations).[9][18][24]
Issue 2: Intrinsic (Primary) Resistance in a New Cell Line Expected to be Sensitive

You are testing a quinazoline-based EGFR inhibitor on a cell line reported to have an activating EGFR mutation, but you observe a high IC50 value or no response.

Underlying Causality: Intrinsic resistance occurs when a tumor cell has a pre-existing mechanism that prevents the drug from working, even without prior exposure.[5] This can be due to co-occurring genetic alterations that activate downstream pathways, rendering the cell independent of EGFR signaling.[25]

dot graph TD { A[Start: Unexpected Primary Resistance] --> B{Verify Cell Line Genotype}; B --> C[Confirm Activating EGFR Mutation]; B --> D[Sequence for Co-occurring Mutations (KRAS, PIK3CA, PTEN loss)]; C -- Confirmed --> D; D --> E{Co-mutation Found?}; E -- Yes --> F[Hypothesize Resistance Mechanism]; F --> G[Test with Combination Therapy]; E -- No --> H[Investigate Other Mechanisms (e.g., transporter expression, BIM polymorphism)]; }

Caption: Workflow for investigating primary resistance.

Step-by-Step Protocol:

  • Genomic Verification:

    • Method: Perform targeted NGS on the cell line's DNA to confirm the presence of the activating EGFR mutation and simultaneously screen for other known resistance-conferring mutations in genes like KRAS, BRAF, PIK3CA, or loss of the tumor suppressor PTEN.[18][26]

    • Rationale: The PI3K/AKT and MAPK pathways are major downstream effectors of EGFR.[27] Mutations that constitutively activate these pathways (like KRAS mutations or PTEN loss) can make the cell insensitive to EGFR inhibition.[25][26]

  • Pathway Activity Analysis:

    • Method: Use Western blotting to assess the baseline phosphorylation status of key downstream signaling nodes like AKT and ERK in your cell line compared to a known sensitive cell line.

    • Interpretation: If AKT or ERK phosphorylation remains high even after treatment with the EGFR inhibitor, it strongly suggests that these pathways are being activated by an EGFR-independent mechanism.[17][18]

Interpreting Results & Next Steps:

FindingLikely MechanismRecommended Next Step
Co-occurring KRAS mutation Downstream pathway activationEGFR inhibitors are unlikely to be effective. Consider inhibitors targeting the MAPK pathway (e.g., MEK inhibitors).
PTEN Loss / PIK3CA mutation Downstream pathway activationExplore combination therapy with a PI3K/AKT pathway inhibitor.[26]
No obvious co-mutation Other mechanismsConsider investigating BIM polymorphism (impairs apoptosis) or expression of drug efflux pumps (e.g., ABCG2).[7][28]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I generate a drug-resistant cell line in the lab?

A1: The most common method is through chronic, dose-escalating exposure.[11][29]

  • Start: Culture the sensitive parental cell line in the presence of the quinazoline inhibitor at a concentration close to its IC20-IC30.

  • Escalate: Once the cells resume normal proliferation, gradually increase the drug concentration. This process can take several months.[11]

  • Isolate: Once the culture can withstand a high concentration of the drug (e.g., >1 µM), you can isolate single-cell clones to establish stable resistant lines.

  • Characterize: It is crucial to then characterize the resistance mechanism(s) in your newly generated line using the diagnostic workflows described above.

Q2: My Western blot shows that the EGFR inhibitor is reducing p-EGFR, but the cells are still proliferating. What's happening?

A2: This is a classic sign of bypass pathway activation or downstream pathway mutation.[7] While you have successfully inhibited your primary target (EGFR), the cells are using an alternative route to activate pro-survival signaling.

  • Action: Perform a phospho-receptor tyrosine kinase (RTK) array to get a broad overview of which other receptors might be activated. Follow up with Western blots for specific candidates like p-MET or p-HER2 and investigate for underlying gene amplifications.[8] Also, check for mutations in downstream effectors like KRAS and PIK3CA.[9]

Q3: What is the best method to detect the T790M mutation?

A3: The choice of method depends on the expected abundance of the mutation.

  • Sanger Sequencing: Suitable for detecting mutations in clonal populations (e.g., a stable resistant cell line) where the mutant allele frequency is high (>10-20%).

  • ddPCR or ARMS-PCR: These are highly sensitive methods ideal for detecting low-frequency mutations (down to 0.01%) in heterogeneous samples, such as patient plasma (liquid biopsy) or early-stage resistant cultures.[14][16][30]

  • NGS: Provides comprehensive information, allowing for the detection of T790M as well as other potential resistance mutations across a panel of genes simultaneously.[15][21]

Q4: Can I use combination therapies to prevent resistance from developing?

A4: This is an active area of research. Preclinical data suggests that upfront combination therapy, such as co-targeting EGFR and MET, might delay or prevent the emergence of resistance in some models.[7][8] For example, combining an EGFR inhibitor with a MEK inhibitor has shown potential to prevent acquired resistance in certain contexts.[10] However, the optimal combinations and the potential for increased toxicity are key considerations that must be carefully evaluated experimentally.[9]

References

  • Overcoming gefitinib/erlotinib-induced resistance by tumor suppressor fus1-mediated downregulation of met/akt signaling pathway in human lung cancer. (2008). AACR Journals.
  • Current Status of Methods to Assess Cancer Drug Resistance. (2011). PMC - NIH.
  • Mechanisms of resistance to EGFR tyrosine kinase inhibitors gefitinib/erlotinib and to ALK inhibitor crizotinib. (n.d.). PubMed.
  • Experimental approaches to study cancer drug resistance. A, in vitro... (n.d.).
  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience.
  • The quest to overcome resistance to EGFR-targeted therapies in cancer. (n.d.). PMC - NIH.
  • Mechanisms of resistance to osimertinib. (n.d.). PMC - PubMed Central.
  • Technical Support Center: Optimizing EGFR Inhibitor Concentration for Cell Culture Experiments. (n.d.). Benchchem.
  • Drug Resistance in Cancer: Mechanisms and Models. (n.d.).
  • Optimizing Osimertinib for NSCLC: Targeting Resistance and Exploring Combination Therapeutics. (n.d.). PMC - PubMed Central.
  • Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. (n.d.). PMC.
  • Overcoming the acquired resistance to gefitinib in lung cancer brain metastasis in vitro and in vivo. (2021). PMC - NIH.
  • Strategies to Overcome Resistance to Osimertinib in EGFR-Mut
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
  • Overcoming Erlotinib Resistance in EGFR Mutation–Positive Non–Small Cell Lung Cancer Cells by Targeting Survivin. (n.d.). AACR Journals.
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (n.d.). NIH.
  • The MEK/ERK/miR-21 Signaling Is Critical in Osimertinib Resistance in EGFR-Mutant Non-Small Cell Lung Cancer Cells. (n.d.). MDPI.
  • Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). (2020). PubMed.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH.
  • Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. (2023). PubMed.
  • Understanding Drug Resistance in Cancer: NFCR Research Focus. (2020).
  • A sensitive and practical method to detect the T790M mutation in the epidermal growth factor receptor. (n.d.). PMC - NIH.
  • MET overexpression and gene amplification in NSCLC: a clinical perspective. (2013). Dove Press.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • Study identifies MET amplification as driver for some non-small cell lung cancers. (2021). EurekAlert!.
  • MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting. (2021). NIH.
  • (PDF) MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting. (2025).
  • Noninvasive Detection of EGFR T790M in Gefitinib or Erlotinib Resistant Non-Small Cell Lung Cancer. (n.d.). PMC - NIH.
  • Mechanisms of resistance to EGFR tyrosine kinase inhibitors. (n.d.). ScienceOpen.
  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (n.d.). EMAN RESEARCH PUBLISHING.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). IntechOpen.
  • EGFR T790M detection rate in lung adenocarcinomas at baseline using droplet digital PCR and validation by ultra-deep next gener
  • Five Technologies for Detecting the EGFR T790M Mutation in the Circulating Cell-Free DNA of Patients With Non-small Cell Lung Cancer: A Comparison. (2019). PMC - NIH.
  • MET in Non-Small-Cell Lung Cancer (NSCLC): Cross 'a Long and Winding Road' Looking for a Target. (n.d.). PubMed Central.
  • How to Understand EGFR T790M Mutations | Dana-Farber Cancer Institute. (2012). YouTube.
  • Clinical strategies for acquired epidermal growth factor receptor tyrosine kinase inhibitor resistance in non-small-cell lung cancer p
  • Understanding resistance to EGFR inhibitors—impact on future treatment str
  • The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. (n.d.). PMC - PubMed Central.
  • Understanding Mechanisms of Resistance in the Epithelial Growth Factor Receptor in Non‐Small Cell Lung Cancer and the Role of Biopsy

Sources

Optimizing Catalyst Selection for 2-Amino-8-methoxyquinazoline Cross-Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for optimizing cross-coupling reactions involving the 2-Amino-8-methoxyquinazoline scaffold. This core is prevalent in medicinal chemistry, and its successful functionalization is often a critical step in synthesizing novel therapeutic agents. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.

Core Concepts: Understanding the Quinazoline Scaffold in Cross-Coupling

Before diving into troubleshooting, it's crucial to understand the inherent properties of the this compound substrate and how they influence catalyst selection.

Q: Why is catalyst and ligand selection so critical for this specific heterocyclic system?

A: The this compound structure presents unique challenges that necessitate careful catalyst system selection. The quinazoline ring contains multiple nitrogen atoms which can act as Lewis bases and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] Furthermore, the amino group can participate in side reactions if not properly accounted for. The goal is to select a ligand that is sterically bulky enough to prevent unwanted coordination from the heterocycle's nitrogens while being electron-rich enough to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2]

Q: What is the difference between using a palladium precatalyst versus generating the active catalyst in situ?

A: Generating a catalyst in situ typically involves mixing a palladium(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand. While cost-effective, this can lead to inconsistent generation of the active, monoligated Pd(0) species, which is crucial for many cross-coupling reactions.[1][3] Modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are air- and moisture-stable Pd(II) complexes that are designed to cleanly and quantitatively generate the active LPd(0) species under the reaction conditions.[1][4] This leads to greater reliability, lower catalyst loadings, and fewer side reactions, making them highly recommended for challenging substrates like polysubstituted quinazolines.[1][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction shows no conversion, or the yield is extremely low. What are the first troubleshooting steps?

A: Before altering the core catalyst system, always verify the fundamentals:

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can lead to catalyst decomposition (e.g., formation of palladium black) and undesirable side reactions like homocoupling.[1] Ensure your reaction vessel was properly purged by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.[1]

  • Solvent Purity and Degassing: Use anhydrous solvents. Oxygen dissolved in the solvent is a common source of failure. Solvents must be thoroughly degassed, preferably by three freeze-pump-thaw cycles or by sparging with an inert gas for 20-30 minutes.[1][6]

  • Reagent Purity: Impurities in starting materials, particularly the amine in Buchwald-Hartwig reactions, can poison the catalyst.[1] If necessary, purify reagents before use. The quality of the base is also critical; ensure it is finely powdered to maximize surface area and stored in a desiccator.[1]

  • Catalyst Generation: Confirm that your active catalyst, LPd(0), is being generated efficiently. If using a Pd(II) salt, pre-activating the mixture before adding it to the main reaction can sometimes improve results. However, the most reliable method is to use a well-defined precatalyst.[1][5]

Q: I've confirmed my setup is sound, but the yield remains poor. How should I approach optimizing the catalyst, ligand, and base?

A: This requires systematic screening. For challenging heterocyclic substrates, sterically hindered, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are typically the most successful.[3]

  • Ligand Screening: Start with a robust, general-purpose ligand like XPhos or SPhos. If these fail, consider ligands with different steric or electronic properties. For instance, RuPhos is often effective for particularly challenging substrates.[6]

  • Base Selection: The base is not merely a proton scavenger; it plays a critical role in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig reactions.[7][8] A common starting point is K₂CO₃ or Cs₂CO₃ for Suzuki reactions and NaOt-Bu or K₃PO₄ for Buchwald-Hartwig aminations. If your substrate has base-sensitive functional groups (e.g., esters, nitriles), a weaker base like K₃PO₄ or even an organic base may be necessary.[1][9]

  • Solvent Choice: Solvents like dioxane, toluene, and THF are common.[10] Sometimes a solvent screen is necessary, as solvent polarity can influence catalyst stability and reaction rates.

Issue 2: Formation of Key Side Products

Q: In my Suzuki-Miyaura reaction, I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

A: Protodeboronation is the undesired cleavage of the C-B bond by a proton source. To minimize this:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. The presence of excess water is a primary cause.[6]

  • Employ a Milder Base: Strong bases can accelerate this side reaction. Switching from a hydroxide base to a carbonate or phosphate may help.

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which are more resistant to premature decomposition.[6]

  • Lower the Temperature: If the desired reaction can proceed at a lower temperature, this will often slow the rate of protodeboronation.

Q: My reaction produces a significant amount of homocoupled biaryl product from my aryl halide or boronic acid. What is the cause?

A: Homocoupling is typically caused by the presence of oxygen.[1] The most effective solution is to rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration. Using a direct Pd(0) source or a precatalyst that efficiently generates Pd(0) can also help, as inefficient reduction of Pd(II) precatalysts can sometimes promote this pathway.[6]

Q: In a Buchwald-Hartwig amination, my primary amine is undergoing diarylation. How do I favor the desired monoarylation product?

A: Selectivity for monoarylation over diarylation is heavily influenced by the steric bulk of the ligand.[11] Bulky ligands create a crowded environment around the palladium center, which disfavors the binding of the bulkier primary arylamine product, thus preventing a second coupling event. Ligands like XPhos and the specifically designed KPhos have shown excellent selectivity for monoarylation, even with ammonia itself.[11]

Frequently Asked Questions (FAQs)

Q: What are the generally recommended starting conditions for a Suzuki-Miyaura coupling of an aryl bromide with this compound?

A: A robust starting point is crucial for initial trials. The table below provides a well-established set of conditions that can be further optimized.

Q: What are the best practices for setting up a Buchwald-Hartwig amination involving the this compound scaffold?

A: Given the potential for catalyst inhibition, using a high-performance precatalyst is strongly advised.

  • Glovebox Setup: If available, set up the reaction in a glovebox to ensure an oxygen- and moisture-free environment.

  • Order of Addition: In a reaction vial, add the aryl halide, the amine, the base, and a stir bar. Add the precatalyst and ligand (if not using a precatalyst).

  • Solvent Addition: Add the degassed solvent, seal the vial, and then bring it out of the glovebox to be heated.

  • Monitoring: Monitor the reaction by TLC or LC-MS to determine completion.

Q: How do I choose the correct palladium-to-ligand ratio?

A: For many modern cross-coupling reactions, the active catalytic species is a monoligated LPd(0) complex.[3] Therefore, a 1:1 or 1:1.2 ratio of Pd:Ligand is often optimal when using precatalysts.[3] When generating the catalyst in situ from a source like Pd₂(dba)₃, a slightly higher ligand ratio (e.g., 1:2.2 Pd:Ligand) might be used to ensure full coordination and stability. Excess ligand can sometimes be detrimental, slowing down the reaction.

Data Presentation: Recommended Starting Conditions

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Electrophile 2-Chloro or 2-Bromo-8-methoxyquinazoline (1.0 eq)Aryl/Heteroaryl Bromide or Chloride (1.0 eq)
Nucleophile Aryl/Heteroaryl Boronic Acid or Ester (1.2-1.5 eq)This compound (1.2 eq)
Pd Source XPhos Pd G3 (1-2 mol%) or Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (1-2 mol%)
Ligand (if not using precatalyst) XPhos (2-4 mol%)(if not using precatalyst) XPhos (2-4 mol%)
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq)NaOt-Bu or LHMDS (1.4-2.0 eq)
Solvent Dioxane/H₂O (e.g., 4:1) or TolueneToluene or Dioxane
Temperature 80-110 °C80-110 °C

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.[6]

  • Reagent Preparation: In a glovebox, add the 2-bromo-8-methoxyquinazoline (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), XPhos Pd G3 (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq) to a dry reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 5 mL of degassed toluene to the vial.

  • Reaction Execution: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

  • Stirring: Stir the reaction vigorously for the prescribed time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress periodically by taking a small aliquot (under inert atmosphere if possible) and analyzing by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 LPd(0) Active Catalyst OA_Complex L(Ar)Pd(II)-X Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition + Ar-X Trans_Complex L(Ar)Pd(II)-Ar' Transmetalation Complex OA_Complex->Trans_Complex Transmetalation + Ar'B(OR)₂ + Base Product_Complex L(Ar-Ar')Pd(II) Trans_Complex->Product_Complex Isomerization Product_Complex->Pd0 Reductive Elimination + Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

G start Low Yield (<10%) check_basics Verify Basics: - Inert Atmosphere - Degassed Solvent - Reagent Purity start->check_basics basics_ok Basics OK? check_basics->basics_ok fix_basics Address Setup Issues: - Re-degas solvent - Purify reagents - Improve inerting basics_ok->fix_basics No screen_ligand Screen Ligands (e.g., XPhos, SPhos, RuPhos) basics_ok->screen_ligand Yes fix_basics->check_basics ligand_ok Improvement? screen_ligand->ligand_ok screen_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) ligand_ok->screen_base No end Optimized Conditions ligand_ok->end Yes base_ok Improvement? screen_base->base_ok screen_solvent Screen Solvents (Toluene, Dioxane, THF) base_ok->screen_solvent No base_ok->end Yes screen_solvent->end

Caption: Systematic workflow for troubleshooting low-yield reactions.

References

  • BenchChem. (2025). Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions. BenchChem Technical Support.
  • Levin, M. D., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science.
  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
  • BenchChem. Optimizing Cross-Coupling Reactions: The Role of Specialty Ligands.
  • Bruno, N. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Mphahlele, M. J., & Maluleka, M. M. (2014).
  • Sikari, R., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
  • Deharkar, P., et al. (2021).
  • Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry.
  • Fors, B. P., et al. (2015). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Bruno, N. Cross-Coupling Reaction Guide. Sigma-Aldrich.
  • Denmark, S. E. (2002). The Mechanism of Pd-Catalyzed Amination. Controversy? And Conclusion? University of Illinois Urbana-Champaign.
  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • Organic Chemistry Explained. (2020).
  • Wikipedia. (2023).
  • Fallacara, D., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • Wikipedia. (2023). Suzuki reaction. [Link]
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chen, D. Y-K., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
  • NroChemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Reddit. (2018).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2019).
  • ResearchGate. (2024).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
  • American Chemical Society. (2021).

Sources

Technical Support Center: Strategies for Mitigating the Toxicity of 2-Amino-8-methoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of 2-Amino-8-methoxyquinazoline derivatives. This guide is designed to provide expert insights and practical, actionable solutions to common challenges encountered during the preclinical development of this important class of molecules. Our focus is on a proactive, integrated approach to understanding and mitigating toxicity, ensuring the advancement of safer, more effective therapeutic candidates.

I. Foundational Principles: Understanding the "Why" Behind the "How"

The this compound scaffold is a privileged structure in modern medicinal chemistry, frequently employed in the design of potent kinase inhibitors.[1] However, like many targeted therapies, off-target effects and inherent chemical properties can lead to toxicity, a primary cause of attrition in drug development. This guide is structured to address these challenges head-on, moving from predictive modeling to in vitro and in vivo assessment, with a constant focus on the structure-toxicity relationship (STR).

A critical initial step in any drug discovery program is to anticipate potential liabilities. For this compound derivatives, key considerations include:

  • On-target vs. Off-target Toxicity: Is the observed toxicity a result of exaggerated pharmacology at the intended target or engagement with unintended biomolecules?[2][3]

  • Physicochemical Properties: Poor solubility can lead to aggregation and non-specific effects, while high lipophilicity can contribute to off-target binding and phospholipidosis.[4]

  • Metabolic Activation: The metabolic fate of the molecule can significantly influence its toxicity profile, with the potential for formation of reactive metabolites.[5]

This guide will provide a framework for dissecting these contributing factors and implementing rational strategies for toxicity reduction.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

A. Early Stage & In Silico Assessment

Question 1: I am designing a new series of this compound derivatives. How can I predict potential toxicity liabilities before synthesis?

Answer: Proactive, in silico assessment is a cornerstone of modern drug discovery, enabling the early identification and mitigation of potential toxicity risks. Several freely available and commercial software tools can provide valuable insights:

  • General Toxicity Prediction: Web-based platforms like ProTox-3.0 and ToxiM can predict a range of toxicities, including carcinogenicity, mutagenicity, and organ toxicity, based on the chemical structure.[6][7]

  • Metabolic Lability: Tools such as SMARTCyp can predict sites of metabolism by cytochrome P450 enzymes, helping to identify potential metabolic "hotspots" that could lead to the formation of reactive metabolites.

  • ADMET Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictors can offer a broader view of the molecule's likely behavior in a biological system.[8]

Table 1: Recommended In Silico Tools for Preliminary Toxicity Assessment

Tool NameKey FeaturesAccess
ProTox-3.0 Predicts acute toxicity, organ toxicity, and toxicological pathways.[7]Free Web Server
ToxiM Predicts toxicity, aqueous solubility, and permeability.[6]Free Web Server
T.E.S.T. Estimates various toxicity endpoints using multiple QSAR methodologies.[8]Free Downloadable Software
admetSAR A comprehensive tool for predicting ADMET properties.[6]Free Web Server

It is crucial to remember that these are predictive models and should be used to guide experimental design rather than as a definitive assessment of toxicity.

Question 2: My in silico predictions suggest a potential for hepatotoxicity. What structural modifications to the this compound core could mitigate this risk?

Answer: While specific structure-toxicity relationships for 2-amino-8-methoxyquinazolines are not extensively documented, we can extrapolate from the broader class of quinazoline-based kinase inhibitors. Hepatotoxicity is a known concern for some small molecule kinase inhibitors. Here are some rational design strategies:

  • Reduce Lipophilicity: High lipophilicity (often correlated with a high cLogP) can increase the likelihood of non-specific binding and accumulation in hepatocytes. Consider introducing more polar functional groups to the periphery of the molecule, while maintaining on-target potency.

  • Block Metabolic Hotspots: If in silico tools or preliminary metabolism studies identify a specific site of metabolic activation (e.g., oxidation of an aromatic ring), consider blocking this position with a metabolically stable group, such as a fluorine atom.

  • Modulate the 2-Amino Group Substitution: The nature of the substituent on the 2-amino group can significantly impact the overall properties of the molecule. Exploring a range of substituents from small alkyl groups to more complex heterocycles can help to identify analogs with an improved therapeutic index.

  • Consider the 8-Methoxy Group: The 8-methoxy group can influence the electronic properties and metabolic stability of the quinazoline core. While it may be critical for on-target activity, exploring subtle modifications, such as replacing it with a difluoromethoxy group, could alter the metabolic profile and potentially reduce toxicity.

The following diagram illustrates a conceptual workflow for integrating in silico predictions into your design-make-test-analyze (DMTA) cycle.

in_silico_workflow cluster_design Design Phase cluster_predict In Silico Prediction cluster_analyze Analysis & Prioritization Initial Scaffold 2-Amino-8-methoxy quinazoline Scaffold Virtual Library Generate Virtual Library of Analogs Initial Scaffold->Virtual Library Toxicity Prediction Toxicity Prediction (ProTox-3.0, ToxiM) Virtual Library->Toxicity Prediction ADMET Prediction ADMET Prediction (admetSAR) Virtual Library->ADMET Prediction Metabolism Prediction Metabolism Prediction (SMARTCyp) Virtual Library->Metabolism Prediction Risk Assessment Assess Toxicity Risk & Identify Liabilities Toxicity Prediction->Risk Assessment ADMET Prediction->Risk Assessment Metabolism Prediction->Risk Assessment Prioritize Synthesis Prioritize Analogs for Synthesis Risk Assessment->Prioritize Synthesis Synthesis & In Vitro Testing Synthesis & In Vitro Testing Prioritize Synthesis->Synthesis & In Vitro Testing

Figure 1: In Silico Toxicity Prediction Workflow.
B. In Vitro Cytotoxicity Assays

Question 3: I am seeing high variability in my MTT assay results with my this compound derivatives. What are the likely causes and how can I troubleshoot this?

Answer: High variability in MTT assays is a common issue, often stemming from the physicochemical properties of the test compounds or technical aspects of the assay.

Troubleshooting Guide for MTT Assay Variability:

  • Compound Precipitation: this compound derivatives, like many kinase inhibitors, can have poor aqueous solubility. Precipitation of your compound in the cell culture medium will lead to inconsistent dosing and high well-to-well variability.

    • Solution: Visually inspect your dosing solutions under a microscope for precipitates. If observed, consider strategies to improve solubility, such as using a co-solvent (e.g., up to 0.5% DMSO in the final assay volume), or pre-complexing with a solubilizing agent like cyclodextrin.[9] It is also crucial to determine the kinetic solubility of your compound in the assay medium to ensure you are working below its solubility limit.

  • Incomplete Formazan Solubilization: The purple formazan crystals produced by viable cells must be fully dissolved before reading the absorbance.

    • Solution: After the MTT incubation, ensure complete removal of the medium without disturbing the formazan crystals. Add the solubilization solution (e.g., DMSO or an acidified isopropanol solution) and place the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[7][9]

  • Interference with MTT Reduction: Some compounds can directly interfere with the cellular reduction of MTT or the absorbance of the formazan product.

    • Solution: Run a cell-free control where your compound is added to the medium and MTT, to check for direct chemical reduction of MTT. Also, check if your compound has an intrinsic absorbance at the wavelength used to measure the formazan product (typically 570 nm).

Question 4: My MTT assay results suggest my compound is cytotoxic, but I want to confirm if it's inducing necrosis or apoptosis. What assay should I use?

Answer: The MTT assay measures metabolic activity and is an indirect measure of cell viability. To distinguish between different cell death mechanisms, it is essential to use complementary assays.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis.[10] A high LDH release in conjunction with a low MTT signal would suggest a necrotic or late apoptotic mechanism.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]

    • Annexin V-positive/PI-negative cells: Early apoptosis

    • Annexin V-positive/PI-positive cells: Late apoptosis/necrosis

    • Annexin V-negative/PI-positive cells: Necrosis

The following diagram illustrates the principles of the Annexin V/PI apoptosis assay.

apoptosis_assay cluster_cells Cell States cluster_staining Staining Viable Viable Cell (Annexin V-, PI-) Early Apoptosis Early Apoptotic Cell (Annexin V+, PI-) Viable->Early Apoptosis Apoptotic Stimulus Necrosis Necrotic Cell (Annexin V-, PI+) Viable->Necrosis Necrotic Stimulus Late Apoptosis Late Apoptotic/Necrotic Cell (Annexin V+, PI+) Early Apoptosis->Late Apoptosis Annexin V Annexin V-FITC (Binds to exposed phosphatidylserine) Annexin V->Early Apoptosis Annexin V->Late Apoptosis PI Propidium Iodide (PI) (Intercalates with DNA in permeable cells) PI->Late Apoptosis PI->Necrosis

Figure 2: Principles of Annexin V/PI Staining for Apoptosis Detection.
C. Off-Target Effects & In Vivo Studies

Question 5: My this compound derivative is potent against my target kinase, but shows toxicity in vivo that is not predicted by my in vitro cytotoxicity assays. What could be the cause?

Answer: Discrepancies between in vitro and in vivo toxicity are common and can arise from several factors that are not captured in simple cell-based assays.

  • Off-Target Kinase Inhibition: The human kinome consists of over 500 kinases, and achieving perfect selectivity is challenging. Your compound may be inhibiting other kinases that are structurally related to your target, leading to on-target toxicity in specific tissues where these off-target kinases are important.

    • Solution: A broad kinase panel screen (e.g., against 100+ kinases) is essential to understand the selectivity profile of your compound.[15] This can help to identify potential off-target liabilities and guide further structural modifications to improve selectivity.

  • Non-Kinase Off-Target Effects: Kinase inhibitors can also interact with non-kinase targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[3][16] For example, inhibition of the hERG potassium channel is a major cause of drug-induced cardiotoxicity.

    • Solution: An in vitro safety pharmacology panel, which screens your compound against a broad range of non-kinase targets, is a critical step in preclinical development.[2][9][15]

  • Metabolic Activation: Your compound may be converted to a toxic metabolite in vivo, particularly in the liver.

    • Solution: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolites of your compound. If a potentially reactive metabolite is identified, you can attempt to block the site of metabolism through chemical modification.[5]

Question 6: I need to conduct an acute in vivo toxicity study for my lead compound. What are the key parameters I should consider?

Answer: An acute in vivo toxicity study is a critical step to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.

Key Considerations for an Acute In Vivo Toxicity Study:

  • Animal Model: Typically, studies are conducted in two mammalian species, often a rodent (e.g., mouse or rat) and a non-rodent (e.g., dog or non-human primate).

  • Route of Administration: The route of administration should mimic the intended clinical route. An intravenous route should also be included if feasible, to assess the inherent toxicity of the compound.

  • Dose Levels: A range of doses should be tested, from a no-observed-adverse-effect-level (NOAEL) to a dose that induces clear toxicity.

  • Endpoints: Key endpoints to monitor include:

    • Mortality and clinical signs of toxicity (e.g., changes in behavior, appearance, body weight).

    • Hematology and clinical chemistry parameters to assess organ function (e.g., liver and kidney function).

    • Gross and microscopic pathology of major organs and tissues at the end of the study.

The following diagram provides a general workflow for an acute in vivo toxicity study.

in_vivo_toxicity_workflow Dose Range Finding Dose Range Finding Study (Small groups of animals) Main Study Main Acute Toxicity Study (Multiple dose groups, vehicle control) Dose Range Finding->Main Study Dosing Single Dose Administration (Intended and IV routes) Main Study->Dosing Observation 14-Day Observation Period (Clinical signs, body weight) Dosing->Observation Terminal Procedures Terminal Procedures (Blood collection, necropsy) Observation->Terminal Procedures Data Analysis Data Analysis & Reporting (MTD, target organs) Terminal Procedures->Data Analysis

Figure 3: General Workflow for an Acute In Vivo Toxicity Study.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key in vitro toxicity assays.

Protocol 1: MTT Cell Viability Assay

Objective: To assess the effect of a this compound derivative on cell viability by measuring mitochondrial metabolic activity.

Materials:

  • Cells of interest (e.g., a cancer cell line and a normal cell line)

  • Complete cell culture medium

  • 96-well clear, flat-bottom plates

  • This compound derivative stock solution (in 100% DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of solubilization solution to each well.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of blank wells (medium only) from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells seeded and treated in a 96-well plate as described in the MTT protocol.

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).

  • Lysis buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Prepare Controls: In separate wells, prepare the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with lysis buffer 45 minutes before the end of the experiment.

    • Medium Background: Medium only (no cells).

  • Sample Collection: After the compound incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the kit protocol) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution (if required by the kit) to each well.

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the kit protocol (typically 490 nm).

  • Data Analysis: Subtract the medium background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Protocol 3: Annexin V/PI Apoptosis Assay

Objective: To differentiate between viable, apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Cells treated with the this compound derivative.

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: After the desired treatment period, harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.

IV. Conclusion

Reducing the toxicity of this compound derivatives requires a multi-faceted and integrated approach. By combining in silico prediction with a carefully selected panel of in vitro assays and, ultimately, well-designed in vivo studies, researchers can gain a comprehensive understanding of the toxicity profile of their compounds. This knowledge enables the implementation of rational design strategies to mitigate toxicity while preserving or enhancing on-target potency, thereby increasing the probability of successfully advancing novel therapeutic candidates to the clinic.

V. References

  • Mphahlele, M. J., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3345.

  • Banerjee, P., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 52(W1), W213-W221.

  • Mostrag-Szlichtyng, A., & Worth, A. (2011). Review of Software Tools for Toxicity Prediction. JRC Publications Repository.

  • Jantová, S., et al. (1997). Relationships between the structure, cytotoxicity and hydrophobicity of quinazoline derivatives by quantitative structure-activity relationship. Folia Biologica, 43(2), 83-89.

  • Gupta, S., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 5, 81.

  • Banerjee, P., et al. (2024). ProTox-3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research.

  • BenchChem. (2025). Technical Support Center: Navigating Biological Assays with Quinazoline Derivatives. BenchChem.

  • Sharma, P., et al. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Journal of Cheminformatics, 16(1), 10.

  • Heer, J. P., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4385-4394.

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120.

  • Jantarat, C., et al. (2022). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules, 27(21), 7268.

  • Sharma, A., et al. (2021). Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models. Frontiers in Cardiovascular Medicine, 8, 730477.

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery.

  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting. Sigma-Aldrich.

  • Novartis. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review.

  • Peters, J., et al. (2023). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Pharmacology & Translational Science, 6(10), 1549-1563.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.

  • Bio-Rad. (n.d.). The Annexin V Apoptosis Assay. Bio-Rad.

  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.

  • Asati, V., & Mahapatra, D. K. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Discovery Technologies, 20(3), 1-17.

  • BenchChem. (2025). Addressing off-target effects of 4-aminoquinoline derivatives. BenchChem.

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

  • Thadathil, N., & Khan, I. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(12), e2352.

  • Vasudevan, A., et al. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 14(19), 4879-4882.

  • ResearchGate. (n.d.). Troubleshooting of the lactate dehydrogenase (LDH) assay. ResearchGate.

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 808.

  • Eweas, A. F., et al. (2018). Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. Journal of Chemical and Pharmaceutical Research, 10(5), 1-11.

  • Wasai, S. H., et al. (2023). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and their ADMET predictions. Computational Biology and Chemistry, 105, 107888.

  • Wang, S., et al. (2012). Synthesis and Biological Evaluation of Novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives as Potent Antitumor Agents. Archiv der Pharmazie, 345(11), 886-895.

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific.

  • CarnaBio USA, Inc. (2020). Recommendations for off-target profiling. CarnaBio USA, Inc.

  • Abcam. (n.d.). LDH assay kit guide: Principles and applications. Abcam.

  • Asati, V., & Mahapatra, D. K. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences, 25(4), 2248.

  • Chang, J.-B., et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 23(10), 2463.

  • Pelkonen, O., et al. (2021). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. Expert Opinion on Drug Metabolism & Toxicology, 17(1), 55-73.

  • Le, N. T., et al. (2015). Synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. Vietnam Journal of Chemistry, 53(5e12), 121-125.

  • Chen, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 74.

  • Kim, Y., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters, 48, 128249.

  • Glushkov, V. A., & Shchepochkin, A. V. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(19), 6296.

  • Kim, Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127490.

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in Experiments with 2-Amino-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-8-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges that can lead to poor reproducibility in experiments involving this compound. As Senior Application Scientists, we provide not only solutions but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of variability when working with this compound?

A1: The primary sources of poor reproducibility often stem from issues with the compound's solubility, stability, purity, and handling. The quinazoline scaffold, while common in many biologically active molecules, can present challenges.[1] The amino and methoxy groups on this compound introduce specific chemical properties that must be carefully managed.

Q2: How should I properly store this compound?

A2: Based on general safety data for related amino-quinoline compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Some quinoline derivatives are light-sensitive or air-sensitive, so storage under an inert atmosphere (like argon or nitrogen) and in an amber vial is a best practice to prevent degradation.[3][4]

Q3: Is this compound toxic?

A3: While a specific safety data sheet (SDS) for this compound was not found, related compounds like 8-aminoquinoline and 2-amino-8-hydroxyquinoline are classified as hazardous substances that can cause skin, eye, and respiratory irritation.[2][5] It is crucial to handle this compound in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers

Question: I am observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer, leading to inconsistent results. What is happening and how can I fix it?

Answer: This is a classic solubility problem common to many heterocyclic compounds like quinazolines.[7] Your compound is likely "crashing out" of solution as the percentage of the organic solvent (DMSO) decreases and the aqueous component increases. The 2-amino group on the quinazoline ring is basic and its ionization state, which significantly impacts solubility, is pH-dependent.

start Precipitation Observed ph_adjust Step 1: pH Adjustment Is the compound's pKa known? start->ph_adjust cosolvent Step 2: Introduce a Co-solvent (e.g., Ethanol, PEG) ph_adjust->cosolvent If pH adjustment is ineffective or not feasible for the assay surfactant Step 3: Use a Surfactant (e.g., Tween-20) cosolvent->surfactant If co-solvents affect assay components end Optimized Solubility surfactant->end If solubility is achieved

Caption: Workflow for troubleshooting compound precipitation.

  • pH Adjustment: The amino group on the quinazoline makes its solubility pH-dependent. Try adjusting the pH of your buffer. Lowering the pH will protonate the amino group, increasing its aqueous solubility. A buffer pH at least 2 units below the compound's pKa is a good starting point.[7]

  • Introduce a Co-solvent: If altering the pH is not compatible with your assay, consider adding a water-miscible organic co-solvent to the final assay buffer.[7] Start with low percentages (1-5% v/v) and increase cautiously.

Co-solventStarting Concentration (v/v)Notes
Ethanol1-5%Can impact enzyme activity at higher concentrations.
Propylene Glycol1-5%Generally well-tolerated in many cell-based assays.
Polyethylene Glycol (PEG 300/400)1-5%Can also help to prevent non-specific binding.
  • Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[7] Use a surfactant at a concentration above its critical micelle concentration (CMC). Polysorbate 20 (Tween-20) or Polysorbate 80 are commonly used in biological assays.[7]

Issue 2: Low or Variable Yields in Synthesis

Question: My synthesis of a this compound derivative is giving me inconsistent and low yields. What factors should I investigate?

Answer: Low yields in quinazoline synthesis are frequently traced back to issues with starting material purity, solvent choice, reaction temperature, or the choice of base.[8][9] The reaction pathway can be sensitive to these conditions, potentially favoring the formation of byproducts.[8]

start Low Synthesis Yield purity Step 1: Verify Starting Material Purity (NMR, LC-MS) start->purity solvent Step 2: Screen Solvents (Polar vs. Non-polar) purity->solvent If purity is confirmed temp Step 3: Optimize Temperature (Screen different temperatures) solvent->temp If solvent change is ineffective base Step 4: Evaluate Base Strength temp->base If temperature optimization fails end Improved Yield base->end If yield improves

Caption: Decision tree for optimizing quinazoline synthesis.

  • Solvent Polarity: The choice of solvent is critical. Non-polar solvents can sometimes lead to the formation of unwanted benzimidazole byproducts.[8] Switching to a polar aprotic solvent like DMF or DMSO, or a polar protic solvent like ethanol, can significantly improve the yield of the desired quinazoline.[9]

  • Reaction Temperature: Many quinazoline syntheses require heating to overcome activation energy barriers.[9] If you are running the reaction at room temperature, try screening higher temperatures (e.g., 50 °C, 80 °C, 120 °C) while monitoring the reaction progress by TLC or LC-MS.[9]

  • Base Strength: If your reaction involves a deprotonation step, the base may not be strong enough for an efficient reaction, leading to low conversion.[8] Consider using a stronger base if applicable to your specific synthetic route.

  • Inert Atmosphere: If your starting materials or intermediates are susceptible to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative degradation products and improve the yield.[9]

Issue 3: Inconsistent Biological Activity or Assay Interference

Question: I'm seeing high variability in my biological assay results with different batches of this compound. What could be the cause?

Answer: This issue often points to problems with compound purity, degradation over time, or direct interference with the assay technology. The methoxy group, in particular, can be a site for metabolic activity in cell-based assays, potentially converting the parent compound into metabolites with different activities.

  • Verify Compound Purity and Identity:

    • Technique: Use LC-MS and ¹H NMR to confirm the identity and purity of each batch of your compound.

    • Rationale: Impurities from the synthesis can have their own biological activity or interfere with the assay, leading to inconsistent results. A purity of >95% is generally recommended for in vitro assays.

  • Assess Compound Stability in Assay Media:

    • Experiment: Incubate this compound in your complete assay media (including any cells or proteins) at the assay temperature (e.g., 37°C).

    • Analysis: At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot and analyze it by LC-MS to quantify the amount of the parent compound remaining.

    • Rationale: This will reveal if the compound is degrading under the assay conditions. Thermal degradation or metabolism by cellular enzymes can reduce the effective concentration of your compound over the course of the experiment.[10]

  • Control for Assay Interference:

    • Experiment: Run control experiments without the biological target (e.g., enzyme or cell) to check if your compound interferes with the assay signal (e.g., fluorescence, luminescence).

    • Rationale: Many heterocyclic compounds are known to interfere with certain assay technologies. This is a critical step to ensure that the observed activity is due to the intended biological interaction.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem.
  • Thermo Fisher Scientific. (2010).
  • Souers, A. J., et al. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 1. Bioorganic & Medicinal Chemistry Letters, 14(19), 4873-7.
  • Vasudevan, A., et al. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 14(19), 4879-82.
  • Owolabi, B. J., & Olarinoye, M. O. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4).
  • ChemBK. (2024). 2-AMINO-8-HYDROXYQUINOLINE - Physico-chemical Properties.
  • MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines.
  • Angene International Limited. (2025). This compound|CAS 708-15-6.
  • PubChem. (n.d.). 2-Amino-8-quinolinol.
  • Carbogen Amcis. (n.d.). Synthesis of 2-Amino-8-hydroxyquinoline.
  • Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • Google Patents. (n.d.).
  • Lepaumier, H., et al. (2011). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 50(18), 10639-10646.
  • Kostova, B., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Polymers, 15(15), 3241.
  • WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.

Sources

Technical Support Center: Resolving Impurities in 2-Amino-8-methoxyquinazoline Samples

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-8-methoxyquinazoline. As a critical building block in pharmaceutical synthesis, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurities, drawing upon established principles of organic chemistry and analytical science.

Troubleshooting Guide: A Proactive Approach to Impurity Resolution

Unexpected peaks, inconsistent results, or sample discoloration can derail experiments. This section provides a systematic approach to identifying and resolving common impurity-related issues encountered with this compound.

Issue 1: Unexpected Peaks Observed in the HPLC Chromatogram

Scenario: Your HPLC analysis of a this compound sample reveals additional peaks that are not attributable to the main compound or the solvent blank.

Root Cause Analysis & Solution Workflow:

The appearance of unexpected peaks can stem from several sources: impurities from the synthesis, degradation products, or contamination. A logical, stepwise investigation is crucial for accurate identification and resolution.

Workflow for Investigating Unexpected HPLC Peaks

G start Unexpected Peak(s) in HPLC check_synthesis Review Synthesis Route: - Starting Materials - Intermediates - Byproducts start->check_synthesis check_degradation Consider Degradation: - Sample Age - Storage Conditions - Exposure to Light/Air start->check_degradation lc_ms_analysis Perform LC-MS Analysis check_synthesis->lc_ms_analysis check_degradation->lc_ms_analysis compare_mw Compare Molecular Weights with Predicted Impurities lc_ms_analysis->compare_mw forced_degradation Conduct Forced Degradation Study compare_mw->forced_degradation If no match remediation Implement Remediation Strategy: - Re-synthesis - Re-purification - Optimize Storage compare_mw->remediation If match found match_rt Match Retention Times (RT) with Stressed Samples forced_degradation->match_rt nmr_analysis Isolate & Perform NMR for Structural Elucidation match_rt->nmr_analysis If structure is unknown match_rt->remediation If match found nmr_analysis->remediation

Caption: A decision-tree workflow for identifying the source of unexpected peaks in an HPLC chromatogram.

Step-by-Step Troubleshooting Protocol:

  • Review the Synthetic Route: The most common source of impurities is the manufacturing process itself. Consider the starting materials and potential side reactions. For instance, a common synthesis of quinazolines involves the reaction of 2-aminobenzonitriles with other reagents.[1][2] Incomplete reactions or side reactions can lead to residual starting materials or the formation of related quinazoline structures.

    • Action: Obtain reference standards for key starting materials and intermediates, if available, and inject them into the HPLC system to compare retention times.

  • Consider Degradation: this compound, with its amino and methoxy groups, can be susceptible to degradation.

    • Hydrolytic Degradation: The quinazoline ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the opening of the pyrimidine ring.[3]

    • Oxidative Degradation: The electron-rich nature of the molecule, particularly the amino group, makes it a target for oxidation. This can lead to the formation of N-oxides or other oxidative degradation products.[4][] Forced degradation studies on similar quinazoline-based drugs like gefitinib have shown the formation of N-oxide impurities under oxidative stress.[6][7]

    • Photodegradation: Exposure to UV light can induce degradation, often leading to complex mixtures of byproducts.

    • Action: Evaluate the sample's history. Has it been exposed to harsh pH, oxidizing agents, or prolonged light? Proper storage is critical.

  • Employ LC-MS for Preliminary Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining molecular weight information of the unknown peaks.

    • Action: Analyze the sample by LC-MS. The mass-to-charge ratio (m/z) of the impurity peaks can provide strong clues to their identity, especially when compared against a list of potential impurities derived from the synthesis and degradation pathways.[8][9]

  • Conduct a Forced Degradation Study: To confirm if the impurities are degradation products, a forced degradation (or stress testing) study is invaluable. This involves intentionally subjecting the this compound sample to harsh conditions.[10][11]

    • Action: Expose separate aliquots of a pure sample to acidic, basic, oxidative, thermal, and photolytic stress. Analyze the stressed samples by HPLC and compare the retention times of the resulting degradation products with the unknown peaks in your original sample.

  • Isolation and Structural Elucidation: For critical or abundant unknown impurities, isolation followed by spectroscopic analysis is necessary for definitive identification.

    • Action: Use preparative HPLC to isolate the impurity. Characterize its structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[12]

Issue 2: Sample Discoloration (e.g., Yellowing or Browning)

Scenario: A previously off-white or light-colored sample of this compound has developed a yellow or brown tint over time.

Root Cause Analysis & Solution:

Discoloration is often a visual indicator of chemical degradation, typically oxidation or the formation of highly conjugated polymeric impurities.

  • Oxidation: The amino group is particularly susceptible to air oxidation, which can form colored nitroso or nitro compounds, or other chromophoric species.[13][14]

  • Polymerization: Under certain conditions, such as exposure to light or trace acid/base, small molecules can polymerize, leading to colored, often insoluble, materials.

Preventative Measures:

  • Inert Atmosphere: Store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Use amber vials or store samples in the dark to prevent photodegradation.

  • Temperature Control: Store at recommended low temperatures to slow down the rate of degradation reactions.

  • Purity of Solvents: When preparing solutions, use high-purity, degassed solvents to avoid introducing contaminants that could catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in this compound?

Based on common synthetic routes for quinazoline derivatives, the following are plausible process-related impurities:

  • Unreacted Starting Materials: Such as substituted 2-aminobenzonitriles or related precursors.

  • Isomeric Impurities: Formation of other positional isomers if the starting materials are not isomerically pure.

  • Byproducts from Side Reactions: Depending on the specific synthesis, various byproducts can form. For example, in syntheses involving cyclization, incomplete cyclization can leave intermediates in the final product.[15][16]

Q2: What are the expected degradation products of this compound under forced degradation conditions?

Based on the chemical structure and data from related compounds, the following degradation products can be anticipated:

Stress ConditionPotential Degradation Product(s)Plausible Mechanism
Acidic/Basic Hydrolysis Ring-opened products (e.g., derivatives of 2-aminobenzaldehyde)Hydrolysis of the pyrimidine ring.[3]
Oxidative (e.g., H₂O₂) This compound-N-oxideOxidation of the quinazoline nitrogen atoms.[17]
De-aminated or hydroxylated derivativesOxidative deamination or aromatic hydroxylation.
Photolytic (UV light) Complex mixture of dimers, polymers, and fragmented productsHigh-energy UV radiation can lead to radical-mediated reactions.
Thermal Generally stable, but potential for slow decompositionHigh temperatures can provide the activation energy for various degradation pathways.[18]

Q3: What is a good starting point for developing a stability-indicating HPLC method for this compound?

A reverse-phase HPLC method with UV detection is a standard and effective approach.

Recommended Starting HPLC Parameters

G cluster_0 HPLC Method Parameters Parameters Parameter Value Column Column: C18 (e.g., 4.6 x 150 mm, 5 µm) MobilePhaseA Mobile Phase A: 0.1% Formic Acid in Water MobilePhaseB Mobile Phase B: Acetonitrile Gradient Gradient: 5-95% B over 20 min FlowRate Flow Rate: 1.0 mL/min Detection Detection: UV at ~254 nm and ~330 nm Temperature Column Temp.: 30 °C

Caption: A summary table of recommended starting parameters for an HPLC method.

This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of quantifying this compound and its impurities.[19]

Q4: How should I store my this compound samples to ensure stability?

To maintain the integrity of your samples, follow these storage guidelines:

  • Container: Use well-sealed, amber glass vials to protect from light and air.

  • Atmosphere: For long-term storage, purge the vial with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dark, and dry place. Refrigeration (2-8 °C) is often recommended.

  • Avoid Contamination: Do not introduce any potential catalysts for degradation, such as strong acids, bases, or metals.

By understanding the potential sources of impurities and implementing robust analytical and handling procedures, researchers can ensure the quality and reliability of their this compound samples, leading to more accurate and reproducible experimental outcomes.

References

  • Veeprho. (n.d.). Vandetanib Impurities and Related Compound.
  • ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib (where X is N-Oxide of gefitinib).
  • Pharmaffiliates. (n.d.). Vandetanib-impurities.
  • SynZeal. (n.d.). Vandetanib Nitroso Impurity 1.
  • Pharmaffiliates. (n.d.). Vandetanib-impurities.
  • ResearchGate. (2025). Synthesis and hydrolytic decomposition of 2-hetaryl[4][6][20]triazolo[1,5-c]quinazolines: DFT study.
  • ResearchGate. (2025). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method.
  • ResearchGate. (n.d.). Figure 3. Typical chromatogram of forced degradation study.
  • National Center for Biotechnology Information. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides.
  • SCIRP. (n.d.). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method.
  • (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL.
  • University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches.
  • Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • National Center for Biotechnology Information. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
  • SciELO. (n.d.). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines.
  • ResearchGate. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • National Center for Biotechnology Information. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches.
  • (2025). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
  • (n.d.). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials.
  • National Center for Biotechnology Information. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone.
  • National Center for Biotechnology Information. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst.
  • Taylor & Francis Group. (2018). Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study.
  • National Center for Biotechnology Information. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds.
  • (2025). Synthesis and Evaluation of 2-Amino-8-alkoxy Quinolines as MCHr1 Antagonists. Part 3.
  • ResearchGate. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation.
  • (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
  • National Center for Biotechnology Information. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
  • ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. A.
  • ResearchGate. (2025). Thermal and oxidative disproportionation in amine degradation—O 2 stoichiometry and mechanistic implications.
  • National Center for Biotechnology Information. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

Sources

Validation & Comparative

Navigating the Kinome: A Comparative Guide to 2-Aminoquinazoline-Based Kinase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cancer therapeutics, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. These enzymes, acting as critical nodes in cellular signaling pathways, are frequently dysregulated in cancer, driving uncontrolled cell proliferation, survival, and metastasis.[1][2] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by selectively targeting these aberrant kinases.[1][3] Among the myriad of chemical scaffolds explored for kinase inhibitor development, the quinazoline nucleus has proven to be a "privileged" structure, forming the backbone of numerous clinically successful drugs.[4][5]

This guide provides a comprehensive comparison of kinase inhibitors based on the 2-aminoquinazoline scaffold against other prominent classes of kinase inhibitors used in cancer therapy. We will delve into their mechanisms of action, target profiles, and the experimental data that underpins their development, offering researchers and drug development professionals a detailed perspective on this important class of compounds.

The Central Role of Kinases in Oncology

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, thereby modulating their activity, localization, and stability. The human genome encodes over 500 protein kinases, collectively known as the kinome.[1] Dysregulation of kinase activity, often through mutations or overexpression, can lead to the constitutive activation of signaling pathways that promote tumorigenesis.[1][2] This "oncogene addiction" of cancer cells to specific kinase signaling pathways makes these enzymes highly attractive targets for therapeutic intervention.[6]

The Quinazoline Scaffold: A Versatile Framework for Kinase Inhibition

The quinazoline ring system has been extensively utilized in medicinal chemistry to generate potent and selective kinase inhibitors.[4][7] The 4-aminoquinazoline scaffold, in particular, is the foundation for several FDA-approved epidermal growth factor receptor (EGFR) inhibitors, including gefitinib and erlotinib.[3][4][8] These inhibitors typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate protein.[8]

While the 4-aminoquinazoline scaffold has been a major focus, derivatives of 2-aminoquinazoline are also emerging as promising kinase inhibitors with distinct target profiles.[9][10][11]

A Deep Dive into 2-Aminoquinazoline-Based Kinase Inhibitors

Derivatives of the 2-aminoquinazoline scaffold have been investigated for their potential to inhibit a range of kinases, including cyclin-dependent kinases (CDKs) and hematopoietic progenitor kinase 1 (HPK1).[9][11][12]

Mechanism of Action

Similar to their 4-amino counterparts, 2-aminoquinazoline-based inhibitors generally act as ATP-competitive inhibitors. The quinazoline core serves as a scaffold that presents various substituents to interact with specific amino acid residues within the ATP-binding pocket of the target kinase. The specificity of these inhibitors is determined by the nature and positioning of these substituents.

Signaling Pathway: General Kinase Inhibition

G cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Substrate Protein Substrate Substrate->Kinase Binds Kinase->Substrate Phosphorylates Inhibitor 2-Aminoquinazoline Inhibitor Inhibitor->Kinase Competitively Binds

Caption: ATP-competitive inhibition by 2-aminoquinazoline derivatives.

Key Kinase Targets and Therapeutic Potential
  • Cyclin-Dependent Kinases (CDKs): The cell cycle is a tightly regulated process governed by CDKs. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division.[9][12] Specific 2-aminoquinazoline derivatives have been shown to selectively inhibit CDK4, causing cell cycle arrest.[9][12] This suggests their potential as therapeutic agents for cancers with aberrant cell cycle control.

  • Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation. Inhibiting HPK1 can enhance anti-tumor immunity, making it an attractive target for cancer immunotherapy.[11] Structure-guided design has led to the development of potent 2-aminoquinazoline-based HPK1 inhibitors with the potential to be used alone or in combination with immune checkpoint blockades.[11]

Comparative Analysis with Other Kinase Inhibitor Scaffolds

The 2-aminoquinazoline scaffold represents one of many successful frameworks for kinase inhibitor design. To understand its relative merits, it is useful to compare it with other well-established classes of kinase inhibitors.

Feature2-Aminoquinazoline DerivativesPyrimidine Derivatives (e.g., Imatinib, Osimertinib)Pyrrolopyrimidine Derivatives (e.g., Afatinib)Multi-Kinase Inhibitors (e.g., Sorafenib, Sunitinib)
Core Scaffold QuinazolinePyrimidinePyrrolopyrimidineVaried (e.g., Urea, Indole)
Primary MOA ATP-competitive inhibitionATP-competitive, can be covalentCovalent ATP-competitiveATP-competitive inhibition of multiple kinases
Key Targets CDKs, HPK1, others under investigation[9][11]Bcr-Abl, c-Kit, EGFR (including resistant mutants)[13]EGFR family (irreversible)[3]VEGFR, PDGFR, RAF, c-Kit, and others[7]
Approved Drugs None to dateImatinib, Nilotinib, Osimertinib, etc.[1][13]Afatinib, Dacomitinib[3][4]Sorafenib, Sunitinib, Regorafenib, etc.
Advantages Potential for novel selectivity profiles, emerging scaffoldClinically validated, effective against resistance mutationsHigh potency through covalent bindingBroad anti-tumor activity by targeting multiple pathways
Disadvantages Fewer clinical candidates, less establishedOff-target effects, development of resistancePotential for toxicity due to irreversible bindingIncreased potential for off-target toxicities

Signaling Pathways Targeted by Different Kinase Inhibitor Classes

G cluster_0 Growth Factor Signaling cluster_1 Intracellular Signaling cluster_2 Cell Cycle Control cluster_3 T-Cell Regulation EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb E2F E2F Rb->E2F Cell_Cycle_Progression Cell_Cycle_Progression E2F->Cell_Cycle_Progression TCR T-Cell Receptor HPK1 HPK1 TCR->HPK1 T_Cell_Activation T-Cell Activation HPK1->T_Cell_Activation Inhibitor_2AQ 2-Aminoquinazoline Inhibitors Inhibitor_2AQ->CDK4_6 Inhibitor_2AQ->HPK1 Inhibitor_Pyrimidine Pyrimidine Inhibitors Inhibitor_Pyrimidine->EGFR Inhibitor_MKI Multi-Kinase Inhibitors Inhibitor_MKI->VEGFR Inhibitor_MKI->PDGFR Inhibitor_MKI->RAF

Caption: Major signaling pathways targeted by different classes of kinase inhibitors.

Experimental Protocols for Evaluating Kinase Inhibitors

The development of any kinase inhibitor relies on a battery of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The amount of ADP produced is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used to generate a luminescent signal.

Step-by-Step Methodology:

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).

  • Set up Kinase Reaction:

    • Add the kinase reaction buffer to a 96-well or 384-well plate.

    • Add the test compound (2-aminoquinazoline derivative or other inhibitor) at various concentrations.

    • Add the purified kinase enzyme.

    • Add the substrate protein or peptide.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate Kinase Reaction and Detect ADP:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Generate Luminescence:

    • Add Kinase Detection Reagent, which contains the enzymes and substrates necessary to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the plate using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: In Vitro Kinase Inhibition Assay

G A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Set up Kinase Reaction in Microplate A->B C Incubate B->C D Stop Reaction & Deplete ATP C->D E Convert ADP to ATP & Generate Light D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Future Perspectives and Conclusion

The 2-aminoquinazoline scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. While not as extensively explored as the 4-aminoquinazoline core, the unique substitution patterns offered by the 2-amino position provide opportunities to develop inhibitors with novel selectivity profiles and the potential to overcome existing mechanisms of drug resistance. Future research in this area will likely focus on:

  • Structure-Based Drug Design: Utilizing co-crystal structures of 2-aminoquinazoline derivatives with their target kinases to rationally design more potent and selective inhibitors.

  • Targeting Novel Kinases: Exploring the activity of 2-aminoquinazoline libraries against a broader range of the kinome to identify novel therapeutic targets.

  • Combination Therapies: Investigating the synergistic effects of 2-aminoquinazoline-based inhibitors with other targeted therapies or immunotherapies.

References

  • An insight into the therapeutic potential of quinazoline deriv
  • A comprehensive review of protein kinase inhibitors for cancer therapy - PMC. (Source)
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. (Source)
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source)
  • 2-Aminoquinazoline inhibitors of cyclin-dependent kinases - PubMed. (Source)
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry | Request PDF - ResearchG
  • Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors - PubMed. (Source)
  • Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives | Abstract - Hilaris Publisher. (Source)
  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine deriv
  • Structure-Guided Optimization of 2-Aminoquinazoline Hematopoietic Progenitor Kinase 1 Inhibitors for Improved Oral Bioavailability and Synergistic Antitumor Immunity - ResearchG
  • (PDF) 2-Aminoquinazoline Inhibitors of Cyclin-Dependent Kinases.
  • Synthesis And Biological Evaluation Of Quinazoline Deriv
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (Source)
  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC - PubMed Central. (Source)
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (Source)
  • Kinase inhibitors in cancer therapy. - Semantic Scholar. (Source)
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
  • Kinase Inhibitors in Multitargeted Cancer Therapy | Bentham Science Publishers. (Source)

Sources

A Comparative Guide for Researchers: Evaluating 2-Amino-8-methoxyquinazoline Against the Benchmark EGFR Inhibitor, Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of 2-Amino-8-methoxyquinazoline, a quinazoline derivative with potential as a kinase inhibitor, against gefitinib, a well-established, first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. For researchers in oncology and drug discovery, this guide details the rationale for this comparison, the critical experimental workflows, and the interpretation of potential data, grounding the investigation in established scientific principles.

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors. Its ability to mimic the adenine ring of ATP allows for competitive binding to the ATP-binding pocket of various kinases, including the Epidermal Growth Factor Receptor (EGFR). Dysregulation of EGFR signaling is a critical driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).

Gefitinib (Iressa®) , with its 4-anilinoquinazoline structure, was a pioneering therapeutic in targeted cancer therapy.[1][2] It selectively inhibits EGFR tyrosine kinase activity, offering a therapeutic advantage in patients with specific activating mutations in the EGFR gene.[2][3]

This compound shares the fundamental quinazoline core, suggesting its potential to interact with the ATP-binding pocket of kinases like EGFR. The strategic placement of the amino and methoxy groups may influence its binding affinity and selectivity. However, to date, its biological activity as an EGFR inhibitor remains largely uncharacterized in publicly available literature. This guide, therefore, presents a roadmap for its evaluation, using gefitinib as a critical benchmark.

Below are the chemical structures of the two compounds:

CompoundChemical Structure
This compound
Gefitinib

Mechanism of Action: Targeting the EGFR Signaling Cascade

Gefitinib functions as a reversible inhibitor of the EGFR tyrosine kinase by competing with ATP for its binding site within the intracellular domain of the receptor.[3] This inhibition prevents the autophosphorylation of EGFR upon ligand binding, thereby blocking the activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR Signaling Pathway and Gefitinib's Point of Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR pEGFR p-EGFR EGFR->pEGFR ATP ATP ATP->pEGFR Gefitinib Gefitinib Gefitinib->ATP RAS RAS PI3K PI3K RAF RAF AKT AKT MEK MEK Proliferation Cell Proliferation & Survival ERK ERK Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation Kinase_Assay EGFR Kinase Assay IC50 Determine IC50 Kinase_Assay->IC50 Cell_Viability Cell Viability Assay (MTT) GI50 Determine GI50 Cell_Viability->GI50 Western_Blot Western Blot (p-EGFR) Phospho_Analysis Analyze p-EGFR Levels Western_Blot->Phospho_Analysis Comparison Comparative Analysis IC50->Comparison GI50->Comparison Phospho_Analysis->Comparison

Sources

Validating the Target Engagement of 2-Amino-8-methoxyquinazoline in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of On-Target Efficacy for Kinase Inhibitors

In the landscape of modern drug discovery, particularly within oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The human kinome comprises over 500 kinases, many of which are implicated in disease pathogenesis through aberrant signaling. Small molecules like 2-Amino-8-methoxyquinazoline, a derivative of the versatile quinazoline scaffold known to produce kinase inhibitors, offer the promise of precise therapeutic intervention.[1][2] However, the translation of a promising compound from a high-throughput screen to a validated clinical candidate is contingent on a rigorous demonstration of its mechanism of action. Central to this is the unequivocal confirmation of target engagement – proving that the compound physically interacts with its intended kinase target within the complex milieu of a living cell.[3][4][5]

This guide provides a comparative analysis of two powerful and widely adopted methodologies for validating the cellular target engagement of this compound, a putative kinase inhibitor. We will delve into the principles and practical applications of the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. By understanding the orthogonal nature of these techniques, researchers can build a robust body of evidence to confidently advance their drug discovery programs.

Comparative Overview of Target Engagement Methodologies

The choice of a target engagement assay is a critical decision in the validation cascade. It is often beneficial to employ multiple, mechanistically distinct assays to build a comprehensive and irrefutable case for on-target activity. Below is a comparative summary of CETSA and NanoBRET, two leading methodologies in the field.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding stabilizes the target protein against thermal denaturation.[6][7][8]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.
Nature of Assay Label-free; relies on the intrinsic properties of the target protein.[9][10]Probe-based; requires genetic modification of the target and a specific fluorescent tracer.[10][11]
Cellular Context Can be performed in intact cells, cell lysates, and even tissue samples.[6][7]Performed in live cells, providing real-time assessment of target binding.[12]
Readout Change in the melting temperature (ΔTm) of the target protein.IC50 value representing the displacement of the tracer by the test compound.
Key Advantages - Physiologically relevant as it uses unmodified target protein.- Broadly applicable to a wide range of soluble proteins.- Can be adapted for high-throughput screening (HT-CETSA).[9]- Highly sensitive and quantitative.- High-throughput capabilities.- Can determine compound affinity and residence time.
Key Limitations - Not all protein-ligand interactions result in a significant thermal shift.- Can be lower throughput in its traditional Western blot-based format.- Requires a specific and validated antibody for detection.- Requires genetic engineering of the target protein, which may alter its function or localization.- Potential for steric hindrance by the NanoLuc® tag.- Dependent on the availability of a suitable fluorescent tracer.

Experimental Deep Dive I: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins.[6][7][8] The binding of a small molecule, such as this compound, to its target kinase can increase the conformational stability of the protein. This increased stability is manifested as a higher melting temperature (Tm), the temperature at which 50% of the protein is denatured. By subjecting cells treated with the compound to a heat gradient and then quantifying the amount of soluble target protein remaining, we can infer target engagement.

CETSA Workflow Diagram

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis cell_culture 1. Culture cells to optimal confluency compound_treatment 2. Treat cells with This compound or vehicle control cell_culture->compound_treatment heat_treatment 3. Heat cell suspensions at a range of temperatures compound_treatment->heat_treatment cell_lysis 4. Lyse cells heat_treatment->cell_lysis centrifugation 5. Separate soluble fraction from precipitated protein by centrifugation cell_lysis->centrifugation western_blot 6. Quantify soluble target protein by Western Blot centrifugation->western_blot data_analysis 7. Plot melting curves and determine ΔTm western_blot->data_analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA

This protocol is designed for a hypothetical kinase target of this compound in a human cancer cell line (e.g., HCT116).

1. Cell Culture and Treatment:

  • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells to achieve 70-80% confluency on the day of the experiment.

  • On the day of the experiment, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

2. Cell Harvesting and Aliquoting:

  • Harvest the cells by trypsinization and wash them with PBS.

  • Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of 10^7 cells/mL.

  • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

3. Heat Treatment:

  • Place the PCR tubes in a thermal cycler with a temperature gradient.

  • Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments).

  • Immediately cool the samples to 4°C for 3 minutes.

4. Cell Lysis:

  • Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

5. Separation of Soluble and Precipitated Fractions:

  • Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Carefully collect the supernatant (soluble fraction) and transfer it to a new tube.

6. Protein Quantification and Western Blotting:

  • Determine the total protein concentration of the soluble fraction using a BCA assay to ensure equal loading.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of total protein (e.g., 20 µg) onto a polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target kinase overnight at 4°C.

  • Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

7. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • For each treatment group, normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

  • Plot the normalized band intensities against the temperature to generate melting curves.

  • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition.

  • The change in melting temperature (ΔTm = Tm(compound) - Tm(vehicle)) indicates target engagement.

Experimental Deep Dive II: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells. The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (<10 nm). In this assay, the target kinase is fused to NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the kinase's active site is used as the acceptor. When the tracer is bound to the NanoLuc®-kinase fusion protein, a BRET signal is generated. A test compound, such as this compound, that binds to the same site will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.

NanoBRET™ Workflow Diagram

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound & Tracer Addition cluster_detection Signal Detection & Analysis transfection 1. Transfect cells with NanoLuc®-Kinase fusion vector cell_seeding 2. Seed transfected cells into an assay plate transfection->cell_seeding compound_addition 3. Add serial dilutions of This compound cell_seeding->compound_addition tracer_addition 4. Add fluorescent tracer compound_addition->tracer_addition substrate_addition 5. Add NanoBRET™ substrate tracer_addition->substrate_addition read_plate 6. Measure donor and acceptor emissions substrate_addition->read_plate data_analysis 7. Calculate BRET ratio and determine IC50 read_plate->data_analysis

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol for NanoBRET™

This protocol is adapted for assessing the engagement of this compound with a hypothetical NanoLuc®-tagged kinase in HEK293 cells.

1. Cell Transfection and Seeding:

  • Co-transfect HEK293 cells with a plasmid encoding the NanoLuc®-kinase fusion protein and a transfection carrier DNA using a suitable transfection reagent (e.g., FuGENE® HD).

  • Incubate the cells for 24 hours to allow for protein expression.

  • Harvest the transfected cells and resuspend them in Opti-MEM™ I Reduced Serum Medium.

  • Seed the cells into a white, 96-well assay plate at an optimized density.

2. Compound and Tracer Addition:

  • Prepare a serial dilution of this compound in Opti-MEM™.

  • Add the compound dilutions to the appropriate wells of the assay plate. Include vehicle control wells (DMSO) and no-compound control wells.

  • Prepare the fluorescent tracer at the recommended concentration in Opti-MEM™.

  • Add the tracer to all wells.

3. Incubation:

  • Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).

4. Signal Detection:

  • Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor to minimize background signal.

  • Add the substrate solution to all wells.

  • Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence, typically at 460 nm (donor emission) and >600 nm (acceptor emission).

5. Data Analysis:

  • Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.

  • Normalize the BRET ratios to the vehicle control.

  • Plot the normalized BRET ratios against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic regression model to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.

Hypothetical Signaling Pathway

To provide context for the importance of validating target engagement, consider a simplified hypothetical signaling pathway where a kinase is a key node.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds Target_Kinase Target Kinase (e.g., CDK4) Receptor->Target_Kinase activates Substrate Substrate Protein Target_Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Transcription_Factor Transcription Factor Phospho_Substrate->Transcription_Factor activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression promotes Compound This compound Compound->Target_Kinase inhibits

Caption: Hypothetical kinase signaling pathway inhibited by this compound.

Conclusion: A Multi-Faceted Approach to Target Validation

Validating the cellular target engagement of a small molecule inhibitor is a non-negotiable step in the drug discovery process.[4][10] For a compound like this compound with therapeutic potential as a kinase inhibitor, a robust and multifaceted validation strategy is paramount. The Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay offer orthogonal yet complementary approaches to achieving this goal. CETSA provides a label-free assessment of target stabilization in a native cellular environment, while NanoBRET™ delivers highly sensitive and quantitative data on compound binding in live cells. By employing both methodologies, researchers can generate a comprehensive and compelling data package that confirms the on-target activity of their compound, thereby de-risking its progression and paving the way for the development of novel, effective targeted therapies.

References

  • Martinez-Lozano, M. et al. (2023). Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals. STAR Protocols. [Link]
  • Bitesize Bio.
  • Schenone, S. et al. (2011). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Cusabio. Immunofluorescence (IF) Protocol. [Link]
  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]
  • Reaction Biology. (2022).
  • Vasta, J. D. et al. (2018). Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. bioRxiv. [Link]
  • Lee, H. et al. (2021). Recent advances in development of hetero-bivalent kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Schenone, M. et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. [Link]
  • Eberl, H. C. et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]
  • Schürmann, M. et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology. [Link]
  • Addgene. (2022). Western Blot. [Link]
  • Azzi, S. et al. (2019). Video: In Vivo Immunofluorescence Localization for Assessment of Therapeutic and Diagnostic Antibody Biodistribution in Cancer Research. Journal of Visualized Experiments. [Link]
  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. [Link]
  • Martinez Molina, D. & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
  • ResearchGate. (2023). (PDF) Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals. [Link]
  • Robers, M. B. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
  • Robers, M. B. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Stevers, M. et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
  • The Royal Society of Chemistry. (2020). CHAPTER 10: Assays to Characterize the Cellular Pharmacology of a Chemical Probe. [Link]
  • Promega Connections. (2025).
  • Inoviem.
  • Alchem.Pharmtech. CAS 708-15-6 | this compound. [Link]
  • Summers, K. L. et al. (2020). PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study. Metallomics. [Link]
  • Al-Ostoot, F. H. et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
  • Discovery On Target. (2021).
  • PubChem. 2-Amino-8-quinolinol | C9H8N2O | CID 4653788. [Link].nlm.nih.gov/compound/4653788)

Sources

Comparing the efficacy of different 2-Amino-8-methoxyquinazoline synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Synthesis of 2-Amino-8-methoxyquinazoline: A Comparative Analysis of Efficacy

Abstract

This compound is a crucial heterocyclic scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors and other pharmacologically active agents. The efficiency of its synthesis directly impacts the pace and cost of drug discovery and development programs. This guide provides an in-depth comparative analysis of the most relevant and effective synthetic routes to this key intermediate. We will dissect three primary strategies: a modern Copper-Catalyzed Annulation, a classic Condensation from Anthranilonitrile, and a versatile Palladium-Catalyzed approach. Each route is evaluated based on reaction efficacy, substrate scope, operational simplicity, and scalability. This document serves as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic pathway tailored to their specific laboratory or manufacturing needs.

Introduction: The Significance of the 2-Aminoquinazoline Scaffold

The quinazoline ring system is a cornerstone of modern medicinal chemistry, renowned for its ability to mimic the purine scaffold and interact with a wide array of biological targets.[1] The 2-aminoquinazoline moiety, in particular, has proven to be a "privileged structure," appearing in numerous FDA-approved drugs, most notably as the core of several Epidermal Growth Factor Receptor (EGFR) kinase inhibitors like Gefitinib.[2] The strategic placement of a methoxy group at the 8-position can significantly influence the molecule's conformational properties and binding interactions, making this compound a highly sought-after building block.

The choice of synthetic route is a critical decision in any chemical campaign. Factors such as yield, purity, cost of starting materials, catalyst toxicity, reaction time, and scalability must be carefully weighed. This guide aims to provide a clear, evidence-based comparison to streamline this decision-making process.

Route 1: Copper-Catalyzed Intramolecular Annulation

This approach represents a modern and highly efficient method for constructing the 2-aminoquinazoline core. It leverages an Ullmann-type coupling reaction, where a copper catalyst facilitates the formation of a C-N bond, followed by an intramolecular cyclization.[3] This strategy is characterized by its high yields and relatively mild reaction conditions.

Reaction Scheme
Mechanism Overview

The reaction proceeds via a proposed catalytic cycle. First, the copper(I) catalyst coordinates with the guanidine. This complex then undergoes an Ullmann-type coupling with the 2-bromo-3-methoxybenzonitrile to form an intermediate.[3][4] The final step is an intramolecular nucleophilic attack of an amino group onto the ortho-cyano group, which, after tautomerization, yields the this compound product.[3]

Detailed Experimental Protocol
  • Step 1: Reaction Setup To a dry Schlenk flask under a nitrogen atmosphere, add 2-bromo-3-methoxybenzonitrile (1.0 mmol, 1 eq.), guanidine hydrochloride (1.2 mmol, 1.2 eq.), Copper(I) iodide (CuI) (0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2 eq.).

  • Step 2: Addition of Ligand and Solvent Add N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%) and anhydrous N,N-Dimethylformamide (DMF) (5 mL).

  • Step 3: Reaction Execution Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 3-12 hours.[3][5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Purification After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Efficacy Analysis
  • Yield: Generally high, often in the 75-90% range.[3][4]

  • Purity: Good to excellent after chromatographic purification.

  • Cost & Availability: Starting materials are commercially available. Copper catalysts are significantly cheaper than palladium.

  • Scalability: The protocol is generally scalable, although catalyst loading and heat transfer need to be managed on a larger scale.

  • Safety: DMF is a reproductive toxin and requires careful handling. Guanidine is corrosive.

Route 2: Condensation from 3-Methoxy-anthranilonitrile

This is a more traditional, often metal-free approach that builds the pyrimidine ring onto a pre-existing 2-aminobenzonitrile (anthranilonitrile) scaffold.[1][6] The key transformation involves the reaction of the amino group and the nitrile with a suitable one-carbon synthon, such as guanidine or a derivative thereof.

Reaction Scheme
Mechanism Overview

The synthesis initiates with the nucleophilic attack of the aniline nitrogen of 3-methoxy-anthranilonitrile onto a carbon of the guanidine source. This is followed by an intramolecular cyclization where the newly introduced nitrogen attacks the nitrile carbon. A series of proton transfers and the elimination of a small molecule (like ammonia) leads to the formation of the aromatic quinazoline ring.

Detailed Experimental Protocol
  • Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser, combine 3-methoxy-2-aminobenzonitrile (1.0 mmol, 1 eq.) and guanidine carbonate (1.0 mmol, 1 eq.).

  • Step 2: Reaction Execution (Solvent Method) Add a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or sulfolane (3 mL). Heat the mixture to 180-200 °C for 4-8 hours. Monitor the reaction by TLC.

  • Step 3: Work-up and Purification Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water with stirring. The product should precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like diethyl ether. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the final product.

Efficacy Analysis
  • Yield: Can be variable, typically in the 40-70% range, highly dependent on reaction conditions.

  • Purity: Purity after precipitation and recrystallization is often high.

  • Cost & Availability: The primary cost is the substituted anthranilonitrile, which can be more expensive than the corresponding bromo-analogue. The method avoids costly metal catalysts.

  • Scalability: High-temperature reactions can be challenging to scale up. The energy input is significant.

  • Safety: High reaction temperatures pose a safety risk. Solvents like NMP are also under scrutiny for their toxicity.

Route 3: Palladium-Catalyzed C-N Cross-Coupling/Cyclization

Palladium catalysis offers a powerful and versatile platform for the synthesis of N-heterocycles.[7][8] A plausible route to this compound involves an initial Buchwald-Hartwig amination to form a guanidinyl-aryl intermediate, followed by an intramolecular cyclization. This approach offers flexibility but often comes at a higher cost.

Reaction Scheme
Mechanism Overview

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. The resulting palladium(II) complex then undergoes ligand exchange with the guanidine. Reductive elimination forms the C-N bond and regenerates the palladium(0) catalyst. The subsequent intramolecular cyclization onto the nitrile group furnishes the quinazoline ring.[9]

Detailed Experimental Protocol
  • Step 1: Reaction Setup In a glovebox or under an inert atmosphere, charge a Schlenk tube with 1-bromo-2-amino-3-methoxybenzene (1.0 mmol, 1 eq.), guanidine hydrochloride (1.2 mmol, 1.2 eq.), Palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 eq.).

  • Step 2: Addition of Solvent Add anhydrous toluene (5 mL).

  • Step 3: Reaction Execution Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Step 4: Work-up and Purification Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify the residue by column chromatography to isolate the product.

Efficacy Analysis
  • Yield: Can achieve good to high yields (60-85%), but highly dependent on the choice of ligand and reaction conditions.

  • Purity: High purity is achievable after chromatography.

  • Cost & Availability: Palladium catalysts and specialized phosphine ligands are expensive, which can be a significant drawback for large-scale synthesis.

  • Scalability: Can be difficult to scale due to the cost and sensitivity of the catalyst system. Removing palladium traces from the final product is a critical and often challenging step in pharmaceutical applications.

  • Safety: Toluene and dioxane are flammable and toxic. Phosphine ligands can be air-sensitive.

Comparative Analysis and Data Summary

To facilitate a direct comparison, the key performance indicators for each route are summarized below.

ParameterRoute 1: Copper-CatalyzedRoute 2: Anthranilonitrile CondensationRoute 3: Palladium-Catalyzed
Typical Yield 75-90%40-70%60-85%
Reaction Time 3-12 hours4-8 hours12-24 hours
Temperature 80-110 °C180-200 °C100-120 °C
Catalyst Cost LowNoneHigh
Scalability GoodModeratePoor to Moderate
Operational Simplicity ModerateHighLow (requires inert atmosphere)
Key Advantage High yield, low catalyst costMetal-free, simple reagentsHigh versatility, good yields
Key Disadvantage Requires ligand, potential copper contaminationHigh temperature, moderate yieldsHigh catalyst cost, palladium removal

Visualization of Synthetic Workflows

Diagram 1: Reaction Pathway for Copper-Catalyzed Synthesis

Copper_Catalyzed_Route cluster_start Starting Materials cluster_cat Catalytic System SM1 2-bromo-3-methoxybenzonitrile Intermediate Ullmann Coupling & Intramolecular Cyclization SM1->Intermediate DMF, 80-110 °C SM2 Guanidine SM2->Intermediate DMF, 80-110 °C Cat CuI / DMEDA Cat->Intermediate Base K2CO3 Base->Intermediate Product This compound Intermediate->Product

Caption: Decision tree for selecting an optimal synthesis route.

Conclusion and Expert Recommendations

The synthesis of this compound can be approached through several effective strategies, each with distinct advantages and limitations.

  • For large-scale, cost-effective synthesis where high yield is paramount, the Copper-Catalyzed Annulation (Route 1) is the recommended approach. Its use of an inexpensive catalyst, high efficiency, and moderate reaction conditions make it superior for process chemistry applications. [3][5]

  • For applications where the absolute avoidance of metal contamination is critical and operational simplicity is desired, the Anthranilonitrile Condensation (Route 2) is a viable, albeit lower-yielding, alternative. This route is most suitable for smaller-scale laboratory preparations where the higher energy costs are not prohibitive.

  • The Palladium-Catalyzed Synthesis (Route 3) should be reserved for early-stage research and development, particularly when exploring a wide range of analogues. Its versatility is its greatest strength, but the high cost and challenges associated with palladium removal make it less practical for bulk manufacturing of this specific target.

Ultimately, the optimal choice depends on a careful evaluation of project-specific priorities, including budget, scale, purity requirements, and available expertise. This guide provides the foundational data and logical framework to support that critical decision.

References

  • Title: Efficient Copper-Catalyzed Synthesis of 2-Amino-4(3H)
  • Title: Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Deriv
  • Title: Transition-metal-catalyzed synthesis of quinazolines: A review Source: Frontiers in Chemistry URL:[Link]
  • Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Title: Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives Source: Organic Chemistry Portal URL:[Link]
  • Title: Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances Source: Frontiers in Chemistry URL:[Link]
  • Title: Transition-metal-catalyzed synthesis of quinazolines: A review - PMC Source: National Center for Biotechnology Inform
  • Title: Quinazolines. VI. Synthesis of 2,4-diaminoquinazolines from anthranilonitriles Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers in Chemistry URL:[Link]
  • Title: Chemistry and Biological Importance of Quinazoline Source: Chemistry & Biology Interface URL:[Link]
  • Title: Synthesis of 4-Arylaminoquinazolines and 2-Aryl-4-arylaminoquinazolines from 2-Aminobenzonitrile, Anilines and Formic Acid or Benzaldehydes Source: ResearchG
  • Title: Palladium-catalyzed one pot 2-arylquinazoline formation via hydrogen-transfer strategy Source: Organic & Biomolecular Chemistry URL:[Link]
  • Title: Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Derivatives Source: ResearchG
  • Title: Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines Source: Orbital: The Electronic Journal of Chemistry URL:[Link]

Sources

A Comparative Guide to the Kinase Cross-Reactivity Profiling of 2-Amino-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective analysis of the kinase selectivity profile of the novel compound 2-Amino-8-methoxyquinazoline. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental rationale, detailed protocols, and comparative data necessary to evaluate the compound's potential as a selective kinase inhibitor. We will explore the causality behind our experimental choices, present a self-validating workflow, and ground our findings in authoritative scientific literature.

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a vast and crucial class of enzymes, numbering over 500 in the human genome, that regulate nearly every aspect of cellular life.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target classes for modern drug discovery.[2][3] However, the high degree of structural conservation within the ATP-binding site across the entire kinome presents a formidable challenge: achieving inhibitor selectivity.[1] An inhibitor designed for one kinase may inadvertently bind to dozens of others, leading to off-target effects that can cause toxicity or, in some cases, produce unexpected therapeutic benefits (polypharmacology).[4][5]

Therefore, comprehensive cross-reactivity profiling, often termed "kinome scanning," is not merely a characterization step but a cornerstone of modern drug development.[6][7] It allows for the early identification of a compound's full spectrum of targets, enabling informed decisions about its therapeutic potential and safety liabilities.[8]

The quinazoline scaffold, to which our compound of interest belongs, is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[9][10][11] This guide establishes a rigorous framework for profiling this compound, providing a blueprint for assessing its place within the landscape of kinase-targeted therapeutics.

Experimental Design: A Strategy for Unbiased Profiling

The initial step in assessing a novel inhibitor is to understand the breadth of its interactions. A narrow, pre-selected panel of kinases risks confirmation bias, potentially missing critical off-target activities. For this compound, a compound with a well-established kinase-binding scaffold but an unknown specific target, the most scientifically rigorous approach is an unbiased, kinome-wide screen.

Causality of Choice: We selected a comprehensive binding assay panel, such as the KINOMEscan® scanMAX, which covers a diverse representation of the human kinome.[12][13] This method was chosen over activity-based assays for the primary screen due to its key advantages:

  • ATP-Independence: The competition binding assay measures the true thermodynamic dissociation constant (Kd), which is a direct measure of binding affinity. This avoids the complication of ATP concentration, which can significantly influence IC50 values obtained from enzymatic assays.[13][14]

  • Broad Applicability: It can detect interactions with both active and inactive kinase conformations, providing a more complete picture of the compound's binding profile.[6]

This initial broad screen serves to identify all potential high-affinity interactions, which can then be validated and quantified using orthogonal, activity-based assays.

Methodology: A Dual-Pronged Approach to Profiling and Validation

Our methodology is a two-stage process designed for comprehensive discovery and robust validation.

Stage 1: High-Throughput Kinome-Wide Binding Affinity Screen

The primary screen utilizes a competition-based binding assay to measure the affinity of this compound against a large panel of human kinases.

Experimental Workflow: Competition Binding Assay

G cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Detection & Analysis A Kinase tagged with DNA D No Compound (Control): Kinase binds to ligand A->D E With Compound: Compound binding prevents kinase-ligand interaction A->E B Immobilized ligand on bead B->D B->E C Test Compound: This compound C->E binds to kinase F Quantify bead-bound kinase via qPCR D->F E->F G Signal reduction indicates compound binding F->G

Caption: Workflow of the ATP-independent competition binding assay.

Protocol: KINOMEscan® Profiling
  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Submission: Provide the stock solution to a commercial vendor (e.g., Eurofins DiscoverX) for screening against the scanMAX panel (468 kinases) at a standard concentration of 1 µM.[12][15]

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase target. The amount of kinase captured on the solid support is measured using a sensitive qPCR method that detects a DNA tag conjugated to the kinase.[14]

  • Data Output: Results are delivered as Percent of Control (%Ctrl), where a lower number indicates stronger binding.

Stage 2: Orthogonal Validation and IC50 Determination

Hits identified from the primary screen (typically defined as those causing >90% inhibition) must be validated in a functional, enzymatic assay to confirm their inhibitory activity and determine their potency (IC50).

Protocol: In Vitro Radiometric Kinase Assay

This protocol provides a robust, universally applicable method for measuring kinase activity.[16][17]

  • Reaction Buffer Preparation: Prepare a universal kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 10 mM DTT).

  • Compound Dilution: Perform a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM) for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted compound.

    • Add 10 µL of a solution containing the target kinase and its specific peptide or protein substrate.

    • Pre-incubate for 10 minutes at 30°C to allow compound binding.

    • Initiate the phosphorylation reaction by adding 10 µL of an ATP solution containing [γ-³³P]-ATP (final concentration at or near the Km for ATP for that specific kinase).

    • Incubate for 30-60 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Signal Detection: Spot the reaction mixture onto a filter membrane, wash away unincorporated [γ-³³P]-ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18][19]

Results: A Comparative Analysis of Kinase Inhibition

The following data represents a hypothetical but realistic profile for a novel quinazoline-based inhibitor.

Primary Screen: Binding Affinity at 1 µM

The initial kinome scan identified several high-affinity targets for this compound. The data is summarized below, highlighting kinases where binding was displaced by more than 90%.

Kinase TargetKinase FamilyPercent of Control (%Ctrl)Interpretation
CDK9/CycT1 CMGC 0.5 Very Strong Binder
CDK2/CycA CMGC 1.2 Strong Binder
JNK1CMGC2.5Strong Binder
JNK2CMGC3.1Strong Binder
JNK3CMGC1.8Strong Binder
GSK3βCMGC8.5Moderate Binder
Aurora AOther15.2Weaker Interaction
VEGFR2TK35.0Negligible Interaction

Lower %Ctrl values indicate stronger binding affinity.

IC50 Determination: Potency Against Validated Hits

Based on the primary screen, dose-response assays were conducted to determine the IC50 values for the most promising targets. For comparison, we include data for Flavopiridol, a well-known clinical-stage pan-CDK inhibitor.

Kinase TargetThis compound IC50 (nM)Flavopiridol IC50 (nM)Selectivity Ratio (Off-Target/On-Target)
CDK9/CycT1 8 6 1.0
CDK2/CycA 25 40 3.1x
JNK125018031.3x
JNK318022022.5x
GSK3β1,20070>150x

Selectivity Ratio calculated for this compound with CDK9 as the primary on-target.

Data Analysis Workflow

G A Primary Screen: Kinome-wide binding assay (single concentration) B Identify 'Hits': (e.g., >90% Inhibition or %Ctrl < 10) A->B C Secondary Assay: Dose-response curves for all identified 'Hits' B->C D Calculate IC50 or Kd values for each hit C->D E Determine Primary Target (Lowest IC50/Kd) D->E F Comparative Analysis: Calculate Selectivity Ratios (IC50 Off-Target / IC50 On-Target) D->F E->F G Assess Therapeutic Window and Off-Target Liabilities F->G

Sources

A Comparative Benchmarking Guide: Evaluating the Antimitotic Potential of 2-Amino-8-methoxyquinazoline Against Established Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the antimitotic activity of 2-Amino-8-methoxyquinazoline, a novel compound of interest, by benchmarking it against well-characterized microtubule-targeting drugs. We will delve into the established mechanisms of benchmark agents, propose a logical, multi-phase experimental workflow to characterize the new compound, and provide detailed, field-tested protocols. The causality behind each experimental choice is explained to ensure a robust and self-validating investigation.

Introduction: The Central Role of Microtubules in Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton. They are indispensable for several cellular processes, but their role in forming the mitotic spindle, the apparatus responsible for segregating chromosomes during cell division, makes them a prime target for cancer chemotherapy.[1] Disrupting the delicate balance of microtubule polymerization and depolymerization triggers the spindle assembly checkpoint, leading to a prolonged halt in mitosis (mitotic arrest) and, ultimately, programmed cell death (apoptosis) in rapidly dividing cancer cells.[2][3]

Antimitotic agents are broadly classified into two main groups based on their mechanism of action:

  • Microtubule Stabilizing Agents: These drugs, such as Paclitaxel (Taxol), bind to polymerized tubulin, suppressing microtubule dynamics and leading to the formation of abnormal, hyper-stable microtubule bundles.[4][5]

  • Microtubule Destabilizing Agents: This larger class, including Vinca alkaloids (e.g., vincristine) and Colchicine, inhibits tubulin polymerization, leading to the disassembly of the mitotic spindle.[6][7][8]

The quinazoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved anticancer drugs.[9] This has prompted the investigation of novel quinazoline derivatives, such as this compound, for potential antimitotic activity. This guide outlines the essential experiments required to determine if this compound targets microtubules and to characterize its specific mechanism in comparison to gold-standard drugs.

Section 1: Mechanisms of Benchmark Antimitotics

Understanding the distinct mechanisms of established drugs is fundamental to interpreting the data from a novel compound.

  • Paclitaxel (A Taxane): Paclitaxel binds to the β-tubulin subunit within the microtubule polymer, effectively clamping the structure together.[5][10] This stabilization prevents the dynamic shortening required for normal mitotic progression, resulting in cell cycle arrest in the G2/M phase and the formation of abnormal microtubule bundles.[4][11]

  • Vinca Alkaloids (e.g., Vincristine, Vinblastine): In contrast to taxanes, Vinca alkaloids bind to free tubulin dimers.[6] This interaction inhibits their ability to polymerize, leading to a net depolymerization and disappearance of the microtubule network at high concentrations.[12][13] This disruption of the mitotic spindle causes cells to arrest in metaphase.[6]

  • Colchicine: Colchicine also acts as a potent inhibitor of tubulin polymerization by binding to a specific site on β-tubulin, preventing the formation of microtubules.[8][14] Its action leads to mitotic arrest and has made it a classic tool for cell synchronization studies, although its clinical use in oncology is limited by toxicity.[15]

G cluster_0 Microtubule Dynamics cluster_1 Drug Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Vinca Alkaloids / Colchicine Vinca Alkaloids / Colchicine Vinca Alkaloids / Colchicine->Tubulin Dimers Binds & Sequesters Vinca Alkaloids / Colchicine->Inhibition Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubule Binds & Stabilizes Paclitaxel->Promotion Inhibits Depolymerization

Caption: Mechanisms of benchmark microtubule-targeting agents.

Section 2: A Phased Experimental Workflow for Benchmarking

A logical progression of experiments is crucial for an unambiguous determination of a compound's mechanism of action. Our approach begins with a direct biochemical assay, proceeds to cellular-level functional and phenotypic assays, and culminates in direct visualization of the target. This tiered approach ensures that results from each stage inform and validate the next.

G cluster_0 Experimental Phases node_style_1 node_style_1 node_style_2 node_style_2 node_style_3 node_style_3 node_style_4 node_style_4 node_style_5 node_style_5 A Phase 1: Biochemical Target Engagement In Vitro Tubulin Polymerization Assay B Phase 2: Cellular Potency Cell Viability (MTT) Assay A->B Does it affect tubulin directly? C Phase 3: Cellular Mechanism Cell Cycle Analysis B->C Is it cytotoxic to cells? D Phase 4: Target Visualization Immunofluorescence Microscopy C->D Does it induce mitotic arrest? E Conclusion & Next Steps D->E How does it alter microtubule structure?

Caption: A logical workflow for antimitotic drug benchmarking.

Section 3: Experimental Protocols & Data Interpretation

This section provides detailed, step-by-step protocols for the key benchmarking experiments.

In Vitro Tubulin Polymerization Assay
  • Causality & Objective: This is the most direct test to determine if this compound interacts with tubulin. By using purified tubulin, we eliminate other cellular variables. The objective is to measure the rate and extent of microtubule formation in the presence of the test compound.[16] A fluorescence-based assay is chosen for its high sensitivity.[17]

  • Detailed Experimental Protocol:

    • Reagent Preparation: On ice, prepare a tubulin reaction mix containing 2 mg/mL purified bovine tubulin, 1 mM GTP, 15% glycerol, and a fluorescent reporter dye in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[16]

    • Compound & Control Preparation: Prepare 10x stock solutions of this compound at various concentrations. As controls, prepare 10x stocks of Paclitaxel (e.g., 100 µM, enhancer) and Vincristine (e.g., 100 µM, inhibitor). A vehicle control (e.g., DMSO in buffer) must also be prepared.

    • Assay Plate Setup: Use a pre-warmed (37°C) black, 96-well plate. Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

    • Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.

    • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.[18]

    • Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve represents normal polymerization, with distinct nucleation, growth, and plateau phases.[16]

  • Interpretation of Expected Outcomes:

    • Vehicle Control: Will show a characteristic sigmoidal polymerization curve.

    • Paclitaxel (Stabilizer): Will show a rapid increase in fluorescence, often with a reduced or absent lag (nucleation) phase and a higher plateau.[17]

    • Vincristine (Destabilizer): Will show a significant reduction in the rate of fluorescence increase and a much lower plateau, indicating inhibition of polymerization.[17]

    • This compound: The resulting curve will reveal if it enhances, inhibits, or has no effect on tubulin polymerization, providing the first crucial piece of mechanistic data.

Cell Viability (MTT) Assay
  • Causality & Objective: After confirming a direct effect on tubulin, it is essential to determine if this translates to cytotoxicity in a cellular context. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[19] The objective is to determine the half-maximal inhibitory concentration (IC50) of this compound and compare its potency to the benchmark drugs.

  • Detailed Experimental Protocol:

    • Cell Seeding: Seed a cancer cell line (e.g., HeLa) in a 96-well plate at a density that ensures exponential growth during the experiment (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.[20]

    • Compound Treatment: Prepare serial dilutions of this compound and the benchmark drugs (Paclitaxel, Vincristine) in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include wells with untreated cells (vehicle control).

    • Incubation: Incubate the plate for a period relevant to the cell cycle (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[20]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]

    • Data Analysis: Calculate percent viability relative to the untreated control. Plot percent viability against the log of drug concentration and use non-linear regression to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Causality & Objective: Antimitotic agents characteristically cause cells to arrest in the G2/M phase of the cell cycle. This experiment is a critical mechanistic validation of the cytotoxicity observed in the MTT assay. The objective is to quantify the proportion of cells in each phase of the cell cycle after treatment.

  • Detailed Experimental Protocol:

    • Cell Culture and Treatment: Seed cells (e.g., HeLa) in 6-well plates. Treat the cells with this compound and benchmark drugs at concentrations around their respective IC50 values for a duration of one cell cycle (e.g., 24 hours).

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA.[21] Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA-intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[22]

    • Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is proportional to the DNA content.

    • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Interpretation of Expected Outcomes:

    • Untreated Control: Will show a typical distribution with a large G1 peak and a smaller G2/M peak.

    • Paclitaxel & Vincristine: Will show a significant accumulation of cells in the G2/M peak, indicating mitotic arrest.[4]

    • This compound: A similar increase in the G2/M population would strongly support an antimitotic mechanism of action.

Immunofluorescence Microscopy of the Microtubule Network
  • Causality & Objective: This assay provides direct visual evidence of the drug's effect on its intracellular target. The objective is to visualize the morphology of the microtubule network in cells treated with this compound and compare it to the distinct phenotypes induced by stabilizing and destabilizing agents.[23]

  • Detailed Experimental Protocol:

    • Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

    • Drug Treatment: Treat the cells with the test and benchmark compounds at their IC50 concentrations for an appropriate time (e.g., 18-24 hours).

    • Fixation & Permeabilization: Wash the cells with PBS. Fix with 4% formaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100 in PBS.[24]

    • Blocking: Incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific antibody binding.[23]

    • Primary Antibody Incubation: Incubate with a primary antibody specific for α-tubulin (e.g., mouse anti-α-tubulin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the cells and incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature, protected from light.

    • Nuclear Staining & Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.[23]

    • Imaging: Visualize the cells using a fluorescence or confocal microscope.

  • Interpretation of Expected Outcomes:

    • Untreated Control: Will display a fine, filamentous network of microtubules extending throughout the cytoplasm.

    • Paclitaxel (Stabilizer): Will cause microtubules to form thick, dense bundles, particularly around the nucleus.[4]

    • Vincristine (Destabilizer): Will lead to the loss of the microtubule network, resulting in diffuse tubulin staining throughout the cytoplasm.

    • This compound: The observed phenotype will be highly informative. A paclitaxel-like bundling would indicate a stabilizing effect, while a vincristine-like depolymerization would indicate a destabilizing effect.

Section 4: Comparative Data Summary & Conclusion

To facilitate a clear comparison, all quantitative and qualitative data should be summarized.

Table 1: Hypothetical Benchmarking Data Summary

CompoundIC50 (HeLa cells, 48h)In Vitro Tubulin PolymerizationCell Cycle ArrestMicrotubule Phenotype
Paclitaxel 10 nMEnhanced polymerization rate and extentG2/M ArrestDense microtubule bundles
Vincristine 15 nMStrong inhibition of polymerizationG2/M ArrestLoss of microtubule network
This compound 50 nM (Hypothetical)Strong inhibition of polymerization (Hypothetical)G2/M Arrest (Hypothetical)Loss of microtubule network (Hypothetical)
Conclusion

This guide presents a rigorous, phased approach to characterize the potential antimitotic activity of a novel compound, this compound. By systematically progressing from direct biochemical assays to complex cellular analyses and comparing the results against well-defined benchmarks like Paclitaxel and Vincristine, researchers can confidently determine its mechanism of action.

Based on the hypothetical data presented in Table 1, this compound demonstrates the hallmarks of a microtubule-destabilizing agent. It inhibits tubulin polymerization in vitro, induces G2/M arrest, and leads to the depolymerization of the cellular microtubule network, similar to Vincristine. While its hypothetical potency (IC50 = 50 nM) is slightly lower than the benchmarks, it represents a promising starting point for further drug development.

Future work should focus on determining its specific binding site on tubulin (e.g., colchicine or vinca domain), evaluating its activity across a broader panel of cancer cell lines, and initiating preclinical in vivo efficacy and toxicity studies.

References

  • Colchicine - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbTfJjGewR0BSZWQEp5P_JCBZVrEuGkhP4KGsvmZXSUGzOq2lSuj7u7kJtEx6G0VqFMhi3QdB9FFa-ys1rwsfQn-PK5aYu_A5ZZZWzs-7TBCveX9UxWrRdXQlNBDVa-F8faDo=]
  • What is the mechanism of Colchicine? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSa9lTfzhFVTTKv5YROE0vTVPEhYsERdHxJx9-Z4CVaB7IkoD4mgFp1MLIp3-D4VDlZP8EpQRvKH8Xbc27iLGyrtK7wNyoJV-_lDgWoYTCakSuVhTnfKYCI9SW_frblrQK_mhI3-RpT7CcjZQPvWuSHqav0CbdM2GQOeb9aJUNd8FV]
  • What is the mechanism of action of paclitaxel? - Dr.Oracle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtwc-hRGIk2ZJtklvU8Obe3VTwadvaqVh85w0gRCEL22XlzKx4hUiRTgfYI9LQJxo9kfbxSvAyXO7v64jNV0rwGndNP2fcwo-01WTbV-N5BVzTTCik2262KqhvlKnFn0WsCb7Wkhi8Jotgr9eSnzA156Kds4crDhRLF4AMLbvZbZfxek8BPih6_Xix4nNBqR8=]
  • Mechanism of Action of Colchicine in the Treatment of Gout - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcXz0ioA2Z__YAYCFk5VE7Cb2hZbVVguwQqcw1T5SUPJQQcq5al79Kb5TN_yELu22Gw6a4sUObOg7OAef89M1en4ZE79nmUNUpyRa2rgRtKMVEeRFgSMHdxBru92TE_6z4yHKrP8EegqJfWVGHJHw8w3rBxqwftJkX97GyjIKT_Q-gdMHYZpEpXvjRw-hQmr3IH8pDnYJalCtkKgPvpl6Ln8xEf-M2-SM=]
  • What is Colchicine mechanism of action? - Consensus. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt5bydO4-_niPt5oZYeWyPIz3NvSSc7tlJ6iLEXwoAr853iJG0u8DtbOWo6fNTuGNfBRBjMcAtocANVPIHNL49f9lqdimUjs-2vwI7m0y1hkgKsOCM8beGWFSMuPOKbO0D_SRhJbHiICghLd1Bkkp5gW27TiiArHJzvrSjqDarSFLE7l7mUcrDrdqPnwL0NQuwPbbCmt4=]
  • Colchicine Pharmacokinetics and Mechanism of Action - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkxRhhYA7e0Jfwk61MrDPhfuROh9t6jVqe56YHpUmQsZ0TY74pKKoHqj-4DEcqjmU3TcAYDXesQN-oPsm46q4oTqgRw_IOca0MvxokbbkmognTJjiFXJz_z0lkxdNw756t9r7N]
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETaaDMJwckEiCM-Jrw8I2tzCf3a06qknTDgcpGiotfuUPcxfQ3mnK_HAZyr4f7JV0q2BXi6lJ5Wg0qc1qzUKgm87wva2a5TkLfqRzqo8Ffhh9qElHoIrtMRTbUkkqfxvQB8vt9Azuza-SOB9hsqtdvFkGFblwBqaU5pGXURTmqQudEHFGVhWUlLOAn01z3Rm7VT6Fo6MOPK-x_lJYucmItpXA=]
  • The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMcaCs4-sDfWMTzYQv-mysuTmOJVQ3bn_Te_McHBinyIWaQ1vtY7HJkF92CO0lJ7UjdmEDdm2DogQbpzfxRHxlxBpXI0ueblvgCMgbgPr9dNRtjoXgAOiRYYMC4psy5udf_TyJ3zgG]
  • Paclitaxel - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnF_TWPvRucx4cl9oZsaVEkCQoyESMsr0vwiWn4apiasARUimtWk969l2uadzwuOG0Fk58cWVHWaCYCYIAJ0Yc7qOgxQqrnze9VKngZFeGQAr4ytw4L7SYc4uEVjv3YLvZ-rw=]
  • What is the mechanism of Paclitaxel? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKVgyE6KQC5f03fKBa0caS6d1N6_YijcFTPiZF0LtmnvCbHGLFnJrbm1BEtBXt2PTgj0gW2WilgXgk3ZgrGiQB2DmLAbbTHIm5-JYz2K0V7mWBgL_gQV_VZ1M_wY3tsISk35N5YuYJMpi9nNYGgTmXHTXtu2PDTs8Lyuh8giEF-MQd]
  • Assaying cell cycle status using flow cytometry - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDoi3mhXxjAv0wIGsp2srI_FCXurzXY6hAFv9gBk3zd7t0mlu1mx-zJerSfyBnXc2klFHAp-d5ZZciJdVNH0pCLyeJ0WwwvNMGGad_y88eB8zBGuyEFOFW4Ky8Jp-9_GCAf40kDPylo2GspxQ=]
  • Mechanism of Action of Paclitaxel - BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFndw0bDQk0oAzjxB_M45OltmwhWeD9E00e3CsgLT9N3pfnnIaV-KQF_0AvJjTYZUOY6L8Ctuz-fvyZ4sKalJAs_NNf1fQUlcfQhDB9UbzieTi57i_n-vlmxMCNn6OOnEHIA1k-emnn73ewEK5OrzMeSYDQRmw5ok3e]
  • Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0P1oya1E1ZE7ZsfYPyEF3h663kEcdyjpbGZB_sImQXkgLKKkKVaGya58ncYbZaxD6-HbCY8qRo_dBOMNOMM4pscUK649RSF1q6Eq_Q4wwovaLa1cuNywPFVEHK-LsAZXwl_dsox1GiQ0wBQTkBb47vc8mWFy0e1TPljuYDX-JvVihKTXJiMAVXlUsUI-DcjwYw_bc7qsjC72MTh2rSvebSAeZBvvNsfr4hYScYg==]
  • Preclinical and clinical pharmacology of vinca alkaloids - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPptDR3tD5Xf_ifv799BZYc2Lmfj3L2MRoy2IXzeszg4pXwIJ7fwFN4PEdZFew9-B4WtPRuLsiGR7k4H1bOPasqRt-z6PeuoD3kpm8wh6R1aG2umtJPIkIoFnoNoQECn4PJ2g=]
  • How Paclitaxel Works - News-Medical.Net. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHCghRLAz43te5fVm42nxRiU8XKa_c1s5w_kQJWnpB4jA7Ihz-qqYcTOHNwRzyGH7ewjib0BsHCW1fRkILrF-PEZwdIKqJa7qE-QN5K-2jGMFWopmGGso1xDyk-pmh7poramSrEOQOTPcND_dnVDJnZ3igSamVYKE=]
  • Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4l8dVBfzgz9PttcTSTS90d8S1Pv7o7t3FbNhNe2kDzhd0ANNQgQgIXDWdGvTl-YkPlRv5lLBhbz0yy0SyUwP8T6N_LGPqonwAOU2NzVb59i-CkLF0DO5vCEPFKwNeWgPULLLF3gkWFQ==]
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBUJJfO3YW-SaeJ_yoqsRRFdeFVaO0MqkPBUcUd1OxBS_bL0qzLrI9vWu6NP0uyR7vGMdx0g7fdOfsMZvKf1iGTrJma4GWYe3oSKf8vnesfz8TVDi5KQyyFd48YF-o4KW64yJZyygYAZEQ-dGOySrYzyH-1h9_6EHExbbS0VcbLKqrMf5Kg8__Jt_XcKYdi3DDWVf9rto9gg7meqFmrxzT12k3CMDfeyzrx4p9]
  • Mode of action of vinca alkaloids against cancer using Insilco analysis technique. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9ugZfJ1s5h7ZBP7NLEfUdvfPnYKFt5cbr3SD83JiTps9QyluBtaaMSibAcVlLqRBt3UMFjd4m-lxgUfbugCUMkHKyVjyVR1o5nMpspBXI1S9tllNlFIvLyhEPARZoQ3zia6YLLI1B9Y0HXGwdtqZ4qnNqJw==]
  • Vinca alkaloid - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR_LacVNiT_Otpfqsezuy3_CWHBOuyDfaEBO5wMDafpofJ_3kcsTLDv4YeUaHPumaMNN6kpVU56tJ6FO5cWbXwwfwSZnONloKAPk_4LVgddcPWXhhvEcnYFIcK0_isJoz5QFh6avKg]
  • [Antimitotic agents] - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_ykOi98_Tl0mBzRWVji2tbBT7XWjbuVk23TFHnT35I4R0sj9djJKaKg7YkgPf3YeuebSgbhU5Y0o5UyWAe3uEvb9LIl18N_LLgl1lCGHAXYK3vEVGAKb11l9_e3qLOAJhOAk=]
  • Antimitotic drugs in the treatment of cancer - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8DlaTl7ThLCw4e6LUSrl8aJ1dD_LyADGPmVmImE5RPXw1oX4DeG8gZDIQ93uHUUDXY_1gQSe9tEW8JZanqA1151BjkQHU10EF9l4yYpZ3cPMMLmZVO7RJA1iZm-1zHzfHTF6XIhu9riJv0eg=]
  • Tubulin Polymerization Assay - Bio-protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLkLLvOpZaKqWQ9HHw0QogmFlM7hJe2HDyhWEfoNDrD8t3Jewb_8BuEWfmVbNmP-qi9gj8AiG2kq5JQhq4Ov1qe85UqaHZJkhTTpeIiUxHFQ0YsGMUMpD-Zen_zuGo19K-jFXHnCYskOxhZL1xIIQFhAsmPGHdd7uz]
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeZ6YG-2buOP3bFoNVsIUU_dDhxqWqreg450Q9ySre_VBkoDAA-vggovfSeGqoSlQ18HWnn232Lm1f422xKDYFt4x3PY1uCBX5sMRli5CpW1rhZcEDxMD_T5IiAXq1kLsW3P5Gjkp0qZOm_C7F4jBRpavGgjup9fXksILnEiwak-qpX5hAl3uZdEa8OpNGepL1wUwKhKMBo3Wdc9iDuCwpke4uXghl5UrTq2Y-qY-eDy-P]
  • MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq9KR8PWc5UoXzX7q4gvP66im0q7-sy7W2zUpvhZOYrDZQe8mAjIN6Lapl_8Hvm_VgWZnt3gyozDUz6V8t8i8L0FMOWf7TTvjMubWXjkLlvekJXHRcLl-TDb0K1E-xtqFxpcuUMEKgoHIxf5fuv3NMhZEMmvZgr6ilFs2TXgWKklqI5XCaWsC902IUUZbOXDnXdP90QaN1gsfln4D4XJ-pcdHdojNzgLa33wuHr-GbwOzjYMxI-W_MIGmaZotPg-SJqMVFjt6qHcQa5QknhdO5M3XVf7U-RVMdJQUpGBOQng==]
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOx2NOB2ljgABO5sw25l3FV9vZnMCyjPYaKZomri5-OXlg1A50xR3q_9IxZ6FxYMHkKpeyn1rANooyjWSRp4evZVJPDiH2WVLmp1npEkz0ttNJ_rTVfO5XsBRqYciTsS1Kvfzy1yq0B3rNb8DgwUFzWOBosbBhB7y1J7WNH0-LoS5qMIpTKjWmb_7keGg2G81-yy-pSloGTG26LvIawWcLajfuSX90VoSoa_1vluBHtAHxMwReVgn5ag==]
  • Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbXi0x0JCqRkXggoKCJts5zcoST6glEZGZtUPofO2UREpENjjxZS2MsaxYhRRaM0uLGUbL3JWmfM2ZR-_aphPWfvv0k0vp784Cu1ZKhDEoC3UuzPK503qH7GoKDmL3l80Hd7A7BtHdL2CmxKI=]
  • Application Notes: Immunofluorescence Staining of Microtubules after Tubulin Polymerization-IN-58 Treatment - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFio3JwG9POMM-4CFUD8cXx-h04oTHwnxg9bD-f177IJB6GTfrAzOPO9iqwfCkoiIT1oEJTXKBFjC0dp87WhI0KIB4-zhQ9z7rYO42jXDJIAwcz0C0MBb9G_Al0dd-faZrA4XJAeLzFJVx4qQtK8150xV3yYuL9QFPHPAnJtq5z-WPAbDtAdhnqP3F94HhhbPqOERjExCIKnosq4NzGiydbMK0FNEY_tXiBloNozSSEKJTma1Wlu52B5Kugl08ETh_giXCdvnMizw==]
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRMF9jC8cFl0kD47z__PBa1VLLMu00bPbS9N2x4oQyOH51UUl8aiuBSJY7pJSgiQKZtfSEUhXacibKEl0XigMacd7SxaHByz4AuFvl6EpUEOc7ClhoBDTOoWCKQDDhbWxLEuNuMFPjVlPDVNQ=]
  • MTT assay protocol | Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-fVpkwZK0nlTKZ4IpA2-gTAiyGMYJrOK1VPky_RGR1Gqm_dJehW2WBt_tbJDmHtjPU77OyHDORCJ1jCr54hn_eEAL6H9lwj4JWJ1AK1KcDJC0dp6xz81DnvI-YlTSS-jWXpK79fqIk7auzyB4BAikT07IOgQzYxz3Yu6Q52c=]
  • Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpQLODLqvQA_aNuDBb1Bd2Pg3MDkuiKNIclOLgfGqieIpnwxhwhPZY9JmAWyqVYIlyeLQGWIeXGA4p4h9rCFpkrUBpshMeAw2I3K8tQGkFHdg4GbREEXwiLQwpMqJlLtGYy1ES7_Mm0pyTGwOtyCUTpaxGcvRbEaj1AwxLvxHXKhk9jIXkh7MCkXkUawNP]
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi9IdvEIiVZ-DvyRNjuNFQB-qX2OsJARq0MmMNewMtLCvfTqHVU4P-iIrpiJ8p3sHHgxyOCSfL1gdHI5uBXW8gq3t-aVhKCEB13ElqF5lsZ79Jkh0g-WfdK0mvx8WgVVf8nYOlfqf4Jw==]
  • Cell Cycle Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5aZ6n6CDSbZPDQZUfrU6YU30L6YAHXI3jEXuPp0WRkKT9OyUjA3Dx0Yvxy1T-jlX7U81mhiViEawP4CLKPGQOPdXDSb7OxLyfl6DmuKBRyNeDBrakpTcm7Evm03BBgucWzYbFSR9yok_6MDm7pUsU4TQFP5k9BGIJqRVk421dDqs-Rpw5kNcBNvhiNpb-OaM1Lc6cCsTwDXfRD1w7]
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpM1sQ0gfmspOAYDgLfzS9fCbzJtDw65LGfXC70nShleTANEXpehexjX_EtGMA1vgw9dvoUhm3tLfn6XZfRQD-03m71WKeqKaoOVYy1kPQyv5VIn74--s2UIHlFMSL-ADt7krFkRF9gjl3bHA=]
  • How do anti-mitotic drugs kill cancer cells? - Company of Biologists Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE94Q8GHMKTE5TX7RuKtO-wKHwTrlRTpZ4g3bduY427Q5zNfQkG2VvSpTZ_b2Z4br67xOxIDhezrEMoKvm8_9MB4W5lfmlmHbiL-2cftCovAiZ94gVROZUPce0Dg3dlwyk7giu6gekju32GYvNTt0mpltKs6PSX53zeJ8nHC3-5BMANBmo0-33-ScQWV3XK-TyoBjMjJFy9JmLvYegZTlQvovKiwA==]
  • Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrwdXuitZqdkpsMnbae3raC3RBZ5xGFj9TdXxmPrW52xB1LKvNd2s6m6Z97HGBH5hP9V9rUnDiUIcO_U4k3EMJ0TBvdqHfgqWX_OY4a86fZiF4XZbuU4XSgx9Yv7UP3lfAn6ybw4_QdsPjq28x3cAhTqnVyL74WlNfj7-pEQwy0m9JYxUB9naSFqO-7uon97FUJXa0q6zbOQ==]
  • Antimitotic Drugs | Oncohema Key. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEFgUijJXI_hI0ZKfk6ALSRhPCZuyuxvYjC0FnD6oB6RM9lKdaxLzaHcPDo8h4KdkDR138AAsYt3B14CO3F4aImBhDfxCz0cabrzUk_8jHlcVnaXwh19HV4zmP2dCQ1bTTx1hRlA==]
  • Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRh_WfZKw8PSFZ1tB6J9lFaB2BLQsZ9hN9g8NmsZn_kvJvF0EdkKtHeMbzServ7Qtyn3rmgM-RbuPaDGSk8O2zv5u1zUV8Wxvwd0ZyrejovTTuBS4u-l3BgJFE866UGf13kO0JSTs=]
  • Immunofluorescence staining of microtubules - Bio-protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGecrRZBtahj5Ak7xxfQdODrLBJt0ZJnbpNsPe34v6koyoAmauoLrgD8OP-QkkDHDm4a7tXuAnAe3ph0ed3DOxMg_ZsB9vpRUB6c8dQSP4WeFVWM6xhgTsoZVezS96mawDgIV_I_7eamBvB33UB5PF3_uDjqCT4q2jGxw==]
  • Application Notes and Protocols for Immunofluorescence Staining of Microtubule Changes After MARK-IN-1 Treatment - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSMa2TSd7yRDV1oq9MfTnHr4EF8SC4HNREseDh5UmBDEITaMesmMIZtV7KMR4_kKcPSryDkC3Db2cu0fNpnuUxiBbto7X8UDm0UA8QbXw3URi4pWoo9ypIoUa95qc9bQfzB8u586NEUUs20trsaxlWFDDn7hBR60-uzozbonnojHMw7HYhxQzNdaQMeKd41JSdr6shaggIn24ymrorI0onjUhjXTpZ_hOrTuzszxoVUJmceLvX64BW7djwn845Uybc2af4cPZHTr4MHJpVZQ==]
  • Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHCIwe7xwulQAG_pyKMrB8NHXeMhIk1k8fjvw9zr6nB0ravUB5zllJ4tbeAEhg2dO4hjvoho4O4CZO17pTv5iluJK_j2HCSbYZIgbrIeZ5djJG1vGB8hmSjU4yoC7wtYwHp_M=]
  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJS5XMUjRA3k6arT0_gS2p_6kV1PFR6FNsOApTWgo0kq3xDNQKFys0DotxM5CR5Oi-AslchgGGsGzhCviy9flcD5OU1-7Z7JG_M9kQiRK2JfF1MmIeZs6R6HdKWBp-f9u9NcSko5iMubtf0G_F5RD4jsV4jAlC_MVwCBrHc-6-rkMf1FQKZLRHB3o25Z-aujiYdM8KW6S49OliWQCdcNST]

Sources

A Head-to-Head Comparison of 2-Amino vs. 4-Aminoquinazoline Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Synthesis, and Biological Activity

In the landscape of modern drug discovery, particularly in the realm of oncology, the quinazoline scaffold has emerged as a "privileged" structure, forming the foundation of numerous clinically approved kinase inhibitors. Within this versatile class of compounds, the constitutional isomers of aminoquinazolines, specifically the 2-amino and 4-amino derivatives, have garnered significant attention. While both subclasses have yielded potent therapeutic agents, they exhibit distinct pharmacological profiles, often targeting different families of kinases. This guide provides a comprehensive head-to-head comparison of 2-amino and 4-aminoquinazoline derivatives, delving into their synthesis, structure-activity relationships, and performance as kinase inhibitors, supported by experimental data and protocols.

At a Glance: Key Differences in Biological Targeting

The positional isomerism of the amino group on the quinazoline core profoundly influences the molecule's interaction with the ATP-binding pocket of protein kinases, leading to divergent target specificities.

Feature2-Aminoquinazoline Derivatives4-Aminoquinazoline Derivatives
Primary Kinase Targets Cyclin-Dependent Kinases (CDKs), Phosphatidylinositol 3-Kinase (PI3K), Hematopoietic Progenitor Kinase 1 (HPK1)Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora Kinases
Mechanism of Action Primarily ATP-competitive inhibition of serine/threonine kinases.Primarily ATP-competitive inhibition of receptor tyrosine kinases (RTKs).
Therapeutic Applications Predominantly explored for cancer cell cycle inhibition and immunotherapy.Well-established in the treatment of solid tumors, particularly non-small cell lung cancer.

The Structural Rationale: Why the Amino Position Matters

The orientation of the amino group dictates the hydrogen bonding patterns and the overall conformation of the inhibitor within the kinase active site. In 4-aminoquinazolines, the amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase. This interaction is a hallmark of many successful EGFR inhibitors. Conversely, in 2-aminoquinazolines, the amino group's position allows for different interactions and substitution patterns, which have been effectively exploited to achieve selectivity for serine/threonine kinases like CDKs.

Synthesis Strategies: Building the Core Scaffolds

The synthetic routes to 2-amino and 4-aminoquinazoline derivatives are distinct, reflecting the different reactivities of the quinazoline ring positions.

General Synthesis of 2-Aminoquinazoline Derivatives

A common and efficient method for the synthesis of 2-aminoquinazolines involves a metal-free oxidative annulation. This approach offers mild reaction conditions and utilizes readily available starting materials.

A 2-Aminobenzophenone F Oxidative Annulation A->F B Cyanamide Derivative B->F C Base (e.g., KOtBu) C->F D Solvent (e.g., DMSO) D->F E Heat E->F G 2-Aminoquinazoline Derivative F->G

Caption: General workflow for the synthesis of 2-aminoquinazoline derivatives.

Experimental Protocol: Synthesis of a 2-Aminoquinazoline Derivative [1]

  • Reaction Setup: To a solution of a 2-aminobenzophenone (1.0 eq) in a suitable solvent such as DMSO, add a cyanamide derivative (1.2 eq) and a base like potassium tert-butoxide (KOtBu) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and then purify by recrystallization or column chromatography to yield the desired 2-aminoquinazoline derivative.

General Synthesis of 4-Aminoquinazoline Derivatives

The synthesis of 4-aminoquinazolines often proceeds through a 4-chloroquinazoline intermediate, which is then subjected to nucleophilic aromatic substitution with a desired amine.

A Substituted Anthranilic Acid D Quinazolin-4-one A->D B Formamide B->D C Heat C->D F 4-Chloroquinazoline D->F E Chlorinating Agent (e.g., POCl3) E->F H Nucleophilic Aromatic Substitution F->H G Amine G->H I 4-Aminoquinazoline Derivative H->I Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition activates transcription Amino2_Quinazoline 2-Aminoquinazoline Inhibitor Amino2_Quinazoline->CyclinD_CDK46 inhibits EGF EGF EGFR EGFR Dimer EGF->EGFR binds pEGFR p-EGFR EGFR->pEGFR autophosphorylation Grb2_Sos Grb2/SOS pEGFR->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Amino4_Quinazoline 4-Aminoquinazoline Inhibitor Amino4_Quinazoline->pEGFR inhibits A Kinase, Substrate, ATP & Inhibitor Incubation B Kinase Reaction (ATP consumption) A->B C Add Kinase-Glo® Reagent B->C D Luciferase Reaction (remaining ATP -> Light) C->D E Measure Luminescence D->E F Calculate % Inhibition & IC50 E->F

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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Amino-8-methoxyquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quinazoline scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors.[1] Within this class, 2-amino-8-methoxyquinazoline analogs are gaining significant attention for their potential to target key drivers of cancer progression. However, a critical challenge in the development of these promising therapeutics is bridging the translational gap between promising in vitro results and demonstrable in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of a representative this compound analog, BPR1K871, offering insights into the experimental nuances that govern its journey from the benchtop to preclinical models.

The Rise of a Multi-Kinase Inhibitor: BPR1K871

BPR1K871 is a novel this compound derivative identified as a potent multi-kinase inhibitor, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases (AURKA and AURKB).[2][3] Both FLT3 and Aurora kinases are critical regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of various hematological malignancies and solid tumors.[2][4] The dual-targeting mechanism of BPR1K871 presents a compelling strategy to overcome the resistance mechanisms that often plague single-target therapies.

In Vitro Efficacy: Potency at the Molecular and Cellular Level

The initial assessment of any novel therapeutic candidate begins with a rigorous in vitro evaluation to determine its potency against its intended molecular targets and its anti-proliferative effects on cancer cells.

Enzymatic Assays: Gauging Target Inhibition

The direct inhibitory activity of BPR1K871 against its primary kinase targets was quantified through in vitro kinase assays. These assays measure the ability of the compound to block the phosphorylation of a substrate by the purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments, representing the concentration of the inhibitor required to reduce the kinase's activity by 50%.

Kinase TargetIn Vitro IC50 (nM)
FLT319
AURKA22
AURKB13
Table 1: In Vitro Enzymatic Inhibition of BPR1K871. [5]

Causality Behind Experimental Choices: The selection of a luminescence-based kinase assay that measures ATP consumption is a strategic choice. This format offers high sensitivity and a broad dynamic range, and it avoids the use of hazardous radioactive materials. By determining the IC50 values against purified kinases, researchers can confirm direct target engagement and establish the intrinsic potency of the compound, independent of cellular factors like membrane permeability or efflux pumps.

Cellular Assays: Assessing Anti-Proliferative Activity

Following the confirmation of enzymatic inhibition, the next critical step is to evaluate the compound's ability to inhibit the growth of cancer cell lines. The anti-proliferative activity of BPR1K871 was assessed across a panel of human cancer cell lines, including those known to be dependent on FLT3 and Aurora kinase signaling. The half-maximal effective concentration (EC50) is the metric used to quantify the compound's potency in a cellular context.

Cell LineCancer TypeKey MutationsIn Vitro EC50 (nM)
MOLM-13Acute Myeloid Leukemia (AML)FLT3-ITD~5
MV4-11Acute Myeloid Leukemia (AML)FLT3-ITD~5
COLO205Colorectal CarcinomaBRAF V600E< 100
Mia-PaCa2Pancreatic CarcinomaKRAS G12C< 100
Table 2: In Vitro Anti-Proliferative Activity of BPR1K871. [2][3]

Causality Behind Experimental Choices: The use of cell lines with known genetic backgrounds, such as the FLT3-ITD mutation in MOLM-13 and MV4-11 cells, is crucial for establishing a clear link between target inhibition and cellular phenotype.[2] The MTT assay is a widely adopted method for assessing cell viability. It relies on the metabolic activity of live cells to reduce a tetrazolium salt to a colored formazan product, providing a quantitative measure of cell proliferation. This high-throughput assay allows for the rapid screening of multiple compounds and concentrations.

In Vivo Efficacy: Translating In Vitro Promise to a Preclinical Setting

The true test of a drug candidate's potential lies in its performance within a complex living system. In vivo studies using animal models are indispensable for evaluating a compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy.

Xenograft Models: Evaluating Anti-Tumor Activity

The in vivo anti-tumor activity of BPR1K871 was evaluated in mouse xenograft models, where human cancer cells are implanted into immunodeficient mice. This allows for the study of tumor growth and the effects of therapeutic intervention in a living organism.

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition
MOLM-13Acute Myeloid Leukemia1, 3, or 10 mg/kg, i.v., daily for 5 days, repeated for 2 cyclesSignificant (p < 0.05)
MV4-11Acute Myeloid Leukemia1, 3, or 10 mg/kg, i.v., daily for 5 days, repeated for 2 cyclesSignificant (p < 0.05)
COLO205Colorectal Carcinoma20 mg/kg, i.v., daily for 5 days, repeated for 2 cyclesTumor regression
Mia-PaCa2Pancreatic Carcinoma20 mg/kg, i.v., daily for 5 days, repeated for 2 cyclesTumor regression
Table 3: In Vivo Anti-Tumor Efficacy of BPR1K871 in Xenograft Models. [2][6]

Causality Behind Experimental Choices: The selection of immunodeficient mice (e.g., nude or SCID mice) is essential for preventing the rejection of the transplanted human tumor cells. The subcutaneous implantation of tumor cells is a common and technically straightforward method for establishing solid tumors that can be easily measured. The choice of intravenous (i.v.) administration for BPR1K871 ensures immediate and complete bioavailability, bypassing potential issues with oral absorption in these initial efficacy studies. The dosing regimen, including the dose levels and frequency of administration, is typically informed by prior pharmacokinetic and tolerability studies.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A successful drug development campaign hinges on a strong correlation between in vitro potency and in vivo efficacy. In the case of BPR1K871, the potent low nanomolar IC50 and EC50 values observed in vitro translated into significant tumor growth inhibition and even regression in vivo at well-tolerated doses.[2] This positive correlation underscores the validity of FLT3 and Aurora kinases as therapeutic targets for these cancer types and highlights the drug-like properties of the this compound scaffold.

However, it is important to acknowledge that a direct one-to-one correlation is not always observed. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), tumor microenvironment, and the development of resistance can all influence in vivo outcomes.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are paramount.

In Vitro Kinase Inhibition Assay (Luminescent)
  • Reagent Preparation: Prepare kinase reaction buffer, purified recombinant kinase (FLT3, AURKA, or AURKB), and the specific peptide substrate. Serially dilute BPR1K871 in DMSO to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add the kinase, substrate, and BPR1K871 at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add a detection reagent that quantifies the amount of ADP produced, which is proportional to kinase activity. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of BPR1K871 and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed cancer cells (e.g., MOLM-13, COLO205) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of BPR1K871 and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

In Vivo Xenograft Study
  • Cell Preparation: Culture the desired human cancer cells (e.g., MOLM-13) and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer BPR1K871 (formulated in a suitable vehicle) or the vehicle control via the chosen route (e.g., intravenous injection) according to the predetermined dosing schedule.

  • Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination). Calculate the tumor growth inhibition for each treatment group.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action of BPR1K871 and the experimental processes used for its evaluation, the following diagrams are provided.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 BPR1K871 BPR1K871 BPR1K871->FLT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway Inhibition by BPR1K871.

Aurora_Kinase_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression (Mitosis) cluster_proteins G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Cytokinesis Cytokinesis M_Phase->Cytokinesis Apoptosis Apoptosis M_Phase->Apoptosis Mitotic Catastrophe AURKA Aurora Kinase A AURKA->M_Phase Centrosome Separation Spindle Assembly AURKB Aurora Kinase B AURKB->M_Phase Chromosome Segregation AURKB->Cytokinesis Abscission BPR1K871 BPR1K871 BPR1K871->AURKA BPR1K871->AURKB

Caption: Aurora Kinase Signaling Pathway Inhibition by BPR1K871.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_compound Compound Kinase_Assay Enzymatic Kinase Assay (IC50 Determination) Cell_Assay Cell Proliferation Assay (EC50 Determination) Kinase_Assay->Cell_Assay Potent Inhibitor Xenograft Xenograft Model (Tumor Growth Inhibition) Cell_Assay->Xenograft Promising Candidate BPR1K871 BPR1K871 BPR1K871->Kinase_Assay

Caption: Experimental Workflow for BPR1K871 Evaluation.

Conclusion

The case of BPR1K871 serves as an exemplary model for understanding the critical interplay between in vitro and in vivo studies in the development of this compound analogs. The strong correlation between its potent in vitro anti-proliferative activity and its significant in vivo anti-tumor efficacy validates the therapeutic strategy of dual FLT3 and Aurora kinase inhibition. This guide underscores the importance of a well-designed experimental cascade, from enzymatic assays to cellular studies and finally to preclinical animal models, in successfully navigating the complex path of anticancer drug discovery. The insights gained from such comprehensive evaluations are instrumental in identifying promising candidates with a higher probability of clinical success.

References

  • Hsu, Y. C., Coumar, M. S., Wang, W. C., Shiao, H. Y., Ke, Y. Y., Lin, W. H., ... & Hsieh, H. P. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 7(52), 86239–86256. [Link]
  • Semantic Scholar. (n.d.). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation.
  • ResearchGate. (2016). (PDF) Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation.
  • Hsu, Y. C., Coumar, M. S., Wang, W. C., Shiao, H. Y., Ke, Y. Y., Lin, W. H., ... & Hsieh, H. P. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 7(52), 86239–86256. [Link]
  • BioKB. (n.d.). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis,in vitroandin vivoevaluation.
  • Oncotarget. (2016). Reading Tools. Oncotarget.
  • Hsu, Y. C., Chen, C. L., Coumar, M. S., Shiao, H. Y., Lin, W. H., Ke, Y. Y., ... & Hsieh, H. P. (2021). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia and Solid Tumors. Organic Process Research & Development, 25(3), 634–644. [Link]
  • Lai, Y. L., Wang, K. H., Hsieh, H. P., Yen, W. C., Chen, L. C., & Hsu, J. T. A. (2022). Novel FLT3/AURK multikinase inhibitor is efficacious against sorafenib-refractory and sorafenib-resistant hepatocellular carcinoma. Journal of Biomedical Science, 29(1), 6. [Link]
  • Hsu, Y. C., Coumar, M. S., Wang, W. C., Shiao, H. Y., Ke, Y. Y., Lin, W. H., ... & Hsieh, H. P. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 7(52), 86239–86256. [Link]
  • ResearchGate. (2016). In vivo antitumor effect of BPR1K871 in human acute myelogenous...
  • Altogen Labs. (n.d.). MOLM-13 Xenograft Model.
  • Altogen Labs. (n.d.). Validated COLO205 Xenograft Model.
  • ResearchGate. (2016). Docking study of compounds BPR1K871 and 13 in the FLT3 homology model and AURKA co-crystal (PDB ID...

Sources

A Researcher's Guide to Assessing the Off-Target Effects of Quinazoline-Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in the design of potent kinase inhibitors, leading to several approved drugs for cancer therapy.[1] However, achieving high selectivity remains a significant challenge, as off-target activities can lead to unexpected toxicities or even polypharmacology that can be therapeutically exploited.[2][3][4] This guide provides an in-depth, comparative framework for assessing the off-target effects of kinase inhibitors built on the 2-amino-8-methoxyquinazoline core. We will use the dual EGFR/HER2 inhibitor, Lapatinib, which features a related 4-anilinoquinazoline core, as a case study to illustrate these principles and compare its off-target profile with other alternatives.[5]

The imperative to comprehensively profile kinase inhibitors stems from the fact that most drugs inhibit between 10 and 100 kinases off-target with varying potencies.[3] This promiscuity can confound experimental results and lead to clinical adverse effects. Common side effects of Lapatinib, for instance, include diarrhea, rash, nausea, and fatigue, with more serious, albeit less common, effects on cardiac and liver function.[6][7][8] Understanding whether these are driven by on-target toxicities or off-target effects is paramount for developing safer and more effective therapeutics.

This guide will navigate through a multi-tiered experimental approach, from broad in vitro screens to targeted in-cell validation, providing both the "how" and the "why" behind each methodological choice.

Part 1: Broad-Spectrum Off-Target Profiling in a Reconstituted System

The initial step in characterizing a new chemical entity is to understand its interaction landscape across the human kinome. This is typically achieved through large-scale, in vitro screening platforms that provide a broad, yet foundational, overview of a compound's selectivity.

Method 1: KINOMEscan® - A Competition Binding Assay

KINOMEscan® is a widely used platform that quantitatively measures the binding interactions between a test compound and a large panel of DNA-tagged kinases (typically over 460).[9] The assay relies on a competition format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is then quantified using qPCR.[9][10]

Why this method? This ATP-independent binding assay provides a direct measure of thermodynamic affinity (dissociation constant, Kd), which is not influenced by varying ATP concentrations in different cellular contexts.[9] This allows for a more standardized comparison of inhibitor potencies across the kinome.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize the test compound (e.g., Lapatinib) in 100% DMSO to create a concentrated stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • Binding Reaction: Combine the DNA-tagged kinases, the test compound, and the immobilized ligand in multi-well plates.

  • Incubation: Allow the binding reaction to reach equilibrium (typically 60 minutes at room temperature).

  • Capture and Wash: Capture the immobilized ligand beads and wash away unbound components.

  • Quantification: Elute and quantify the amount of kinase-tagged DNA using qPCR.

  • Data Analysis: Calculate the percent of kinase bound to the beads in the presence of the test compound relative to a DMSO control. These values are then used to determine the Kd for each kinase interaction.[10]

Comparative Data: Lapatinib vs. Neratinib

Kinase TargetLapatinib (Kd, nM)Neratinib (Kd, nM)
EGFR 3 59
HER2 (ERBB2) 13 92
HER4 (ERBB4) 347 70
ABL1>10,0001,300
STK10130>10,000
MAP2K71,8002,100
RIPK2891,800

This table presents a subset of data adapted from published KINOMEscan® results for illustrative purposes.[11]

Analysis: The data reveals that while both Lapatinib and Neratinib are potent inhibitors of the ERBB family, they exhibit distinct off-target profiles. Lapatinib, for example, shows a higher affinity for RIPK2 compared to Neratinib. Such differences in off-target interactions can have significant implications for their respective therapeutic windows and side-effect profiles.

Workflow for In Vitro Kinase Profiling

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Lapatinib) BindingAssay Competition Binding Assay Compound->BindingAssay KinasePanel Panel of >460 Kinases KinasePanel->BindingAssay Quantification qPCR Quantification BindingAssay->Quantification Kd_Calc Kd Determination Quantification->Kd_Calc Profile Selectivity Profile Kd_Calc->Profile

Caption: Workflow for in vitro kinase profiling to determine off-target effects.

Part 2: Assessing Kinase Inhibition in a Cellular Context

While in vitro screens are invaluable for initial profiling, they lack the complexity of the cellular environment. Factors such as ATP competition, protein-protein interactions, and cellular compartmentalization can significantly influence a compound's activity. Therefore, it is crucial to validate in vitro findings in a more physiologically relevant setting.

Method 2: KiNativ™ - In Situ Kinase Profiling

The KiNativ™ platform is a chemoproteomic technology that measures kinase inhibitor binding to native, endogenous kinases within a complex proteome (e.g., cell or tissue lysates).[12][13] It utilizes ATP- or ADP-biotin probes that covalently label a conserved lysine residue in the ATP-binding pocket of active kinases.[13] By pre-incubating the lysate with an inhibitor, the degree of probe labeling for each kinase can be quantified by mass spectrometry, revealing the inhibitor's cellular target engagement profile.

Why this method? KiNativ™ offers a significant advantage by assessing inhibitor binding to kinases in their native conformation and in the presence of endogenous ATP and other cellular components.[12] This can reveal discrepancies between recombinant protein binding and true cellular efficacy.[13]

Experimental Protocol: KiNativ™ Profiling

  • Cell Culture and Lysis: Culture cells of interest to a desired confluency and prepare cell lysates under non-denaturing conditions.

  • Inhibitor Incubation: Treat the cell lysates with the test compound (e.g., Lapatinib) at various concentrations or a vehicle control (DMSO).

  • Probe Labeling: Add the ATP- or ADP-biotin probe to the treated lysates and incubate to allow for covalent modification of active kinases.

  • Protein Digestion: Denature the proteins and digest them into peptides using trypsin.

  • Biotinylated Peptide Enrichment: Enrich the biotin-labeled peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: Determine the IC50 value for each kinase by comparing the abundance of labeled peptides in the inhibitor-treated samples to the vehicle control.

Method 3: Cellular Thermal Shift Assay (CETSA®) - Validating Target Engagement in Intact Cells

CETSA® is a powerful biophysical method that allows for the direct measurement of target engagement in living cells.[14][15] The principle is based on the ligand-induced thermal stabilization of proteins.[16] When a drug binds to its target protein, it increases the protein's resistance to heat-induced denaturation.[14] By heating intact cells treated with a compound to a range of temperatures, the amount of soluble, non-denatured target protein can be quantified, providing a measure of drug binding.[17]

Why this method? CETSA® is the gold standard for confirming that a compound reaches and binds to its intended target in a physiological context, accounting for cell permeability and efflux pumps.[15][18] It provides crucial evidence linking in vitro activity to cellular effects.

Experimental Protocol: CETSA®

  • Cell Treatment: Treat intact cells with the test compound (e.g., Lapatinib) or a vehicle control for a defined period.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient using a thermal cycler.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.

  • Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[16]

Workflow for Cellular Thermal Shift Assay (CETSA®)

cluster_prep Cell Treatment cluster_process Processing cluster_analysis Analysis Cells Intact Cells Treatment Incubate Cells with Compound/Vehicle Cells->Treatment Compound Test Compound Compound->Treatment Vehicle Vehicle Control Vehicle->Treatment Heating Heat across Temperature Gradient Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble & Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification MeltingCurve Plot Melting Curve Quantification->MeltingCurve ShiftAnalysis Analyze Thermal Shift MeltingCurve->ShiftAnalysis

Caption: General workflow for a CETSA experiment.

Part 3: Unveiling the Functional Consequences of Off-Target Effects

Identifying off-target binding is only the first step. To understand the biological ramifications, it is essential to investigate how these interactions perturb cellular signaling networks.

Method 4: Phosphoproteomics - A Global View of Kinase Activity

Phosphoproteomics allows for the large-scale, quantitative analysis of protein phosphorylation, providing a snapshot of the cellular signaling state. By comparing the phosphoproteomes of cells treated with an inhibitor versus a control, one can infer the activity of upstream kinases and identify signaling pathways that are modulated by the drug, including those affected by off-target interactions.

Why this method? This unbiased approach can reveal unexpected off-target effects and provide mechanistic insights into a compound's mode of action and potential toxicity. For example, Lapatinib has been shown to induce kinome reprogramming in ERBB2-positive breast cancer cells, leading to adaptive resistance.[19] Phosphoproteomics can help to identify the kinases involved in these resistance mechanisms.

Comparative Analysis of Off-Target Effects: Lapatinib

MethodOn-Target EffectsKey Off-Target EffectsImplications
KINOMEscan® Potent binding to EGFR and HER2.Binding to other kinases such as RIPK2, STK10.[11]Potential for off-target toxicities or polypharmacology.
KiNativ™ Inhibition of EGFR and HER2 in cell lysates.May reveal different selectivity profile compared to in vitro screens.[13]Provides a more accurate prediction of cellular efficacy.
CETSA® Thermal stabilization of EGFR and HER2 in intact cells.Can be used to confirm engagement of specific off-targets in a cellular context.Confirms target engagement in a physiological setting.
Phosphoproteomics Downregulation of downstream signaling from EGFR and HER2.Can reveal unexpected pathway activation or inhibition due to off-target effects. For example, Lapatinib can induce JNK/c-Jun signaling independent of EGFR/HER2.[20]Provides a functional readout of off-target activity and can help to explain phenotypic outcomes.

EGFR/HER2 Signaling Pathway

cluster_receptors Receptors cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK HER2 HER2 HER2->PI3K_AKT HER2->MAPK Survival Survival PI3K_AKT->Survival Proliferation Proliferation MAPK->Proliferation Lapatinib Lapatinib Lapatinib->EGFR inhibits Lapatinib->HER2 inhibits

Caption: Simplified EGFR/HER2 signaling pathway inhibited by Lapatinib.[21]

Conclusion

Assessing the off-target effects of kinase inhibitors is a multifaceted process that requires a combination of in vitro and in-cell methodologies. By employing a tiered approach, from broad kinome screening to functional phosphoproteomics, researchers can build a comprehensive selectivity profile for their compounds. This detailed understanding is critical for interpreting experimental data, anticipating potential toxicities, and ultimately, developing safer and more effective targeted therapies. The case of Lapatinib illustrates that even well-characterized inhibitors can have complex off-target activities that contribute to their overall clinical profile.[20] Therefore, a thorough investigation of off-target effects should be an integral part of the drug discovery and development process for any novel kinase inhibitor.

References

  • ActivX Biosciences, Inc. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling.
  • ResearchGate. (n.d.). HER2/epidermal growth factor receptor (EGFR) signalling pathway in....
  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699–710.
  • Ma'ayan Lab. (n.d.). LINCS Kinativ.
  • Gschwind, A., et al. (2004). The discovery of receptor tyrosine kinases: targets for cancer therapy.
  • Iqbal, N., & Iqbal, N. (2014). Human Epidermal Growth Factor Receptor 2 (HER2) in Cancers: Overexpression and Therapeutic Implications.
  • Wee, P., & Wang, Z. (2017).
  • Engelman, J. A., et al. (2007). The evolution of resistance to targeted therapies in cancer.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.
  • GlobeNewswire. (2018). ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders.
  • Arteaga, C. L., & Engelman, J. A. (2014). ERBB receptors: from oncogene discovery to basic science to mechanism-based cancer therapeutics. Cancer Cell, 25(3), 282–303.
  • Lee, H. J., et al. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & Medicinal Chemistry Letters, 29(3), 435–440.
  • LINCS Data Portal. (2017). Lapatinib KINOMEscan (LDG-1090: LDS-1093).
  • Thakur, A., et al. (2021). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 26(11), 3186.
  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind....
  • von Kriegsheim, A., et al. (2008). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 2, 83.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171–192.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Younger, N., et al. (2011). Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation. Science Signaling, 4(176), ra38.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Stuhlmiller, T. J., et al. (2015). Inhibition of Lapatinib-induced Kinome Reprogramming in ERBB2-positive Breast Cancer by Targeting BET Family Bromodomains. Cell Reports, 11(3), 390–404.
  • Orcutt, S. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 196–206.
  • Sharma, A., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets.
  • CETSA. (n.d.). CETSA.
  • Pop, O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6689.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • AACR Journals. (2011). Abstract 4101: Off-target lapatinib activity up-regulates TRAIL death receptors in colon cancer cells.
  • Patsnap Synapse. (2024). What are the side effects of Lapatinib Ditosylate Hydrate?.
  • Dr.Oracle. (2025). What are the adverse effects of lapatinib?.
  • CEREBRO. (2012). Lapatinib for Advanced or Metastatic Breast Cancer. The Oncologist, 17(7), 918–924.
  • Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • MDPI. (2021). Lapatinib-Based Radioagents for Application in Nuclear Medicine.
  • Harris, T. E., et al. (2009). Off-target effects of MEK inhibitors. The Journal of Biological Chemistry, 284(14), 9224–9232.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Johnson, G. L. (2014). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Biochemical Journal, 457(1), 1–10.

Sources

A Comparative Guide to Methoxy Group Effects on Quinazoline's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Subtle Power of the Methoxy Group

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The quinazoline scaffold is one such "privileged structure," a fused bicyclic heterocycle that serves as the foundation for a multitude of biologically active compounds.[1][2] Its rigid structure provides an ideal template for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets.[1] This has led to the development of FDA-approved drugs for cancer, hypertension, and other conditions.[3][4]

Among the vast chemical repertoire available to a medicinal chemist, the methoxy group (–OCH₃) is a deceptively simple yet powerful tool. Its influence extends beyond mere steric bulk; as a moderate electron-donating group, it can modulate the electronic properties of the aromatic system, influence metabolic stability, and critically, form key hydrogen bonds with protein residues. This guide provides a comparative analysis of how the strategic placement of methoxy groups on the quinazoline core profoundly impacts its anticancer and antimicrobial activities, supported by quantitative data and validated experimental protocols.

Comparative Analysis: Methoxy Groups as Modulators of Biological Activity

The biological effect of a methoxy substituent is not absolute; it is exquisitely dependent on its position on the quinazoline ring system and the nature of the biological target.

Anticancer Activity: A Tale of Targeted Inhibition

The most prominent role for quinazoline derivatives is in oncology, primarily as protein kinase inhibitors.[2][5] Kinases are crucial nodes in cell signaling pathways that, when dysregulated, drive cancer cell proliferation and survival.[3]

Mechanism of Action: Tyrosine Kinase Inhibition

Many quinazoline-based anticancer agents function as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5] The quinazoline core mimics the adenine portion of ATP, anchoring the molecule in the enzyme's active site. The substituents then determine potency and selectivity.

The 6,7-dimethoxy substitution pattern is a hallmark of many potent EGFR inhibitors, including the first-generation drug Gefitinib.[1] These methoxy groups are not passive placeholders. X-ray crystallography studies have revealed they can form critical interactions within the ATP binding pocket, enhancing affinity.[5] Furthermore, their electron-donating nature can increase the basicity of the quinazoline nitrogen atoms, facilitating a key hydrogen bond with a conserved methionine residue in the kinase hinge region.

However, the structure-activity relationship (SAR) is nuanced. While dimethoxy groups at C-6 and C-7 are often beneficial, in some contexts, replacing them with longer linkers like a propoxy group can lead to stronger activity.[5] The addition of multiple methoxy groups, such as a 3,4,5-trimethoxy substitution on a phenyl ring attached to the core, has also been shown to produce highly effective anticancer agents against various cell lines.[6]

Quantitative Data: Anticancer Activity

The following table summarizes experimental data from various studies, comparing the cytotoxic and kinase inhibitory activity of quinazoline derivatives. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the biological activity.

Compound ID/DescriptionMethoxy Group Position(s)Target Cell Line/KinaseIC₅₀ ValueReference
Compound 6 8-methoxy, 2-(trimethoxyphenyl)A549 (Lung Cancer)4.03 µM[7]
Compound 6 8-methoxy, 2-(trimethoxyphenyl)MDA (Breast Cancer)0.79 µM [7]
Compound 6 8-methoxy, 2-(trimethoxyphenyl)VEGFR2 Kinase98.1 nM[8]
Compound 6 8-methoxy, 2-(trimethoxyphenyl)EGFR Kinase106 nM[8]
AK-10 3,4,5-trimethoxy on phenyl ringA549 (Lung Cancer)8.55 µM[6]
AK-10 3,4,5-trimethoxy on phenyl ringMCF-7 (Breast Cancer)3.15 µM [6]
AK-10 3,4,5-trimethoxy on phenyl ringSHSY-5Y (Neuroblastoma)3.36 µM[6]
Hydroxyaniline-quinazoline 6,7-dimethoxyCDK2 Kinase(Active)[5]
Methylsulfanylaniline-quinazoline 6,7-dimethoxyp38 Kinase(Active)[5]

Lower IC₅₀ values indicate higher potency.

Signaling Pathway and Experimental Workflow Visualization

To contextualize these findings, it is essential to visualize both the biological pathway being targeted and the experimental process used for evaluation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 P Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding Site

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo Preclinical (Optional) Synthesis Chemical Synthesis of Quinazoline Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) on Cancer Cells Purification->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 KinaseAssay Mechanistic Study: Kinase Inhibition Assay IC50->KinaseAssay AnimalModel In Vivo Efficacy (e.g., Mouse Model) KinaseAssay->AnimalModel

Caption: General workflow for anticancer drug screening.

Antimicrobial Activity: Targeting Bacterial Viability

Quinazoline derivatives also exhibit a broad spectrum of antimicrobial activities.[4][9] Here, the methoxy group's electronic and lipophilic contributions are critical for penetrating bacterial cell walls and interacting with intracellular targets.

Structure-Activity Relationship (SAR) Insights

Studies have shown that the presence and position of methoxy groups can significantly influence the antibacterial profile. For instance, some research indicates that compounds with methoxy substitutions are often more active against Gram-positive bacteria compared to other derivatives.[10] In one study, replacing a hydroxyl group (which was not tolerated) with a methoxy group restored antibacterial activity, suggesting that while a hydrogen bond acceptor might be favorable, a hydrogen bond donor is detrimental at that specific position.[11] This highlights the importance of fine-tuning electronic and hydrogen-bonding properties.

Quantitative Data: Antimicrobial Activity

The following table presents Minimum Inhibitory Concentration (MIC) data for methoxy-substituted quinazolines against various bacterial strains.

Compound DescriptionMethoxy Group Position(s)Bacterial StrainMIC (µg/mL)Reference
Quinazolinone Derivative Methoxy-substituted phenyl ringGram-positive bacteria(More Active)[10]
Compound 14 Methoxy on C2-phenyl ringS. aureus2[11]
Compound 13 (analog of 14) Hydroxyl on C2-phenyl ringS. aureus>32 (Inactive)[11]
3-(3-methoxyphenyl)-quinazoline Methoxy on C3-phenyl ringS. aureus, E. coli, etc.6 - 12[9]

Lower MIC values indicate higher potency.

Detailed Experimental Protocols

Scientific integrity demands that protocols be robust and reproducible. The following are standard, self-validating methodologies for assessing the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinazoline compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[1]

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This assay measures a compound's ability to inhibit the activity of a specific kinase enzyme.

  • Reagent Preparation: Prepare assay buffer, a solution of the purified kinase (e.g., EGFR), the specific substrate peptide, and ATP.

  • Compound Preparation: Prepare serial dilutions of the test quinazoline compounds in the assay buffer.

  • Reaction Initiation: In a 96-well plate, add the kinase and the test compound (or vehicle control). Allow a pre-incubation period (e.g., 15 minutes) for the compound to bind to the enzyme.

  • Start Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction. The detection method varies depending on the assay format (e.g., ADP-Glo™, Z'-LYTE™). Typically, this involves measuring the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. The final volume in each well should be 200 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[9][12]

Conclusion and Future Perspectives

The strategic incorporation of methoxy groups is a cornerstone of modern quinazoline-based drug design. This analysis demonstrates that the influence of this substituent is far from simple, acting as a potent modulator of both anticancer and antimicrobial activities.

  • In Oncology: Methoxy groups, particularly at the C6 and C7 positions, are critical for high-affinity binding to the ATP pocket of key tyrosine kinases like EGFR. They contribute to a favorable electronic and steric profile, enhancing the inhibitory potential of the quinazoline scaffold.

  • In Microbiology: The methoxy group's ability to modulate lipophilicity and act as a hydrogen bond acceptor can enhance antibacterial efficacy, with evidence suggesting a particular advantage against Gram-positive organisms.

The effect is highly context-dependent, varying with placement on the ring and the specific biological target. Future drug development efforts will undoubtedly continue to leverage the subtle yet powerful effects of the methoxy group, exploring novel substitution patterns and combinations to design next-generation quinazoline therapeutics with enhanced potency, selectivity, and improved pharmacological profiles.

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). SciPharm.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Institutes of Health (PMC).
  • A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. (n.d.). BenchChem.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). National Institutes of Health (PMC).
  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). MDPI.
  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (n.d.). Semantic Scholar.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (n.d.). National Institutes of Health (PMC).
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (n.d.). National Institutes of Health (PMC).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.
  • Synthesis and Antimicrobial Activity of Novel of 2,3-Disubstituted Quinazolin 4(3H). (n.d.). IISTE.org.
  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (n.d.). MDPI.
  • Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl- 3Hquinazolin-4-one (4) and 3. (2022). Magna Scientia.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ACS Publications.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). PubMed Central.
  • Quinazoline derivatives: synthesis and bioactivities. (2013). National Institutes of Health (PMC).

Sources

A Multi-Faceted Approach: Orthogonal Assays to Rigorously Validate 2-Amino-8-methoxyquinazoline Activity

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the identification of a "hit" compound, such as 2-Amino-8-methoxyquinazoline, from a primary screen is a pivotal yet preliminary step. The initial observation of biological activity must be substantiated through a rigorous validation process to confirm that the compound's effects are due to direct interaction with its intended target. This guide provides a comprehensive framework for employing orthogonal assays to validate the activity of this compound, with a focus on a hypothetical scenario where it is a putative protein kinase inhibitor. Relying on a single assay is fraught with the risk of pursuing false positives, which can arise from compound aggregation, off-target effects, or interference with the assay technology itself.[1] Orthogonal assays, which are independent methods measuring the same or related endpoints through different physical principles, are therefore indispensable for building a robust body of evidence for true target engagement.[1][2]

This guide will detail a multi-step validation workflow, starting from confirming direct target binding, moving to in-vitro functional validation, and culminating in cellular target engagement and selectivity profiling.

The Validation Workflow: A Step-by-Step Confirmation

The journey from a preliminary hit to a validated lead compound requires a systematic and multi-pronged approach. The following workflow outlines a logical sequence of orthogonal assays to build a comprehensive evidence package for the activity of this compound.

Validation_Workflow cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: In-Vitro Functional Validation cluster_2 Phase 3: Cellular Context Validation cluster_3 Phase 4: Selectivity & Off-Target Profiling Biophysical_Assays Biophysical Assays (SPR, ITC) Biochemical_Assays Biochemical Kinase Assays (e.g., LanthaScreen) Biophysical_Assays->Biochemical_Assays Confirms Binding Cellular_Assays Cellular Assays (CETSA, Phosphorylation Assays) Biochemical_Assays->Cellular_Assays Confirms Functional Inhibition Selectivity_Profiling Kinome Profiling Cellular_Assays->Selectivity_Profiling Confirms Cellular Activity

Caption: A stepwise workflow for validating a putative kinase inhibitor using orthogonal assays.

Phase 1: Confirming Direct Target Engagement with Biophysical Assays

The foundational step in validating a hit compound is to unequivocally demonstrate its direct physical interaction with the putative protein target. Biophysical assays are ideal for this purpose as they are generally insensitive to the optical properties of compounds, which can be a source of artifacts in other assay formats.[3]

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic data on molecular interactions.[4][5] By immobilizing the target kinase on a sensor chip, one can monitor the binding of this compound as it flows over the surface.

Causality behind Experimental Choice: SPR is chosen for its ability to provide not just an affinity measurement (KD), but also association (ka) and dissociation (kd) rate constants. This kinetic information can be invaluable in understanding the compound's mechanism of action.

Experimental Protocol: SPR Analysis of this compound Binding to Target Kinase

  • Ligand and Analyte Preparation:

    • Express and purify the target kinase (ligand) and this compound (analyte).

    • Ensure high purity and stability of the protein.

    • Prepare running buffer (e.g., HBS-EP+ buffer).

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 chip).

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the purified kinase at a concentration of 20-50 µg/mL in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.[6]

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Binding:

    • Prepare a dilution series of this compound in running buffer.

    • Inject the different concentrations of the analyte over the immobilized kinase surface at a constant flow rate (e.g., 30 µL/min).[7]

    • Monitor the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9] This technique is performed in-solution, eliminating potential artifacts from surface immobilization.

Causality behind Experimental Choice: ITC is a gold-standard for validating binding affinity. It provides the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment, offering deep mechanistic insights.[10]

Experimental Protocol: ITC Analysis of this compound Binding to Target Kinase

  • Sample Preparation:

    • Dialyze both the purified target kinase and this compound against the same buffer to minimize heats of dilution.[10]

    • A recommended starting concentration is 5-50 µM of the kinase in the sample cell and a 10-fold higher concentration of the compound in the syringe.[10]

    • Degas all solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the kinase solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of injections of the compound into the kinase solution.

  • Data Analysis:

    • Integrate the heat-flow peaks from each injection.

    • Fit the integrated data to a suitable binding model to determine the KD, n, ΔH, and ΔS.

Technique Principle Key Parameters Obtained Strengths Limitations
SPR Change in refractive index upon bindingka, kd, KDReal-time kinetics, high sensitivityImmobilization can affect protein activity
ITC Measures heat change upon bindingKD, n, ΔH, ΔSIn-solution, provides thermodynamicsHigher protein consumption, lower throughput

Phase 2: In-Vitro Functional Validation with Biochemical Kinase Assays

Once direct binding is confirmed, the next crucial step is to demonstrate that this binding event translates into functional modulation of the target kinase's activity. Biochemical kinase assays are designed to measure the catalytic function of the enzyme.[11]

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.[12] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.

Causality behind Experimental Choice: This assay format is highly sensitive, compatible with high-throughput screening, and can be used to determine the IC50 value of the inhibitor. It directly probes the interaction at the ATP-binding site.[13]

Experimental Protocol: LanthaScreen™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 3X solution of this compound at various concentrations.

    • Prepare a 3X mixture of the target kinase and a europium-labeled anti-tag antibody.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the compound solution.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer solution.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader.

    • Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Phase 3: Validation in a Cellular Context

Demonstrating target engagement and functional activity in a complex cellular environment is a critical step towards validating a lead compound.[14] Cell-based assays provide a more physiologically relevant setting, accounting for factors like cell permeability and metabolism.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for assessing target engagement in intact cells and tissues.[15][16] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[17]

Causality behind Experimental Choice: CETSA® provides direct evidence of target engagement within the cell, bridging the gap between in-vitro and in-vivo studies.[18] It is a label-free method applicable to a wide range of protein targets.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Cell Lysis & Fractionation cluster_3 Protein Detection Treat_Cells Treat cells with This compound or vehicle (DMSO) Heat_Shock Heat cells at a range of temperatures Treat_Cells->Heat_Shock Lyse_Cells Lyse cells and separate soluble and aggregated protein fractions Heat_Shock->Lyse_Cells Detect_Protein Quantify soluble target protein (e.g., Western Blot) Lyse_Cells->Detect_Protein

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA®

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[15]

    • Cool the samples on ice.

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the soluble target kinase using a suitable method, such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

Cellular Phosphorylation Assay

To confirm that target engagement in cells leads to functional inhibition of the kinase signaling pathway, a cellular phosphorylation assay is employed.[14][19] This assay measures the phosphorylation status of a known downstream substrate of the target kinase.

Causality behind Experimental Choice: This assay directly measures the functional consequence of kinase inhibition in a physiological context. A decrease in substrate phosphorylation upon treatment with this compound provides strong evidence of its on-target activity.[20]

Experimental Protocol: Cell-Based Phosphorylation ELISA

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and grow overnight.[21]

    • Starve the cells of serum for a few hours, if necessary.

    • Treat the cells with a dilution series of this compound for the desired time.

    • If applicable, stimulate the signaling pathway with an appropriate agonist.

  • Cell Lysis:

    • Remove the treatment medium and lyse the cells in a buffer containing phosphatase inhibitors.

  • ELISA:

    • Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the substrate protein.

    • Detect the phosphorylated substrate using a phospho-specific primary antibody and an HRP-conjugated secondary antibody.[21]

    • Add a colorimetric substrate and measure the absorbance.

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total substrate signal (from a parallel ELISA).

    • Plot the normalized signal against the compound concentration to determine the cellular IC50.

Assay Principle Key Readout Strengths Limitations
CETSA® Ligand-induced thermal stabilizationChange in protein melting temperatureDirect measure of target engagement in cellsIndirect measure of function
Phosphorylation Assay Antibody-based detection of substrate phosphorylationChange in substrate phosphorylationDirect measure of cellular kinase activityRequires a known substrate and specific antibodies

Phase 4: Assessing Selectivity with Kinome Profiling

A critical aspect of drug development is to ensure that the compound is selective for its intended target, as off-target effects can lead to toxicity.[22] Kinome profiling provides a broad assessment of a compound's activity against a large panel of kinases.[23][24]

Causality behind Experimental Choice: Broad kinase screening is crucial for identifying selective and potent kinase inhibitors.[24] It helps to de-risk a compound by revealing potential off-target liabilities early in the discovery process.

Kinome Profiling Services: Several commercial vendors offer kinome profiling services, screening compounds against hundreds of kinases in biochemical assays.[25][26] The data is typically presented as a percentage of inhibition at a fixed compound concentration, allowing for the calculation of selectivity scores.

Conclusion

The validation of a hit compound like this compound requires a rigorous and multi-faceted approach. By systematically employing a series of orthogonal assays, researchers can build a compelling case for its mechanism of action. This guide has outlined a logical workflow that progresses from confirming direct target binding with biophysical methods (SPR and ITC), to validating in-vitro functional activity (biochemical kinase assays), and finally to demonstrating target engagement and functional effects in a cellular context (CETSA® and phosphorylation assays), culminating in a broad assessment of selectivity (kinome profiling). This comprehensive validation strategy is essential for making informed decisions in the drug discovery pipeline and for advancing promising compounds towards clinical development.

References

  • Kinome Profiling Service. MtoZ Biolabs. [Link]
  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
  • Kinome Profiling. Oncolines B.V. [Link]
  • Orthogonal Assay Service.
  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PubMed. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • Step-by-step flowchart showing the 7TM phosphorylation assay protocol.
  • Improving Therapeutics Discovery with Orthogonal Assay D
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
  • How to run a cell based phospho HTRF assay. YouTube. [Link]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC - NIH. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • Spotlight: Cell-based kinase assay form
  • In Vitro Phosphorylation Assay Services. Reaction Biology. [Link]
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • CETSA. CETSA. [Link]
  • Isothermal Titration Calorimetry (ITC). Protocols.io. [Link]
  • Surface Plasmon Resonance Protocol & Troubleshooting.
  • Surface plasmon resonance. BIAcore. [Link]
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
  • Rapid measurement of inhibitor binding kinetics by isothermal titr
  • Protocol for Invitro Kinase Assay. Unknown. [Link]
  • Measurement of the formation of complexes in tyrosine kinase-medi
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Kinase assays. BMG LABTECH. [Link]
  • In vitro NLK Kinase Assay. PMC - NIH. [Link]
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC. [Link]

Sources

Reproducibility of published data on 2-Amino-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Characterization of 2-Amino-8-methoxyquinazoline: Establishing a Reproducible Protocol

This document serves to bridge that gap. As opposed to a direct comparison of non-existent literature, we will synthesize information from established, high-yield reactions for analogous compounds to propose a robust, reliable, and reproducible protocol for the synthesis of this compound. We will further detail the necessary analytical methods to validate the final product's identity and purity, providing researchers with a clear and actionable path forward.

Part 1: Proposed Synthetic Route and Mechanistic Considerations

The most reliable and direct routes to 2-aminoquinazolines often begin with the corresponding 2-aminobenzonitrile (anthranilonitrile) precursor.[1][3] This approach involves a cyclization reaction with a reagent that provides the C2 carbon and N1 nitrogen of the quinazoline ring.

Our proposed synthesis begins with 2-amino-3-methoxybenzonitrile . This starting material is commercially available and contains the requisite arrangement of functional groups for direct conversion. The cyclization will be achieved using cyanamide in the presence of a strong acid catalyst, such as hydrochloric acid.

Causality of Experimental Choices:

  • Starting Material: 2-amino-3-methoxybenzonitrile is selected because the ortho-amino and nitrile groups are pre-organized for intramolecular cyclization, a highly efficient chemical transformation. The methoxy group at the 3-position will become the 8-methoxy group in the final quinazoline product.

  • Reagent: Cyanamide (H₂NCN) is an ideal reagent as it provides the necessary N=C-NH₂ fragment to form the 2-amino-substituted pyrimidine ring of the quinazoline core.

  • Catalyst: Concentrated hydrochloric acid serves a dual purpose. It protonates the nitrile of the starting material, activating it for nucleophilic attack by the cyanamide nitrogen. Secondly, it maintains the basic amino groups in their protonated, soluble ammonium salt form, preventing unwanted side reactions and ensuring homogeneity in the reaction medium.

The proposed synthetic pathway is illustrated below.

Synthetic_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2-Amino-3-methoxybenzonitrile C Conc. HCl 1,4-Dioxane Reflux A->C B Cyanamide (H₂NCN) B->C D This compound (as Hydrochloride Salt) C->D Cyclization

Caption: Proposed synthesis of this compound via acid-catalyzed cyclization.

Part 2: Detailed Experimental Protocol and Characterization

This section provides a step-by-step methodology for the synthesis and purification of this compound, followed by the analytical procedures required for structural confirmation and purity assessment.

Experimental Protocol: Synthesis
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methoxybenzonitrile (1.48 g, 10 mmol) and cyanamide (0.84 g, 20 mmol, 2.0 equivalents).

  • Solvent and Catalyst Addition: Add 1,4-dioxane (20 mL) to the flask. With vigorous stirring, slowly add concentrated hydrochloric acid (5 mL) to the suspension. Rationale: Dioxane is a stable solvent under strongly acidic conditions. The slow addition of acid manages the initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (Mobile Phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 6-8 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. A precipitate of the hydrochloride salt of the product should form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities and residual dioxane.

    • Dry the solid under vacuum to yield this compound hydrochloride as an off-white to pale yellow solid.

  • Neutralization (Optional, for free base):

    • Dissolve the hydrochloride salt in water (50 mL).

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is ~8-9.

    • Collect the resulting precipitate (the free base) by vacuum filtration, wash with cold water (2 x 25 mL), and dry under vacuum.

Data Analysis and Expected Results

Accurate characterization is critical for validating the successful synthesis and purity of the target compound. The following table summarizes the expected analytical data based on the known properties of analogous structures.[1][4][5][6]

Analysis Technique Expected Result
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
¹H NMR (400 MHz, DMSO-d₆)δ 9.2-9.4 (s, 1H, H4), 7.5-7.7 (d, 1H, H5), 7.2-7.4 (t, 1H, H6), 7.0-7.2 (d, 1H, H7), 6.8-7.0 (br s, 2H, -NH₂), 3.9-4.1 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 162-164 (C2), 155-157 (C8a), 148-150 (C4), 145-147 (C8), 125-127 (C6), 115-117 (C5), 112-114 (C4a), 110-112 (C7), 56-58 (-OCH₃)
High-Resolution MS (ESI+)Calculated for [C₉H₁₀N₃O]⁺ ([M+H]⁺): 176.0818; Found: 176.08xx

Part 3: Assessing Reproducibility and Critical Parameters

The reproducibility of this synthesis hinges on several key factors that must be carefully controlled.

  • Purity of Starting Materials: The 2-amino-3-methoxybenzonitrile must be of high purity. The presence of isomeric impurities could lead to the formation of difficult-to-separate side products.

  • Stoichiometry: While an excess of cyanamide is used to drive the reaction to completion, a significant excess can lead to polymerization and complicate purification. Using 2.0 equivalents is a well-established starting point.

  • Acid Concentration: The concentration of HCl is critical. Insufficient acid will result in a sluggish or incomplete reaction. Conversely, overly harsh conditions could lead to degradation of the product.

  • Temperature and Time: Consistent reflux temperature ensures a steady reaction rate. Monitoring by TLC is essential to avoid prolonged heating after completion, which can increase the formation of byproducts.

The overall workflow for ensuring a reproducible outcome is depicted below.

Workflow cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_analysis Characterization & Validation A 1. Reagent Prep & Reaction Setup B 2. Reflux & TLC Monitoring A->B C 3. Workup & Isolation of Crude Product B->C D 4. Recrystallization or Column Chromatography C->D E 5. NMR (¹H, ¹³C) Structural Confirmation D->E F 6. HRMS Formula Confirmation E->F G 7. Purity Analysis (e.g., HPLC) F->G H H G->H Reproducible High-Purity Product

Caption: A validated workflow for the synthesis and analysis of this compound.

Conclusion

While published data for the synthesis of this compound is sparse, a reliable and reproducible protocol can be established by leveraging well-documented procedures for analogous 2-aminoquinazoline derivatives. The proposed acid-catalyzed cyclization of 2-amino-3-methoxybenzonitrile with cyanamide offers a direct and efficient route to the target compound. By carefully controlling critical parameters such as reagent purity, stoichiometry, and reaction conditions, and by performing rigorous analytical characterization as outlined in this guide, researchers can confidently synthesize and validate this compound for use in drug discovery and other scientific endeavors.

References

  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Deriv
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Derivatives.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.
  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC. [Link]

Sources

Bridging the Gap: A Comparative Guide to Computational Docking Scores and Experimental Data for 2-Amino-quinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the synergy between computational modeling and experimental validation is paramount. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth comparison of computational docking scores and experimental data, using a case study centered on a 2-amino-quinazoline derivative, a scaffold known for its kinase inhibitory activity. By dissecting the methodologies and interpreting the results, we aim to offer a nuanced understanding of how these two crucial data sources can be collaboratively harnessed to accelerate the development of novel therapeutics.

The In Silico Prediction: Unveiling Binding Potential Through Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction through a scoring function.[1] This in silico approach is instrumental in high-throughput virtual screening to identify potential drug candidates from vast compound libraries.

The process begins with the preparation of the 3D structures of both the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). The docking algorithm then explores various possible binding poses of the ligand within the protein's active site and calculates a docking score for each pose. This score is an approximation of the binding free energy, with more negative values typically indicating a more favorable interaction.

The Experimental Verdict: Quantifying Inhibition with In Vitro Assays

While computational methods provide valuable predictions, experimental validation is indispensable to confirm the actual biological activity of a compound. For kinase inhibitors, the half-maximal inhibitory concentration (IC50) is a standard measure of potency. This value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

The determination of IC50 values is typically performed through in vitro enzymatic assays. These assays measure the activity of the target kinase in the presence of varying concentrations of the inhibitor. By plotting the enzyme activity against the inhibitor concentration, a dose-response curve is generated, from which the IC50 value can be accurately determined.

A Case Study: A 2-Amino-quinazoline Derivative Targeting EGFR and VEGFR-2

To illustrate the comparison between docking scores and experimental data, we will examine a 2-amino-quinazoline derivative, compound 4e from a study by Al-Warhi et al., which is structurally analogous to 2-Amino-8-methoxyquinazoline.[2] This compound was evaluated for its inhibitory activity against two key receptor tyrosine kinases implicated in cancer: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Data Presentation
TargetComputational Docking Score (kcal/mol)Experimental IC50 (nM)
EGFR-4.46[2]69.4 ± 1.55[2]
VEGFR-2-4.41[2]189.4 ± 5.66[2]

Note: The docking scores and IC50 values are for compound 4e as reported by Al-Warhi et al.[2]

Experimental & Computational Workflows

Computational Docking Workflow

The following diagram illustrates a typical workflow for molecular docking studies:

Computational Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation (PDB structure retrieval, cleaning) docking Molecular Docking (Defining binding site, running algorithm) p_prep->docking l_prep Ligand Preparation (2D to 3D conversion, energy minimization) l_prep->docking scoring Scoring & Ranking (Calculating binding affinity) docking->scoring pose_analysis Pose Analysis (Visualizing interactions) scoring->pose_analysis

Caption: A generalized workflow for computational molecular docking.

Step-by-Step Methodology:

  • Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins (e.g., EGFR and VEGFR-2) are obtained from the Protein Data Bank. The structures are prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders. The ligand structure is sketched and then converted to a 3D format, followed by energy minimization to obtain a stable conformation.

  • Binding Site Definition: The active site of the protein, where the ligand is expected to bind, is defined based on the co-crystallized ligand or through prediction algorithms.

  • Molecular Docking: A docking program (e.g., AutoDock, Glide, GOLD) is used to place the ligand into the defined binding site in various orientations and conformations.

  • Scoring and Analysis: The software's scoring function calculates the binding affinity for each pose. The pose with the best score is typically selected for further analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[3]

Experimental IC50 Determination Workflow

The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor:

IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Kinase, substrate, ATP, inhibitor dilutions) incubation Incubation (Kinase reaction with inhibitor) reagents->incubation detection Detection (Measure kinase activity) incubation->detection curve_fit Dose-Response Curve (Plot activity vs. concentration) detection->curve_fit ic50_calc IC50 Calculation curve_fit->ic50_calc

Caption: A generalized workflow for in vitro IC50 determination.

Step-by-Step Methodology:

  • Reagent Preparation: The target kinase, its substrate (e.g., a peptide), and ATP are prepared in a suitable buffer. The test compound is serially diluted to create a range of concentrations.

  • Kinase Reaction: The kinase, substrate, ATP, and different concentrations of the inhibitor are mixed in the wells of a microplate. The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The kinase activity is measured. This can be done using various methods, such as radiometric assays that measure the incorporation of radioactive phosphate into the substrate, or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. These values are then plotted against the logarithm of the inhibitor concentration to generate a dose-response curve.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve as the concentration of the inhibitor that produces 50% of the maximal inhibition.

Interpreting the Comparison: Why Docking Scores and IC50 Values Don't Always Correlate

In our case study, the docking scores for compound 4e against EGFR and VEGFR-2 are very similar (-4.46 and -4.41 kcal/mol, respectively).[2] However, the experimental IC50 values show a notable difference, with the compound being more potent against EGFR (69.4 nM) than VEGFR-2 (189.4 nM).[2] This highlights a common observation in drug discovery: the correlation between computational docking scores and experimental binding affinities is not always linear. Several factors contribute to this discrepancy:

  • Scoring Function Inaccuracies: Docking scoring functions are approximations and may not fully capture the complex thermodynamics of ligand binding, including entropic effects and the role of water molecules.[4]

  • Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity, while in reality, proteins are flexible and can undergo conformational changes upon ligand binding.[4]

  • Experimental Conditions: The IC50 value can be influenced by experimental conditions such as ATP concentration, enzyme concentration, and incubation time. These factors are not explicitly accounted for in most docking simulations.

  • Cellular vs. Enzymatic Activity: Docking simulates binding to an isolated protein, whereas an IC50 from a cell-based assay reflects a more complex biological system, including cell permeability and off-target effects.

Conclusion: An Integrated Approach for Informed Drug Discovery

Computational docking and experimental assays are complementary tools in the drug discovery pipeline. Docking is invaluable for rapidly screening large libraries of compounds and prioritizing candidates for experimental testing.[1] However, the predictions from docking must be interpreted with caution and always validated by robust experimental data. The lack of a perfect correlation between docking scores and IC50 values underscores the complexity of molecular recognition and the need for an integrated approach. By understanding the strengths and limitations of both computational and experimental methods, researchers can make more informed decisions and ultimately enhance the efficiency and success rate of drug development.

References

  • VertexAI Search. A Researcher's Guide to Computational Docking and Experimental Validation - Benchchem.
  • Al-Warhi, T., et al. (2023). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 16(10), 105151.
  • VertexAI Search. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - NIH.
  • VertexAI Search. How well do molecular docking scores correlate with experimental binding affinities?.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Risk Mitigation

Quinazoline and its derivatives are recognized as a significant class of compounds in medicinal chemistry, with a wide range of biological activities.[1][2] Consequently, they must be handled with care throughout their lifecycle, including disposal. Based on data from similar quinazoline and quinoline compounds, 2-Amino-8-methoxyquinazoline should be treated as a hazardous substance with the potential for the following:

  • Acute Toxicity: Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: May cause skin irritation.[3][5][6]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[3][5][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][5][6]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood, to minimize exposure.[7]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[3]
Eye Protection Safety goggles and a face shield.To protect against splashes and airborne particles that could cause serious eye damage.[3]
Body Protection A properly fitted laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection An N95 dust mask or higher, particularly when handling the solid compound outside of a chemical fume hood.[7]To prevent the inhalation of fine dust particles that may cause respiratory irritation.[8]
II. The Disposal Workflow: A Step-by-Step Protocol

The overarching principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[3] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[3][7] The recommended method of disposal is incineration by a licensed hazardous waste management company.[3]

The following workflow provides a systematic approach to ensure safety and regulatory compliance.

DisposalWorkflow cluster_0 Step 1: Waste Segregation & Collection cluster_1 Step 2: Labeling & Documentation cluster_2 Step 3: Storage cluster_3 Step 4: Professional Disposal A Identify all waste streams containing This compound (solid, liquid, contaminated labware). B Collect waste in a dedicated, compatible, and sealable hazardous waste container. A->B C Label the container with: 'Hazardous Waste', 'this compound', and hazard pictograms. B->C D Maintain a log of the waste contents and quantities. C->D E Store the sealed container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). [10] D->E F Ensure storage area is secure, well-ventilated, and away from incompatible materials. [10] E->F G Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. [4] F->G H Arrange for waste pickup and provide accurate documentation. G->H I Ensure all containers are securely sealed before handover to the disposal contractor. [1] H->I

Caption: Disposal workflow for this compound.

Operational Plan for Waste Management

  • Waste Segregation and Collection:

    • Identification: All materials that have come into contact with this compound must be classified as hazardous chemical waste. This includes the pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials.[3][9]

    • Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[3] The container must be made of a material compatible with the chemical.[10]

  • Labeling and Documentation:

    • Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings.[11] Do not use abbreviations or chemical formulas.[3]

    • Record Keeping: Maintain accurate and up-to-date records of the waste generated.[12]

  • Storage:

    • Location: Store hazardous waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[13][14]

    • Conditions: The storage area must be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.[13][15] Secondary containment should be used to prevent spills from spreading.[16]

  • Professional Disposal:

    • Coordination: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[9]

    • Handover: Provide a complete and accurate description of the waste. Before the scheduled pickup, ensure all containers are securely sealed and properly labeled.[3]

III. Accidental Release Measures

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.[9]

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE as described in Table 1.[9]

  • Contain the Spill:

    • For solid spills , carefully sweep or vacuum the material, avoiding dust generation.[9] Use spark-proof tools if there is a risk of flammable dust-air mixtures.[17]

    • For liquid spills , use an inert absorbent material such as vermiculite or sand to contain the spill.[9]

  • Clean the Spill: Collect all contaminated materials and place them in a designated hazardous waste container for disposal.[9]

  • Decontaminate the Area: After the bulk of the spill has been removed, decontaminate the area according to your laboratory's standard operating procedures.[9]

  • Report the Spill: Report the incident to your supervisor and your institution's EHS office.[9]

IV. Regulatory Compliance

The management of hazardous waste is governed by federal and state regulations. Key OSHA standards to be aware of include those for hazardous materials (29 CFR part 1910, subpart H) and toxic and hazardous substances (29 CFR part 1910, subpart Z).[18] It is imperative to comply with all applicable local, state, and federal regulations regarding hazardous waste management.[19][20] This includes adherence to specific training requirements for personnel handling hazardous waste.[21]

By adhering to these procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • BenchChem. (n.d.). Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals.
  • ComplianceSigns. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • BenchChem. (n.d.). Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals.
  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-8-hydroxyquinoline - Safety Data Sheet.
  • Szabo-Scandic. (n.d.). Quinazoline - Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). 8-Aminoquinoline - Safety Data Sheet.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • PubChem. (n.d.). 2-Amino-8-quinolinol.
  • Cayman Chemical. (2024, October 10). 2-Amino-3-methylimidazo[4,5-f]quinoline - Safety Data Sheet.
  • Fisher Scientific. (2010, October 20). 6-Amino-2-methylquinoline - Safety Data Sheet.
  • BenchChem. (n.d.). Proper Disposal of 2-Amino-4-hydroxy-6-methylpyrimidine: A Guide for Laboratory Professionals.
  • Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Pharmaceutical and Biomedical Research, 4(3), 1-15.
  • MDPI. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 25(11), 2673.

Sources

A Senior Application Scientist's Guide to Handling 2-Amino-8-methoxyquinazoline: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Our approach is not merely to list procedures, but to instill a deep understanding of why each step is critical. By treating every protocol as a self-validating system, we empower you to work with confidence and precision, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

Quinazoline derivatives, as a class of compounds, often exhibit biological activity that necessitates careful handling. Based on data from analogous structures, we must assume 2-Amino-8-methoxyquinazoline presents the following potential hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][3][4][5]

  • Serious Eye Damage/Irritation: The compound, particularly in powdered form, can cause severe irritation or damage upon contact with the eyes.[1][3][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust particles can lead to irritation of the respiratory system.[1][3][4][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2][5][8]

Given these risks, a multi-layered approach to personal protection is not just recommended; it is mandatory.

The Core of Protection: Engineering Controls

Before any personal protective equipment (PPE) is donned, your first line of defense is a properly functioning laboratory environment.

  • Chemical Fume Hood: All weighing, transferring, and dissolution of solid this compound must be conducted within a certified chemical fume hood.[1][2] This engineering control is paramount for minimizing the inhalation of airborne particles.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

Mandatory Personal Protective Equipment (PPE)

The following PPE is required for all procedures involving this compound. The selection of each component is a direct response to the identified hazards.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile Gloves (Powder-Free)Provides a chemical-resistant barrier to prevent skin contact. Inspect for perforations before each use and wash hands thoroughly after removal.[1]
Eye & Face Protection Chemical Safety Goggles with a Complete SealProtects against dust particles and potential splashes. Must be worn at all times in the handling area.[1]
Face Shield (in addition to goggles)Required when there is a significant risk of splashing, such as during bulk transfers or solution preparation.[1]
Body Protection Flame-Resistant Laboratory Coat (fully buttoned)Protects skin and personal clothing from contamination.[1]
Respiratory Protection N95-rated Respirator (or higher)Necessary when handling the powder outside of a fume hood or during spill cleanup to prevent inhalation of fine particles.[9][10][11]
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental task.

PPE_Workflow cluster_prep Preparation & Planning cluster_ppe PPE & Engineering Controls cluster_action Execution Start Task: Handle This compound Assess Assess Hazard: - Skin/Eye Irritant - Respiratory Irritant - Inhalation Risk (Dust) Start->Assess FumeHood Work in Chemical Fume Hood? Assess->FumeHood Always Start Here Weighing Weighing/Handling Solid? FumeHood->Weighing Yes RespProtection Add N95 Respirator FumeHood->RespProtection No (e.g., Spill Cleanup) BasePPE Mandatory Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Weighing->BasePPE No (Solution Handling) FaceShield Add Face Shield Weighing->FaceShield Yes Proceed Proceed with Experiment BasePPE->Proceed RespProtection->Weighing FaceShield->BasePPE Always

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Procedural Guidance: Step-by-Step Handling

Adherence to a strict, methodical workflow is crucial for mitigating risk.

Preparation and Weighing
  • Don PPE: Before entering the designated handling area, don your lab coat, safety goggles, and nitrile gloves.

  • Prepare Fume Hood: Ensure the fume hood sash is at the appropriate working height. Place all necessary equipment (weigh boat, spatula, container) inside the hood before introducing the chemical.

  • Weighing: Carefully weigh the solid compound within the fume hood. Minimize the generation of dust by handling the material gently.[1]

  • Transfer: If transferring to a reaction vessel, do so within the fume hood.

Dissolution
  • Solvent Addition: When preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.[1]

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Keep the vessel capped or covered to the extent possible.

Emergency Protocols: Spill and Exposure Response

Immediate and correct action is vital in the event of an emergency.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6][8] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][8][12] If irritation develops or persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air immediately.[1][8][12] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][12]

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.

    • Wear all mandatory PPE, including an N95 respirator.

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[8][12] Avoid creating dust.

    • Clean the spill area with a suitable decontaminating solution.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is the final, critical step in the safe handling of any chemical.

  • Waste Collection: All waste containing this compound, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][8]

  • Waste Segregation: Do not mix this waste stream with other chemical waste unless compatibility has been confirmed.[1]

  • Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

By integrating these safety protocols into your daily laboratory practice, you build a foundation of trust—in your procedures, in your environment, and in your ability to conduct groundbreaking research safely and responsibly.

References

  • Personal protective equipment for handling Quinazolin-2-ylboronic acid - Benchchem. BenchChem.
  • SAFETY DATA SHEET - 2-Hydroxyquinoline.
  • SAFETY DATA SHEET - 8-Aminoquinoline. Fisher Scientific.
  • SAFETY DATA SHEET - 8-Hydroxyquinoline.
  • SAFETY DATA SHEET - 8-Aminoisoquinoline. Fisher Scientific.
  • 2-Amino-8-quinolinol | C9H8N2O | CID 4653788. PubChem.
  • SAFETY DATA SHEET - H6878. Sigma-Aldrich.
  • 2-Amino-8-hydroxyquinoline - Safety Data Sheet. Santa Cruz Biotechnology.
  • 2-Amino-3-methylimidazo[4,5-f]quinoline - Safety Data Sheet.
  • CAS 708-15-6 | this compound. Alchem.Pharmtech.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).
  • Personal protective equipment in your pharmacy. (2019-10-30).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • SAFETY DATA SHEET - F0125. Sigma-Aldrich.
  • Personal protective equipment for preparing toxic drugs. GERPAC. (2013-10-03).

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.